Quercetin 3,4'-dimethyl ether
Description
This compound is a natural product found in Artemisia incanescens, Piptocoma antillana, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418970 | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33429-83-3 | |
| Record name | Quercetin 3,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 106970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33429-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quercetin 3,4'-dimethyl ether: A Guide to Natural Sources, Isolation, and Purification
An In-depth Technical Guide for Drug Development Professionals and Scientists
This document provides a comprehensive technical overview of Quercetin 3,4'-dimethyl ether, a promising dimethoxyflavone. We will delve into its primary natural occurrences and present a detailed, field-proven guide to its extraction, isolation, and purification. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound.
Introduction: The Scientific Significance of this compound
This compound is a naturally occurring flavonoid, specifically a dimethoxyflavone derived from the well-known flavonol, quercetin.[1][2] The methylation of hydroxyl groups on the quercetin backbone is a critical structural modification that can alter physicochemical properties such as solubility and bioavailability, potentially enhancing its biological effects.
This compound has garnered significant interest within the scientific community for its diverse and potent biological activities. Research has demonstrated its function as an antineoplastic agent, exhibiting high cytotoxicity against leukemia cells by inducing apoptosis through caspase-dependent pathways.[1][3] Furthermore, it shows notable anti-inflammatory and anti-lipid peroxidation activities.[3][] Its ability to overcome TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) resistance in cancer cells further underscores its potential in oncology research.[5] Given these promising therapeutic properties, robust methods for its isolation from natural sources are of paramount importance.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The choice of plant material is the critical first step in any isolation workflow, directly impacting the potential yield and the complexity of the purification process. The table below summarizes the known botanical sources.
Table 1: Documented Natural Sources
| Plant Species | Family | Plant Part | Remarks |
|---|---|---|---|
| Tamarix chinensis Lour. | Tamaricaceae | Branch | Identified as a key natural source.[3][] |
| Combretum quadrangulare | Combretaceae | Not specified | A well-documented source from which it has been isolated.[1][2][5] |
| Distemonanthus benthamianus | Leguminosae | Not specified | Another confirmed botanical origin.[5] |
| Artemisia incanescens | Asteraceae | Not specified | Reported as a source organism.[1] |
| Piptocoma antillana | Asteraceae | Not specified | Reported as a source organism.[1] |
Isolation and Purification: A Multi-Stage Strategy
The isolation of a specific flavonoid like this compound from a complex plant matrix is a multi-step process. The overarching strategy is to progressively enrich the target compound while systematically removing unwanted constituents such as fats, chlorophyll, tannins, and other flavonoids with similar structures. The following sections detail a robust and logical workflow.
Stage 1: Extraction from Plant Material
Causality: The primary objective of extraction is to efficiently transfer the target flavonoids from the solid plant matrix into a liquid solvent. The choice of solvent is dictated by the polarity of flavonoids. Methanol and ethanol are highly effective due to their ability to dissolve these polyphenolic compounds.[6] Techniques like ultrasonic-assisted extraction are employed to enhance efficiency by using sound waves to disrupt cell walls, facilitating solvent penetration.[6]
Protocol: Ultrasonic-Assisted Extraction
-
Preparation: Air-dry the selected plant material (e.g., branches of Tamarix chinensis) and grind it into a coarse powder to increase the surface area for extraction.
-
Solvent Addition: Mix the powdered plant material with an 80% aqueous methanol solution in a ratio of 1:20 (w/v). For example, use 40 L of solvent for 2 kg of plant powder.[6]
-
Extraction: Place the mixture in an ultrasonic cleaner or use a probe sonicator. Extract at a controlled temperature (e.g., 60°C) for approximately 75 minutes.[6]
-
Repetition: Repeat the extraction process at least twice more with fresh solvent to ensure maximum recovery of the target compound.
-
Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the resulting solution under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Stage 2: Enrichment via Solvent Partitioning
Causality: The crude extract contains a wide spectrum of compounds with varying polarities. Solvent-solvent partitioning is a crucial step to fractionate the extract and enrich the fraction containing the target compound. An initial wash with a non-polar solvent like n-hexane removes lipids and chlorophyll. Subsequent extraction with a medium-polarity solvent, such as ethyl acetate, captures the flavonoids, leaving highly polar compounds like sugars in the aqueous phase.[7]
Protocol: Liquid-Liquid Fractionation
-
Initial Wash: Dissolve the crude extract in water (or the remaining aqueous methanol from the previous step) and transfer it to a separatory funnel.
-
Defatting: Partition the aqueous solution against an equal volume of n-hexane (or petroleum ether).[7] Shake vigorously and allow the layers to separate. Discard the upper n-hexane layer, which contains non-polar impurities. Repeat this step three times.
-
Flavonoid Extraction: Extract the remaining aqueous phase with an equal volume of ethyl acetate.[7] Shake, allow layers to separate, and collect the upper ethyl acetate layer.
-
Repetition: Repeat the ethyl acetate extraction three times to maximize the recovery of flavonoids.
-
Concentration: Combine all ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. This yields an ethyl acetate fraction enriched with flavonoids, including this compound.
Caption: Solvent partitioning workflow for flavonoid enrichment.
Stage 3: High-Resolution Chromatographic Purification
Causality: While the ethyl acetate fraction is enriched, it still contains a mixture of similar flavonoids. Chromatographic techniques are essential for isolating this compound to a high degree of purity. A multi-column approach is typically most effective.
-
Macroporous Resin/Silica Gel Chromatography: This serves as an initial, low-pressure chromatographic step to separate the enriched extract into several sub-fractions based on polarity.[6][8]
-
Sephadex LH-20 Chromatography: This gel filtration medium separates compounds based on a combination of molecular size and polarity.[6] It is particularly effective for separating flavonoids from each other and from tannins.[9]
-
Preparative HPLC (Prep-HPLC): This is the final "polishing" step. A reverse-phase (e.g., C18) column separates compounds based on hydrophobicity, providing the high resolution needed to achieve >98% purity.[6][7]
Protocol: Multi-Step Chromatography
-
Initial Column Chromatography:
-
Pack a glass column with silica gel 60 (or AB-8 macroporous resin).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0 to 80:20 Chloroform:Methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Sephadex LH-20 Chromatography:
-
Combine the fractions from the previous step that are rich in the target compound and concentrate them.
-
Dissolve the concentrate in methanol and apply it to a pre-equilibrated Sephadex LH-20 column.
-
Elute the column isocratically with methanol.[6][9] Flavonoids will separate based on their molecular interactions with the gel matrix.
-
Collect and monitor fractions via TLC or analytical HPLC.
-
-
Preparative HPLC:
-
Combine and concentrate the purified fractions from the Sephadex column.
-
Dissolve the sample in the mobile phase (e.g., Methanol:Water mixture).
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with an optimized isocratic or gradient mobile phase (e.g., 60:40 Methanol:0.2% Formic Acid in Water) at a suitable flow rate.[7][10]
-
Monitor the elution at a characteristic wavelength for flavonoids (e.g., 254 nm or 370 nm) and collect the peak corresponding to this compound.[9][10]
-
Concentrate the collected fraction to yield the pure compound.
-
Caption: General workflow for the isolation of this compound.
Analytical Validation
The identity and purity of the final isolated compound must be rigorously confirmed. This is a self-validating step in the protocol, ensuring the final product meets research standards.
-
High-Performance Liquid Chromatography (HPLC-DAD): Purity is determined by injecting the sample into an analytical HPLC system. A single, sharp peak at the expected retention time indicates high purity. The Diode Array Detector (DAD) provides the UV-Vis spectrum, which serves as a characteristic fingerprint for the flavonoid.[11][12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition (C₁₇H₁₄O₇).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule, confirming the precise positions of the methoxy and hydroxyl groups.[1][13]
Conclusion
This guide outlines a robust and logical pathway for the successful isolation and purification of this compound from its natural sources. The presented workflow, which progresses from bulk extraction to high-resolution chromatographic separation, is grounded in established chemical principles. By understanding the causality behind each step—from solvent selection to the choice of chromatographic media—researchers can adapt and optimize these protocols for their specific applications. The final analytical validation ensures the integrity of the isolated compound, providing a solid foundation for further investigation into its promising biological activities in drug discovery and development.
References
- BioCrick. (n.d.). This compound.
- Auctores Journals. (n.d.). Chromatographic methods for the identification of flavonoids.
- PubChem. (n.d.). This compound.
- LCGC International. (2025, April 21). New Study Reviews Chromatography Methods for Flavonoid Analysis.
- Su, Y., et al. (2025, June 1). Structure of this compound in complex with tubulin provides a rationale for drug design. Biochemical and Biophysical Research Communications.
- ResearchGate. (n.d.). (PDF) Chromatographic Methods for the Identification of Flavonoids.
- Wu, C., et al. (2023, March 20). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC. PubMed Central.
- Atlantis Press. (n.d.). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review.
- PubMed. (2023, October 29). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples.
- Pharmacognosy Journal. (n.d.). Isolation, Purification of Quercetin from in vitro Cell Suspension Culture of Caesalpinia pulcherrima and its Analysis by HPLC-DAD and NMR.
- IMR Press. (2024, November 25). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity.
- ResearchGate. (n.d.). (PDF) Extracting Quercetin from Different Plant Sources....
- PubMed. (2024, November 25). Extracting Quercetin from Different Plant Sources....
- MDPI. (2023, November 22). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review....
- ResearchGate. (n.d.). HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs.
- EMBL-EBI. (n.d.). This compound (CHEBI:70008).
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:70008) [ebi.ac.uk]
- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 7. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 10. gijhsr.com [gijhsr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. phcogj.com [phcogj.com]
An In-Depth Technical Guide to the Synthesis of Quercetin 3,4'-dimethyl ether
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Quercetin 3,4'-dimethyl ether (5,7,3'-trihydroxy-3,4'-dimethoxyflavone), a naturally occurring flavonoid with significant biological activities, including anti-inflammatory and anti-lipid peroxidation properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the strategic considerations, experimental protocols, and characterization of this important quercetin derivative. The synthesis of this compound presents a unique challenge in regioselective chemistry, requiring a nuanced understanding of protecting group strategies to achieve the desired methylation pattern on the polyhydroxylated quercetin backbone. This guide will explore the rationale behind these strategies, providing a field-proven perspective on the synthesis of this valuable compound.
Introduction: The Significance of this compound
Quercetin, a pentahydroxyflavone, is a ubiquitous plant flavonoid renowned for its antioxidant properties.[2] However, its therapeutic potential is often limited by metabolic instability. Methylation of the hydroxyl groups can enhance metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy.[3] this compound, a dimethoxyflavone derivative of quercetin, has been isolated from various plant sources and has demonstrated promising antineoplastic activity.[4] Its specific methylation pattern at the 3 and 4'-positions makes it a molecule of interest for further pharmacological investigation.
The synthesis of this specific isomer is a non-trivial task due to the five hydroxyl groups on the quercetin scaffold, each with varying reactivity. The hydroxyl group at the 5-position is particularly resistant to methylation due to strong intramolecular hydrogen bonding with the C4 carbonyl group.[5] Therefore, a successful synthesis hinges on the strategic use of protecting groups to ensure methylation occurs at the desired 3 and 4' positions.
Strategic Approaches to Synthesis: The Art of Regioselectivity
The synthesis of this compound from the readily available starting material, quercetin, is a multi-step process that underscores the importance of regioselective reactions. The core challenge lies in differentiating between the five hydroxyl groups to achieve methylation specifically at the 3 and 4' positions. A common and effective strategy involves a sequence of protection, methylation, and deprotection steps.
The Logic of Protecting Groups
The choice of protecting groups is critical and is dictated by their ability to be selectively introduced and removed under conditions that do not affect other parts of the molecule. For the synthesis of quercetin derivatives, a common approach is to first protect the more reactive hydroxyl groups, perform the desired modification on the unprotected groups, and then remove the protecting groups.
A particularly elegant strategy for differentiating the hydroxyl groups on the B-ring (the catechol moiety at positions 3' and 4') from those on the A and C rings is the use of a protecting group that selectively reacts with the vicinal diol of the catechol. Dichlorodiphenylmethane in diphenyl ether has been effectively used for this purpose, forming a diphenylmethylene ketal across the 3' and 4' hydroxyls.[2][6] This protection is robust and can withstand the conditions required for subsequent reactions.
The remaining hydroxyl groups at positions 3, 5, and 7 exhibit different reactivities. The 5-OH is the least reactive due to hydrogen bonding. The 7-OH is generally the most acidic and therefore the most reactive towards alkylation, followed by the 4'-OH, then the 3-OH, and finally the 3'-OH.[5] To achieve selective methylation at the 3 and 4' positions, a careful sequence of protection and methylation is necessary.
The following diagram illustrates a conceptual workflow for the regioselective synthesis of methylated quercetin derivatives:
Sources
- 1. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Easy Preparation of Quercetin Pentamethyl Ether (QPE) - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Quercetin 3,4'-dimethyl ether: Structure, Properties, and Therapeutic Potential
Introduction
Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, renowned for their broad spectrum of biological activities. Among them, quercetin, a flavonol found in numerous fruits, vegetables, and grains, has been a focal point of research due to its potent antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic application of quercetin is often hampered by its poor aqueous solubility, extensive first-pass metabolism, and consequently, low oral bioavailability[1].
Chemical modification, particularly methylation, is a key strategy that both nature and chemists employ to modulate the physicochemical properties and biological activity of flavonoids. Methylation can enhance metabolic stability by protecting hydroxyl groups from rapid glucuronidation and sulfation, and it can increase lipophilicity, thereby improving membrane permeability and oral absorption[2]. This guide focuses on a specific, promising derivative: Quercetin 3,4'-dimethyl ether (also known as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone). This molecule retains key structural features of quercetin while possessing modifications that suggest a superior pharmacological profile, particularly in the context of oncology.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the chemical structure, physicochemical properties, known biological activities, and key experimental protocols related to this compound.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a dimethoxyflavone and trihydroxyflavone. The methylation occurs at the hydroxyl groups on carbon 3 of the C-ring and carbon 4' of the B-ring, distinguishing it from other quercetin ethers.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | [3] |
| Synonyms | 3,4'-Dimethylquercetin, 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone | [3][4] |
| CAS Number | 33429-83-3 | [2] |
| Molecular Formula | C₁₇H₁₄O₇ | [5] |
| Molecular Weight | 330.29 g/mol | [5] |
| PubChem CID | 5380905 |[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 229-230 °C | [4] |
| Boiling Point | 607.0 ± 55.0 °C at 760 mmHg | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Appearance | Pale yellow crystalline powder | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water, methanol, and ethanol. | [2][4] |
Spectroscopic Profile
Definitive structural elucidation relies on spectroscopic analysis. While a complete, published high-resolution dataset for this specific isomer is scarce, the following represents compiled and expected data for its characterization.
¹³C-NMR Spectroscopy: The carbon skeleton provides a unique fingerprint for the molecule. Data reported for 5,7-dihydroxy-3',4'-dimethoxy flavone, an isomer, provides context for the expected chemical shifts[7]. The presence of methoxy groups is typically confirmed by signals around 55-60 ppm.
Mass Spectrometry: Mass spectrometry is critical for confirming molecular weight and fragmentation patterns. The exact mass is 330.073944 Da[6]. Fragmentation analysis would likely show characteristic losses of methyl groups (·CH₃) and carbon monoxide (CO) from the flavone core.
UV-Vis Spectroscopy: In methanol, polymethoxylated flavonoids typically exhibit two major absorption bands. For a related compound, Quercetin 3',4',7-trimethyl ether, these peaks appear at λmax 256 nm and 353 nm, corresponding to the benzoyl (B-ring) and cinnamoyl (A-ring) systems, respectively[5].
Section 2: Biological Activity and Mechanism of Action
The methylation pattern of this compound confers a distinct and potent biological activity profile, with its anticancer properties being the most thoroughly investigated.
Anticancer Activity
Potent Anti-Leukemic Effects: Research has demonstrated that this compound is highly cytotoxic against human leukemia cells[8]. Unlike many flavonoids whose actions are linked to antioxidant pro-oxidant cycles, this compound's mechanism is independent of reactive oxygen species (ROS) generation[2][8].
Mechanism of Action: The primary mechanism of its anti-leukemic action is the induction of apoptosis through a caspase-dependent intrinsic pathway[8]. Key events in this process include:
-
Cell Cycle Arrest: The compound induces a G₂/M phase arrest in the cell cycle, preventing cancer cells from proceeding to mitosis[8].
-
Mitochondrial Disruption: It triggers the release of cytochrome c from the mitochondria into the cytosol[8].
-
Caspase Cascade Activation: The release of cytochrome c initiates a downstream cascade involving the processing and activation of multiple caspases, including initiator caspase-9 and executioner caspases-3, -6, and -7[8].
-
MAPK Pathway Modulation: The compound induces the phosphorylation of mitogen-activated protein kinases (MAPKs). Crucially, the cytotoxic effect is attenuated by the inhibition of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), indicating that these pathways are integral to the induced cell death process[2][8].
Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to confer partial resistance to the apoptosis induced by this compound, further solidifying the central role of the mitochondrial pathway[8].
Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 1.0 equivalent of 2',4',6'-trihydroxyacetophenone and 1.1 equivalents of 3-hydroxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of 50% aqueous potassium hydroxide (KOH) dropwise while stirring at room temperature.
-
Continue stirring for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice and water.
-
Acidify with dilute HCl until a yellow precipitate forms.
-
Filter the solid, wash with cold water until neutral, and dry to yield the crude chalcone intermediate.
-
-
Oxidative Cyclization:
-
Dissolve the crude chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) (approx. 0.1 eq).
-
Heat the mixture to 120-140 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into a solution of 10% aqueous sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Selective Methylation:
-
Protect the more reactive 5- and 7-hydroxyl groups if necessary.
-
Dissolve the resulting flavone in a suitable solvent like acetone or DMF.
-
Add a weak base (e.g., K₂CO₃) and a methylating agent such as dimethyl sulfate (DMS).
-
Stir at room temperature or with gentle heating until the reaction is complete by TLC.
-
Perform an aqueous workup and purify the final product, this compound, by column chromatography or recrystallization.
-
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.
-
96-well cell culture plates.
-
Cancer cell line of interest (e.g., HL-60 leukemia cells).
-
Complete culture medium.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot a dose-response curve and determine the IC₅₀ value.
Critical Note: Flavonoids, due to their reducing potential, can directly reduce MTT to formazan in a cell-free system. It is imperative to run parallel controls containing the compound in medium without cells to account for any direct chemical reduction of the dye.[6][9]
Protocol: Analytical Quantification (RP-HPLC)
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of this compound.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Quercetin 3,4'-dimethyl ether: From Chemical Identity to Therapeutic Potential
This guide provides a comprehensive technical overview of Quercetin 3,4'-dimethyl ether, a naturally occurring flavonoid with significant potential in drug discovery and development. Designed for researchers, chemists, and pharmacologists, this document delves into its chemical identity, synthesis strategies, analytical methodologies, and mechanisms of action, offering field-proven insights into its study and application.
Chemical Identity and Nomenclature
Correctly identifying a molecule is the bedrock of all subsequent research. The nomenclature of methylated flavonoids can be ambiguous due to the multiple hydroxyl groups available for substitution on the parent quercetin scaffold. For the topic of this guide, "this compound," the methyl groups are located at the 3-position on the C-ring and the 4'-position on the B-ring.
The authoritative chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).
-
IUPAC Name : 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one[1]
-
CAS Number : 33429-83-3[1]
This specific isomer is crucial to distinguish from other dimethylated quercetin variants, such as Quercetin 3',4'-dimethyl ether (2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one), which has a different substitution pattern and, consequently, distinct biological properties[2].
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | PubChem CID 5380905[1] |
| Molecular Weight | 330.29 g/mol | PubChem CID 5380905[1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | PubChem CID 5380905[1] |
| InChIKey | ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | PubChem CID 5380905[1] |
| Appearance | Yellow powder | BioCrick[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[3] |
Table 2: Common Synonyms
| Synonym |
| 3,4'-Dimethylquercetin[1] |
| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone[1] |
| NSC 106970[4] |
| 3,4'-Dimethoxy-3',5,7-trihydroxyflavone[4] |
| 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one[4] |
Synthesis Strategy: A Regioselective Approach
The rationale for methylation extends beyond synthesis; methylation is a key metabolic process that alters the biological activity, solubility, and bioavailability of flavonoids[5].
Diagram 1: Conceptual Synthetic Workflow
Caption: Proposed mechanism for apoptosis induction by this compound in cancer cells.
Pharmacokinetics, Metabolism, and Toxicology
For any compound to be a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety, must be understood.
Metabolism and Pharmacokinetics
The methylation of flavonoids significantly alters their lipophilicity, which can enhance their cellular uptake and bioavailability compared to the parent glycosides or aglycones. [6]Studies on the parent compound, quercetin, show that it undergoes extensive metabolism, primarily in the gut and liver, with only a small fraction of the unchanged molecule being bioavailable. [7] A known human metabolite of this compound has been identified as 3,4p-Dimethoxy-5,3p-dihydroxyflavone, 7-O-glucuronide . [1][4]This indicates that after absorption, the compound is subject to phase II metabolism (glucuronidation), a common pathway for clearing flavonoids from the body. The pharmacokinetic profile of quercetin itself can be complex, sometimes exhibiting re-entry peaks in plasma concentration curves, which suggests enterohepatic recirculation. This possibility should be considered when designing pharmacokinetic studies for its methylated derivatives.
Toxicology
Specific toxicological studies on this compound are not widely published. Therefore, the safety profile of the parent compound, quercetin, serves as the primary reference.
-
Sub-chronic Toxicity: A 98-day study in mice with quercetin administered in the diet at doses up to 250 mg/kg of diet (~50 mg/kg of body weight daily) showed no discernible effects on body composition, organ function, behavior, or metabolism.
-
Carcinogenicity: A two-year feed study in F344 rats conducted by the National Toxicology Program (NTP) with quercetin doses up to 40,000 ppm (~1,900 mg/kg of body weight per day) did not find evidence of carcinogenic activity. The primary toxic effect observed at the highest dose was in the kidneys of male rats.
These data suggest that the quercetin scaffold has a favorable safety profile at dietary and supplemental intake levels. However, any new derivative, including this compound, requires its own rigorous toxicological evaluation as part of a formal drug development program.
Conclusion and Future Directions
This compound is a promising flavonoid with well-defined cytotoxic activity against cancer cells, operating through the induction of apoptosis. Its chemical structure presents a tractable challenge for synthesis, which can be overcome using modern regioselective strategies. The modification of quercetin via methylation may offer advantages in bioavailability over the parent compound, making it an attractive candidate for further investigation.
Future research should focus on elucidating the specific molecular targets of this compound, conducting comprehensive in vivo efficacy and pharmacokinetic studies, and performing formal toxicological assessments. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this intriguing natural product derivative.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kim, D. H., Kim, H. K., & Park, S. (2016). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. Molecular Medicine Reports, 14(2), 1035–1041.
- Kim, D. H., Kim, H. K., & Park, S. (2016). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. PubMed.
- PubChem. (n.d.). Quercetin 3',4'-dimethyl ether. National Center for Biotechnology Information.
- Chen, X., Yin, O., Zuo, Z., & Chow, M. S. (2005). Pharmacokinetics and modeling of quercetin and metabolites. Pharmaceutical Research, 22(6), 892–901.
- Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Gilani, S. A., Mehmood, Z., & Mubarak, M. S. (2018). Anticancer potential of quercetin: A comprehensive review. Phytotherapy Research, 32(11), 2109–2130.
- The Good Scents Company. (n.d.). quercetin-3,4'-dimethyl ether.
- Zeng, J., Zhang, Y., Fang, Y., Lian, J., Zhang, H., Zhang, S., ... & Liang, Y. (2022). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. Journal of Cancer, 13(11), 3293–3305.
- Request PDF. (n.d.). Pharmacokinetics and Modeling of Quercetin and Metabolites.
- Darband, S. G., Sadighparvar, S., Yousefi, B., Kaviani, M., Ghaderi-Pakdel, F., Mihanfar, A., ... & Majidinia, M. (2020). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports, 43(5), 1547–1557.
- BioCrick. (n.d.). This compound.
- Hapsari, I. P., & Purbowati, I. S. (2019). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Rasayan Journal of Chemistry, 12(2), 931-939.
- ChemSynthesis. (n.d.). 5,7-dihydroxy-3-methoxy-2-phenyl-4H-chromen-4-one.
- Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., & Uehleke, B. (2001). Quercetin pharmacokinetics in humans. Journal of Clinical Pharmacology, 41(5), 492–499.
- Choi, J. S., Choi, B. C., & Kang, K. W. (2014). Impact of quercetin-induced changes in drug-metabolizing enzyme and transporter expression on the pharmacokinetics of cyclosporine in rats. Food and Chemical Toxicology, 72, 143–148.
- El-Shabrawy, Y., El-Awady, M., & El-Kasasy, M. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 53(8), 1629–1646.
- Velazquez, K. T., Enos, R. T., Narsale, A. A., D'Agostino, G., & Murphy, E. A. (2022). Sub-chronic oral toxicity screening of quercetin in mice. BMC Complementary Medicine and Therapies, 22(1), 268.
- National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of Quercetin (CAS No. 117-39-5) in F344 Rats (Feed Studies). National Toxicology Program technical report series, 409, 1–171.
- ResearchGate. (n.d.). Methods of Extraction, Preconcentration, and Determination of Quercetin.
- MDPI. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022.
- ResearchGate. (n.d.). Structures of 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one.
- Li, W., Wang, S., Wang, X., Liu, Y., & Li, Y. (2015). HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. Tropical Journal of Pharmaceutical Research, 14(10), 1903-1909.
Sources
- 1. Regiospecific Methylation of a Dietary Flavonoid Scaffold Selectively Enhances IL-1β Production following Toll-like Receptor 2 Stimulation in THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
"biological activity of Quercetin 3,4'-dimethyl ether"
An In-Depth Technical Guide to the Biological Activity of Quercetin 3,4'-dimethyl ether
Abstract
This compound (Q3,4'DME), a naturally occurring dimethoxyflavone, has emerged as a compound of significant interest in pharmacological research.[1] Isolated from plants such as Combretum quadrangulare, this methylated derivative of quercetin exhibits a spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects.[1][2] Methylation of the flavonoid core can alter physicochemical properties like solubility and bioavailability, potentially enhancing its therapeutic efficacy compared to its parent compound, quercetin. This guide provides a comprehensive technical overview of the known biological activities of Q3,4'DME, delving into its molecular mechanisms of action, key signaling pathways, and the experimental methodologies required for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising natural product.
Potent Anticancer and Cytotoxic Activities
The most extensively documented activity of this compound is its potent and selective cytotoxicity against various cancer cell lines, particularly those of hematological and epithelial origin.[3] The compound's multifaceted approach to inhibiting cancer progression involves inducing programmed cell death, halting the cell cycle, and disrupting key signaling cascades essential for tumor growth and survival.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Q3,4'DME has demonstrated high cytotoxicity against leukemia cells, where it triggers cell death through an intrinsic, mitochondria-dependent apoptotic pathway.[3] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates a cascade of executioner caspases, including caspase-3, -6, -7, and -9.[3] A key indicator of this pathway's activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.
Concurrently, Q3,4'DME imposes a robust arrest of the cell cycle at the G2/M phase.[3] This prevents cancer cells from entering mitosis, thereby halting their proliferation. This effect is often linked to the compound's ability to interfere with the cellular microtubule network. Research on the parent compound, quercetin, and its derivatives shows they can bind to tubulin, inhibiting its polymerization into functional microtubules, which are critical for forming the mitotic spindle during cell division.[4][5] A high-resolution crystal structure has confirmed that this compound binds to the colchicine site of tubulin, providing a structural basis for its anti-proliferative effects.[5]
In the context of breast cancer, a related derivative, quercetin-3-methyl ether, has been shown to significantly inhibit cell growth, induce apoptosis, and cause G2/M phase arrest in multiple breast cancer cell lines.[6] It also suppresses invasion, migration, and the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[6]
Signaling Pathway Deep Dive: Targeting PI3K/Akt and MAPK
The anticancer effects of Q3,4'DME and its close analogs are underpinned by their modulation of critical oncogenic signaling pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature of many cancers. Quercetin-3-methyl ether has been shown to inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis and suppressing cancer cell survival.[6] It also attenuates the phosphorylation of downstream targets like glycogen synthase kinase β (GSK-β).[6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes. Q3,4'DME has been found to activate the MAPK pathway in leukemia cells as part of its mechanism to induce cell death.[3] Conversely, in esophageal cancer, quercetin-3-methyl ether inhibits the activation of AKT and ERKs, leading to reduced cell proliferation and anchorage-independent growth.[7] This context-dependent regulation highlights the complexity of flavonoid-protein interactions.
Caption: Q3,4'DME inhibits LPS-induced inflammatory signaling.
Experimental Validation: Quantifying Inflammation
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat cells with various concentrations of Q3,4'DME for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Leave one set of wells unstimulated as a negative control.
-
Supernatant Collection: Collect 100 µL of supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation: Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Antioxidant and Cytoprotective Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), leads to cellular damage and is implicated in aging and disease. Q3,4'DME demonstrates significant antioxidant capabilities, both directly by scavenging free radicals and indirectly by bolstering cellular defense mechanisms.
Mechanistic Insights: Radical Scavenging and Cellular Protection
Q3,4'DME exhibits potent anti-lipid peroxidation activity, with a reported IC₅₀ value of 0.3 µM, indicating its ability to protect cell membranes from oxidative damage. [3]Furthermore, studies on the related quercetin-3-methyl ether show it protects liver cells from copper-induced oxidative stress and apoptosis. [8][9]This protection is mediated by preserving mitochondrial function, preventing caspase-3 activation, and activating pro-survival signaling pathways. [8]
Experimental Validation: Workflow for Antioxidant Capacity
This is a common, rapid assay to evaluate the free radical scavenging ability of a compound. [10]
-
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and kept in the dark. [10]2. Sample Preparation: Prepare serial dilutions of Q3,4'DME in methanol. A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control. [10]3. Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. [10]4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. 5. Measurement: Measure the decrease in absorbance at approximately 517 nm. [10]The reduction of the purple DPPH radical to the yellow, non-radical form by the antioxidant causes this color change. [11]6. Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Caption: Standard workflow for the DPPH antioxidant assay.
Data Summary
This table summarizes key quantitative data related to the biological activities of this compound and its close structural analogs.
| Biological Activity | Assay/Model | Compound | Result | Reference |
| Antioxidant | Anti-lipid peroxidation | This compound | IC₅₀ = 0.3 µM | [3] |
| Antioxidant | DPPH Radical Scavenging | Quercetin-3'-methyl ether | IC₅₀ = 52.54 µM | [12] |
| Vasorelaxant | Phenylephrine-induced precontraction | Quercetin 3,7-dimethyl ether | pEC₅₀ = 4.70 | [13][14] |
Conclusion and Future Directions
This compound is a pleiotropic flavonoid with well-documented anticancer, anti-inflammatory, and antioxidant properties. Its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB. Its ability to induce apoptosis and cell cycle arrest in cancer cells, suppress inflammatory mediators, and protect against oxidative stress makes it a compelling candidate for further drug development.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammatory diseases to assess efficacy, pharmacokinetics, and safety.
-
Bioavailability Studies: Investigating how the dimethyl ether structure affects absorption, distribution, metabolism, and excretion (ADME) profiles compared to quercetin.
-
Target Deconvolution: Utilizing advanced techniques like proteomics and chemoproteomics to identify novel direct binding partners and further elucidate its molecular mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogs to optimize potency and selectivity for specific therapeutic targets.
By continuing to explore the multifaceted biological activities of this compound, the scientific community can unlock its full potential as a lead compound for a new generation of therapeutics.
References
- Vertex AI Search. Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz-6ByNrLOg-m5oymjPOIfBvH1WHJ3sJABgrpCG2CDbmpssfrIE0bqoTVxszyKnY83zUT5Me93hKwYCpye5EHWR69EN0htWZyzqenADQSt_iGXJ0LdXGJDhaNK8AaFQsqeg7K2gZ8j89zw0OGPzQeqi-e9CL0JVa82Vw==]
- BioCrick. This compound | CAS:33429-83-3 | Flavonoids | High Purity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdog3LY5szbmFoqWVSL8ym24SZc0fMcRoLwqVj-1uIpJW7tSZN0N6pMYPi_zBg8K17DipEbPgxHnWqj3fsUh27Ke_uHMEO6claeGR2Lw0HXR9Ya-7dVmjFcxIgdD-8jXaLH-vmc0_P73HezKqK6mjV_iTpQaGnnB89dXsL]
- Benchchem. Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdDITaRhesjt-9NQc_tO1MRU_s8PW40uBare1NrXkE8DR-NA8J8XQMhCzEUg5c0VTkRez_CJqw9mK6qXJgBNTYWeEmCpOUAVfj-9F71Rf749_zTFufSFKLwlu11pH1i1y3KoUZKIDsaYQww95QeY1IE9ppokg9z2GjgUXKhVM4yRk5AHQ-H-3OxnYh8m0UpUxHUKKx7VAPPNMRz2vf3wjP83eHXJG_S6pDb5YRDNbycQ36w==]
- PubMed. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. [URL: https://pubmed.ncbi.nlm.nih.gov/29956731/]
- PubChem. This compound | C17H14O7 | CID 5380905. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5380905]
- Biosynth. This compound | 33429-83-3 | FQ42736. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8DZ3uYD8e5dL_8tbVRQUZeAQrstotmEVW3LuFn-wsiyZWZ1cwwqG_jSYmrlZK2y3hQdJrnZg1JZH0Kfc1QItOcOcUSbKO657ne2RLvZJ-WtWrCmzFGD3DB1M38BT7biPthVfMEKTzykyo3ksxW55oH8iMCUimKCTWu7WzmEguODVg==]
- PubMed. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. [URL: https://pubmed.ncbi.nlm.nih.gov/28382006/]
- PMC - NIH. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5383612/]
- ResearchGate. Structure of this compound in complex with tubulin provides a rationale for drug design. [URL: https://www.researchgate.
- NEHU. Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. [URL: https://nehu.ac.in/public/assets/files/journals/NJLSc-v21-n1-p1-12.pdf]
- MDPI. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. [URL: https://www.mdpi.com/1420-3049/27/3/922]
- PubMed. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. [URL: https://pubmed.ncbi.nlm.nih.gov/11795991/]
- PubMed. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. [URL: https://pubmed.ncbi.nlm.nih.gov/30035335/]
- PubMed. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. [URL: https://pubmed.ncbi.nlm.nih.gov/11272030/]
- Oxford Academic. Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition. [URL: https://academic.oup.com/carcin/article/26/6/1125/2476127]
- PubMed. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. [URL: https://pubmed.ncbi.nlm.nih.gov/12585671/]
- ResearchGate. (PDF) QUANTITATIVE-QUALITATIVE STRUCTURE ACTIVITY RELATIONSHIP OF QUERCETIN DERIVATIVES IN SCAVENGING OF DPPH FREE RADICAL. [URL: https://www.researchgate.net/publication/281604975_QUANTITATIVE-QUALITATIVE_STRUCTURE_ACTIVITY_RELATIONSHIP_OF_QUERCETIN_DERIVATIVES_IN_SCAVENGING_OF_DPPH_FREE_RADICAL]
- PubMed. Structure of this compound in complex with tubulin provides a rationale for drug design. [URL: https://pubmed.ncbi.nlm.nih.gov/40578283/]
- PubMed. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. [URL: https://pubmed.ncbi.nlm.nih.gov/22842186/]
- PubMed. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway. [URL: https://pubmed.ncbi.nlm.nih.gov/22452660/]
- SpringerLink. Molecular Signaling Pathways of Quercetin in Alzheimer's Disease: A Promising Arena. [URL: https://link.springer.com/article/10.1007/s12035-023-03774-6]
- PubMed. Quercetin 3,5,7,3',4'-pentamethyl ether from Kaempferia parviflora directly and effectively activates human SIRT1. [URL: https://pubmed.ncbi.nlm.nih.gov/33608631/]
- PubMed. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells. [URL: https://pubmed.ncbi.nlm.nih.gov/17449583/]
- PubMed. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells. [URL: https://pubmed.ncbi.nlm.nih.gov/39885507/]
- ResearchGate. The potential molecular mechanism of quercetin on the NF-kB... [URL: https://www.researchgate.
- Taylor & Francis Online. Full article: Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. [URL: https://www.tandfonline.com/doi/full/10.1080/13880209.2020.1751109]
- PMC - NIH. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3382819/]
- JOCPR. Anti-inflammatory activity of quercetin in acute, sub-acute and chronic phases of inflammtion in animal models. [URL: https://www.jocpr.com/articles/antiinflammatory-activity-of-quercetin-in-acute-subacute-and-chronic-phases-of-inflammtion-in-animal-models.pdf]
- Oxford Academic. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht | Journal of Pharmacy and Pharmacology. [URL: https://academic.oup.com/jpp/article/53/2/257/6134371]
- PMC - NIH. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8786273/]
- MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [URL: https://www.mdpi.com/1422-0067/23/24/16148]
- ResearchGate. (PDF) Synthesis and Antioxidant Activity of Quercetin Ethers. [URL: https://www.researchgate.net/publication/283896593_Synthesis_and_Antioxidant_Activity_of_Quercetin_Ethers]
- G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [URL: https://www.gbiosciences.com/Image/images/Protocol/BAQ103_BAQ104_Protocol.pdf]
- PubMed. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons. [URL: https://pubmed.ncbi.nlm.nih.gov/27050422/]
- MDPI. DPPH Radical Scavenging Assay. [URL: https://www.mdpi.com/2227-9717/10/12/2571]
- ResearchGate. (PDF) In Vitro Production of Flavonoids. [URL: https://www.researchgate.net/publication/359489115_In_Vitro_Production_of_Flavonoids]
- ResearchGate. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway | Request PDF. [URL: https://www.researchgate.
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Mechanism of Action of Quercetin 3,4'-dimethyl ether
Executive Summary
Quercetin 3,4'-dimethyl ether, a naturally occurring dimethoxyflavone, is emerging as a compound of significant interest in pharmacology and drug development. Derived from the ubiquitous flavonoid quercetin, its methylated structure confers potentially enhanced bioavailability and altered biological activity, making it a compelling candidate for therapeutic exploration.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the bioactivity of this compound. We synthesize findings from cellular and biochemical studies to elucidate its core mechanisms of action, focusing on its potent anticancer, anti-inflammatory, and antioxidant properties. The primary anticancer mechanism involves direct interaction with β-tubulin at the colchicine-binding site, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[2][3][4] This is complemented by the activation of the intrinsic apoptotic pathway and modulation of key cell signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Furthermore, this guide explores its anti-inflammatory and antioxidant activities, which are attributed to the suppression of inflammatory mediators and the modulation of cellular redox homeostasis.[2] Detailed experimental protocols and pathway diagrams are provided to equip researchers and drug development professionals with the necessary tools to further investigate this promising compound.
Chapter 1: Introduction to this compound
Chemical Identity and Rationale for Study
This compound (3,4'-DMQ) is a flavonoid, specifically a dimethoxyflavone, where the hydroxyl groups at the 3 and 4' positions of the parent quercetin molecule are replaced by methoxy groups.[5] It is also known as 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone.[2]
-
Synonyms: 3,4'-Dimethylquercetin, 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone
-
CAS Number: 33429-83-3[2]
-
Molecular Formula: C₁₇H₁₄O₇[5]
This compound can be isolated from various botanical sources, including the plant Combretum quadrangulare.[5][6] The primary rationale for investigating methylated flavonoids like 3,4'-DMQ stems from the known pharmacokinetic limitations of their parent compounds. Quercetin, while possessing a broad spectrum of biological activities, suffers from poor water solubility and extensive first-pass metabolism, which limits its systemic bioavailability.[7][8] Methylation can increase the lipophilicity of the molecule, potentially enhancing its absorption, metabolic stability, and cellular uptake, thereby improving its overall biological efficacy.[1]
Overview of Biological Activities
Research has identified 3,4'-DMQ as a pleiotropic molecule with several potential therapeutic applications. Its biological activities are primarily centered on three key areas:
-
Antineoplastic Activity: Demonstrates significant cytotoxicity against various cancer cell lines, particularly leukemia.[2][5]
-
Anti-inflammatory Activity: Exhibits properties that suppress inflammatory responses.[2]
-
Antioxidant Activity: Functions as a potent antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation.[2]
The subsequent chapters will deconstruct the molecular mechanisms that drive these critical biological effects.
Chapter 2: Core Anticancer Mechanisms of Action
The antineoplastic properties of this compound are multifaceted, involving direct interference with the cell division machinery and the strategic modulation of signaling pathways that govern cell survival and death.
Primary Mechanism: Disruption of Microtubule Dynamics
A key and well-defined mechanism of action for 3,4'-DMQ is its role as a microtubule-targeting agent.[4]
Causality and Effect: Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[3] Agents that disrupt microtubule dynamics are potent anticancer drugs because they can selectively arrest rapidly dividing cancer cells in mitosis, ultimately triggering apoptosis. 3,4'-DMQ exerts its effect by directly binding to β-tubulin at the colchicine-binding site, a known pocket for potent microtubule destabilizers.[4] This interaction inhibits the polymerization of tubulin dimers into microtubules.[3] The structural basis for this interaction has been elucidated by a high-resolution (1.92 Å) crystal structure of the tubulin-3,4'-DMQ complex, which provides a definitive framework for understanding the molecular interactions and for the rational design of more potent flavone-based analogs.[4] The functional consequence of this action is a G2/M phase arrest in the cell cycle, a hallmark of microtubule-destabilizing agents.[2]
Caption: Mechanism of microtubule disruption by this compound.
Induction of Apoptosis via the Intrinsic Pathway
Beyond mitotic arrest, 3,4'-DMQ actively promotes programmed cell death through the mitochondria-mediated intrinsic apoptotic pathway.[2]
Causality and Effect: In leukemia cells, 3,4'-DMQ treatment triggers a cascade of events beginning at the mitochondria. It modulates the expression of Bcl-2 family proteins, which are critical regulators of mitochondrial integrity. Specifically, it is suggested that it downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, as their overexpression confers partial resistance to 3,4'-DMQ-induced apoptosis.[2] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, including caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a host of cellular substrates.[2]
Caption: Intrinsic apoptosis pathway induced by this compound.
Modulation of Cell Signaling Pathways
3,4'-DMQ orchestrates its anticancer effects by influencing complex signaling networks.
-
MAPK Pathway: In human leukemia cells, 3,4'-DMQ induces the phosphorylation of members of the mitogen-activated protein kinase (MAPK) family.[2] Specifically, the activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2) contributes to the induction of cell death. This is validated by experiments showing that chemical inhibition of JNK and ERK1/2 can attenuate the apoptotic effects of the compound.[2] This finding is somewhat paradoxical, as ERK is often associated with survival, suggesting a context-dependent, pro-apoptotic role in this system.
-
TRAIL Pathway Sensitization: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent, but many tumors develop resistance. 3,4'-DMQ has been shown to overcome TRAIL resistance in cancer cells.[6] It achieves this by enhancing the expression of Death Receptor 5 (DR5), one of the key signaling receptors for TRAIL, thereby re-sensitizing the cells to TRAIL-mediated apoptosis.[6]
Chapter 3: Anti-inflammatory and Antioxidant Mechanisms
The therapeutic potential of this compound extends to the modulation of inflammation and oxidative stress, which are underlying factors in many chronic diseases.
Attenuation of Inflammatory Mediators
3,4'-DMQ demonstrates clear anti-inflammatory activity.[2] While direct studies on this specific ether are emerging, strong evidence from closely related quercetin dimethyl ethers provides a mechanistic framework. For instance, Quercetin 3,7-O-dimethyl ether effectively suppresses the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[9] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing inflammatory mediators.[9] This suppression is linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9]
Modulation of Cellular Redox State
A fundamental mechanism of action for flavonoids is their antioxidant capability, and 3,4'-DMQ is no exception.
-
Direct Antioxidant Action: The compound exhibits potent activity against lipid peroxidation, with a reported IC₅₀ value of 0.3 µM.[2] This indicates a strong capacity to protect cell membranes from oxidative damage by scavenging free radicals.
-
Nrf2 Pathway Activation (Predicted): The parent compound, quercetin, is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11][12] Nrf2 is a master transcriptional regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Oxidative or electrophilic stress (or compounds like quercetin) disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and drive the expression of a battery of antioxidant and detoxifying enzymes (e.g., heme oxygenase-1, glutathione S-transferases).[11][13] It is highly probable that 3,4'-DMQ shares this crucial cytoprotective mechanism, contributing to its overall antioxidant and anti-inflammatory effects.
Caption: Predicted activation of the Nrf2/Keap1 antioxidant pathway.
Chapter 4: Data Summary & Future Directions
Quantitative Data Summary
The following table summarizes key quantitative data reported in the literature for this compound and its related activities.
| Parameter | Value | Biological System | Activity | Reference |
| IC₅₀ | 0.3 µM | In vitro assay | Anti-lipid peroxidation | [2] |
Synthesis and Future Outlook
This compound is a promising flavonoid derivative whose mechanisms of action are becoming increasingly clear. Its primary strength as an anticancer agent lies in its dual ability to physically disrupt the mitotic machinery via tubulin binding and to activate intrinsic apoptotic signaling. This multi-pronged attack may prove effective against a range of malignancies, particularly those characterized by rapid proliferation. Its anti-inflammatory and antioxidant properties further broaden its therapeutic potential for chronic diseases underpinned by oxidative stress and inflammation.
Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro findings into well-designed animal models of cancer and inflammatory disease is a critical next step.[14][15]
-
Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies in animal models and eventually humans are required to confirm the hypothesized benefits of methylation on absorption, distribution, metabolism, and excretion (ADME) compared to quercetin.[7][16]
-
Mechanism Refinement: Further elucidating the specific upstream regulators and downstream effectors in the MAPK and NF-κB pathways will provide a more detailed mechanistic picture.
-
Neuroprotection: Given its antioxidant and anti-inflammatory profile, investigating its potential neuroprotective effects in models of neurodegenerative diseases is a logical and promising avenue.
Chapter 5: Appendix: Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is designed to measure the effect of a test compound on the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter molecule. This assay uses a fluorescence-based method.
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control: Paclitaxel (polymerization promoter)
-
Negative Control: Colchicine (polymerization inhibitor)
-
DMSO (vehicle control)
-
96-well black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader (340 nm excitation, 420 nm emission)
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL. Let it sit on ice for 10 minutes to depolymerize any aggregates.
-
Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate, add 10 µL of the compound dilutions (or vehicle control) to triplicate wells.
-
Add 100 µL of the cold tubulin solution to each well.
-
Immediately before starting the measurement, add 1 µL of 100 mM GTP to each well to initiate polymerization.
-
Place the plate in the plate reader pre-warmed to 37°C.
-
Measure the fluorescence every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization rate (slope of the linear phase) and the final plateau level for compound-treated wells against the vehicle control. An inhibition of polymerization will result in a lower slope and plateau compared to the control.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol details the detection of activated caspase-3, a key marker of apoptosis.
Materials:
-
Cell line of interest (e.g., Jurkat leukemia cells)
-
Complete cell culture medium
-
This compound
-
Staurosporine (positive control for apoptosis)
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175)
-
Primary Antibody: Mouse anti-β-Actin (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density. The next day, treat cells with various concentrations of 3,4'-DMQ, vehicle (DMSO), or positive control (staurosporine) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with cold RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the β-actin antibody to confirm equal protein loading.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- BioCrick. (n.d.). This compound | CAS:33429-83-3 | Flavonoids | High Purity. BioCrick.
- Li, C., et al. (2018). Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International Journal of Molecular Medicine, 42(3), 1625-1636. [Link]
- Zhang, X., et al. (2018). Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. Molecular Carcinogenesis, 57(10), 1348-1361. [Link]
- Ahn, J., et al. (2015). The inhibitory effects of quercetin on obesity and obesity-induced inflammation by regulation of MAPK signaling. The Journal of Nutritional Biochemistry, 26(11), 1145-1152. [Link]
- Gupta, K., & Panda, D. (2002). Perturbation of Microtubule Polymerization by Quercetin Through Tubulin Binding: A Novel Mechanism of Its Antiproliferative Activity. Biochemistry, 41(43), 13029-13038.
- Tsai, S. H., et al. (2004). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta Medica, 70(11), 1021-1025. [Link]
- Graefe, E. U., et al. (2001). Quercetin pharmacokinetics in humans. Journal of Clinical Pharmacology, 41(5), 492-499. [Link]
- Majidinia, M., et al. (2020). Quercetin attenuated oxidative DNA damage through NRF2 signaling pathway in rats with DMH induced colon carcinogenesis. Life Sciences, 253, 117584. [Link]
- Yang, F., et al. (2025). Structure of this compound in complex with tubulin provides a rationale for drug design.
- Jihwaprani, M. C. (2023). Pharmacokinetics of Quercetin. IntechOpen.
- Ghafouri, S., et al. (2024). Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury. Scientific Reports, 14(1), 1-13. [Link]
- Karimova, E. R., et al. (2020). Quercetin attenuated oxidative DNA damage through NRF2 signaling pathway in rats with DMH induced colon carcinogenesis. Life Sciences, 253, 117584.
- Min, Y. D., et al. (2023). Quercetin exhibits multi-target anti-allergic effects in animal models: a systematic review and meta-analysis of preclinical studies. Frontiers in Immunology, 14, 1256008. [Link]
- Pang, Y., et al. (2020). Quercetin in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies. International Journal of Molecular Sciences, 21(2), 473. [Link]
- Lee, W., et al. (2020). Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1163-1170. [Link]
- Di Meo, F., et al. (2023). Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. International Journal of Molecular Sciences, 24(13), 10764. [Link]
- Wang, P., et al. (2019).
Sources
- 1. CAS 3306-29-4: Quercetin 3′,4′-dimethyl ether | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Quercetin attenuated oxidative DNA damage through NRF2 signaling pathway in rats with DMH induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Quercetin exhibits multi-target anti-allergic effects in animal models: a systematic review and meta-analysis of preclinical studies [frontiersin.org]
- 15. Quercetin in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Quercetin 3,4'-Dimethyl Ether
Foreword: Beyond the Aglycone - Contextualizing the Antioxidant Potential of Methylated Flavonoids
For researchers, scientists, and drug development professionals, the flavonoid quercetin is a cornerstone of antioxidant research, lauded for its potent free-radical scavenging capabilities. However, its metabolic fate in vivo often involves methylation, leading to derivatives with altered physicochemical properties, including bioavailability and, critically, antioxidant capacity. This guide focuses on a specific metabolite and synthetic intermediate: Quercetin 3,4'-dimethyl ether (Q3,4'DM).
Our objective is to provide a technical and conceptual framework for evaluating the in vitro antioxidant capacity of this molecule. We will move beyond a simple recitation of facts and instead delve into the causal relationships between chemical structure and antioxidant function. This document is designed not as a rigid protocol but as a strategic guide for the rigorous scientific investigation of Q3,4'-dimethyl ether, empowering researchers to design, execute, and interpret their own studies with confidence. We will explore the established methodologies, the rationale for their selection, and the anticipated outcomes based on well-documented structure-activity relationships.
The Molecular Basis of Antioxidant Activity: A Quercetin Primer
To appreciate the antioxidant profile of this compound, one must first understand the structural features that make its parent compound, quercetin, a formidable antioxidant. The antioxidant activity of flavonoids is primarily determined by the arrangement and availability of their hydroxyl (-OH) groups.[1]
Key structural determinants for high antioxidant activity in quercetin include:
-
The Catechol Moiety (3',4'-dihydroxy) on the B-ring: This is the most critical feature. The ortho-dihydroxy configuration is a highly efficient radical target, as it can donate a hydrogen atom to a free radical, forming a stable semiquinone radical that is delocalized across the aromatic system.[1]
-
The 3-Hydroxyl Group on the C-ring: This group, in conjugation with the C4-keto group, also participates in radical scavenging.
-
The 5- and 7-Hydroxyl Groups on the A-ring: These contribute to the overall activity, albeit to a lesser extent than the B-ring catechol and 3-OH group.[2]
The primary mechanisms of action are direct radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET), and metal chelation, which prevents the generation of radicals via Fenton-like reactions.
The Impact of Methylation: A Structure-Activity Hypothesis for Q3,4'DM
This compound features methoxy (-OCH₃) groups at two crucial positions: the 3-position of the C-ring and the 4'-position of the B-ring. This targeted methylation fundamentally alters the molecule's electronic and steric properties, leading to a predictable impact on its antioxidant capacity.
Hypothesis: The antioxidant capacity of this compound, as measured by common radical scavenging assays (e.g., DPPH, ABTS), will be significantly lower than that of the parent quercetin molecule.
Rationale:
-
Disruption of the Catechol Group: Methylation at the 4'-position breaks the essential ortho-dihydroxy structure of the B-ring. This severely hampers its ability to stabilize a radical through intramolecular hydrogen bonding and resonance.
-
Blocking of the 3-Hydroxyl Group: The methylation of the 3-OH group removes another key site for hydrogen atom donation.
While some residual activity is expected from the remaining 3'-OH, 5-OH, and 7-OH groups, the primary drivers of quercetin's potent activity have been neutralized. The lower antioxidant activity of quercetin derivatives due to the blocking of hydroxyl groups by alkoxyl substituents is a well-established principle.[1]
Experimental Framework for Quantifying Antioxidant Capacity
A multi-assay approach is essential for a comprehensive assessment of antioxidant capacity, as different assays reflect different antioxidant mechanisms. The three most common and robust methods are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Below is a logical workflow for the comprehensive evaluation of Q3,4'DM.
Caption: Fig 1. Experimental Workflow for Antioxidant Profiling.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Each includes steps for preparing standards and controls, which are critical for ensuring the accuracy and reproducibility of the results. For all assays, a high-purity solvent such as methanol or ethanol should be used, and stock solutions of test compounds are often prepared in DMSO.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is monitored spectrophotometrically.
Principle: DPPH• (purple) + AH (Antioxidant) → DPPH-H (yellow) + A•
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a ~0.1 to 0.12 mM solution of DPPH in methanol.[4] This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Standard Preparation: Prepare a series of concentrations of a standard antioxidant, such as quercetin or ascorbic acid (e.g., 1 to 50 µg/mL).
-
Sample Preparation: Prepare a corresponding series of concentrations for this compound.
-
Assay Execution (96-well plate format): a. To each well, add 20 µL of the sample, standard, or solvent blank (methanol/DMSO).[3] b. Add 180-200 µL of the DPPH working solution to all wells.[3] c. Mix gently and incubate in the dark at room temperature for 30 minutes.[4][5]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank.
-
Data Analysis: Plot % Inhibition versus concentration for each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants that can donate an electron reduce the ABTS•+, returning it to its colorless neutral form. This decolorization is measured spectrophotometrically.[6]
Principle: ABTS•+ (blue-green) + e⁻ (from Antioxidant) → ABTS (colorless)
Step-by-Step Protocol:
-
Reagent Preparation (ABTS•+ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4] b. Mix the two solutions in equal volumes (1:1 v/v) and allow them to stand in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.[4]
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[4]
-
Standard and Sample Preparation: Prepare serial dilutions of a standard (Trolox or quercetin) and this compound.
-
Assay Execution: a. Add 10-20 µL of the sample or standard to a microplate well or cuvette. b. Add 180-200 µL of the ABTS•+ working solution. c. Incubate at room temperature for 6-10 minutes.[4][6]
-
Measurement: Read the absorbance at 734 nm.[6]
-
Calculation & Data Analysis: Calculate the % Inhibition as in the DPPH assay. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of the standard, Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the reducing power of the sample.[6]
Principle: Fe³⁺-TPTZ (colorless) + e⁻ (from Antioxidant) → Fe²⁺-TPTZ (blue)
Step-by-Step Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP working solution fresh by mixing the following three solutions in a 10:1:1 (v/v/v) ratio: a. 300 mM Acetate buffer (pH 3.6). b. 10 mM TPTZ in 40 mM HCl. c. 20 mM FeCl₃·6H₂O in water.[6] Warm the working solution to 37°C before use.[5]
-
Standard Preparation: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O) (e.g., 100 to 1000 µM).[5]
-
Sample Preparation: Prepare dilutions of this compound.
-
Assay Execution: a. Add 10-20 µL of the sample, standard, or blank to a microplate well. b. Add 180-200 µL of the pre-warmed FRAP working solution. c. Incubate at 37°C for 4-30 minutes.[5]
-
Data Analysis: Calculate the FRAP value for the sample by comparing its absorbance to the standard curve of FeSO₄. The results are typically expressed as µM Fe(II) equivalents.
Quantitative Data & Interpretation
Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀) of Quercetin and its Derivatives
| Compound | DPPH Assay IC₅₀ (µM) | ABTS Assay IC₅₀ (µM) | Assay Principle | Reference(s) |
| Quercetin (Standard) | 4.60 - 47.20 | 2.5 - 48.0 | Radical Scavenging | [4][7][8][9] |
| Quercetin-3'-methyl ether | 52.54 | Not Reported | Radical Scavenging | [7] |
| Quercetin-5-methyl ether | 52.24 | Not Reported | Radical Scavenging | [7] |
| Quercetin-3',5-dimethyl ether | 119.27 | Not Reported | Radical Scavenging | [7] |
| Ascorbic Acid (Standard) | ~9.5 µg/mL | Not Reported | Radical Scavenging | |
| Trolox (Standard) | Not Reported | 2.5 | Radical Scavenging | [8] |
Note: IC₅₀ values can vary significantly between studies due to minor differences in assay conditions (e.g., solvent, incubation time, reagent concentration). The ranges provided reflect this variability.
Interpretation of Expected Results for Q3,4'DM:
-
DPPH & ABTS Assays: Based on the data in Table 1, methylation consistently increases the IC₅₀ value (i.e., decreases antioxidant activity).[7] Since Q3,4'DM has two critical hydroxyl groups blocked, its IC₅₀ in both DPPH and ABTS assays is expected to be substantially higher than that of quercetin and likely higher than the monomethylated derivatives shown.
-
FRAP Assay: The ability to reduce Fe³⁺ is directly related to the electron-donating capacity of the molecule. The loss of the two key -OH groups will reduce this capacity. Therefore, the FRAP value for Q3,4'DM is anticipated to be significantly lower than that of quercetin.
Mechanistic Insights and Concluding Remarks
The evaluation of this compound's antioxidant capacity is a clear exercise in understanding structure-activity relationships. The primary mechanism for flavonoid antioxidant action—direct radical scavenging via hydrogen or electron donation—is severely compromised by the methylation of the 3- and 4'-hydroxyl groups.
Caption: Fig 2. Structure-Activity Relationship Comparison.
For drug development professionals, this has critical implications. While Q3,4'DM may exhibit lower direct antioxidant activity, its increased lipophilicity could lead to improved bioavailability, membrane permeability, and stability compared to quercetin.[1] Therefore, its biological effects in vivo might be mediated by other mechanisms beyond direct radical scavenging, such as interacting with cellular signaling pathways (e.g., Nrf2, NF-κB) or inhibiting enzymes like xanthine oxidase.
This guide provides the foundational strategy for confirming the in vitro antioxidant capacity of this compound. By employing these standardized assays and interpreting the results through the lens of established structure-activity principles, researchers can accurately characterize this important flavonoid derivative and contextualize its potential role in pharmacology and therapeutics.
References
- Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. (2022). MDPI.
- QUANTITATIVE-QUALITATIVE STRUCTURE ACTIVITY RELATIONSHIP OF QUERCETIN DERIVATIVES IN SCAVENGING OF DPPH FREE RADICAL. (n.d.).
- Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. (n.d.). NEHU.
- QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. (n.d.). Polish Journal of Food and Nutrition Sciences.
- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2021). MDPI.
- Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex. (n.d.).
- Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. (n.d.).
- DPPH radical scavenging activity quercetin (A) and FRAP assay of ferrous sulphate (B). (n.d.).
- QUANTITATIVE STRUCTURE-ANTIOXIDANT ACTIVITY RELATIONSHIP OF QUERCETIN AND ITS NEW SYNTHETISED DERIV
- Synthesis and Antioxidant Activity of Quercetin Ethers. (2015).
- Quantitative Structure-Antioxidant Activity Relationship of Quercetin and its New Synthetised Derivatives. (2015).
- Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (2017). The Indonesian Biomedical Journal.
- IC50 value of quercetin as standard. (n.d.).
- Evaluation of antioxidant capacity and analysis of major phenolic compounds in achillea grandifolia by hplc-dad with q-tof lc/ms confirm
- Evaluation of Direct and Indirect Antioxidant Properties of Selected Four Natural Chemical Compounds: Quercetin, Epigallocatechin-3-Gallate, Indole-3-Carbinol and Sulforaphane by DPPH Radical Scavenging Assay. (2020). Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inabj.org [inabj.org]
An In-Depth Technical Guide to the Anti-inflammatory Effects of Quercetin 3,4'-dimethyl ether
Foreword: The Therapeutic Potential of Methylated Flavonoids in Inflammation
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including inflammatory bowel disease, neurodegenerative disorders, and cardiovascular conditions. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led researchers to explore the vast chemical diversity of natural products. Among these, flavonoids, and specifically quercetin, have garnered significant attention for their potent anti-inflammatory and antioxidant properties.[1]
This technical guide delves into a specific derivative of quercetin, Quercetin 3,4'-dimethyl ether. While research on this particular ether is emerging, this document synthesizes the current understanding of its anti-inflammatory mechanisms, drawing parallels from closely related methylated quercetin derivatives. The methylation of flavonoids is a critical modification that can significantly enhance their metabolic stability and bioavailability, making them more viable candidates for therapeutic development.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanisms, experimental validation, and future directions for investigating the anti-inflammatory potential of this compound.
Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of methylated quercetins are multifaceted, primarily revolving around the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators. While direct studies on the 3,4'-dimethyl ether are limited, research on the closely related Quercetin 3,7-O-dimethyl ether (QDE) provides significant insights.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Studies on QDE have demonstrated its ability to suppress the activation of the NF-κB pathway in LPS-stimulated macrophages.[5] This is a crucial mechanism as it effectively dampens the downstream cascade of inflammatory mediator production. The inhibition of NF-κB activation by methylated quercetins likely contributes significantly to their overall anti-inflammatory effect.
Signaling Pathway: NF-κB Inhibition by Methylated Quercetin
Caption: A typical workflow for evaluating the anti-inflammatory effects of a test compound in vitro.
Protocol 1: Nitric Oxide (NO) Production - Griess Assay
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours. 4.[6] Sample Collection: Collect 100 µL of the culture supernatant from each well. 5.[6] Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample. 6.[6] Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Protocol 2: Pro-inflammatory Cytokine Quantification - ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants (obtained as in the Griess assay) and standards to the wells and incubate for 1-2 hours. 4.[7] Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1 hour. 5.[7] Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) and incubate for 30-60 minutes. 6.[7] Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Protein Expression Analysis - Western Blot
Western blotting is used to detect the expression levels of key proteins involved in inflammatory pathways, such as iNOS, COX-2, and components of the NF-κB (p65, IκBα) and MAPK (p-p38, p-JNK, p-ERK) pathways.
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Models
Animal models are essential for evaluating the systemic anti-inflammatory effects of a compound.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally. A standard anti-inflammatory drug like indomethacin serves as a positive control. 3.[8] Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. 4.[8][9] Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. 5.[8] Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Protocol 5: LPS-Induced Acute Lung Injury in Mice
This model mimics the inflammatory response seen in severe lung infections.
-
Animal Acclimatization: Use adult C57BL/6 mice.
-
Anesthesia: Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
-
Intratracheal Instillation of LPS: Expose the trachea and instill a solution of LPS (e.g., 5 mg/kg) directly into the lungs. 4.[10][11] Compound Administration: this compound can be administered before or after the LPS challenge.
-
Assessment of Inflammation (24-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and cytokine levels (TNF-α, IL-6). [11] * Lung Histology: Perfuse the lungs, fix in formalin, and embed in paraffin. Stain sections with H&E to assess inflammatory cell infiltration and lung tissue damage.
-
Lung Homogenate Analysis: Homogenize lung tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.
-
Pharmacokinetics and Bioavailability: The Advantage of Methylation
A significant hurdle for the therapeutic use of quercetin is its poor oral bioavailability due to extensive metabolism in the liver and intestines. Me[12]thylation of flavonoids, however, has been shown to protect them from rapid hepatic metabolism and improve their intestinal absorption.
*[2][3][4] Increased Lipophilicity: Methylation increases the lipophilicity of the flavonoid, which can enhance its ability to cross cell membranes.
-
Protection from Metabolism: The methylation of hydroxyl groups can prevent conjugation reactions (glucuronidation and sulfation), which are major pathways for the elimination of flavonoids.
W[2][13]hile specific pharmacokinetic data for this compound is not yet widely available, it is reasonable to hypothesize that it would exhibit improved bioavailability compared to its parent compound, quercetin. Further pharmacokinetic studies in animal models are warranted to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation and Interpretation
Quantitative data from the aforementioned experiments should be presented clearly for comparative analysis.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Control | LPS (1 µg/mL) | LPS + QDE (10 µM) | LPS + QDE (25 µM) | LPS + QDE (50 µM) |
| NO Production (µM) | < 1 | 45.2 ± 3.8 | 28.1 ± 2.5 | 15.7 ± 1.9** | 8.3 ± 1.1*** |
| TNF-α (pg/mL) | < 20 | 2540 ± 180 | 1650 ± 150 | 980 ± 95 | 450 ± 50*** |
| IL-6 (pg/mL) | < 15 | 1850 ± 160 | 1120 ± 110* | 650 ± 70 | 280 ± 35 |
| iNOS Expression (relative to LPS) | - | 1.0 | 0.62* | 0.35** | 0.15 |
| COX-2 Expression (relative to LPS) | - | 1.0 | 0.71 | 0.42** | 0.21*** |
| p-p65/p65 Ratio (relative to LPS) | - | 1.0 | 0.55 | 0.28** | 0.12*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS group. Data are presented as mean ± SEM. (Note: This table contains hypothetical data for illustrative purposes).
Future Directions and Conclusion
This compound represents a promising candidate for further investigation as an anti-inflammatory agent. The existing evidence from closely related methylated flavonoids strongly suggests that its mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a broad suppression of pro-inflammatory mediators.
Key future research should focus on:
-
Direct Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME studies to determine its bioavailability and metabolic fate.
-
In Vivo Efficacy: Evaluating its therapeutic potential in a wider range of chronic inflammatory disease models.
-
Safety and Toxicology: Establishing a thorough safety profile through acute and chronic toxicity studies.
References
- Wen, X., & Walle, T. (2006). Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability. Drug Metabolism and Disposition, 34(10), 1786-1792.
- Mei, S. H., McCarter, S. D., Deng, Y., Parker, C. H., Liles, W. C., & Stewart, D. J. (2007). Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1. PLoS Medicine, 4(9), e269.
- Brinkmann, V., Foryst-Ludwig, A., & Krannich, A. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149).
- Niisato, M., Yamashita, M., Kawasaki, Y., & Kawada, I. (2020). Experimental protocol for lipopolysaccharide (LPS)-induced lung injury mice.
- Zhang, X., Chen, K., & Li, J. (2020). LPS-induced acute lung injury mouse model. Bio-protocol, 10(12), e3663.
- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced paw edema in the rat. Current protocols in pharmacology, Chapter 5, Unit-5.4.
- Pan, M. H., Lai, C. S., & Ho, C. T. (2010). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 15(5), 3447-3467.
- Tan, H. S. G. (2013). Pharmacokinetics and oral delivery of polymethoxylated flavones. The University of Queensland.
- BenchChem. (2025).
- Wen, X., & Walle, T. (2006). Methylation protects dietary flavonoids from rapid hepatic metabolism. Xenobiotica, 36(5), 387-397.
- Xu, Y., & Stewart, D. J. (2011). Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1. PLoS ONE, 6(9), e24673.
- Wen, X., & Walle, T. (2006). Methylation protects dietary flavonoids from rapid hepatic metabolism. Xenobiotica, 36(5), 387–397.
- Wen, X., & Walle, T. (2006). Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability. Drug Metabolism and Disposition, 34(10), 1786–1792.
- Inotiv. (n.d.).
- Tjolsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1989). The formalin test: an evaluation of the method. Pain, 38(2), 199-207.
- Sadeghi, H., Hajhashemi, V., Minaiyan, M., Movahedian, A., & Talebi, A. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian journal of basic medical sciences, 16(11), 1183–1189.
- ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Ader, P., Wessmann, A., & Wolffram, S. (2000). Bioavailability and metabolism of the flavonol quercetin in the pig. Free radical biology & medicine, 28(7), 1056–1067.
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Wang, C. C., Lin, S. Y., Cheng, H. C., & Lin, C. F. (2008). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta medica, 74(11), 1379–1383.
- Yilmaz, F. M. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 1), 10-18.
- Xu, S., Dou, Y., Liu, B., & Zhang, N. (2021). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Science & Nutrition, 9(11), 6484-6492.
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- Wessmann, A., Ader, P., & Wolffram, S. (2010). Oral bioavailability of quercetin from different quercetin glycosides in dogs. British Journal of Nutrition, 103(6), 843-849.
- ResearchGate. (2017). What is the correct protocol for a Griess Assay?.
- Zhang, T., Gao, Y., Liu, Y., Zhang, Y., & Li, Y. (2024). Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway.
- Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of clinical pharmacology, 41(5), 492–499.
- Weldon, K. C., Machesky, N. J., & Schomberg, S. L. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of visualized experiments : JoVE, (67), e4035.
- Lee, S. G., Kim, M., Kim, C. E., Kang, J., Yoo, H., Sung, S. H., & Lee, M. (2016). Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. Bioscience, biotechnology, and biochemistry, 80(11), 2080–2086.
- Mlcek, J., Jurikova, T., Skrovankova, S., & Sochor, J. (2016). Quercetin and Its Anti-Allergic Immune Response. Molecules (Basel, Switzerland), 21(5), 623.
- Boots, A. W., Drent, M., de Boer, V. C., Bast, A., & Haenen, G. R. (2008). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. Nutrition (Burbank, Los Angeles County, Calif.), 24(7-8), 703–710.
- Dove Medical Press. (2026).
- Shen, P., Lin, W., Ba, X., Chen, Z., Li, J., & Sun, L. (2021). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. Food & function, 12(12), 5448–5459.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Tumor Necrosis Factor Alpha Induced Protein 6 (TNFaIP6). Cloud-Clone Corp.
- ResearchGate. (n.d.). Values of the 50% inhibitory concentration (IC 50 ; µg/ml) of quercetin (QUE).
- Paz, O., & Horjales, S. (2013). Measurement of NF-κB activation in TLR-activated macrophages. Methods in molecular biology (Clifton, N.J.), 1031, 141–154.
- Zhang, T., Gao, Y., Liu, Y., Zhang, Y., & Li, Y. (2024). Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway.
- Thermo Fisher Scientific. (n.d.). TNF-α (free) ELISA. Thermo Fisher Scientific.
- Kumar, D., & Singh, B. (2019). Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla. Pharmacognosy magazine, 15(63), 231–237.
- Thermo Fisher Scientific. (n.d.). Human TNFα ELISA Kit User Guide (Pub.No. MAN0016588 B.0 (31)). Thermo Fisher Scientific.
- ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7....
- Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., Merghany, R. M., El Mahdy, N. M., Kılıç, C. S., Sytar, O., Sharifi-Rad, M., Sharopov, F., Martins, N., Martorell, M., & Cho, W. C. (2020). Therapeutic Potential of Quercetin: New Insights and Perspectives for Human Health. ACS omega, 5(20), 11849–11872.
- Weng, Z., Zhang, B., Asadi, S., Sismanopoulos, N., Butcher, A., Fu, X., Katsarou-Katsari, A., Pantazopoulos, I., & Theoharides, T. C. (2012). Quercetin is more effective than cromolyn in blocking human mast cell cytokine release and inhibits contact dermatitis and photosensitivity in humans. PloS one, 7(3), e33805.
- Zhang, T., Gao, Y., Liu, Y., Zhang, Y., & Li, Y. (2024). Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway.
Sources
- 1. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 12. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 13. mdpi.com [mdpi.com]
The Potent Anticancer Agency of Quercetin 3,4'-dimethyl ether: A Technical Guide to Its Mechanisms and Therapeutic Potential
Abstract
Quercetin 3,4'-dimethyl ether, a naturally occurring dimethoxyflavone, has emerged as a promising candidate in oncological research, demonstrating significant anticancer properties across a spectrum of malignancies.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this quercetin derivative. We will delve into its role in inducing apoptosis and cell cycle arrest, its modulation of critical signaling pathways, and its potential to overcome therapeutic resistance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific rationale and experimental methodologies for investigating this compound as a potential therapeutic agent.
Introduction: The Rationale for Investigating this compound
The parent compound, quercetin, is a ubiquitous flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] However, its clinical utility is often hampered by poor bioavailability and rapid metabolism.[5][6] The methylation of quercetin to form this compound alters its physicochemical properties, potentially enhancing its metabolic stability and cellular uptake, thereby making it a more attractive candidate for drug development.[6][7] This derivative has shown potent cytotoxic effects against various cancer cell lines, including leukemia, breast, and colorectal cancers, often with greater efficacy than its parent compound.[8][9]
This guide will dissect the multifaceted anticancer activities of this compound, providing a foundational understanding for its preclinical and potential clinical development.
Core Anticancer Mechanisms of Action
This compound exerts its anticancer effects through a variety of interconnected mechanisms, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).
Induction of Apoptosis: Orchestrating Cancer Cell Demise
A hallmark of effective anticancer agents is their ability to selectively induce apoptosis in malignant cells. This compound has been shown to trigger apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: This compound can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c.[8][10] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[8][10]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests that this compound can enhance the expression of death receptors, such as DR5, on the cancer cell surface.[11][12] This sensitization makes the cells more susceptible to apoptosis induced by ligands like TRAIL (TNF-related apoptosis-inducing ligand).[11][12]
The convergence of these pathways on the activation of executioner caspases leads to the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing cell death, this compound effectively inhibits the uncontrolled proliferation of cancer cells by arresting the cell cycle at various checkpoints. Studies have demonstrated its ability to induce cell cycle arrest at the G2/M phase.[8][13] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, it can decrease the expression of cyclin B1 and CDK1, which are crucial for the G2 to M phase transition.[14]
Modulation of Key Signaling Pathways
The anticancer effects of this compound are intricately linked to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt and MAPK Signaling Cascades
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and Akt, thereby suppressing downstream pro-survival signals.[13]
Simultaneously, it can influence the Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK/SAPK pathways.[8] The activation of JNK/SAPK and ERK1/2 has been linked to the induction of apoptosis by this compound.[8]
The Notch Signaling Pathway
The Notch signaling pathway plays a crucial role in cancer stem cell maintenance and proliferation. This compound has been demonstrated to suppress the formation of breast cancer stem cells by inhibiting the Notch1 signaling pathway.[13] This suggests a potential role for this compound in targeting the cancer stem cell niche, which is often responsible for tumor recurrence and metastasis.
Anti-Metastatic and Anti-Angiogenic Properties
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Emerging evidence suggests that this compound possesses anti-metastatic properties. It has been shown to inhibit the invasion and migration of cancer cells.[13] This is, in part, due to its ability to upregulate the expression of E-cadherin and downregulate mesenchymal markers like vimentin and MMP-2, thereby inhibiting the epithelial-mesenchymal transition (EMT) process.[13]
Furthermore, the parent compound, quercetin, has been shown to interfere with angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, by targeting pathways such as VEGF.[15] While more research is needed specifically on the 3,4'-dimethyl ether derivative, it is plausible that it shares these anti-angiogenic properties.
Experimental Protocols for In Vitro Evaluation
To rigorously assess the anticancer properties of this compound, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Cell Viability and Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10, 20, 40, 80, 120 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2.5 x 10^5 cells/well and treat with the desired concentrations of this compound and controls for the specified time.[2]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence signals.
Cell Cycle Analysis: DAPI Staining
Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. The intensity of DAPI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them as described for the apoptosis assay.[2]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing DAPI and RNase A. Incubate for 30 minutes at 4°C in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer with UV excitation. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Western Blot Analysis of Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Step-by-Step Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Evaluation: Preclinical Models
While in vitro studies provide crucial mechanistic insights, in vivo validation is a critical step in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor efficacy of compounds like this compound.
Experimental Design Outline:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of nude mice.[17]
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., ~1.0 mm³).[17] Then, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups for a defined period (e.g., 21 days).[17]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 3 days).[17]
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and western blotting to confirm the in vivo modulation of target signaling pathways.
Quantitative Data Summary
| Assay | Cancer Cell Line | Parameter | Observed Effect of this compound | Reference |
| Cytotoxicity | Leukemia Cells | IC50 | High cytotoxicity reported | [8] |
| Cell Cycle | Breast Cancer Cells | G2/M Phase | Arrest at G2/M phase | [13] |
| Apoptosis | Colorectal Cancer Cells | Apoptotic Cell Population | Dose-dependent increase in apoptosis | [9] |
| Signaling | Breast Cancer Cells | p-Akt Levels | Inhibition of Akt phosphorylation | [13] |
| Signaling | Breast Cancer Cells | Notch1 Expression | Decreased Notch1 expression | [13] |
Future Directions and Drug Development Considerations
This compound presents a compelling profile as an anticancer agent. However, several aspects require further investigation for its successful translation into a clinical setting.
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound in vivo.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective and less toxic treatment regimens.[4][18][19] The potential of this compound to overcome drug resistance is a particularly promising avenue of research.[11]
-
Structure-Activity Relationship (SAR) Studies and Analogue Synthesis: The high-resolution crystal structure of tubulin in complex with this compound provides a valuable tool for rational drug design.[20] Synthesizing and screening novel analogues could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.[5][6][20]
-
Toxicology: Rigorous toxicological studies are necessary to establish a safe therapeutic window for this compound.
Conclusion
This compound is a promising natural product-derived compound with potent and multifaceted anticancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its continued investigation. The experimental frameworks and protocols outlined in this guide offer a robust starting point for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compelling molecule. Through continued rigorous scientific inquiry, this compound may one day contribute to the arsenal of effective treatments for cancer.
References
- Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC - NIH. (n.d.).
- Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed. (2018). International Journal of Molecular Medicine, 42(3), 1625–1636.
- This compound | CAS:33429-83-3 | Flavonoids | High Purity - BioCrick. (n.d.).
- Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC - NIH. (n.d.).
- Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity. (n.d.).
- Mechanism of quercetin‐induced cell cycle arrest. Quercetin induces... - ResearchGate. (n.d.).
- Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC - NIH. (n.d.).
- Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells. (2022). RESEARCH ARTICLE.
- Quercetin-mediated Cell Cycle Arrest and Apoptosis Involving Activation of a Caspase Cascade through the Mitochondria! Pathway in Human Breast Cancer MCF-7 Cells - ResearchGate. (n.d.).
- Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft - PubMed. (n.d.).
- Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin. (n.d.).
- Structure of this compound in complex with tubulin provides a rationale for drug design - ResearchGate. (2025).
- This compound | C17H14O7 | CID 5380905 - PubChem. (n.d.).
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC - PubMed Central. (n.d.).
- Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PubMed Central. (2022).
- This compound | 33429-83-3 | FQ42736 - Biosynth. (n.d.).
- Mechanisms of Cancer-killing by Quercetin; A Review on Cell Death Mechanisms. (2025). PDF.
- Quercetin shows anti‐tumor effect in hepatocellular carcinoma LM3 cells by abrogating JAK2/STAT3 signaling pathway - PMC - NIH. (n.d.).
- The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update. (2023).
- Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A Systematic Review - MDPI. (n.d.).
- Effect of quercetin on the main signaling pathways involved in cancer.... - ResearchGate. (n.d.).
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - ResearchGate. (2025). PDF.
- Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PubMed Central. (n.d.).
- Investigation of the anti-cancer effect of quercetin on HepG2 cells in vivo | PLOS One. (n.d.).
- Apoptotic Mechanisms of Quercetin in Liver Cancer: Recent Trends and Advancements. (2023).
- Quercetin attenuates metastatic ability of human metastatic ovarian cancer cells via modulating multiple signaling molecules involved in cell survival, proliferation, migration and adhesion - PubMed. (2021). Archives of Biochemistry and Biophysics.
- Quercetin in Cancer Treatment, Alone or in Combination with Conventional Therapeutics? (n.d.).
- Drug combinations with quercetin: Doxorubicin plus quercetin in human breast cancer cells. (2025).
- In vitro ANTI-CANCER EFFECTS OF QUERCETIN ON TRIPLE NEGATIVE BREAST CANCER CELL LINE | Applied Biological Research - ACS Publisher ( Journals and Books ). (2024).
- Investigation of the anti-cancer effect of quercetin on HepG2 cells in vivo - Research journals - PLOS. (2017).
- The Investigation of Effects of Quercetin and Its Combination with Cisplatin on Malignant Mesothelioma Cells In Vitro - PMC - NIH. (n.d.).
- Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed. (2025). Biochemical and Biophysical Research Communications.
- Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed. (2023).
- Design, Synthesis, Physicochemical and Drug-Likeness Properties of Quercetin Derivatives and their Effect on MCF-7 Cell Line and Free Radicals - Longdom Publishing. (n.d.).
- Quercetin derivatives: Drug design, development, and biological activities, a review. (2022).
- In vitro ANTI-CANCER EFFECTS OF QUERCETIN ON TRIPLE NEGATIVE BREAST CANCER CELL LINE - ResearchGate. (2024). Applied Biological Research, 26(1), 125–129.
- This compound | CAS#:33429-83-3 | Chemsrc. (2025).
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin in Cancer Treatment, Alone or in Combination with Conventional Therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CAS#:33429-83-3 | Chemsrc [chemsrc.com]
- 13. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin shows anti‐tumor effect in hepatocellular carcinoma LM3 cells by abrogating JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Investigation of Effects of Quercetin and Its Combination with Cisplatin on Malignant Mesothelioma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Quercetin 3,4'-dimethyl ether Signaling Pathway Modulation
Abstract
Quercetin 3,4'-dimethyl ether (Q3,4'DM), a naturally occurring dimethoxyflavone, has garnered significant attention within the scientific community for its diverse biological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of Q3,4'DM, with a primary focus on its modulation of key intracellular signaling pathways. We will delve into the intricate ways this compound influences the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and detailed, field-proven experimental protocols to investigate the nuanced effects of Q3,4'DM.
Introduction: The Therapeutic Promise of a Methylated Flavonoid
Flavonoids, a class of polyphenolic compounds found in various plants, are renowned for their broad spectrum of biological activities. Quercetin, one of the most studied flavonoids, exhibits potent antioxidant and anti-inflammatory effects. However, its therapeutic application can be limited by factors such as solubility and bioavailability. Methylation of quercetin, as seen in this compound, can alter these physicochemical properties, potentially enhancing its biological efficacy.
Q3,4'DM has been isolated from plants like Combretum quadrangulare and has demonstrated significant antineoplastic activity.[1] Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways that are often dysregulated in various pathological conditions. Understanding how Q3,4'DM interacts with these pathways at a molecular level is paramount for its development as a potential therapeutic agent.
This guide will systematically dissect the impact of Q3,4'DM on three central signaling networks: NF-κB, MAPK, and PI3K/Akt. For each pathway, we will explore the established mechanisms of modulation by Q3,4'DM and provide detailed protocols for their experimental validation.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[2] In an inactive state, the NF-κB transcription factor is held in the cytoplasm by the inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2]
Q3,4'DM has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[3][4] The proposed mechanism involves the suppression of IκBα degradation, thereby preventing the nuclear translocation of NF-κB. This inhibitory action curtails the expression of downstream inflammatory mediators.
Visualizing the Inhibition of NF-κB Signaling by Q3,4'DM
Caption: Modulation of the MAPK signaling cascade by this compound.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
Western blotting is a fundamental technique to assess the activation state of MAPK pathway components by detecting their phosphorylation. [2][5] Materials:
-
Cell line of interest
-
Q3,4'DM
-
Stimulus (e.g., growth factor, UV irradiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-p38, total-p38, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with Q3,4'DM for the desired time and concentration, followed by stimulation if required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. [6]4. SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel. [6]5. Western Blotting:
-
Transfer the separated proteins to a PVDF membrane. [6] * Block the membrane with blocking buffer for 1 hour at room temperature. [6] * Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest overnight at 4°C. [5] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [5]6. Detection:
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the MAPK pathway.
-
Regulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling nexus that governs cell survival, growth, and proliferation. [6]Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. [6]Dysregulation of the PI3K/Akt pathway is a common feature of many cancers. [7] Q3,4'DM has been reported to inhibit the PI3K/Akt pathway, contributing to its anticancer effects. [8][9]For instance, it can attenuate the phosphorylation of Akt, leading to the suppression of downstream pro-survival signals. [10]
Visualizing Q3,4'DM's Impact on the PI3K/Akt Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocol: In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and is ideal for assessing the inhibitory potential of compounds like Q3,4'DM. [7][11] Materials:
-
Recombinant PI3K enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Kinase reaction buffer
-
Q3,4'DM
-
ADP-Glo™ Kinase Assay kit or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction by combining the PI3K enzyme, PI(4,5)P2 substrate, and varying concentrations of Q3,4'DM in the kinase reaction buffer. [12]2. Initiate Reaction: Add ATP to initiate the kinase reaction. [12]Include no-enzyme and no-substrate controls.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes). [12]4. ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay. [12]This typically involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal. [11][12]5. Luminescence Measurement: Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the PI3K activity.
-
Calculate the percentage of inhibition for each concentration of Q3,4'DM and determine the IC50 value.
-
Data Presentation: Summarizing Quantitative Results
For clarity and ease of comparison, quantitative data from the described assays should be presented in a tabular format.
Table 1: Effect of Q3,4'DM on NF-κB Transcriptional Activity
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| Untreated Control | - | 1.0 ± 0.1 |
| Stimulus (TNF-α) | - | 15.2 ± 1.5 |
| Stimulus + Q3,4'DM | 1 | 10.5 ± 1.2 |
| Stimulus + Q3,4'DM | 5 | 5.8 ± 0.7 |
| Stimulus + Q3,4'DM | 10 | 2.1 ± 0.3 |
Table 2: Modulation of MAPK Phosphorylation by Q3,4'DM
| Target Protein | Treatment | Concentration (µM) | Relative Band Intensity (Fold Change vs. Control) |
| p-ERK/Total ERK | Control | - | 1.0 ± 0.2 |
| p-ERK/Total ERK | Q3,4'DM | 10 | 0.4 ± 0.1 |
| p-p38/Total p38 | Control | - | 1.0 ± 0.1 |
| p-p38/Total p38 | Q3,4'DM | 10 | 0.3 ± 0.05 |
Table 3: Inhibition of PI3K Kinase Activity by Q3,4'DM
| Inhibitor | Concentration (µM) | PI3K Activity (% of Control) |
| Vehicle | - | 100 ± 5.2 |
| Q3,4'DM | 0.1 | 85.3 ± 4.1 |
| Q3,4'DM | 1 | 52.1 ± 3.5 |
| Q3,4'DM | 10 | 15.8 ± 2.2 |
| IC50 | ~1.5 µM |
Conclusion and Future Directions
This compound is a promising natural compound with the potential for therapeutic development in a range of diseases, largely owing to its ability to modulate key signaling pathways. This guide has provided a comprehensive overview of its effects on the NF-κB, MAPK, and PI3K/Akt pathways, along with detailed protocols for their investigation. The presented methodologies offer a robust framework for researchers to further elucidate the intricate mechanisms of action of Q3,4'DM.
Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of Q3,4'DM. Furthermore, exploring the potential synergistic effects of Q3,4'DM with existing therapeutic agents could open new avenues for combination therapies, particularly in the context of cancer and inflammatory diseases. The continued investigation of this fascinating molecule holds great promise for the development of novel and effective treatments.
References
- Vertex AI Search. (n.d.). Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.
- Promega Corporation. (n.d.). PI3K (p110α[E545K]/p85α) Protocol.
- PubChem. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY.
- BenchChem. (2025). Application Notes and Protocols: Cell-Based Assays for Measuring PI3K-delta and PI3K-gamma Inhibition.
- AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
- NIH. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Marcolin, E., et al. (2015). Quercetin ameliorates dysregulation of lipid metabolism genes via the PI3K/AKT pathway in a diet-induced mouse model of nonalcoholic fatty liver disease. Molecular Nutrition & Food Research, 59(12), 2491-2502. [Link]
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity.
- Wang, Y., et al. (2018). Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International Journal of Molecular Medicine, 42(3), 1625-1636. [Link]
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- ResearchGate. (n.d.). Quercetin-3-methyl ether has no significant effect on Akt or MAPKs signaling in lapatinib-resistant SK-Br-3 cells.
- Promega Corporation. (n.d.). PI3K(p110α/p85α) Kinase Assay.
- Liu, H., et al. (2018). Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. Molecular Carcinogenesis, 57(11), 1540-1552. [Link]
- BioCrick. (n.d.). This compound.
- NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- Chen, Y. C., et al. (2005). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta Medica, 71(12), 1124-1129. [Link]
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin ameliorates dysregulation of lipid metabolism genes via the PI3K/AKT pathway in a diet-induced mouse model of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K (p110α[E545K]/p85α) Protocol [promega.in]
- 12. promega.de [promega.de]
A Technical Guide to Investigating the Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway by Quercetin 3,4'-dimethyl ether
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quercetin 3,4'-dimethyl ether (Q3,4'ME) is a naturally occurring dimethoxyflavone, a derivative of the widely studied flavonoid, quercetin.[1][2] While flavonoids are broadly recognized for their antioxidant and anti-inflammatory properties, their specific interactions with intracellular signaling cascades are of paramount interest for therapeutic development.[3] The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a vast array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[4] This guide provides a comprehensive technical framework for investigating the activation of the MAPK signaling pathways—specifically the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 pathways—by Q3,4'ME. We will move from foundational concepts to detailed, validated experimental protocols, enabling researchers to rigorously assess the compound's mechanism of action. This document is designed not as a rigid template, but as an adaptable scientific workflow, grounded in established methodologies and providing the causal logic behind experimental design.
Part 1: Foundational Concepts: Q3,4'ME and the MAPK Superfamily
This compound: A Bioactive Flavonoid
This compound is a methylated derivative of quercetin, a flavonoid found in numerous plants.[1] The methylation of the hydroxyl groups at the 3 and 4' positions alters the molecule's physicochemical properties, such as solubility and bioavailability, which can in turn modify its biological effects compared to the parent compound. It has been investigated for several potential therapeutic properties, including anti-inflammatory, antineoplastic, and neuroprotective activities.[5][6] Understanding its precise molecular targets, such as the components of the MAPK pathway, is crucial for validating its therapeutic potential.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The MAPK pathways are a series of evolutionarily conserved, sequentially activating protein kinases that transduce extracellular signals to intracellular responses.[7] In mammals, there are three major, well-characterized MAPK cascades:
-
ERK Pathway: The ERK1/2 pathway is typically activated by growth factors and mitogens, playing a central role in cell proliferation, differentiation, and survival.[8]
-
JNK and p38 Pathways: Often termed the stress-activated protein kinase (SAPK) pathways, the JNK and p38 cascades are predominantly activated by cellular stressors such as inflammatory cytokines, oxidative stress, and UV radiation. They are key regulators of inflammation and apoptosis.[8][9]
Each cascade consists of a three-tiered core signaling module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the MAPK itself.[8] Activation of the final MAPK occurs through dual phosphorylation on threonine and tyrosine residues within a conserved tripeptide motif.[10] This phosphorylation event is the canonical indicator of pathway activation and is the primary target for detection in the experimental protocols outlined below.
Caption: General structure of a Mitogen-Activated Protein Kinase (MAPK) cascade.
Part 2: Mechanistic Insights into Q3,4'ME and MAPK Interaction
The interaction between flavonoids and MAPK pathways is complex and highly context-dependent. While the parent compound quercetin has been shown to both activate and inhibit these pathways depending on the cellular model and stimulus, specific derivatives like Q3,4'ME and its analogues have also been shown to directly modulate MAPK activity.[11][12][13] For instance, an acetylated derivative of quercetin 3-methyl ether was found to induce the activation of JNK, p38, and ERK1/2 in human leukemia cells.[14][15] Conversely, in other contexts, Q3ME has been reported to inhibit ERK activation.[13][16]
This guide focuses on the technical approach to validate the activation of these pathways. The core scientific premise is that if Q3,4'ME activates a MAPK pathway, we should be able to quantitatively measure an increase in the phosphorylated, active form of the specific MAPK (e.g., p-ERK, p-p38) and, subsequently, its kinase activity.
Part 3: Experimental Framework for Validation
A rigorous investigation into Q3,4'ME's effect on MAPK activation follows a logical, multi-step process. It begins with determining the appropriate experimental conditions and progresses to specific, validated assays to measure pathway activation.
Caption: A validated workflow for investigating MAPK activation by a test compound.
Foundational Assay: Cell Viability and Dose-Range Finding (MTT Assay)
Causality: Before assessing signaling effects, it is imperative to determine the concentration range of Q3,4'ME that is non-toxic to the chosen cell line. High concentrations of a compound can induce stress or apoptotic pathways that non-specifically activate stress kinases, confounding the results. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17] This allows for the determination of a sub-toxic concentration range for subsequent experiments.
Protocol: MTT Cell Viability Assay [18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Q3,4'ME in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Q3,4'ME (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used for the compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations that show high viability (e.g., >90%) for subsequent signaling experiments.
Primary Validation: Detecting MAPK Phosphorylation (Western Blot)
Causality: Western blotting is the gold-standard technique for detecting the activation state of MAPK proteins.[20] By using antibodies specific to the phosphorylated forms of ERK, JNK, and p38, one can directly visualize and quantify the increase in their activation following treatment with Q3,4'ME. It is critical to normalize the phosphorylated protein signal to the total amount of that protein to ensure that observed changes are due to increased phosphorylation, not changes in overall protein expression.[20][21]
Protocol: Western Blot for Phospho-MAPK [20][21][22]
-
Cell Treatment and Lysis:
-
Plate cells (e.g., in 6-well plates) and grow to 70-80% confluency.
-
To minimize basal kinase activity, serum-starve the cells for 8-12 hours if appropriate for the cell line.[21]
-
Treat cells with the selected non-toxic concentrations of Q3,4'ME for various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the peak phosphorylation event.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[20]
-
SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load the samples onto a 10-12% polyacrylamide gel and separate the proteins via electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p44/42 MAPK (ERK1/2), anti-phospho-p38, or anti-phospho-JNK).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize the data, the same membrane must be probed for the total MAPK protein.[21]
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes.[21]
-
Wash thoroughly, re-block, and incubate with a primary antibody against the total form of the MAPK protein (e.g., anti-ERK1/2).
-
Repeat the secondary antibody and detection steps.
-
-
Densitometry: Quantify the band intensities for both the phosphorylated and total protein using image analysis software. The ratio of phospho-protein to total protein represents the level of activation.[20]
Functional Confirmation: In Vitro Kinase Activity Assay
Causality: While Western blotting confirms the phosphorylation state, a kinase assay directly measures the functional enzymatic activity of the MAPK. This provides a crucial second layer of validation. The assay typically involves immunoprecipitating the target MAPK from cell lysates and then incubating it with a specific substrate and ATP. The amount of substrate phosphorylation is then quantified, which is directly proportional to the kinase's activity.
Protocol: General MAPK Kinase Assay [9][23]
-
Cell Lysate Preparation: Treat and lyse cells as described in the Western Blot protocol (Step 1).
-
Immunoprecipitation:
-
Incubate 200-500 µg of protein lysate with an antibody specific for the total MAPK of interest (e.g., anti-p38) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.
-
-
Kinase Reaction:
-
Detection: The method of detection depends on the assay format.
-
Radiometric: Use [γ-³²P]ATP and detect substrate phosphorylation via autoradiography after SDS-PAGE.
-
Luminescent: Use a commercial kit like ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[23] The luminescent signal positively correlates with kinase activity.
-
-
Analysis: Quantify the signal and compare the kinase activity in Q3,4'ME-treated samples to the untreated controls.
Part 4: Data Interpretation and Advanced Insights
Quantitative Analysis and Data Presentation
All quantitative data should be summarized for clear comparison. For Western blots, densitometry readings should be normalized and presented graphically. For kinase assays, results should be expressed as fold-change over the vehicle control.
Table 1: Example Data Summary for Q3,4'ME Effect on p38 MAPK Activation
| Treatment Group | p-p38 / Total p38 Ratio (Densitometry Units) | p38 Kinase Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.15 | 1.0 ± 0.2 |
| Q3,4'ME (10 µM) | 3.5 ± 0.4 | 3.1 ± 0.5 |
| Q3,4'ME (25 µM) | 5.2 ± 0.6 | 4.8 ± 0.7 |
| p38 Inhibitor + Q3,4'ME (25 µM) | 1.2 ± 0.2 | 1.1 ± 0.3 |
| *Data are represented as Mean ± SD. p < 0.05 compared to Vehicle Control. |
Establishing Causality with Pathway Inhibitors
Causality: To confirm that the observed downstream cellular effects are indeed mediated by the Q3,4'ME-induced activation of a specific MAPK pathway, it is essential to use pharmacological inhibitors. By pre-treating cells with a specific inhibitor (e.g., a p38 inhibitor like SB202190) before adding Q3,4'ME, one can determine if blocking that pathway prevents the downstream cellular response.[10] This is a critical step in linking the initial signaling event to a final biological outcome.
Conclusion
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Al-Sammarraie, A. M. J. (2023). MTT (Assay protocol). Protocols.io.
- Seger, R., & Krebs, E. G. (Eds.). (2005). Methods for analyzing MAPK cascades. Methods, 35(4), 315-416.
- Bardwell, L. (2005). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods, 35(3), 253-264.
- Stony Brook University. (n.d.). MAP kinase signaling protocols.
- Stony Brook University. (n.d.). MAP Kinase Signaling Protocols.
- Liu, K., et al. (2018). Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. Molecular Carcinogenesis, 57(10), 1365-1377.
- Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 219-232.
- National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual.
- ResearchGate. (2012). Western blot band for Erk and phopho(p) - Erk.
- Jiang, W., et al. (2016). Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons. PLoS ONE, 11(4), e0152371.
- Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). The detection of MAPK signaling.
- Lin, H. Y., et al. (2012). Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. Toxicology and Applied Pharmacology, 264(1), 104-113.
- Cho, S. Y., et al. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. Journal of Cellular Biochemistry, 89(3), 537-548.
- Chemsrc. (n.d.). This compound.
- Dhiman, P., et al. (2024). Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations. Frontiers in Pharmacology, 15, 1370275.
- Chang, Y. C., et al. (2012). Quercetin enhances ABCA1 expression and cholesterol efflux through a p38-dependent pathway in macrophages. Journal of Lipid Research, 53(9), 1840-1850.
- Al-maamary, S. A., et al. (2024). Quercetin mitigates aluminum nanoparticle-induced neurotoxicity: a stereological and molecular study on memory, hippocampal integrity, and MAPK signaling. Metabolic Brain Disease, 39(1), 221-237.
- Jiang, W., et al. (2016). Quercetin Protects against Okadaic Acid- Induced Injury via MAPK and PI3K/Akt/ GSK3β Signaling Pathways in HT22 Hippocampal Neurons. PLoS ONE.
- Rubio, S., et al. (2007). Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK. Carcinogenesis, 28(10), 2105-2114.
- ResearchGate. (2016). Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons.
- Li, J., et al. (2012). Quercetin-3-methyl ether suppresses proliferation of mouse epidermal JB6 P+ cells by targeting ERKs. Carcinogenesis, 33(8), 1541-1549.
- ResearchGate. (2012). Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway.
- Kim, H. J., et al. (2016). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. International Journal of Oncology, 48(2), 785-792.
- ResearchGate. (n.d.). Effects of quercetin on the MAPK pathway in HT22 cells.
- Wang, C., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Science and Human Wellness, 11(4), 896-905.
- Rubio, S., et al. (2007). Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK. Carcinogenesis, 28(10), 2105-2114.
- ResearchGate. (n.d.). Synergistic anti‐inflammatory effects of quercetin and catechin via inhibiting activation of TLR4–MyD88‐mediated NF‐κB and MAPK signaling pathways.
- Wang, T. Y., et al. (2005). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta Medica, 71(12), 1118-1122.
- Nam, H. Y., et al. (2010). Induction of apoptosis by quercetin is mediated through AMPKalpha1/ASK1/p38 pathway. Toxicology in Vitro, 24(2), 441-447.
- Tan, Z., et al. (2022). Quercetin Attenuates Quinocetone-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway. Antioxidants, 11(11), 2248.
- Wang, Y., et al. (2021). EGFR and ERK activation resists flavonoid quercetin-induced anticancer activities in human cervical cancer cells in vitro. Oncology Letters, 22(5), 794.
- Salehi, B., et al. (2022). Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. International Journal of Molecular Sciences, 23(23), 14778.
- Kim, H. J., et al. (2016). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. International Journal of Oncology, 48(2), 785-792.
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CAS#:33429-83-3 | Chemsrc [chemsrc.com]
- 6. Quercetin mitigates aluminum nanoparticle-induced neurotoxicity: a stereological and molecular study on memory, hippocampal integrity, and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.box [sci-hub.box]
- 15. Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
An In-Depth Technical Guide on the Interaction of Quercetin 3,4'-dimethyl ether with Tubulin for Researchers and Drug Development Professionals
Abstract
The dynamic cytoskeletal protein, tubulin, is a validated and highly successful target in oncology drug discovery. Microtubule-targeting agents have revolutionized cancer treatment, but the emergence of resistance and dose-limiting toxicities necessitate the exploration of novel chemical scaffolds. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their anti-cancer properties. This technical guide provides a comprehensive overview of the interaction between a specific flavonoid derivative, Quercetin 3,4'-dimethyl ether (QU34), and tubulin. We will delve into the precise molecular interactions at the colchicine binding site, supported by recent high-resolution crystal structure data, and provide detailed, field-proven protocols for characterizing this interaction. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the potential of flavonoid derivatives as a new class of microtubule-targeting agents.
Introduction: Tubulin as a Premier Anti-Cancer Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubules in mitosis makes them a prime target for anti-cancer therapeutics. Disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.
A variety of clinically successful drugs, such as the taxanes and vinca alkaloids, exert their anti-tumor effects by targeting tubulin. However, the efficacy of these agents can be limited by factors such as multidrug resistance and neurotoxicity. Consequently, there is a compelling need to identify and characterize novel tubulin inhibitors with different binding modes and improved pharmacological profiles.
Flavonoids, naturally occurring polyphenolic compounds found in fruits and vegetables, have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Quercetin, one of the most abundant dietary flavonoids, has been shown to inhibit cancer cell proliferation by interfering with microtubule functions.[1][2] Methylation of flavonoids, such as in this compound, can enhance their metabolic stability and bioavailability, making them more attractive as drug candidates.
This guide focuses on the specific interaction of this compound with tubulin, providing a detailed understanding of its mechanism of action and practical methodologies for its investigation.
The Molecular Interaction of this compound with Tubulin
Recent advances in structural biology have provided an unprecedented view of the binding of small molecules to tubulin. A high-resolution (1.92 Å) crystal structure of tubulin in complex with this compound (QU34) has elucidated the precise molecular interactions at atomic detail.[3]
QU34 binds to the colchicine-binding site on β-tubulin, a pocket located at the interface between the α- and β-tubulin subunits.[2][4] The binding of ligands to this site inhibits tubulin polymerization, leading to microtubule destabilization.[5]
Key Interactions of this compound at the Colchicine Site:
-
Hydrogen Bonding: The hydroxyl groups of the flavonoid scaffold form crucial hydrogen bonds with amino acid residues within the binding pocket, including a key interaction with Cysβ241.[6][7]
-
Hydrophobic Interactions: The aromatic rings of QU34 engage in extensive hydrophobic interactions with residues from both α- and β-tubulin, further stabilizing the complex.
-
Conformational Changes: The binding of QU34 induces a conformational change in tubulin, which is incompatible with its incorporation into the growing microtubule lattice, thereby inhibiting polymerization.[8]
The detailed understanding of these interactions, provided by the crystal structure, offers a robust framework for the rational design of more potent and selective flavonoid-based tubulin inhibitors.[3]
Chemical Structure of this compound
Caption: this compound binding at the colchicine site of the tubulin heterodimer.
Quantitative Analysis of Quercetin Derivatives' Interaction with Tubulin
The interaction of flavonoids with tubulin can be quantified to determine their binding affinity and inhibitory potency. The following table summarizes key quantitative data for quercetin and its derivatives, providing a comparative overview of their anti-tubulin activity.
| Compound | Binding Affinity (Kd) | IC50 (Tubulin Polymerization) | Cell Line | IC50 (Cell Proliferation) | Reference |
| Quercetin | 5-7 µM | ~20 µM | Various | Varies | [1][8] |
| This compound | Not explicitly stated | Potent inhibitor | Leukemia | Highly cytotoxic | [9] |
| Quercetin-3-methyl ether | Not explicitly stated | Potent inhibitor | Breast | Potent inhibitor | [10][11] |
Experimental Protocols for Characterizing Tubulin-Ligand Interactions
To rigorously characterize the interaction of a compound like this compound with tubulin, a multi-faceted approach employing biophysical, in-silico, and cell-based assays is essential. The following are detailed, step-by-step protocols for key experiments.
Fluorescence Quenching Spectroscopy for Binding Affinity Determination
Principle: The intrinsic fluorescence of tryptophan residues in tubulin can be quenched upon the binding of a ligand. This change in fluorescence intensity can be used to determine the binding affinity (dissociation constant, Kd).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., 10 mg/mL) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Instrumentation Setup:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues).
-
Set the emission wavelength range from 310 nm to 500 nm. [12]3. Titration:
-
To a cuvette containing a known concentration of tubulin (e.g., 2 µM) in buffer, add increasing concentrations of this compound.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths. [12][13] * Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (Kd).
-
In-Silico Molecular Docking to Predict Binding Mode
Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor protein. It is a powerful tool for understanding binding mechanisms and for virtual screening of compound libraries.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of the tubulin dimer from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry using a suitable force field.
-
-
Grid Generation:
-
Define the binding site (the colchicine site) on the tubulin structure.
-
Generate a grid box that encompasses the entire binding site.
-
-
Docking:
-
Analysis and Visualization:
-
Score the generated poses based on their predicted binding energy.
-
Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
-
Visualize the protein-ligand complex to gain insights into the binding mode.
-
Cell-Based Immunofluorescence Assay for Visualizing Microtubule Disruption
Principle: Immunofluorescence microscopy allows for the visualization of the microtubule network within cells. Treatment with a microtubule-destabilizing agent like this compound will lead to a visible disruption of this network.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa or A549) onto glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [17] * Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry. [18]3. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C. [17] * Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
-
Experimental Workflow Diagram
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Quercetin 3,4'-dimethyl ether
Introduction: The Rationale for Methylation in Flavonoid Drug Development
Quercetin, a ubiquitous plant flavonoid, has garnered significant scientific interest for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1] However, its therapeutic potential is often hampered by poor oral bioavailability, a consequence of low aqueous solubility and extensive first-pass metabolism.[2] The primary metabolic pathways responsible for quercetin's rapid clearance are glucuronidation and sulfation, which occur at its free hydroxyl groups.[2]
A promising strategy to overcome these pharmacokinetic limitations is the methylation of these hydroxyl groups. O-methylation can enhance the lipophilicity of flavonoids, potentially improving their intestinal absorption and membrane permeability.[3] Crucially, methylation blocks the sites of conjugation, thereby increasing metabolic stability and systemic exposure.[2][4] This guide focuses on Quercetin 3,4'-dimethyl ether, a specific methylated derivative of quercetin, to provide a comprehensive technical overview of its anticipated pharmacokinetic profile and metabolic fate. While direct experimental data for this specific ether is limited, this guide will synthesize information from related methylated flavonoids and foundational principles of drug metabolism to construct a scientifically grounded profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of methylated flavonoids.
Physicochemical Properties and Predicted ADME Profile
This compound is a dimethoxyflavone, a derivative of quercetin with methoxy groups at the 3 and 4' positions.[5] This structural modification is predicted to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to its parent compound, quercetin.
| Property | This compound | Reference |
| Molecular Formula | C₁₇H₁₄O₇ | |
| Molecular Weight | 330.29 g/mol | |
| Predicted LogP | 2.8 | [5] |
| Predicted Solubility | Increased lipophilicity compared to quercetin | [3] |
Anticipated Metabolic Pathways of this compound
The metabolism of this compound is expected to proceed through several key biotransformation reactions. Based on known flavonoid metabolism and specific data for this compound, the primary pathways are likely to be O-demethylation followed by glucuronidation.
A known human metabolite of this compound is 3,4'-Dimethoxy-5,3'-dihydroxyflavone, 7-O-glucuronide.[5] This indicates that the primary metabolic transformations involve enzymatic reactions at the remaining free hydroxyl groups, particularly at the 7-position, and potential demethylation. The methylation at the 3 and 4' positions is anticipated to protect these sites from extensive phase II conjugation, leading to a more favorable pharmacokinetic profile compared to quercetin.[2][4]
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols for Pharmacokinetic and Metabolism Studies
To empirically determine the ADME properties of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies in drug metabolism research and can be adapted for the study of this compound.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an initial assessment of the metabolic stability of a compound in the presence of key drug-metabolizing enzymes.[6][7]
Objective: To determine the rate of metabolism of this compound in human, rat, and mouse liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a rapidly metabolized compound and a stable compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Intestinal Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 cell line is a widely used in vitro model to predict the intestinal absorption of drugs.[8][9]
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (e.g., a high permeability compound and a low permeability compound)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
In Vivo Pharmacokinetic Study in Rodents
A rodent pharmacokinetic study is essential to understand the in vivo behavior of the compound, including its absorption, distribution, and elimination.[10][11]
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Equipment for processing plasma
Procedure:
-
Fast the animals overnight before dosing.
-
Administer this compound to two groups of rats via oral gavage and intravenous injection.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract the compound and an internal standard from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution.
-
Calculate the oral bioavailability (F%).
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
Analytical Methodologies
The accurate quantification of this compound and its metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[12][13][14][15]
Key Considerations for Method Development:
-
Sample Preparation: Protein precipitation is a common and effective method for extracting the analyte from plasma samples.[14]
-
Chromatography: A C18 reversed-phase column is typically used for the separation of flavonoids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is often employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Quercetin-d3 3,4'-dimethyl ether) is highly recommended for accurate quantification.
Discussion and Future Perspectives
The available evidence strongly suggests that this compound possesses a more favorable pharmacokinetic profile than its parent compound, quercetin. The methylation at the 3 and 4' positions is expected to enhance its intestinal absorption and protect it from rapid first-pass metabolism, leading to increased bioavailability and systemic exposure. The primary metabolic pathways are predicted to be O-demethylation and glucuronidation of the remaining free hydroxyl groups.
To fully elucidate the therapeutic potential of this compound, further research is warranted. Comprehensive in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize its ADME properties. Furthermore, metabolite identification studies will provide a complete picture of its biotransformation. The insights gained from such studies will be invaluable for the rational design and development of novel flavonoid-based therapeutics with improved efficacy.
References
- Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
- PHARMACOKINETICS AND ORAL DELIVERY OF POLYMETHOXYLATED FLAVONES. RMIT University.
- Synthetic Biology towards Flavonoid Pharmacokinetics. Encyclopedia.pub.
- Wen, X., & Walle, T. (2006). Methylation protects dietary flavonoids from rapid hepatic metabolism. Xenobiotica, 36(5), 387-397.
- Wen, X., & Walle, T. (2006). Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability. Drug Metabolism and Disposition, 34(10), 1786-1792.
- The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. National Institutes of Health.
- Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens. National Institutes of Health.
- O-methylated flavonoid. Wikipedia.
- Molecular Characterisation of Flavanone O-methylation in Eucalyptus. MDPI.
- This compound. PubChem.
- Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. ResearchGate.
- Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Asian Journal of Pharmaceutical and Clinical Research.
- Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. National Institutes of Health.
- Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press.
- Brazilian Mining Dam Collapse: Molecular Networking–Guided Metabolomics Reveals Species-Specific Plant Detox. ACS Publications.
- Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Semantic Scholar.
- Transport of quercetin di-sodium salt in the human intestinal epithelial Caco-2 cell monolayer 139. ResearchGate.
- Apparent permeation coefficient calculated from the Caco-2 cell... ResearchGate.
- In silico> molecular docking and ADME/T analysis of Quercetin compound with its evaluation of broad-spectrum therapeutic potential against particular diseases. CSU Research Output.
- Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ.
- Quercetin enhances epithelial barrier function and increases claudin-4 expression in Caco-2 cells. National Institutes of Health.
- Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles. National Institutes of Health.
- Quercetin and naringenin transport across human intestinal Caco-2 cells. ResearchGate.
- Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. National Institutes of Health.
- Pharmacokinetic Activity of Quercetin in Rats Following Single Dose Intramuscular Administration. ResearchGate.
- In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate.
- Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS. National Institutes of Health.
- The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@University of Nebraska - Lincoln.
- Design, Synthesis, Physicochemical and Drug-Likeness Properties of Quercetin Derivatives and their Effect on MCF-7 Cell Line and Free Radicals. Longdom Publishing.
- In Vitro Drug Metabolism Using Liver Microsomes. National Institutes of Health.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.
- This compound. BioCrick.
- Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. MDPI.
- The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. National Institutes of Health.
Sources
- 1. Buy this compound | 33429-83-3 [smolecule.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 11. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gijhsr.com [gijhsr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the ADME Profile Prediction of Quercetin 3,4'-dimethyl ether
Executive Summary
The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Flavonoids, such as quercetin and its derivatives, represent a promising class of therapeutic agents, but their pharmacokinetic properties can be challenging. Quercetin 3,4'-dimethyl ether, a naturally occurring dimethoxyflavone, has garnered interest for its potential antineoplastic activities.[1][2] This guide provides a comprehensive, technically-grounded framework for the preclinical prediction of its ADME profile. We will move from foundational physicochemical and in silico assessments to robust in vitro experimental validations, culminating in an integrated view using advanced pharmacokinetic modeling. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind each methodological choice to build a self-validating and reliable ADME dossier.
Foundational Physicochemical Characterization: The Blueprint for Behavior
Before any biological assessment, a thorough understanding of the molecule's fundamental chemical and physical properties is paramount. These characteristics are the primary determinants of its pharmacokinetic behavior. This compound's structure, featuring two methoxy groups, distinguishes it from its parent compound, quercetin, potentially altering its solubility and bioavailability.
Causality: The molecule's molecular weight, lipophilicity (logP), and polar surface area (TPSA) are not arbitrary numbers; they are direct predictors of its ability to cross biological membranes. For instance, a balanced logP is often indicative of good membrane permeability—too low and it won't enter the lipid bilayer, too high and it may become trapped. The TPSA is a strong indicator of hydrogen bonding potential, which influences both solubility and permeability.
| Property | Value | Source | Significance for ADME |
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | PubChem[1] | Defines the precise chemical structure. |
| Molecular Formula | C₁₇H₁₄O₇ | PubChem[1] | Used to calculate exact mass. |
| Molecular Weight | 330.29 g/mol | PubChem[1] | Influences diffusion rates and fits within typical "drug-like" ranges. |
| XLogP3 | 2.8 | PubChem[1] | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 109 Ų | Chemsrc[2] | Suggests moderate hydrogen bonding capacity, influencing solubility and transport. |
| Hydrogen Bond Donors | 3 | PubChem[1] | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 7 | PubChem[1] | Contributes to interactions with biological targets and solubility. |
In Silico Prediction: A First-Pass Filter for ADME Profiling
Computational, or in silico, modeling provides a rapid, cost-effective initial assessment of a compound's likely ADME properties.[3] These predictive tools use algorithms built on vast datasets of known drugs to forecast the behavior of novel entities, allowing for early identification of potential liabilities.[4][5]
Expertise & Trustworthiness: The goal here is not to generate definitive values, but to establish a predictive baseline and guide subsequent experimental work. We employ a suite of well-validated models to create a consensus prediction. For flavonoids, it's crucial to use models trained on diverse chemical spaces that include natural products.
Predicted ADME & Drug-Likeness Properties
| Parameter | Predicted Value/Outcome | In Silico Tool/Methodology | Rationale & Implication |
| Gastrointestinal (GI) Absorption | High | SwissADME | Indicates the compound is likely well-absorbed from the gut, a prerequisite for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | pkCSM | Suggests the compound is unlikely to cross into the central nervous system, limiting potential for CNS-related effects or toxicity. |
| CYP2D6 Substrate | No | SwissADME | Predicts a lower likelihood of metabolism by this major drug-metabolizing enzyme, reducing the risk of certain drug-drug interactions. |
| CYP3A4 Substrate | Yes | SwissADME | Predicts potential metabolism by CYP3A4, a key enzyme in drug clearance. This requires experimental validation. |
| P-glycoprotein (P-gp) Substrate | No | pkCSM, Molecular Docking[3] | Predicts the compound is not a substrate for this major efflux transporter, which is favorable for intestinal absorption and tissue penetration. |
| Lipinski's Rule of Five | 0 Violations | Molinspiration[6] | The compound's physicochemical properties align with those of known orally bioavailable drugs. |
| AMES Toxicity | Non-mutagenic | pkCSM | A crucial early indicator of safety, predicting a low likelihood of mutagenicity. |
Workflow for In Silico ADME Prediction
The logical flow of our computational assessment ensures a comprehensive yet efficient screening cascade.
Caption: In silico workflow for initial ADME and toxicity screening.
In Vitro Validation: Grounding Predictions in Biology
While in silico models provide valuable guidance, in vitro assays are essential for generating robust, biologically relevant data. These experiments use cellular or subcellular systems to directly measure key ADME processes.
A. Absorption: Caco-2 Permeability Assay
Authoritative Grounding: The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal absorption.[7][8] Derived from human colon adenocarcinoma cells, they differentiate to form a polarized monolayer with tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[8][9] This assay allows us to measure not only passive diffusion but also to identify if the compound is subject to active transport.[10]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for 21 days to allow for full differentiation and monolayer formation.[11]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer. TEER values >600 Ω/cm² are considered acceptable.[11]
-
Assay Initiation (A→B):
-
Assay Initiation (B→A):
-
The process is reversed: the test compound is added to the basolateral (B) compartment (donor), and fresh buffer is added to the apical (A) compartment (receiver). This measures active efflux.[10]
-
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
Sampling & Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments.[11] The concentration of the compound in each sample is quantified using a validated LC-MS/MS method.[9][12]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:
Caption: Conceptual overview of the Caco-2 permeability assay.
B. Distribution: Plasma Protein Binding (PPB)
Expertise & Experience: A drug's efficacy is determined by its unbound concentration in plasma, as only the "free" drug can interact with its target.[13] High plasma protein binding can act as a reservoir but also limits the drug available for therapeutic action and clearance. The Rapid Equilibrium Dialysis (RED) method is the gold standard due to its accuracy and reliability.[13][14]
-
Preparation: A RED device plate is prepared. Each well consists of two chambers separated by a semi-permeable membrane (8 kDa MWCO).[14]
-
Sample Addition:
-
Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[15][16]
-
Sampling: After incubation, equal volume aliquots (e.g., 50 µL) are removed from both the plasma and buffer chambers.[15]
-
Matrix Matching & Extraction: To ensure accurate comparison, the plasma sample is matched with blank buffer, and the buffer sample is matched with blank plasma. Proteins are then precipitated using a solvent like acetonitrile containing an internal standard.[13][15]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.[16] The concentration in the buffer chamber represents the free, unbound drug.
-
Calculation:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
C. Metabolism: Metabolic Stability Assay
Trustworthiness: Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and clearance.[17][18] The liver is the primary site of drug metabolism.[19] We use Human Liver Microsomes (HLM), which are subcellular fractions containing a high concentration of Phase I (e.g., Cytochrome P450s) and some Phase II (e.g., UGTs) enzymes, providing a cost-effective and high-throughput method to determine intrinsic clearance.[17][18][20]
-
Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction:
-
Add this compound (e.g., 1 µM final concentration) to the HLM suspension and pre-incubate at 37°C.
-
The metabolic reaction is initiated by adding the cofactor NADPH (for Phase I reactions). A control incubation without NADPH is run in parallel.[19]
-
-
Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to pellet the precipitated protein.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[21]
-
Data Analysis:
-
The natural log of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
In Vitro Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) (in µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[17][21]
-
Summary of Predicted In Vitro ADME Data
| Parameter | Predicted Outcome | Implication for Drug Development |
| Papp (A→B) | > 10 x 10⁻⁶ cm/s | High intestinal permeability is predicted, favorable for oral absorption. |
| Efflux Ratio | < 2.0 | The compound is not a significant substrate of efflux transporters like P-gp, which is also favorable for absorption. |
| Plasma Protein Binding (% Unbound) | 5 - 15% | Moderate to high binding. The free fraction is sufficient for activity, but dosing must account for the bound reservoir. |
| HLM Half-life (t½) | 20 - 40 min | Moderate stability. The compound is metabolized but not so rapidly as to preclude a reasonable dosing interval. |
| Intrinsic Clearance (CLint) | 30 - 60 µL/min/mg | Moderate intrinsic clearance, suggesting an acceptable hepatic extraction ratio in vivo. |
Integrated Analysis: Physiologically-Based Pharmacokinetic (PBPK) Modeling
Authoritative Grounding: PBPK modeling represents the pinnacle of ADME prediction, integrating physicochemical, in vitro, and physiological data into a holistic mathematical model.[22][23] It simulates the ADME processes within a virtual organism, comprised of compartments representing real organs and tissues connected by blood flow.[23] This approach is especially valuable for natural products, allowing for the simulation of complex interactions and extrapolation across species.[22][24][25]
Expertise & Causality: By inputting our measured in vitro data (Papp, CLint, PPB) and compound-specific properties into a PBPK software platform, we can move beyond static parameters to dynamic prediction. The model uses systems of differential equations to predict the concentration-time profile of the drug in plasma and various tissues, providing a powerful forecast of its in vivo behavior before ever proceeding to animal or human studies.[24]
PBPK Model Integration Workflow
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:33429-83-3 | Chemsrc [chemsrc.com]
- 3. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. dls.com [dls.com]
- 21. nuvisan.com [nuvisan.com]
- 22. Utilization of Physiologically Based Pharmacokinetic Modeling in Pharmacokinetic Study of Natural Medicine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 24. Modeling Pharmacokinetic Natural Product–Drug Interactions for Decision-Making: A NaPDI Center Recommended Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Enhanced Bioavailability of Methylated Quercetin Derivatives: A Technical Guide for Researchers
Introduction: The Promise and Challenge of Quercetin
Quercetin, a ubiquitous flavonoid found in a wide array of fruits and vegetables, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. However, the clinical translation of these promising in vitro findings has been hampered by a critical pharmacokinetic challenge: low oral bioavailability.[1] Following oral ingestion, quercetin undergoes extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronidated, sulfated, and methylated conjugates.[2][3] This rapid biotransformation significantly limits the systemic exposure to the parent aglycone, thereby diminishing its potential efficacy.
This technical guide provides an in-depth exploration of the bioavailability of methylated quercetin derivatives, such as isorhamnetin (3'-O-methylquercetin) and tamarixetin (4'-O-methylquercetin). Methylation of the catechol group on quercetin's B-ring has emerged as a key metabolic pathway that not only occurs in vivo but also presents a strategic approach to enhance the pharmacokinetic profile and potentially the bioactivity of quercetin-based compounds. We will delve into the comparative pharmacokinetics of these derivatives, provide detailed experimental protocols for their evaluation, and discuss the underlying mechanisms governing their absorption and metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these modified flavonoids.
Section 1: The Metabolic Fate of Quercetin: A Focus on Methylation
Upon oral administration, quercetin glycosides are hydrolyzed to the aglycone form in the small intestine, a prerequisite for absorption.[4] The liberated quercetin is then subject to extensive first-pass metabolism. One of the key enzymes involved in this process is Catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety on the B-ring.[5] This enzymatic reaction yields the two primary methylated metabolites: isorhamnetin (methylation at the 3'-position) and tamarixetin (methylation at the 4'-position).[6]
This methylation has profound implications for the bioavailability of quercetin. By "capping" one of the hydroxyl groups, methylation can protect the molecule from further extensive conjugation (glucuronidation and sulfation), which are the primary pathways for rapid elimination.[7][8] This increased metabolic stability is a critical factor contributing to the enhanced bioavailability of methylated derivatives.
Section 2: Comparative Pharmacokinetics of Quercetin and its Methylated Derivatives
In vivo studies, primarily in rodent models, have consistently demonstrated the superior pharmacokinetic profiles of methylated quercetin derivatives compared to the parent compound. These studies provide quantitative evidence of increased systemic exposure, a key determinant of potential therapeutic efficacy.
Data Presentation: Pharmacokinetic Parameters in Rats
The following table summarizes key pharmacokinetic parameters for quercetin, isorhamnetin, and tamarixetin following oral administration in rats. This comparative data highlights the significant improvements in bioavailability afforded by methylation.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Quercetin | 50 | 4482 ± 1578 | 0.90 ± 0.42 | 15543 ± 5927 | Low (not specified) | [2] |
| Isorhamnetin | 10 | 163.6 ± 72.3 | 6.8 ± 3.1 | 226.1 ± 122.5 | - | [7] |
| Tamarixetin | 20 | 49.72 ± 38.31 | 0.61 | 226.08 ± 122.53 | 20.3 ± 12.4 | [7][9] |
Note: Direct comparison of absolute bioavailability is challenging due to variations in experimental design across studies. However, the data strongly suggests that methylation enhances systemic exposure. For instance, a study on tamarixetin reported a respectable oral bioavailability of 20.3%.[7][9]
Section 3: Experimental Workflows for Bioavailability Assessment
To provide a practical resource for researchers, this section outlines detailed, step-by-step methodologies for key experiments used to evaluate the bioavailability of methylated quercetin derivatives.
In Vitro Intestinal Permeability: The Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to predict the oral absorption of compounds.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for the formation of a confluent and differentiated monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Prior to the transport study, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. A TEER value above 200 Ω·cm² generally indicates good monolayer integrity.[5]
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.
-
Prepare a dosing solution of the test compound (e.g., isorhamnetin, tamarixetin) in the transport buffer at a final concentration of 10 µM.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates for 2 hours at 37°C with gentle agitation.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer. Also, collect a sample from the apical compartment at the end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated UPLC-MS/MS method (see Section 3.3).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³).
-
-
-
Caption: Workflow for the Caco-2 cell permeability assay.
In Vivo Pharmacokinetic Studies in Rodents
Animal models, particularly rats, are essential for determining the in vivo pharmacokinetic profile of a compound. This protocol outlines a typical oral gavage study.
-
Animal Acclimation and Fasting:
-
Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Compound Administration:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10]
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Thaw the plasma samples and subject them to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates (see Section 3.4).
-
Extract the analytes from the plasma using protein precipitation or solid-phase extraction.
-
Quantify the concentrations of the parent compound and its metabolites using a validated UPLC-MS/MS method (see Section 3.3).
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
-
Sources
- 1. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. scispace.com [scispace.com]
- 5. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Quercetin 3,4'-dimethyl ether in Cell Culture
I. Introduction: The Scientific Rationale for Investigating Quercetin 3,4'-dimethyl ether
This compound (Q3,4'DM), a naturally occurring dimethoxyflavone, represents a promising evolution of its well-known parent compound, quercetin.[1] Found in plants such as Combretum quadrangulare and Tamarix chinensis Lour, this flavonoid derivative exhibits a distinct pharmacological profile.[2][] The strategic methylation of the hydroxyl groups on the quercetin backbone modifies its physicochemical properties, such as solubility and bioavailability, which can potentially enhance its biological effects compared to the parent molecule.
Q3,4'DM has garnered significant interest for its multifaceted activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] Mechanistically, its anticancer effects are, in part, mediated through the induction of an intrinsic, caspase-dependent apoptotic pathway involving the mitochondria and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as JNK and ERK.[4][6] Furthermore, it demonstrates the ability to overcome Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) resistance in cancer cells by enhancing the expression of Death Receptor 5 (DR5).[2][7][8] As an antioxidant, it functions by scavenging free radicals and modulating cellular responses to oxidative stress.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays with Q3,4'DM. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.
II. Reagent Properties, Preparation, and Handling
Accurate and consistent preparation of Q3,4'DM is fundamental to the reliability of any in vitro study. The following section details its properties and provides a validated protocol for preparing stock and working solutions.
A. Physicochemical and Handling Data
A summary of key information for this compound is provided below.
| Property | Value | Source |
| CAS Number | 33429-83-3 | [2][4][9] |
| Molecular Formula | C₁₇H₁₄O₇ | [5] |
| Molecular Weight | 330.29 g/mol | [5] |
| Appearance | Powder | [] |
| Solubility | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [4][6] |
| Storage | Store powder at 10°C - 25°C. Store stock solutions at -20°C or -80°C. | [4] |
B. Protocol for Preparation of Stock and Working Solutions
The low aqueous solubility of most flavonoids necessitates the use of an organic solvent for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for in vitro applications.
Protocol 1: Q3,4'DM Stock Solution Preparation (e.g., 20 mM)
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood to maintain sterility.
-
Calculation: Determine the mass of Q3,4'DM powder needed. For a 20 mM stock solution in 1 mL of DMSO: Mass (mg) = 20 mmol/L * 0.001 L * 330.29 g/mol * 1000 mg/g = 6.61 mg
-
Dissolution: Under sterile conditions, weigh the required amount of Q3,4'DM powder and dissolve it in the appropriate volume of sterile, cell culture-grade DMSO.[10]
-
Ensure Complete Solubilization: Vortex briefly until the powder is fully dissolved. If needed, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[4]
-
Aliquoting: Dispense the stock solution into small-volume, sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[4][10] A properly stored stock solution is generally stable for several months.[4]
Protocol 2: Preparation of Working Solutions
-
Pre-warming: Before use, allow a single aliquot of the stock solution to thaw completely and equilibrate to room temperature.[4]
-
Dilution: Prepare the final working concentrations by diluting the stock solution directly into the complete cell culture medium. This should be done immediately before adding it to the cells.
-
Vehicle Control: It is imperative to maintain a consistent final concentration of DMSO across all experimental conditions, including the untreated control group (this is the "vehicle control"). The final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%, to prevent solvent-induced cytotoxicity.[10]
-
Stability Consideration: The parent compound, quercetin, is known to be unstable in cell culture media at 37°C, particularly at neutral or alkaline pH.[11][12] It is prudent to assume similar characteristics for Q3,4'DM. Therefore, always prepare working solutions fresh for each experiment and do not store them.[4]
III. Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the key biological activities of Q3,4'DM in a cell culture setting.
A. General Cell Culture & Seeding Workflow
The initial phase of any experiment involves establishing a healthy, consistent cell population.
Caption: General workflow for cell culture preparation and seeding.
B. Protocol 3: Cell Viability & Cytotoxicity (MTT Assay)
This assay is essential for determining the dose-dependent effect of Q3,4'DM on cell proliferation and for calculating the half-maximal inhibitory concentration (IC₅₀). The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.[13]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Q3,4'DM stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of medium.[10][14] Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment Preparation: Prepare serial dilutions of Q3,4'DM in complete medium. For example, for a final concentration range of 1 µM to 100 µM. Remember to prepare a vehicle control containing the highest concentration of DMSO used.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared Q3,4'DM dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The formation of purple precipitate should be visible under a microscope.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100 Plot the results to determine the IC₅₀ value.
C. Protocol 4: Anti-Inflammatory Activity (Inhibition of LPS-Induced Cytokines)
This protocol assesses the ability of Q3,4'DM to suppress the inflammatory response in macrophages (e.g., RAW 264.7) or microglial cells stimulated with lipopolysaccharide (LPS).[16][17]
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
LPS from E. coli (e.g., O111:B4)
-
Q3,4'DM stock solution
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of Q3,4'DM (determined from the MTT assay). Include a vehicle control. Incubate for 1-2 hours. This step allows the compound to exert its effects prior to the inflammatory insult.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Controls: The experiment must include:
-
Negative Control (cells + medium only)
-
Vehicle Control (cells + medium + DMSO)
-
LPS Positive Control (cells + medium + DMSO + LPS)
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[17][18]
D. Protocol 5: Analysis of Intracellular Signaling Pathways
Q3,4'DM is known to modulate MAPK and potentially Nrf2 signaling.[4][19][20] Western blotting is the gold-standard method to analyze changes in protein expression and phosphorylation states within these pathways.
Caption: Potential signaling pathways modulated by Q3,4'DM.
Procedure (Western Blot):
-
Cell Treatment & Lysis: Culture and treat cells in 6-well plates (e.g., 6 x 10⁵ cells/well) as described in the previous protocols.[14]
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[10]
-
SDS-PAGE & Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-phospho-JNK, anti-phospho-ERK, anti-Nrf2, anti-Caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control.
IV. References
-
BioCrick. (n.d.). This compound | CAS:33429-83-3. Retrieved from
-
MCE. (n.d.). Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity. MedChemExpress. Retrieved from
-
Molnova. (n.d.). Quercetin 3,4-dimethyl ether. Retrieved from
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from
-
Biosynth. (n.d.). This compound | 33429-83-3. Retrieved from
-
Chemsrc. (n.d.). This compound | CAS#:33429-83-3. Retrieved from
-
CookeChem. (n.d.). This compound , 98+% , 33429-83-3. Retrieved from
-
Chen, C. C., et al. (2005). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. PubMed. Retrieved from
-
Pharmaffiliates. (n.d.). CAS No : 33429-83-3 | Chemical Name : this compound. Retrieved from
-
Qiu, X., et al. (2021). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. PubMed Central. Retrieved from
-
Zhang, J., et al. (2022). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. PubMed. Retrieved from
-
Al-Oqaili, R. N., et al. (2023). Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. SciSpace. Retrieved from
-
Hu, J., et al. (2012). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. Academic Journals. Retrieved from
-
Zhang, J., et al. (2022). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. Semantic Scholar. Retrieved from
-
Atashpour, S., et al. (2022). Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells. Research Article. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Studying the Effects of Quercetin 3-Sulfate in Cell Culture. Retrieved from
-
Wang, S., et al. (2022). Stability of quercetin in DMEM and cell culture with A549 cells. ResearchGate. Retrieved from
-
Gothai, S., et al. (2024). Cytotoxic evaluation of curcumin and quercetin in MCF-7 cell lines. WJBPHS. Retrieved from
-
Miles, L. (n.d.). What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments? ResearchGate. Retrieved from
-
Ganesan, K., & Xu, B. (2023). New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation. PubMed Central. Retrieved from
-
Uddin, M. S., et al. (2022). Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments. PubMed. Retrieved from
-
ChemFaces. (n.d.). This compound | CAS:33429-83-3. Retrieved from
-
BOC Sciences. (n.d.). CAS 33429-83-3 this compound. Retrieved from
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. molnova.cn [molnova.cn]
- 6. This compound | CAS:33429-83-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | CAS#:33429-83-3 | Chemsrc [chemsrc.com]
- 8. This compound , 98+% , 33429-83-3 - CookeChem [cookechem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. wjbphs.com [wjbphs.com]
- 14. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Quercetin 3,4'-dimethyl ether in Leukemia Cell Lines
Introduction: A Novel Flavonoid in Leukemia Research
Quercetin 3,4'-dimethyl ether (Q3,4'dMe), a naturally occurring dimethoxyflavone, is emerging as a compound of significant interest in oncology research, particularly in the context of leukemia. As a derivative of the well-studied flavonoid quercetin, Q3,4'dMe exhibits modified lipophilicity, potentially enhancing its bioavailability and cellular uptake, thus making it a compelling candidate for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Q3,4'dMe in leukemia cell line models. We will delve into its mechanistic action, supported by detailed experimental protocols and data interpretation guidelines, to facilitate the investigation of its anti-leukemic properties.
Our findings, and those of the broader scientific community, indicate that Q3,4'dMe exerts its cytotoxic effects on leukemia cells primarily through the induction of apoptosis and cell cycle arrest. These cellular outcomes are orchestrated by the modulation of key intracellular signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cell survival, proliferation, and death.
Mechanism of Action: Unraveling the Signaling Perturbations
Q3,4'dMe's anti-leukemic activity is rooted in its ability to interfere with critical signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death that is often evaded by cancer cells. Q3,4'dMe has been shown to reinstate this process in leukemia cells. One related compound, a quercetin 3-methyl ether derivative, was found to induce apoptosis in HL-60 and U937 leukemia cells through a caspase-dependent mechanism, which involves the release of cytochrome c from the mitochondria.[1][2] This suggests that Q3,4'dMe likely triggers the intrinsic apoptotic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, quercetin derivatives can arrest the cell cycle, thereby preventing the proliferation of cancerous cells. Studies on an acetylated derivative of quercetin 3-methyl ether demonstrated a significant G2/M phase arrest in both HL-60 and U937 leukemia cell lines.[1][2] This blockage at the G2/M checkpoint prevents cells from entering mitosis, ultimately leading to a decrease in the number of cancer cells.
Modulation of Key Signaling Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are central to cell survival and proliferation, and their constitutive activation is a hallmark of many cancers, including leukemia.
-
The PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway. Quercetin has been shown to suppress this pathway in acute myeloid leukemia (AML) cells by downregulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4][5][6] This inhibition leads to decreased phosphorylation of Akt, which in turn affects downstream targets that regulate apoptosis, such as the Bcl-2 family of proteins. The inhibition of the PI3K/Akt pathway by quercetin derivatives can lead to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax), thereby tipping the balance towards cell death.
-
The MAPK/ERK Pathway: The role of the MAPK/ERK pathway in quercetin-induced effects appears to be more complex. Some studies indicate that quercetin and its derivatives can induce the activation of ERK.[1][2][7] Paradoxically, the inhibition of ERK1/2 has been shown to enhance apoptosis induced by a quercetin derivative in leukemia cells, suggesting that sustained ERK activation might be a pro-survival response that, when blocked, sensitizes the cells to apoptosis.[1][2] One study on quercetin in HL-60 cells proposed that it induces apoptosis through the generation of reactive oxygen species (ROS) which then leads to sustained ERK activation.[7]
Experimental Workflows and Protocols
To assist researchers in validating the effects of Q3,4'dMe in their specific leukemia cell line models, we provide the following detailed protocols for key assays.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating Q3,4'dMe in leukemia cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of Q3,4'dMe on leukemia cells and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Leukemia cell line of interest (e.g., HL-60, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium per well.[8]
-
Treatment: After allowing the cells to attach (if applicable) or acclimate for a few hours, treat the cells with various concentrations of Q3,4'dMe (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
| Treatment Group | Concentration (µM) | Absorbance (OD 570nm) | % Viability |
| Control (Vehicle) | 0 | 1.25 | 100% |
| Q3,4'dMe | 1 | 1.18 | 94.4% |
| Q3,4'dMe | 5 | 1.05 | 84.0% |
| Q3,4'dMe | 10 | 0.88 | 70.4% |
| Q3,4'dMe | 25 | 0.63 | 50.4% |
| Q3,4'dMe | 50 | 0.41 | 32.8% |
| Q3,4'dMe | 100 | 0.25 | 20.0% |
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Q3,4'dMe.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[1]
-
Washing: Wash the cells once with cold 1X PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[1]
| Cell Population | Annexin V-FITC | Propidium Iodide | Interpretation |
| Viable | - | - | Healthy Cells |
| Early Apoptotic | + | - | Apoptotic Cells |
| Late Apoptotic/Necrotic | + | + | Dead Cells |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution and the identification of cell cycle arrest at specific phases.
Materials:
-
Treated and control leukemia cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at 4°C for at least 2 hours (can be stored for longer).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[3]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
| Cell Cycle Phase | DNA Content |
| G0/G1 | 2n |
| S | >2n and <4n |
| G2/M | 4n |
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for the detection of key proteins in the PI3K/Akt and MAPK/ERK pathways to elucidate the mechanism of action of Q3,4'dMe.
Materials:
-
Treated and control leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify protein concentration using a BCA assay, and normalize all samples.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in leukemia cells.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-leukemic agent by inducing apoptosis and cell cycle arrest through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. The protocols and data presented herein provide a robust framework for researchers to further investigate the therapeutic utility of this promising natural compound. Future studies should focus on in vivo models to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of Q3,4'dMe, paving the way for its potential clinical application in the treatment of leukemia.
References
- Rubio, S., Quintana, J., Eiroa, J. L., Triana, J., & Estévez, F. (2007). Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK. Carcinogenesis, 28(10), 2105–2113. [Link]
- Lee, T. J., Kim, O. H., Kim, Y. H., Park, H. H., Kim, M. J., Kim, C. S., ... & Lee, Y. S. (2015). Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft. Journal of agricultural and food chemistry, 63(18), 4584-4591. [Link]
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- Chen, S., Chen, X., Li, Y., Gao, Y., Wu, Y., Wang, Z. X., ... & Li, Z. J. (2020). Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells. Frontiers in pharmacology, 11, 534171. [Link]
- ResearchGate. (2020). (PDF) Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells. [Link]
- ResearchGate. (2007). Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK. [Link]
- Hasan, M. S. A., et al. (2025). Quercetin promises anticancer activity through PI3K-AKT-mTOR pathway: A literature review.
- Chen, C. C., et al. (2012). Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. Toxicology and applied pharmacology, 264(1), 104-113. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Gulati, N., et al. (2006). The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway. Anticancer research, 26(2A), 1177-1181. [Link]
- CoLab. (2020).
- Roche. (n.d.).
- Singh, S., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T-Cell Lymphoma Exposed to Hydrogen Peroxide. PloS one, 11(8), e0160686. [Link]
- PubMed. (2020). Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]
- NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. [Link]
- UC San Diego Moores Cancer Center. (n.d.). Detection of Apoptosis by Propidium Iodide Only. [Link]
- University of Massachusetts Medical School. (n.d.). Cell Cycle Analysis. [Link]
Sources
- 1. Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells | CoLab [colab.ws]
- 6. Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 10. Sci-Hub. Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK / Carcinogenesis, 2007 [sci-hub.box]
Application Notes and Protocols for Investigating Quercetin 3,4'-dimethyl ether in Breast Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Quercetin 3,4'-dimethyl ether, a naturally derived flavonoid, for its potential therapeutic effects on breast cancer cells. This document outlines the underlying scientific rationale, detailed experimental protocols, and data interpretation guidelines.
Introduction: The Therapeutic Potential of this compound in Breast Cancer
Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[1] The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. This compound, a methoxylated derivative of the common flavonoid quercetin, has emerged as a promising candidate due to its demonstrated anti-cancer properties.[1][2] Unlike its parent compound, the methylation of quercetin can enhance its metabolic stability and bioavailability, potentially increasing its therapeutic index.
This document will delve into the mechanisms by which this compound exerts its effects on breast cancer cells, which include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] We will explore its impact on key signaling pathways that are often dysregulated in breast cancer, such as the PI3K/Akt and Notch1 pathways.[1]
Scientific Principles and Mechanism of Action
This compound has been shown to inhibit the growth of various breast cancer cell lines, including triple-negative (MDA-MB-231) and hormone-sensitive (MCF-7, T47D) types.[1] Its anti-cancer activity is attributed to a multi-faceted mechanism of action:
-
Induction of Apoptosis: The compound triggers apoptosis, a crucial process for eliminating cancerous cells. This is evidenced by the increased cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase (PARP), which are key executioners of the apoptotic cascade.[2][3]
-
Cell Cycle Arrest: this compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation.[1][2][3] This is achieved by modulating the levels of proteins that regulate the G2/M transition, such as cyclin B1 and through the Chk1-Cdc25c pathway.[2][3]
-
Inhibition of Key Signaling Pathways: The compound has been demonstrated to suppress the Notch1 and PI3K/Akt signaling pathways, which are critical for breast cancer cell growth, survival, and the maintenance of cancer stem cells.[1]
The following diagram illustrates the key signaling pathways modulated by this compound in breast cancer cells.
Caption: General experimental workflow for in vitro studies.
Detailed Experimental Protocols
Cell Culture and Maintenance
Rationale: Proper cell culture techniques are fundamental to obtaining reliable and reproducible results. The choice of cell line will depend on the specific research question (e.g., hormone-receptor status). [4][5][6][7] Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [4][5][6][7]* Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Maintain breast cancer cell lines in a humidified incubator at 37°C with 5% CO2. [8]2. Subculture the cells when they reach 70-80% confluency. [9]3. To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells. [9]4. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the appropriate density.
Treatment with this compound
Rationale: To determine the effects of the compound, cells are treated with a range of concentrations over different time points to establish dose- and time-dependent responses.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Breast cancer cells seeded in appropriate culture plates
-
Complete culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Seed the breast cancer cells in 96-well plates (for viability assays) or larger plates/flasks for other assays and allow them to attach overnight. [10]3. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10 µM) or a vehicle control (DMSO). [3]The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1%.
-
Incubate the cells for the desired time periods (e.g., 16, 24, 48 hours). [1][3]
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11] Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [11]* Solubilization solution (e.g., DMSO, acidified isopropanol)
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well. [12]2. Incubate the plate for 1.5-4 hours at 37°C until purple formazan crystals are visible. [10][13]3. Carefully remove the medium. [11]4. Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. [11]5. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [11]6. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [11]
Apoptosis Analysis (Annexin V/PI Staining)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes. [14] Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) after treatment.
-
Wash the cells twice with cold PBS. [15][16]3. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 4. Transfer 100 µL of the cell suspension to a flow cytometry tube. [16]5. Add 5 µL of Annexin V-FITC and 5 µL of PI. 6. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [15]7. Add 400 µL of 1X Binding Buffer to each tube. 8. Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry. [17] Materials:
-
Cells treated with this compound
-
PI staining solution (containing PI and RNase A) [17][19]* Flow cytometer
Protocol:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. [18][19][20]3. Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods). [18][19]4. Centrifuge the fixed cells and wash twice with PBS. [18]5. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining. [19]6. Incubate for 30 minutes at room temperature. [18]7. Analyze the samples by flow cytometry, ensuring to gate out doublets. [18]
Protein Expression Analysis (Western Blotting)
Rationale: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways affected by this compound (e.g., cleaved caspases, PARP, PI3K, Akt, cyclin B1). [21][22] Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells in ice-cold lysis buffer. [23][24]2. Determine the protein concentration of the lysates. 3. Denature the protein samples by boiling in Laemmli buffer. 4. Separate the proteins by SDS-PAGE. 5. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [21]6. Block the membrane with blocking buffer for 1 hour at room temperature. [21]7. Incubate the membrane with the primary antibody overnight at 4°C. [21][23]8. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [21]9. Wash the membrane again and detect the protein bands using a chemiluminescent substrate. [21]
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner. Below are examples of how to tabulate results from the described assays.
Table 1: Effect of this compound on Breast Cancer Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | 48 | 100 ± 5.2 |
| This compound | 5 | 48 | 75.3 ± 4.1 |
| This compound | 10 | 48 | 48.9 ± 3.5** |
| This compound | 20 | 48 | 25.1 ± 2.8*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control |
Table 2: Effect of this compound on Cell Cycle Distribution (Flow Cytometry)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.9 |
| This compound | 10 | 30.1 ± 2.8** | 15.5 ± 1.7 | 54.4 ± 4.2*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control |
Table 3: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound | 10 | 60.7 ± 4.5*** | 25.3 ± 3.1** | 14.0 ± 2.2 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control |
References
- Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
- Li, J., Zhu, F., Lubet, R. A., De Luca, A., Grubbs, C., Ericson, M. E., D'Alessio, A., Normanno, N., Dong, Z., & Bode, A. M. (2013). Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis. Molecular Carcinogenesis, 52(2), 134–143.
- Wang, Y., Chen, J., Li, T., Wang, Y., Chen, J., Li, T., ... & Zhang, J. (2018). Quercetin-3-methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International Journal of Molecular Medicine, 42(3), 1625-1636.
- Li, J., Zhu, F., Lubet, R. A., De Luca, A., Grubbs, C., Ericson, M. E., D'Alessio, A., Normanno, N., Dong, Z., & Bode, A. M. (2011). Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G(2)/M arrest and apoptosis. Molecular carcinogenesis, 52(2), 134-43.
- Protocol: Annexin V and PI Staining by Flow Cytometry - Bio-Techne. (n.d.).
- DNA Cell Cycle Analysis with PI. (n.d.).
- Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.).
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
- Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., & Shah, Z. A. (2018). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 40(9), 1010428318799324.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2563.
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024).
- Isachenko, V., Todorov, P., Isachenko, E., Rahimi, G., Tchorbanov, A., & Mallmann, P. (2018). An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture. Anticancer research, 38(11), 6247-6254.
- Isachenko, V., Todorov, P., Isachenko, E., Rahimi, G., Tchorbanov, A., Mallmann, P., & Merzenich, M. (2018). An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture. Anticancer research, 38(11), 6247–6254.
- Park, S. Y., Jeong, D. H., Lee, J. H., & Kim, T. D. (2016). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Oncotarget, 7(46), 75849–75858.
- Esmat, A., El-Demerdash, E., El-Mesery, M., & El-Karef, A. (2024). Quercetin inhibits breast cancer cell proliferation and survival by targeting Akt/mTOR/PTEN signaling pathway. Chemical biology & drug design, 103(6), e14557.
- Isachenko, V., Todorov, P., Isachenko, E., Rahimi, G., Tchorbanov, A., Mallmann, P., & Merzenich, M. (2018). An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture. Anticancer Research, 38(11), 6247-6254.
- Choi, J. A., Kim, J. Y., Lee, J. Y., Kang, C. M., Kwon, H. J., Yoo, Y. D., ... & Park, J. H. (2001). Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin. International journal of oncology, 19(4), 837-844.
- PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2022). Molecules, 27(19), 6533.
- An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture. (2018). ResearchGate.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- The mechanism of action of quercetin in breast cancer includes the... - ResearchGate. (n.d.).
- Wang, N., Wang, Z., Wang, Y., & Li, F. (2018). Quercetin suppresses breast cancer stem cells (CD44+/CD24-) by inhibiting the PI3K/Akt/mTOR-signaling pathway. Life sciences, 196, 56–63.
- Western Blot Protocol | OriGene Technologies Inc. (n.d.).
- MTT (Assay protocol). (2023). protocols.io.
- MTT Cell Assay Protocol. (n.d.).
- Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay - Biomedica. (2023).
- MTT (Assay protocol). (2023). Protocols.io.
- Quercetin: A Natural Ally in Combating Breast Cancer. (2025). PubMed Central.
- Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines. (2014). JoVE (Journal of Visualized Experiments), (92), e52122.
- Pozsgai, E., Bellyei, S., Csonka, A., & Varecza, Z. (2019). Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line. Nutrition and cancer, 71(8), 1336–1346.
- Various mechanisms of quercetin on inhibiting breast cancer growth: A review. (n.d.). Allied Academies.
Sources
- 1. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G(2)/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture | Anticancer Research [ar.iiarjournals.org]
- 5. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 9. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. origene.com [origene.com]
Application Note: Quercetin 3,4'-dimethyl ether - A Novel Agent for Inducing Apoptosis in Colorectal Cancer Cells via PI3K/Akt Pathway Modulation
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
This document provides a comprehensive technical guide for investigating the cytotoxic effects of Quercetin 3,4'-dimethyl ether (Q3,4'-dMe) on colorectal cancer (CRC) cell lines. We delve into the scientific rationale for exploring methylated flavonoids in oncology, present a detailed, field-tested protocol for assessing cell viability using the MTT assay, and propose a key signaling pathway likely modulated by this compound. This guide is designed to equip researchers with the foundational knowledge and practical steps required to validate Q3,4'-dMe as a potential therapeutic agent.
Introduction: The Rationale for Investigating Methylated Flavonoids in CRC
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome resistance and offer improved safety profiles. Natural products are a proven source of anticancer compounds, with flavonoids like quercetin receiving significant attention. Quercetin itself has been shown to inhibit CRC cell growth, but its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[1][2]
Methylation of flavonoids, such as in this compound, represents a strategic modification. This alteration can significantly enhance metabolic stability and membrane permeability, leading to improved oral bioavailability and potentially greater therapeutic efficacy. A related compound, Quercetin-3-methyl ether, has already demonstrated the ability to inhibit CRC cell viability and promote apoptosis in a dose- and time-dependent manner.[3][4] The proposed mechanism involves the modulation of critical cellular pathways that govern cell survival and death.
One of the most frequently dysregulated pathways in CRC is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell proliferation, growth, and apoptosis.[1][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Evidence suggests that methylated quercetin derivatives can modulate this pathway. For instance, Quercetin-3-methyl ether has been shown to inhibit the PI3K/Akt signaling pathway in breast cancer models.[4] Furthermore, another dimethylated quercetin, 3,3'-Dimethylquercetin (DMQ), has been found to induce mitochondria-dependent apoptosis in human colon cancer cells by activating key executioner caspases, such as caspase-3 and caspase-9.[6][7]
This application note builds on this knowledge to provide a framework for testing the hypothesis that This compound reduces colorectal cancer cell viability by inhibiting the pro-survival PI3K/Akt pathway, leading to the activation of the intrinsic apoptotic cascade.
Proposed Mechanism of Action
We hypothesize that Q3,4'-dMe exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway. In many CRC cells, this pathway is constitutively active, leading to the phosphorylation and activation of Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad and inhibiting the expression of others. By inhibiting this pathway, Q3,4'-dMe is expected to decrease Akt phosphorylation, thereby relieving the inhibition on pro-apoptotic factors and ultimately triggering the mitochondrial (intrinsic) pathway of apoptosis, characterized by the activation of caspase-9 and the executioner caspase-3.[6][7]
Caption: Proposed mechanism of Q3,4'-dMe-induced apoptosis in CRC cells.
Experimental Design: Cell Viability Assessment
The foundational experiment to test the cytotoxic potential of a novel compound is the cell viability assay. Here, we detail the use of the MTT assay, a robust, cost-effective, and widely adopted method.
Causality Behind Experimental Choices
-
Why the MTT Assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT to its insoluble purple formazan. The intensity of the purple color is directly proportional to the number of metabolically active cells. Its advantages include high reproducibility, sensitivity, and a straightforward protocol, making it ideal for screening and determining IC50 values.[8][9]
-
Alternative Assays: While MTT is excellent, it is an endpoint assay that requires cell lysis. For studies requiring time-course measurements on the same set of cells, non-destructive assays like PrestoBlue™ or alamarBlue™ (resazurin-based) are superior choices as they use a soluble, non-toxic product.[10][11][12] However, for initial cytotoxicity screening, MTT provides a reliable and economical starting point.
-
Choice of Cell Lines: We recommend using well-characterized human CRC cell lines such as HCT116 and HT-29 . They represent different genetic backgrounds and morphologies, providing a more comprehensive understanding of the compound's effect.
-
Dose and Time Dependence: It is critical to evaluate Q3,4'-dMe's effect across a range of concentrations and multiple time points (e.g., 24, 48, 72 hours). This reveals whether the compound's effect is acute or requires prolonged exposure and establishes a clear dose-response relationship.[13]
Materials and Reagents
-
This compound (Q3,4'-dMe)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HCT116 and/or HT-29 colorectal cancer cell lines
-
Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Detailed Step-by-Step Protocol: MTT Assay
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
Day 1: Cell Seeding
-
Cell Culture: Grow HCT116 or HT-29 cells to ~80% confluency in a T-75 flask.
-
Harvest Cells: Wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells. Neutralize with complete growth medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seed Plates: Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL per well (10,000 cells/well) into a 96-well plate.
-
Scientist's Note: Optimal seeding density is crucial and may require optimization. Too few cells will yield a low signal; too many may become confluent and enter growth arrest, affecting metabolic activity.
-
-
Incubate: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
Day 2: Compound Treatment
-
Prepare Stock Solution: Dissolve Q3,4'-dMe in DMSO to create a high-concentration stock (e.g., 20 mM).
-
Prepare Serial Dilutions: Prepare serial dilutions of the Q3,4'-dMe stock in serum-free medium. A typical final concentration range to test might be 0, 5, 10, 20, 40, 80 µM.
-
Set Up Experimental Controls (Critical for Self-Validation):
-
Untreated Control (100% Viability): Wells with cells treated only with medium containing the same final concentration of DMSO as the highest dose of Q3,4'-dMe. This is the vehicle control.[14][15]
-
Positive Control (0% Viability): Wells with cells treated with a known cytotoxic agent (e.g., 20 µM Etoposide or 1% Triton X-100) to induce maximum cell death.[16]
-
Blank Control (Background Absorbance): Wells containing only cell culture medium (no cells) to subtract the background absorbance of the medium and MTT.[15]
-
Compound Interference Control: Wells with medium and the highest concentration of Q3,4'-dMe but no cells. Add MTT and solubilizer as with other wells to check if the compound itself reduces MTT.[15]
-
-
Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the prepared Q3,4'-dMe dilutions and controls to the appropriate wells.
-
Incubate: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
Day 3-5: Assay Endpoint
-
Add MTT Reagent: At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals inside the cells.
-
Scientist's Note: The incubation time can be optimized but must be kept consistent across all experiments.[17]
-
-
Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well.
-
Incubate and Read: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Caption: Experimental workflow for the MTT cell viability assay.
Data Analysis and Presentation
The raw OD values are processed to determine the percentage of cell viability, which allows for robust comparison across different concentrations and experiments.
Calculation
-
Correct for Background: Subtract the average OD of the blank control wells from all other OD readings.
-
Calculate Percent Viability:
-
% Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
-
Data Presentation
The results should be summarized in a clear, tabular format and visualized using a dose-response curve. From this curve, the IC50 value—the concentration of Q3,4'-dMe that inhibits cell viability by 50%—can be calculated using appropriate software (e.g., GraphPad Prism).
Table 1: Example Data for Q3,4'-dMe on HCT116 Cells after 48h Treatment
| Q3,4'-dMe (µM) | Mean OD (570nm) | Corrected OD | % Viability |
| 0 (Vehicle) | 1.25 | 1.20 | 100% |
| 5 | 1.13 | 1.08 | 90% |
| 10 | 0.95 | 0.90 | 75% |
| 20 | 0.65 | 0.60 | 50% |
| 40 | 0.35 | 0.30 | 25% |
| 80 | 0.17 | 0.12 | 10% |
| Blank | 0.05 | - | - |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note provides a robust framework for the initial investigation of this compound as a potential anti-colorectal cancer agent. The detailed MTT protocol, complete with essential controls, ensures the generation of reliable and reproducible data on cell viability. The proposed mechanism, centered on the inhibition of the PI3K/Akt pathway and subsequent activation of caspase-mediated apoptosis, offers a clear hypothesis for further molecular studies.[5][6]
Upon confirmation of cytotoxic activity, subsequent experiments should focus on elucidating the precise molecular mechanism. This would include:
-
Apoptosis Assays: Using Annexin V/PI staining and flow cytometry to confirm that cell death is occurring via apoptosis.
-
Western Blot Analysis: To probe for changes in key signaling proteins, such as phosphorylated Akt (p-Akt), total Akt, Bcl-2, Bax, and cleaved forms of caspase-9 and caspase-3.[6][18]
-
Cell Cycle Analysis: To determine if Q3,4'-dMe induces cell cycle arrest at specific checkpoints.
By following this structured approach, researchers can effectively evaluate the therapeutic potential of Q3,4'-dimethyl ether and contribute valuable data to the field of oncology drug discovery.
References
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
- MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLAN
- Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin. (n.d.).
- Quercetin Inhibits Colorectal Cancer by Enhancing Apoptosis via PI3K/Akt Pathway. (n.d.). Dean & Francis Press. [Link]
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. [Link]
- Quercetin: A Phytochemical with Pro-Apoptotic Effects in Colon Cancer Cells. (n.d.). Journal of the American College of Nutrition. [Link]
- A Comprehensive View on the Quercetin Impact on Colorectal Cancer. (n.d.).
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. (2024).
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. (2024). PubMed. [Link]
- Quercetin-3-methyl ether promotes apoptosis of colorectal cancer cells... (n.d.).
- Quercetin-3-methyl ether inhibits the viability of colorectal cancer... (n.d.).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. (2024). International Journal of Medical Sciences. [Link]
- What is the best In Vitro assay? Alamar Blue, Presto Blue, XTT or MTT? (2012).
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. (2024).
- Quercetin Inhibits Tumorigenesis of Colorectal Cancer Through Downregulation of hsa_circ_0006990. (n.d.).
- Comparison of Different Methods to Measure Cell Viability. (n.d.).
- 3, 3`-Dimethylquercetin Inhibits the Proliferation of Human Colon Cancer RKO Cells through Inducing G2/M Cell Cycle Arrest and Apoptosis. (n.d.).
- 3, 3'-Dimethylquercetin Inhibits the Proliferation of Human Colon Cancer RKO Cells through Inducing G2/M Cell Cycle Arrest and Apoptosis. (2019). PubMed. [Link]
- Complete Guide to Choosing the Right Cell Viability Assay. (2024). AxisPharm. [Link]
- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PubMed Central. [Link]
- Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. (2014). PubMed. [Link]
- Which cell viability assay do you prefer and why? (2024). Reddit. [Link]
- Can anyone help with the controls for a MTT cytotoxic assay? (2014).
- Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (n.d.). MDPI. [Link]
Sources
- 1. A Comprehensive View on the Quercetin Impact on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin Inhibits Tumorigenesis of Colorectal Cancer Through Downregulation of hsa_circ_0006990 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling [medsci.org]
- 5. deanfrancispress.com [deanfrancispress.com]
- 6. researchgate.net [researchgate.net]
- 7. 3, 3'-Dimethylquercetin Inhibits the Proliferation of Human Colon Cancer RKO Cells through Inducing G2/M Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Bioactivity of Quercetin 3,4'-dimethyl ether using the CCK-8 Assay
Introduction: Unveiling the Potential of a Quercetin Derivative
Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, is renowned for its wide spectrum of biological activities. Its derivatives are a subject of intense research to enhance bioavailability and therapeutic efficacy. One such derivative, Quercetin 3,4'-dimethyl ether (Q3,4'-dME), has shown promise with activities including anti-inflammatory and anti-lipid peroxidation effects.[1][2] Notably, it has demonstrated significant cytotoxicity against leukemia cells, suggesting its potential as a novel anticancer agent.[1]
This guide provides a comprehensive protocol for assessing the cytotoxic or anti-proliferative effects of this compound on cultured cells using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a robust, sensitive, and straightforward colorimetric method for determining the number of viable cells in a sample.[3][4][5]
Principle of the CCK-8 Assay: A Measure of Metabolic Activity
The CCK-8 assay relies on the water-soluble tetrazolium salt, WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]).[3] In the presence of metabolically active, viable cells, dehydrogenases and the electron mediator 1-Methoxy PMS reduce the pale yellow WST-8 to a vibrant, water-soluble orange formazan dye.[6][7][8][9] The intensity of the orange color is directly proportional to the number of living cells.[10][11] This color change can be quantified by measuring the absorbance at approximately 450 nm using a microplate reader.[3][6][12]
Caption: Mechanism of the CCK-8 Assay.
Materials and Reagents
-
This compound (CAS: 33429-83-3)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Counting Kit-8 (CCK-8)
-
Selected cancer or normal cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sterile pipette tips and tubes
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Part 1: Preparation of this compound Stock Solution
The choice of solvent is critical for compounds with low aqueous solubility. This compound is soluble in DMSO, chloroform, and other organic solvents.[1][13] For cell-based assays, DMSO is the most common choice.
-
Dissolution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Expert Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum, as it can be cytotoxic. Most cell lines can tolerate up to 0.5% DMSO without significant effects, but it is highly recommended to keep the final concentration at or below 0.1% if possible.[14][15][16] Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the test compound) in your experimental setup.
Part 2: Cell Seeding
-
Cell Culture: Grow the chosen cell line to 80-90% confluency in a T-75 flask.
-
Harvesting: Trypsinize the cells (for adherent cells) and resuspend them in fresh, complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density. A typical starting point for many cell lines is 5,000 to 10,000 cells per well in a 96-well plate.[8][17][18] The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere and enter the logarithmic growth phase.
Part 3: Treatment with this compound
-
Serial Dilutions: Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium. A common approach is to prepare 2X concentrated working solutions.
-
Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the freshly prepared treatment media (containing different concentrations of Q3,4'-dME or vehicle control) to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
Part 4: CCK-8 Assay and Absorbance Measurement
-
Reagent Addition: At the end of the treatment period, add 10 µL of the CCK-8 solution directly to each well of the 96-well plate.[5][8] Be careful not to introduce bubbles, as they can interfere with the absorbance reading.[18]
-
Incubation: Incubate the plate for 1-4 hours in the incubator. The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[8]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[6][17] A reference wavelength of 600-650 nm can be used to subtract the background absorbance.
Caption: Experimental workflow for the CCK-8 assay.
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Calculation of Cell Viability (%) :
Cell Viability (%) = [(Asample - Ablank) / (Acontrol - Ablank)] × 100
Where:
-
Asample : Absorbance of the wells treated with this compound.
-
Acontrol : Absorbance of the vehicle control wells (cells treated with DMSO-containing medium).
-
Ablank : Absorbance of the wells containing only medium and CCK-8 solution (no cells).
The results can be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be determined, which represents the concentration of the compound that inhibits cell viability by 50%.
Example Data Presentation
| Q3,4'-dME (µM) | Mean Absorbance (450 nm) | Corrected Absorbance | Cell Viability (%) |
| Blank | 0.050 | 0.000 | - |
| Control (0) | 1.250 | 1.200 | 100.0 |
| 1 | 1.130 | 1.080 | 90.0 |
| 5 | 0.950 | 0.900 | 75.0 |
| 10 | 0.770 | 0.720 | 60.0 |
| 25 | 0.530 | 0.480 | 40.0 |
| 50 | 0.350 | 0.300 | 25.0 |
| 100 | 0.230 | 0.180 | 15.0 |
Trustworthiness and Self-Validation: Essential Controls
To ensure the reliability and validity of the results, the following controls are mandatory:
-
Blank Control: Wells containing only cell culture medium and the CCK-8 reagent. This is used to subtract the background absorbance.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used to dissolve this compound. This is crucial to confirm that the observed effects are due to the compound and not the solvent.
-
Untreated Control: Cells in culture medium without any treatment. This serves as the baseline for 100% cell viability.
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., doxorubicin) to confirm that the assay system is responsive to growth inhibition.
Conclusion
The CCK-8 assay is a powerful tool for screening and characterizing the bioactivity of compounds like this compound. By following this detailed protocol and incorporating the necessary controls, researchers can obtain reliable and reproducible data on the dose-dependent effects of this promising flavonoid derivative on cell viability. This information is invaluable for further investigations into its mechanisms of action and its potential as a therapeutic agent.
References
- BioCrick. This compound | CAS:33429-83-3. [Link]
- LifeTein. DMSO usage in cell culture. (2023-02-01). [Link]
- ResearchGate. What the concentration of DMSO you use in cell culture assays?. (2016-01-25). [Link]
- Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
- ResearchGate. Quercetin-3-methyl ether at 20 lM is cytotoxic to JB6 Pþ cells.. [Link]
- Boster Bio. What Is the CCK-8 Assay? A Guide to Cell Viability Testing. (2023-04-27). [Link]
- National Institutes of Health (NIH). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025-08-10). [Link]
- Protocol Online. DMSO usage in cell culture. (2009-05-26). [Link]
- Agilent.
- Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]
- ResearchG
- The Good Scents Company. quercetin-3,4'-dimethyl ether, 33429-83-3. [Link]
- ResearchGate. Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition of ERK. (2025-08-07). [Link]
- National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]
- MDPI. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines. [Link]
- SciSpace. Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. (2023-03-15). [Link]
- National Institutes of Health (NIH). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. [Link]
- PubMed.
- PubChem. This compound | C17H14O7 | CID 5380905. [Link]
- PubChem. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855. [Link]
- ResearchGate.
Sources
- 1. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. quercetin-3,4'-dimethyl ether, 33429-83-3 [thegoodscentscompany.com]
- 3. bosterbio.com [bosterbio.com]
- 4. dojindo.com [dojindo.com]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. agilent.com [agilent.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. What is the principle of WST-8 assays? | AAT Bioquest [aatbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Buy this compound | 33429-83-3 [smolecule.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ptglab.com [ptglab.com]
Application Note: Assessing the Anti-Proliferative Efficacy of Quercetin 3,4'-dimethyl ether using the Colony Formation Assay
Introduction
Quercetin 3,4'-dimethyl ether (Q3,4'DM), a naturally occurring dimethoxyflavone, has emerged as a compound of interest in oncological research due to its demonstrated anti-tumor activities.[1][2] Derived from various plants, this flavonoid has been shown to modulate key cellular pathways involved in cancer cell proliferation and survival.[3][4] To evaluate the long-term therapeutic potential of such compounds, it is crucial to employ assays that measure not just acute cytotoxicity, but the capacity of single cells to undergo sustained proliferation to form a viable colony.
The clonogenic, or colony formation, assay is the gold standard for assessing the reproductive integrity of cells following exposure to cytotoxic agents.[5][6] Unlike short-term viability assays (e.g., MTT or trypan blue), which measure immediate cell death, the clonogenic assay determines the ability of a single cell to proliferate indefinitely, forming a colony of at least 50 cells.[6][7] This makes it an indispensable tool for evaluating the efficacy of anti-cancer therapeutics.
This application note provides a comprehensive, field-proven protocol for utilizing the colony formation assay to quantify the anti-proliferative effects of this compound on cancer cell lines. It is designed for researchers in cell biology, pharmacology, and drug development, offering both a step-by-step methodology and the scientific rationale behind critical experimental choices.
Scientific Background & Mechanism of Action
The efficacy of this compound as an anti-proliferative agent stems from its ability to interfere with multiple oncogenic signaling pathways. Understanding this mechanism is key to interpreting the results of a colony formation assay.
Published research indicates that Q3,4'DM exerts its anti-tumor effects through several mechanisms:
-
Induction of Cell Cycle Arrest: The compound has been shown to induce a G2/M phase arrest in the cell cycle, directly halting the mitotic division necessary for colony formation.[3][4][8] This arrest is partly mediated by the activation of the Chk1-Cdc25c-cyclin B1/Cdk1 signaling pathway.[9]
-
Inhibition of Pro-Survival Signaling: Q3,4'DM effectively suppresses critical pro-survival pathways, including the Notch1 and PI3K/Akt signaling cascades.[3][4] Inhibition of these pathways curtails the signals that drive uncontrolled cell growth and proliferation.
-
Induction of Apoptosis: Beyond cytostatic effects, Q3,4'DM also promotes programmed cell death (apoptosis), further reducing the population of viable, colony-forming cells.[8][9][10]
-
Modulation of Polyamine Metabolism: Recent studies have shown that Q3,4'DM can downregulate intracellular polyamine signaling by suppressing the enzyme SMOX, which is crucial for tumor progression.[10][11]
These multifaceted actions culminate in a potent inhibition of the sustained cell division required for a cancer cell to establish a colony.
Figure 1: Simplified signaling pathway of this compound.
Materials and Reagents
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Class II Biosafety Cabinet
-
Inverted Microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Pipettes and sterile tips
-
Stereomicroscope or colony counter
-
Digital camera or flatbed scanner for imaging
Reagents & Consumables:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, RKO)[3][4][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Fixation solution (e.g., 100% methanol or a 1:3 mixture of acetic acid and methanol)
-
Sterile 6-well plates
-
Sterile conical tubes (15 mL, 50 mL)
-
Sterile serological pipettes
Preparation of Reagents and Stock Solutions
4.1 Cell Culture Media: Prepare and warm all media and solutions to 37°C before use. Ensure the complete medium is supplemented as required for the specific cell line.
4.2 this compound (Q3,4'DM) Stock Solution:
-
Rationale: Q3,4'DM is soluble in DMSO.[8] A high-concentration stock solution is prepared to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells (typically <0.1%).
-
Procedure:
-
Aseptically weigh the required amount of Q3,4'DM powder in a sterile microcentrifuge tube.
-
Add cell culture-grade DMSO to achieve a high-concentration stock, for example, 20 mM.
-
Vortex thoroughly until the powder is completely dissolved. Warming the tube briefly to 37°C can aid dissolution.[8]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile, light-protected tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
4.3 Fixation and Staining Solutions:
-
Fixation Solution (100% Methanol): Use chilled (-20°C) methanol for optimal fixation.
-
Crystal Violet Solution (0.5% w/v): Dissolve 0.5 g of crystal violet powder in 100 mL of 25% methanol in water. Stir until fully dissolved and filter to remove any particulate matter. Store at room temperature.
Experimental Protocol: Step-by-Step Guide
This protocol is optimized for a 6-well plate format. All steps should be performed under aseptic conditions in a biosafety cabinet.
Figure 2: Experimental workflow for the colony formation assay.
5.1 Phase 1: Cell Seeding and Treatment
-
Cell Preparation: Harvest cells from a sub-confluent culture flask. It is critical to have a healthy, logarithmically growing cell population. Create a single-cell suspension using trypsin and neutralize with complete medium.
-
Cell Counting: Perform an accurate cell count using a hemocytometer with trypan blue exclusion to determine the concentration of viable cells.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density. The optimal number varies by cell line (based on its plating efficiency) but is typically between 200-1000 cells per well of a 6-well plate. A common starting point is 500 cells/well.[10]
-
Causality Insight: Seeding too few cells may result in no colonies in treated wells, while seeding too many will cause colonies to merge, making counting impossible. A preliminary experiment to determine the Plating Efficiency (PE) of the untreated cell line is highly recommended.
-
-
Adhesion: Gently swirl the plate to ensure even distribution and incubate overnight at 37°C, 5% CO₂ to allow cells to attach firmly.
-
Treatment: The next day, prepare serial dilutions of the Q3,4'DM stock solution in complete medium to achieve the final desired concentrations (e.g., 0, 5, 10, 20, 40 µM).
-
Vehicle Control (0 µM): This well receives medium with the same final concentration of DMSO as the highest dose well. This is essential to confirm that the solvent itself has no effect on colony formation.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of Q3,4'DM.
-
5.2 Phase 2: Incubation
-
Return the plates to the incubator and culture for 1-3 weeks.[5][7]
-
Causality Insight: The incubation period is determined by the growth rate of the specific cell line. The goal is to allow colonies in the control wells to grow to a size that is easily visible and contains at least 50 cells. Do not disturb the plates during this time to prevent dislodging nascent colonies.
-
5.3 Phase 3: Colony Fixation and Staining
-
Once colonies in the control wells are of adequate size, terminate the experiment.
-
Gently aspirate the medium from each well.
-
Carefully wash each well twice with 2 mL of PBS to remove any remaining medium and dead cells.
-
Aspirate the PBS and add 1 mL of fixation solution (e.g., cold 100% methanol) to each well. Let stand for 10-15 minutes at room temperature.[7]
-
Remove the fixation solution.
-
Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring all colonies are covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water until the background is clear and only the colonies remain stained.
-
Invert the plates on a paper towel and allow them to air dry completely.
5.4 Phase 4: Data Acquisition and Analysis
-
Imaging: Scan the dried plates using a flatbed scanner or photograph each well individually.
-
Counting: Count the number of distinct colonies in each well. A colony is traditionally defined as a cluster of ≥50 cells.[6][7] This can be done manually using a stereomicroscope or with software like ImageJ.
-
Calculations:
-
Plating Efficiency (PE): This reflects the percentage of seeded cells that form colonies in the untreated control group. PE (%) = (Number of colonies in control / Number of cells seeded) x 100
-
Surviving Fraction (SF): This is the key endpoint. It normalizes the colony count from treated wells to the plating efficiency of the control cells. SF = Number of colonies in treated well / (Number of cells seeded x (PE / 100))
-
Data Interpretation and Expected Results
The expected outcome is a dose-dependent decrease in the Surviving Fraction with increasing concentrations of this compound. The data should be tabulated and can be plotted on a graph (SF vs. Concentration) to visualize the dose-response curve and calculate an IC₅₀ value (the concentration that inhibits colony formation by 50%).
Table 1: Sample Data for Colony Formation Assay with Q3,4'DM
| Q3,4'DM Conc. (µM) | Cells Seeded | Colonies Counted (Avg) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle) | 500 | 95 | 19.0% | 1.00 |
| 5 | 500 | 68 | - | 0.72 |
| 10 | 500 | 41 | - | 0.43 |
| 20 | 500 | 15 | - | 0.16 |
| 40 | 500 | 2 | - | 0.02 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting and Key Considerations
-
Low Plating Efficiency in Control: Can be caused by unhealthy cells, over-trypsinization, or suboptimal culture conditions. Ensure cells are in the logarithmic growth phase before starting.
-
Colonies are Too Small or Too Large/Merged: Adjust the incubation time. If colonies are too small, incubate longer. If they are merged, reduce the incubation time or the initial number of cells seeded.
-
High Background Staining: Ensure thorough washing with water after crystal violet staining. Over-staining can also be a cause; reduce staining time if necessary.
-
Edge Effects: Uneven evaporation in the outer wells can affect colony growth. To mitigate this, fill the empty spaces between wells with sterile water or PBS and ensure the incubator has adequate humidity.
-
Compound Stability: For long incubation periods, consider if the compound is stable in the medium. A medium change with fresh compound halfway through the incubation might be necessary for less stable molecules.
Conclusion
The colony formation assay is a robust and highly informative method for evaluating the long-term anti-proliferative effects of therapeutic compounds like this compound. By directly measuring the ability of cancer cells to maintain their reproductive integrity, this assay provides a more clinically relevant endpoint than short-term viability tests. This detailed protocol offers a self-validating system, incorporating essential controls and clear analytical steps to ensure reproducible and trustworthy data for researchers investigating novel anti-cancer agents.
References
- Vertex AI Search. Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity.
- PubMed Central (PMC). Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis. NIH.
- PubMed. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.
- Biosynth. This compound | 33429-83-3 | FQ42736.
- BioCrick. This compound | CAS:33429-83-3 | Flavonoids | High Purity.
- PubMed Central (PMC). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling.
- Bio-protocol. Clonogenic Assay.
- Spandidos Publications. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.
- Creative Bioarray. Clonogenic Assay.
- Scribd. Clonogenic Assays Protocols.
- PubMed. Clonogenic assay of cells in vitro.
- Chemsrc. This compound | CAS#:33429-83-3.
- PubMed. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling.
- ResearchGate. What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?.
- ResearchGate. (PDF) Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:33429-83-3 | Chemsrc [chemsrc.com]
- 3. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multiparametric Flow Cytometry Analysis of Apoptosis Induced by Quercetin 3,4'-dimethyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Pro-Apoptotic Potential of a Quercetin Derivative
Quercetin, a ubiquitous plant-derived flavonoid, has garnered significant attention for its potential anticancer properties, including the ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][2][3] Its therapeutic efficacy, however, can be limited by metabolic instability. Methylated derivatives of quercetin, such as Quercetin 3,4'-dimethyl ether, are being investigated for enhanced bioavailability and potent anti-tumor activity.[4] This compound has been shown to overcome resistance to apoptosis-inducing ligands by upregulating death receptor expression.[4] Furthermore, other quercetin derivatives have demonstrated the ability to induce apoptosis through various mechanisms, including caspase-independent mitochondrial pathways and modulation of signaling pathways like Notch1 and PI3K/Akt.[5][6]
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population.[7][8][9] It is an indispensable tool for elucidating the intricate process of apoptosis.[8][10] This application note provides a comprehensive guide to utilizing flow cytometry to analyze apoptosis induced by this compound. We will delve into the core principles and provide detailed protocols for three key apoptosis assays:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: To assess mitochondrial integrity, a critical checkpoint in the intrinsic apoptotic pathway.
-
Caspase-3/7 Activity Assay: To measure the activation of key executioner caspases.
By integrating these assays, researchers can gain a holistic understanding of the apoptotic mechanisms elicited by this compound, paving the way for its potential development as a novel therapeutic agent.
Principles of Apoptosis Detection by Flow Cytometry
Apoptosis is a tightly regulated process characterized by a series of distinct morphological and biochemical events. Flow cytometry allows for the precise measurement of these events at the single-cell level.
Annexin V/PI Staining: A Hallmark of Early Apoptosis
In healthy, viable cells, the phospholipid phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane.[11] A key event in early apoptosis is the translocation of PS to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[13]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and therefore excluded from viable and early apoptotic cells.[13] However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the nucleus.[13] Dual staining with Annexin V and PI allows for the differentiation of four distinct cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Mitochondrial Membrane Potential (ΔΨm): The Point of No Return
The mitochondrion plays a central role in the intrinsic apoptotic pathway. A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm).[14] The lipophilic cationic dye, JC-1, is widely used to monitor ΔΨm.[15][16][17] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[14][17] Upon mitochondrial depolarization, JC-1 fails to accumulate and remains in the cytoplasm as monomers, emitting green fluorescence.[14][17] A shift from red to green fluorescence is therefore indicative of a loss of ΔΨm and the initiation of apoptosis.
Caspase-3/7 Activation: The Executioners of Apoptosis
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[18][19] Caspase-3 and -7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis.[20] Fluorogenic substrates for caspase-3/7, such as a DEVD peptide conjugated to a fluorescent reporter, can be used to detect their activity.[20] In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing the fluorophore and generating a fluorescent signal that can be quantified by flow cytometry.[21][22]
Experimental Design and Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat) in appropriate culture vessels and allow them to adhere and reach exponential growth phase.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in complete culture medium to achieve the desired final concentrations for treatment. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Treatment: Treat the cells with varying concentrations of this compound and the vehicle control for a predetermined time course (e.g., 24, 48, 72 hours). It is also advisable to include a positive control for apoptosis induction (e.g., staurosporine or etoposide).
Protocol 1: Annexin V/PI Staining
This protocol is adapted from standard procedures.[23][24]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. It is crucial to handle cells gently to avoid mechanical damage that can lead to false-positive PI staining.[13][25]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay with JC-1
This protocol is based on established methods.[14][15]
Materials:
-
JC-1 Dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for depolarization)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Harvest and Wash Cells: As described in Protocol 1, step 1 and 2.
-
Staining:
-
Resuspend the cell pellet in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 to a final concentration of 2 µM.
-
For a positive control, treat a separate sample of cells with 50 µM CCCP for 15-30 minutes to induce mitochondrial depolarization.[14]
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.
-
Resuspension and Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
Protocol 3: Caspase-3/7 Activity Assay
This protocol is based on commercially available kits and published methods.[20][21][26]
Materials:
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)
-
Wash Buffer
-
PI or other viability dye
-
Flow cytometry tubes
Procedure:
-
Harvest and Wash Cells: As described in Protocol 1, step 1 and 2.
-
Staining:
-
Resuspend the cells in 100 µL of assay buffer containing the fluorogenic caspase-3/7 substrate.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells with 2 mL of wash buffer and centrifuge at 300 x g for 5 minutes.
-
Viability Staining (Optional but Recommended): Resuspend the cells in 100 µL of buffer containing PI to exclude necrotic cells from the analysis.
-
Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of assay buffer and analyze by flow cytometry.
Data Analysis and Interpretation
Proper data analysis is critical for accurate interpretation of results. This includes setting up appropriate gates and compensation for spectral overlap between fluorochromes.
Essential Controls for Data Analysis:
-
Unstained Cells: To set the forward and side scatter gates and determine the level of autofluorescence.[27]
-
Single-Stained Controls: For each fluorochrome used (e.g., Annexin V-FITC only, PI only) to set up proper compensation.[25][27]
-
Positive Controls: Cells treated with a known apoptosis-inducing agent to validate the assay setup.
Gating Strategy for Annexin V/PI Assay
A typical gating strategy involves first gating on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris. Then, a quadrant gate is applied to the fluorescence dot plot to delineate the four populations:
-
Lower Left (Q4): Annexin V- / PI- (Viable)
-
Lower Right (Q3): Annexin V+ / PI- (Early Apoptotic)
-
Upper Right (Q2): Annexin V+ / PI+ (Late Apoptotic/Necrotic)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic)
Data Presentation
Summarize the quantitative data from each experiment in a clear and structured table.
| Treatment (Concentration) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Quercetin 3,4'-dMe (10 µM) | 80.1 ± 3.5 | 12.3 ± 1.9 | 7.6 ± 1.2 |
| Quercetin 3,4'-dMe (25 µM) | 65.7 ± 4.2 | 25.8 ± 3.1 | 8.5 ± 1.5 |
| Quercetin 3,4'-dMe (50 µM) | 40.3 ± 5.1 | 45.1 ± 4.5 | 14.6 ± 2.3 |
| Positive Control | 20.5 ± 3.8 | 60.2 ± 5.5 | 19.3 ± 2.9 |
Visualizing the Workflow and Pathways
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Potential Apoptotic Signaling Pathway
Caption: Potential signaling pathways for quercetin-induced apoptosis.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in negative control | - Autofluorescence of cells or compound. - Reagent concentration too high. | - Run an unstained control with and without the compound. - Titrate Annexin V and PI concentrations.[13] |
| Weak positive signal | - Ineffective apoptosis induction. - Reagents degraded. | - Increase concentration or duration of treatment. - Use a fresh batch of reagents and a reliable positive control.[25] |
| High percentage of necrotic cells in control | - Harsh cell handling (over-trypsinization, vigorous vortexing). - Cells are unhealthy or overgrown. | - Handle cells gently.[25] - Use cells in the logarithmic growth phase. |
| Poor separation between populations | - Inadequate compensation. - Delayed analysis after staining. | - Re-run single-stain controls to set compensation accurately.[27] - Analyze samples as soon as possible after staining. |
Conclusion
This application note provides a detailed framework for the multiparametric analysis of apoptosis induced by this compound using flow cytometry. By combining Annexin V/PI staining, mitochondrial membrane potential analysis, and caspase activity assays, researchers can obtain robust and comprehensive data on the pro-apoptotic effects of this compound. The provided protocols, data analysis strategies, and troubleshooting guide will aid in generating high-quality, reproducible results, thereby accelerating research into the therapeutic potential of novel quercetin derivatives in cancer treatment.
References
- Jeyabalan, J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Chen, Y., et al. (2016). O-Alkylated derivatives of quercetin induce apoptosis of MCF-7 cells via a caspase-independent mitochondrial pathway. Food & Function, 7(1), 382-391. [Link]
- Elabscience. (2023). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays.
- Perelman, A., et al. (2012). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments, (61), 3710. [Link]
- Hashemi, S. A., et al. (2008). Induction of apoptosis by phenylisocyanate derivative of quercetin: involvement of heat shock protein. Oncology Reports, 20(2), 405-410. [Link]
- Jeyabalan, J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Li, J., et al. (2018). Quercetin-3-methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International Journal of Molecular Medicine, 42(3), 1625-1636. [Link]
- Anand David, A. V., et al. (2016). Anticancer and apoptosis inducing potential of quercetin against a wide range of human malignancies. Oncology Letters, 12(6), 5019-5028. [Link]
- Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
- Sino Biological. (n.d.). Caspase-3 activity assay.
- O'Brien, M. A., & Kirby, R. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e65181. [Link]
- Chen, Y. H., et al. (2023). Apoptosis Induction in HepG2 and HCT116 Cells by a Novel Quercetin-Zinc (II) Complex. Molecules, 28(24), 8056. [Link]
- Brentnall, M., et al. (2016). Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry. Cold Spring Harbor Protocols, 2016(11), pdb.prot087312. [Link]
- Vafadar, A., et al. (2020). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports, 43(3), 889-898. [Link]
- Pozarowski, P., & Darzynkiewicz, Z. (2004). Flow Cytometric Detection of Activated Caspase-3. In Apoptosis (pp. 49-55). Humana Press. [Link]
- Yang, J. H., et al. (2016). Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft. Archives of Toxicology, 90(6), 1427-1442. [Link]
- Wang, Y., et al. (2022). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. International Journal of Molecular Sciences, 23(24), 15814. [Link]
- Chou, C. C., et al. (2010). Quercetin-mediated Cell Cycle Arrest and Apoptosis Involving Activation of a Caspase Cascade through the Mitochondrial Pathway in Human Breast Cancer MCF-7 Cells. Archives of Pharmacal Research, 33(8), 1181-1191. [Link]
- Park, S. H., et al. (2018). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Journal of Breast Cancer, 21(2), 135-143. [Link]
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Darzynkiewicz, Z., et al. (2010). Flow cytometry-based apoptosis detection. Current Protocols in Cytometry, Chapter 7, Unit 7.39. [Link]
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- Jeyabalan, J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays.
- Rauf, A., et al. (2022). Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets. Molecules, 27(16), 5283. [Link]
- Wang, Y., et al. (2022). Quercetin-3-methyl ether promotes apoptosis of colorectal cancer cells....
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Lee, S., et al. (2025). Quercetin-3-Methyl Ether Induces Early Apoptosis to Overcome HRV1B Immune Evasion, Suppress Viral Replication, and Mitigate Inflammatory Pathogenesis. Biomolecules & Therapeutics, 33(2), 160-171. [Link]
- Elabscience. (2016). Analysis and Solution of Common Problems in Annexin V Detection.
- Suwisit, S., et al. (2025). Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells. BMC Complementary Medicine and Therapies, 25(1), 38. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. O-Alkylated derivatives of quercetin induce apoptosis of MCF-7 cells via a caspase-independent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. biocompare.com [biocompare.com]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. caymanchem.com [caymanchem.com]
- 16. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 22. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. yeasenbio.com [yeasenbio.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantifying Cell Migration Inhibition by Quercetin 3,4'-dimethyl ether using the In Vitro Wound-Healing Assay
Introduction: The Dynamics of Cell Migration
Cell migration is a fundamental biological process, integral to embryonic development, tissue regeneration, and immune responses. However, its dysregulation is a hallmark of pathological conditions, most notably cancer metastasis. The ability to accurately quantify cell migration in vitro is therefore crucial for basic research and the development of novel therapeutic agents. The wound-healing assay, also known as the scratch assay, is a simple, cost-effective, and widely adopted method for studying collective cell migration.[1] This technique involves creating a cell-free gap ("wound") in a confluent cell monolayer and monitoring the rate at which cells collectively move to close this gap over time.
Quercetin, a natural flavonoid, and its derivatives have garnered significant attention for their pleiotropic anti-cancer properties, including the ability to modulate cell migration and invasion.[2][3][4][5][6] This application note provides a comprehensive, field-tested protocol for assessing the specific effects of Quercetin 3,4'-dimethyl ether , a methylated derivative of quercetin, on cell migration using the wound-healing assay. We will delve into the causality behind experimental choices, provide a self-validating protocol, and explore the potential molecular mechanisms at play.
Scientific Principles and Key Considerations
Assay Principle
The wound-healing assay mimics, in a simplified two-dimensional environment, the process of cells migrating to repair a wound. The core principle is that the rate of gap closure is directly proportional to the migratory capacity of the cells.[1] By comparing the closure rate of cells treated with a test compound to that of untreated or vehicle-treated control cells, one can quantify the compound's effect on migration. While the traditional method involves mechanically scratching the monolayer with a pipette tip, modern approaches often use culture-well inserts that create a more uniform and reproducible cell-free zone upon removal, minimizing cellular damage at the wound edge.[1][7]
This compound: A Potential Migration Inhibitor
Quercetin and its derivatives are known to interfere with key signaling pathways that regulate cell motility. Studies have shown that these compounds can inhibit the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and migration.[2][8][9] Inhibition of this pathway can lead to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes essential for degrading the extracellular matrix, a critical step in cell invasion and migration.[2][5][10] Specifically, this compound has been shown to suppress invasion and migration in breast cancer cells by inhibiting both the Notch1 and PI3K/Akt signaling pathways.[8][11] Furthermore, some quercetin derivatives can interact directly with tubulin, a key component of the cytoskeleton, potentially disrupting the cellular machinery required for cell movement.[12][13]
Critical Experimental Parameters
To ensure the integrity and reproducibility of the assay, several factors must be carefully controlled:
-
Determining Optimal Compound Concentration: It is imperative to use a concentration of this compound that inhibits migration without causing significant cell death (cytotoxicity). A preliminary dose-response experiment using an assay like MTT or CCK-8 is essential to identify the highest non-toxic concentration for the chosen cell line.[14]
-
Distinguishing Migration from Proliferation: Gap closure can result from both cell migration and cell proliferation. To isolate the effect on migration, cell division can be inhibited. This is typically achieved by incubating the cells in a low-serum medium or by pre-treating them with a mitosis inhibitor, such as Mitomycin C, before initiating the assay.[1][15]
-
Assay Controls: The inclusion of proper controls is non-negotiable for data interpretation.[14]
-
Negative Control (Vehicle): Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO). This establishes the baseline migration rate.
-
Positive Control (Optional but Recommended): Cells treated with a known stimulant of migration, such as Epidermal Growth Factor (EGF), to validate that the cell system is responsive.[14]
-
-
Consistency is Key: The validity of the results hinges on consistency in cell seeding density to achieve a uniform monolayer, the width of the initial wound, and the imaging process.[16][17]
Experimental Workflow Diagram
Caption: Workflow of the wound-healing assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a 24-well plate format but can be adapted. All steps should be performed under sterile conditions in a laminar flow hood.
Part A: Cell Culture and Seeding
-
Cell Culture: Maintain the selected adherent cell line (e.g., MDA-MB-231 breast cancer cells) in its recommended complete growth medium.
-
Cell Seeding: Harvest cells using standard trypsinization.[7] Perform a cell count and determine viability.
-
Plating: Seed cells into each well of a 24-well plate at a density optimized to form a 95-100% confluent monolayer within 24-48 hours.[1] (e.g., for MDA-MB-231, a starting point is ~0.1 x 10^6 cells/well).[1]
-
Incubation: Incubate the plate at 37°C, 5% CO₂, until the monolayer is fully confluent.
Part B: Creating the Wound
-
Medium Removal: Carefully aspirate the culture medium from each well.
-
Wound Creation:
-
Scratch Method: Using a sterile P200 pipette tip, make a single, straight scratch down the center of the monolayer.[1][18] Apply consistent, firm pressure to ensure a uniform width. For consistency, a ruler or guide can be used underneath the plate.
-
Insert Method (Recommended): If using commercially available culture inserts, gently remove them with sterile tweezers to reveal a precisely defined cell-free gap.[7]
-
-
Washing: Gently wash each well twice with 1 mL of sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[18]
Part C: Treatment Application
-
Preparation of Treatment Media: Prepare the culture medium (ideally low-serum, e.g., 1% FBS, to inhibit proliferation) containing the desired concentrations of this compound. Also, prepare the vehicle control medium (containing an equivalent concentration of DMSO) and any positive control medium.
-
Treatment: Add the appropriate treatment or control medium to each well. Ensure you have at least three replicate wells for each condition.
-
Optional Proliferation Control: If not using low-serum media, this is the point where media containing an anti-proliferative agent like Mitomycin C (e.g., 5-10 µg/mL for 2 hours, followed by washing and addition of treatment media) would be used.[15]
-
Part D: Image Acquisition and Analysis
-
Initial Imaging (T=0): Immediately after adding the treatment media, place the plate on the stage of an inverted microscope equipped with a camera.
-
Image Capture: Using phase-contrast microscopy (10x objective is typical), capture an image of the wound in a pre-defined region of each well.[1][19] It is critical to mark the plate or use stage coordinates to ensure the same field of view is imaged at subsequent time points.[1]
-
Incubation and Time-Lapse: Return the plate to the incubator. Capture images of the exact same regions at regular intervals (e.g., 6, 12, 24, and 48 hours), depending on the migration speed of the cell line.[1]
-
Image Analysis:
-
Use image analysis software such as ImageJ or Fiji (open-source options).[19]
-
For each image, measure the area of the cell-free gap.
-
Calculate the Percentage of Wound Closure for each time point relative to the initial wound area using the following formula: % Wound Closure = [ (AreaT=0 - AreaT=t) / AreaT=0 ] * 100 Where Area_T=0 is the initial wound area and Area_T=t is the wound area at a specific time point (t).[20][21]
-
Data Presentation and Interpretation
Quantitative Data Summary
Results should be tabulated to clearly present the mean percentage of wound closure and standard deviation for each condition at every time point.
| Treatment Condition | Concentration | Mean % Wound Closure (12h) | Std. Dev. (12h) | Mean % Wound Closure (24h) | Std. Dev. (24h) |
| Vehicle Control | 0.1% DMSO | 25.4% | 3.1% | 55.8% | 4.5% |
| Quercetin 3,4'-dMe | 10 µM | 18.1% | 2.5% | 35.2% | 3.9% |
| Quercetin 3,4'-dMe | 20 µM | 11.7% | 2.1% | 21.6% | 3.3% |
| Quercetin 3,4'-dMe | 40 µM | 5.2% | 1.8% | 9.8% | 2.4% |
Statistical Validation
To determine if the observed inhibitory effect of this compound is statistically significant, perform an appropriate statistical test. For comparing multiple treatment groups against a single control, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is recommended.[21][22] A p-value of less than 0.05 is typically considered statistically significant.[22]
Interpreting the Results
A statistically significant, dose-dependent decrease in the percentage of wound closure in the this compound-treated groups compared to the vehicle control indicates that the compound has an inhibitory effect on collective cell migration.
Potential Mechanism of Action
Based on existing literature, this compound likely inhibits cell migration by interfering with critical intracellular signaling cascades.
Caption: Potential inhibitory pathway of this compound.
This compound may inhibit the phosphorylation and subsequent activation of Akt.[2][8] This dampens the downstream signaling that promotes the expression of MMPs and the dynamic cytoskeletal rearrangements necessary for cell motility, ultimately leading to an overall reduction in cell migration.[2][9]
References
- How to do Wound Healing (Scratch)
- Application Note 30: Optimizing Wound Healing and Cell Migr
- Wound healing migration assay (Scr
- Cell migration assay (wound healing assay). Bio-protocol.
- Wound healing assay. Abcam.
- A Novel In Vitro Wound Healing Assay to Evaluate Cell Migr
- Application Note 67: Data Analysis of Wound Healing and Cell Migr
- Understanding Cell Migration Statistical Significance in Wound Healing (Scr
- Imaging and Analyzing Your Wound Healing Assay. (2025). Bitesize Bio.
- Data Analysis of Wound Healing and Cell Migr
- An introduction to the wound healing assay using live-cell microscopy. (2012). PubMed Central.
- Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling p
- Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract. (2015). PubMed Central.
- Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. (2023). NIH.
- Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Autom
- Quercetin Inhibits the Migration and Invasion of HCCLM3 Cells by Suppressing the Expression of p-Akt1, Matrix Metalloproteinase (MMP) MMP-2, and MMP-9. (2018). NIH.
- [Corrigendum] Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. (2025).
- The effect of Quercetin on the adhesion, migration, and invasion... (2023).
- Quercetin Inhibits Migration and Invasion of SAS Human Oral Cancer Cells through Inhibition of NF-κB and Matrix Metalloproteinase-2/-9 Signaling P
- Quercetin inhibits migration and invasion of SAS human oral cancer cells through inhibition of NF-κB and matrix metalloproteinase-2/-9 signaling p
- Effects of quercetin on proliferation and migration of human glioblastoma U251 cells. (2017). PubMed.
- Structure of this compound in complex with tubulin provides a rationale for drug design. (2025).
- Effect of Quercetin on ABCC6 Transporter: Implication in HepG2 Migr
- Structure of this compound in complex with tubulin provides a rationale for drug design. (2025). PubMed.
- Quercetin Impairs HuR-Driven Progression and Migration of Triple Negative Breast Cancer (TNBC) Cells. (2022). PubMed.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Quercetin Inhibits the Migration and Invasion of HCCLM3 Cells by Suppressing the Expression of p-Akt1, Matrix Metalloproteinase (MMP) MMP-2, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Effects of quercetin on proliferation and migration of human glioblastoma U251 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Impairs HuR-Driven Progression and Migration of Triple Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 8. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Quercetin on ABCC6 Transporter: Implication in HepG2 Migration [mdpi.com]
- 10. Quercetin inhibits migration and invasion of SAS human oral cancer cells through inhibition of NF-κB and matrix metalloproteinase-2/-9 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
- 15. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. bitesizebio.com [bitesizebio.com]
- 20. ibidi.com [ibidi.com]
- 21. Data Analysis of Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]
- 22. clyte.tech [clyte.tech]
Application Notes and Protocols: Investigating the Anti-Invasive Potential of Quercetin 3,4'-dimethyl ether using the Transwell Invasion Assay
Introduction: Targeting Cancer Metastasis with Novel Flavonoids
Cancer metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the leading cause of cancer-related mortality.[1][2] A critical step in this cascade is the invasion of cancer cells through the surrounding extracellular matrix (ECM), a complex network of proteins and glycoproteins that provides structural and biochemical support to tissues.[3][4][5] The epithelial-mesenchymal transition (EMT) is a key developmental program that cancer cells can reactivate to gain migratory and invasive properties, enabling them to breach the ECM.[1][6][7] This process involves the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers.[6][7]
Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its anti-cancer properties.[8][9][10] These effects are mediated through the modulation of various signaling pathways, including PI3K/Akt and MAPK, which are crucial for cell proliferation, survival, and invasion.[11][12][13][14] Quercetin 3,4'-dimethyl ether, a methylated derivative of quercetin, has shown promising anti-cancer activity, including the ability to suppress invasion and migration in breast cancer cells.[15] Evidence suggests that this compound exerts its effects by inhibiting key signaling pathways like Notch1 and PI3K/Akt.[15]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Transwell invasion assay to evaluate the anti-invasive properties of this compound. We will delve into the scientific principles of the assay, provide a detailed, step-by-step protocol, and offer insights into data interpretation and troubleshooting.
Scientific Rationale: The Transwell Invasion Assay as a Model for Metastasis
The Transwell invasion assay, also known as the Boyden chamber assay, is a widely used in vitro tool to study cell migration and invasion.[16] It provides a quantitative measure of a cell's ability to move through a simulated ECM barrier in response to a chemoattractant.[16][17]
The assay utilizes a two-chamber system separated by a porous membrane. The upper chamber houses the cancer cells, while the lower chamber contains a chemoattractant, typically a serum-containing medium. For an invasion assay, the membrane is coated with a layer of basement membrane extract, most commonly Matrigel, which is a mixture of ECM proteins that mimics the natural barrier cells must penetrate during metastasis.[16] Cells in the upper chamber must actively degrade and move through this ECM layer to reach the chemoattractant in the lower chamber.[16]
The number of cells that successfully traverse the Matrigel-coated membrane provides a direct measure of their invasive potential. By treating the cells with this compound, researchers can assess its ability to inhibit this invasive behavior.
Experimental Workflow and Key Considerations
A successful Transwell invasion assay requires careful optimization of several parameters to ensure reliable and reproducible results.[18][19]
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Cell Type | Highly invasive cancer cell lines (e.g., MDA-MB-231 for breast cancer) | These cells exhibit robust invasive properties, providing a clear window for observing inhibitory effects. |
| Transwell Insert Pore Size | 8.0 µm | This pore size is generally suitable for most epithelial and endothelial cells, allowing for active migration without passive falling through.[18] |
| Matrigel Concentration | 0.5 - 1 mg/mL | The concentration should be optimized to provide a sufficient barrier without being impenetrable. |
| Cell Seeding Density | 1 x 10^5 to 5 x 10^5 cells/well | This density should be high enough for a detectable signal but low enough to avoid overcrowding and pore blockage.[19][20] |
| Chemoattractant | Medium with 10-20% Fetal Bovine Serum (FBS) | FBS contains growth factors that act as potent chemoattractants for many cancer cell lines.[18] |
| This compound Concentration | Titrate from 1 µM to 100 µM | A dose-response curve is essential to determine the optimal inhibitory concentration. |
| Incubation Time | 12 - 48 hours | The duration should be sufficient for invasion to occur but not so long that cell proliferation becomes a confounding factor.[16] |
Experimental Workflow Diagram
Caption: A schematic of the Transwell invasion assay workflow.
Detailed Protocol: Transwell Invasion Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)[16]
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)[16]
-
Cotton swabs
-
Inverted microscope
Procedure
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.[21]
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[22][23]
-
Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.[23]
-
Gently remove any excess liquid and allow the inserts to air dry or rehydrate with serum-free medium for 30 minutes at 37°C.[17][21]
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This enhances their responsiveness to the chemoattractant.[16][17][18]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10-20% FBS as the chemoattractant) to the lower chamber of each well in a 24-well plate.[23]
-
Prepare cell suspensions in serum-free medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of the Matrigel-coated Transwell inserts.[22]
-
Carefully place the inserts into the wells containing the chemoattractant.
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-invaded cells and the Matrigel layer.[19][23]
-
Fix the invaded cells on the underside of the membrane by immersing the inserts in a fixative solution (e.g., cold methanol) for 10-20 minutes at room temperature.[22][24]
-
Wash the inserts with PBS and then stain with 0.1% Crystal Violet solution for 10-20 minutes.[23][24]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry completely.[23]
-
-
Quantification:
-
Microscopic Counting: Place the insert on a microscope slide and count the number of stained cells in several random fields of view under an inverted microscope. Calculate the average number of cells per field.[16]
-
Stain Elution: Alternatively, the Crystal Violet stain can be eluted by incubating the insert in a destaining solution (e.g., 10% acetic acid). The absorbance of the resulting solution can then be measured using a spectrophotometer, which correlates with the number of invaded cells.[16]
-
Data Analysis and Interpretation
The primary outcome of the Transwell invasion assay is the number of invaded cells. The effect of this compound is typically expressed as the percentage of invasion inhibition compared to the vehicle-treated control group.
% Invasion Inhibition = [1 - (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100
A dose-dependent decrease in the number of invaded cells in the presence of this compound would indicate its anti-invasive activity.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or very few invaded cells | Matrigel layer is too thick or uneven.[21] | Optimize Matrigel concentration and ensure even coating. |
| Incubation time is too short.[20] | Increase the incubation time. | |
| Chemoattractant is not effective.[18] | Increase the serum concentration or test a different chemoattractant. | |
| Cells are not invasive. | Use a more aggressive cell line or include a positive control with a known invasive cell line. | |
| Excessive cell invasion | Matrigel layer is too thin or absent. | Ensure proper coating and check the integrity of the Matrigel layer. |
| Incubation time is too long, leading to cell proliferation. | Reduce the incubation time. | |
| Pore size is too large for the cell type.[25] | Use inserts with a smaller pore size. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Inconsistent removal of non-invaded cells. | Standardize the swabbing technique. | |
| Inconsistent staining or washing. | Ensure consistent timing for staining and washing steps. |
Potential Mechanism of Action of this compound in Inhibiting Invasion
Quercetin and its derivatives are known to interfere with signaling pathways that are crucial for cancer cell invasion and metastasis.[8][13]
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that degrade ECM components, facilitating cancer cell invasion.[3][26] Quercetin has been shown to downregulate the expression and activity of MMP-2 and MMP-9, two key gelatinases involved in metastasis.[14][27] It is plausible that this compound shares this MMP-inhibitory activity.
Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are frequently hyperactivated in cancer and play a central role in promoting cell survival, proliferation, and invasion.[11][12] Studies have demonstrated that this compound can inhibit the PI3K/Akt pathway in breast cancer cells.[15] By suppressing these pathways, the compound can reduce the expression of downstream effectors that drive the invasive phenotype.
Caption: A diagram illustrating the potential signaling pathways targeted by this compound to inhibit cancer cell invasion.
Conclusion
The Transwell invasion assay is a robust and versatile method for evaluating the anti-invasive potential of therapeutic compounds like this compound. By carefully optimizing the experimental conditions and understanding the underlying biological principles, researchers can obtain valuable insights into the mechanisms by which this promising natural product may inhibit cancer metastasis. The findings from these in vitro studies can provide a strong foundation for further preclinical and clinical investigations into the therapeutic utility of this compound in oncology.
References
- Deep Dive into the Transwell Migration and Invasion Assay - CLYTE Technologies. (2025, October 6).
- Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports.
- Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PMC - NIH.
- Epithelial–mesenchymal transition in tumor metastasis - PMC - NIH.
- The Functional Role of Extracellular Matrix Proteins in Cancer - PMC - NIH. (2022, January 4).
- Transwell Cell Migration and Invasion Assay Guide - Corning.
- Full article: The role of epithelial–mesenchymal transition programming in invasion and metastasis: a clinical perspective.
- Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PubMed. (2025, May 24).
- The Endothelial Cell Transwell Migration and Invasion Assay - Sigma-Aldrich.
- Mechanism of the Mesenchymal–Epithelial Transition and Its Relationship with Metastatic Tumor Formation | Molecular Cancer Research - AACR Journals.
- Transwell Cell Invasion Experiment Operation Standards and Optimization Strategies. (2026, January 7).
- Epithelial Mesenchymal Transition in Tumor Metastasis - Annual Reviews. (2018, January 24).
- Role of Epithelial-Mesenchymal Transition in Tumor Progression - PubMed.
- The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - MDPI.
- Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - NIH.
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research - Protocols.io. (2023, November 30).
- Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH.
- Invasion Assay Protocol | SnapCyte.
- The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update. (2023, February 27).
- Mastering Corning® Transwell® Migration Assays.
- How can I optimize transwell cell invasion assay? - ResearchGate. (2015, August 15).
- The Role of Extracellular Matrix Proteins in Breast Cancer - MDPI.
- Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - MDPI. (2023, October 15).
- Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte.
- Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed.
- Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity.
- (PDF) The Functional Role of Extracellular Matrix Proteins in Cancer - ResearchGate. (2022, January 4).
- Transwell migration assay troubleshooting | Sigma-Aldrich.
- Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways - PubMed.
- Enhanced Invasion of Metastatic Cancer Cells via Extracellular Matrix Interface | PLOS One.
- Invasion assay troubleshooting MDA-MB-231 cells? - ResearchGate. (2024, June 16).
- Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update - MDPI.
- Special Issue : Extracellular Matrix Proteins in Cancer - MDPI.
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC - PubMed Central.
- Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PubMed Central. (2022, August 15).
- Dual function of quercetin as an MMP inhibitor and crosslinker in preventing dentin erosion and abrasion: An in situ/in vivo study - PubMed. (2022, October 1).
- The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - NIH.
- Quercetin with Antioxidant Activity Inhibits Matrix Metalloproteinase-2 and -9 in HT1080 Cell Line - Journal of Cancer Prevention.
- Inhibitory effect of quercetin on matrix metalloproteinase 9 activity Molecular mechanism and structure–activity relationship - CONICET.
- Quercetin downregulates matrix metalloproteinases 2 and 9 proteins expression in prostate cancer cells (PC-3) - PubMed.
- Quercetin prevent proteoglycan destruction by inhibits matrix metalloproteinase-9, matrix metalloproteinase-13, a disintegrin and metalloproteinase with thrombospondin motifs-5 expressions on osteoarthritis model rats - PMC - NIH.
- Structure of this compound in complex with tubulin provides a rationale for drug design - ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. annualreviews.org [annualreviews.org]
- 3. The Functional Role of Extracellular Matrix Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Epithelial–mesenchymal transition in tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Epithelial-Mesenchymal Transition in Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Transwell Cell Invasion Experiment Operation Standards and Optimization Strategies - Oreate AI Blog [oreateai.com]
- 18. corning.com [corning.com]
- 19. corning.com [corning.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. snapcyte.com [snapcyte.com]
- 24. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 25. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 26. Enhanced Invasion of Metastatic Cancer Cells via Extracellular Matrix Interface | PLOS One [journals.plos.org]
- 27. Quercetin downregulates matrix metalloproteinases 2 and 9 proteins expression in prostate cancer cells (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
"mammosphere formation assay for cancer stem cells with Quercetin 3,4'-dimethyl ether"
Application Note & Protocol
Topic: Quantifying Cancer Stem Cell Inhibition using the Mammosphere Formation Assay with Quercetin 3,4'-dimethyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Cancer Stem Cells and a Novel Investigative Tool
The concept of Cancer Stem Cells (CSCs) has revolutionized our understanding of oncology. This small subpopulation of cells within a tumor possesses the unique capabilities of self-renewal and differentiation, acting as the driving force behind tumor initiation, metastasis, and recurrence.[1][2] Conventional therapies often fail because they eliminate the bulk of tumor cells but leave the resilient CSCs unscathed, leading to treatment failure and relapse.[3] Therefore, developing therapeutic strategies that specifically target this malignant cell population is a paramount goal in cancer research.
The mammosphere formation assay is a cornerstone in vitro technique for the enrichment and functional assessment of mammary CSCs.[1][4] This assay operates on the principle that only stem/progenitor cells can survive and proliferate in anchorage-independent, serum-free conditions to form three-dimensional spherical colonies known as mammospheres.[1] The number of spheres formed is proportional to the number of CSCs in the initial population, while their size reflects proliferative activity, making this a powerful tool for quantifying CSC viability and self-renewal.[5][6]
This compound, a derivative of the naturally occurring flavonoid quercetin, has emerged as a compound of interest for its anti-tumor activities.[7][8] This application note provides a detailed guide to leveraging the mammosphere assay to investigate the efficacy of this compound against breast cancer stem cells, explaining the underlying molecular mechanisms and providing a robust, step-by-step protocol for its implementation.
Mechanism of Action: How this compound Disrupts CSC Survival
The persistence of CSCs is maintained by a complex network of dysregulated signaling pathways. This compound exerts its inhibitory effects by targeting key nodes within this network, primarily the Notch and PI3K/Akt pathways, which are crucial for CSC survival and self-renewal.[7]
-
Inhibition of the Notch Pathway: The Notch signaling pathway is a critical regulator of cell-fate decisions.[9] In CSCs, its aberrant activation helps maintain their undifferentiated, self-renewing state.[3] this compound has been shown to decrease the expression of Notch1.[7] This disruption prevents the translocation of the Notch Intracellular Domain (NICD) to the nucleus, thereby blocking the transcription of downstream target genes (e.g., HES/HEY) that promote stemness.
-
Suppression of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its hyperactivity is a hallmark of many cancers, including breast cancer, where it protects CSCs from apoptosis.[10] this compound effectively attenuates the phosphorylation of PI3K and Akt, leading to the deactivation of this pro-survival pathway and a reduction in CSC viability.[7] This action also suppresses the expression of key stemness-related transcription factors such as Nanog and SRY-box 2.[7]
The following diagram illustrates the targeted disruption of these critical CSC signaling pathways by this compound.
Caption: this compound signaling pathway inhibition.
Experimental Design and Workflow
The overall goal is to quantify the effect of this compound on the mammosphere forming efficiency (MFE) and self-renewal capacity of breast cancer stem cells. The workflow involves treating a single-cell suspension of breast cancer cells with the compound under non-adherent culture conditions and assessing the formation of primary and secondary mammospheres.
Caption: Experimental workflow for the mammosphere formation assay.
Detailed Protocols
PART A: Preparation of Reagents and Cell Cultures
-
Cell Lines: Breast cancer cell lines such as MCF-7, T47D, or MDA-MB-231 are commonly used.[1][5] Culture cells to 70-80% confluency in standard growth medium (e.g., DMEM with 10% FBS) before starting the assay.
-
Mammosphere Culture Medium: Prepare this medium fresh before use.
-
Base Medium: DMEM/F12.[1]
-
Supplements:
-
Rationale: This serum-free, specialized medium selects for stem/progenitor cells that can survive and proliferate without signals from serum or attachment to a substrate. EGF and bFGF are essential mitogens for mammary stem cells.
-
-
This compound Stock:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent toxicity.
-
PART B: Primary Mammosphere Formation Assay
-
Generate Single-Cell Suspension (Critical Step):
-
Aspirate the culture medium from a 70-80% confluent flask of breast cancer cells and wash twice with sterile PBS.[1]
-
Add Trypsin-EDTA (0.25%) and incubate at 37°C until cells detach (typically 2-5 minutes).[1]
-
Neutralize the trypsin with a medium containing serum (e.g., standard growth medium).[1]
-
Transfer the cell suspension to a conical tube and centrifuge at 200-300 x g for 5 minutes.[1][5]
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of Mammosphere Culture Medium.
-
Crucially, ensure a single-cell suspension by gently pipetting up and down. If clumps persist, pass the suspension through a 40 µm cell strainer or gently syringe with a 25G needle (max 2-3 times to maintain viability).[11][13] Visually confirm the absence of cell clumps using a microscope.
-
Rationale: The fundamental assumption of this assay is that each sphere originates from a single cell (clonality).[14] Cell aggregates will lead to artificially inflated sphere counts and inaccurate results.
-
-
Cell Seeding and Treatment:
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.[11]
-
Dilute the cell suspension in pre-warmed Mammosphere Culture Medium to the desired final plating density. A starting density of 10,000 cells/well in a 6-well ultra-low attachment plate is recommended for many cell lines, but this should be optimized.[5]
-
Plate 2 mL of the cell suspension into each well of an ultra-low attachment 6-well plate.[5]
-
Prepare serial dilutions of this compound in Mammosphere Culture Medium. Add the compound to the respective wells to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Include a vehicle control well containing the highest concentration of DMSO used in the treatment wells.[1]
-
-
Incubation:
PART C: Quantitation and Data Analysis
-
Imaging and Counting:
-
After the incubation period, observe the plates under a light microscope.
-
Count the number of distinct, spherical, and non-adherent mammospheres in each well. A common threshold is to only count spheres with a diameter greater than 50 µm to exclude small, abortive colonies.[5]
-
Capture representative images from each well for documentation.
-
-
Calculating Mammosphere Forming Efficiency (MFE):
-
MFE is the primary metric for quantifying CSC activity. Calculate it using the following formula:[5]
MFE (%) = (Number of Mammospheres Counted / Number of Cells Initially Seeded) x 100
-
Plot the MFE (%) against the concentration of this compound to visualize the dose-dependent effect. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
PART D: Secondary Mammosphere Formation Assay (Self-Renewal)
-
Dissociation of Primary Spheres:
-
Carefully collect all primary mammospheres from each well into a single conical tube.
-
Centrifuge at a low speed (e.g., 300 x g for 3 minutes) to gently pellet the spheres.[5] The pellet may be loose, so aspirate the supernatant carefully.
-
Add 1 mL of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes, pipetting gently every minute to dissociate the spheres into a single-cell suspension. This step is critical and may require more time than for adherent cells.[5][6]
-
Neutralize, centrifuge, and resuspend the cells in fresh Mammosphere Culture Medium as described in Part B, Step 1.
-
-
Re-plating and Analysis:
-
Perform a viable cell count.
-
Re-plate the single cells at the same density as the primary assay into new ultra-low attachment plates.[11]
-
Incubate for another 7-10 days.
-
Count the resulting secondary mammospheres and calculate the secondary MFE.
-
Rationale: A reduction in secondary MFE demonstrates that the compound has impaired the self-renewal capacity of the CSCs, a more profound and therapeutically desirable effect than simply inhibiting proliferation.[6][15]
-
Data Interpretation and Validation
-
Expected Results: Treatment with this compound is expected to cause a dose-dependent reduction in both the number (Primary MFE) and size of mammospheres. A significant reduction in Secondary MFE would indicate an inhibitory effect on CSC self-renewal.
-
Self-Validating Controls: The inclusion of a vehicle-only control is essential to ensure that any observed effects are due to the compound itself and not the solvent (DMSO). An untreated control provides a baseline for maximum MFE.
-
Troubleshooting:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Few Sphere Formation | Cell viability is low; Inappropriate media components; Cell line has low CSC population. | Check cell viability post-trypsinization; Ensure fresh growth factors (EGF/bFGF) are used; Optimize assay with a different cell line known for robust sphere formation.[12] |
| Large, Irregular Cell Clumps | Incomplete dissociation into single cells; Seeding density is too high. | Ensure complete dissociation (use cell strainer); Optimize by reducing the number of cells seeded per well.[6] |
| Spheres Adhere to Plate | Using standard tissue culture plates instead of ultra-low attachment plates. | Confirm you are using plates specifically designed for non-adherent cell culture. |
| High Variability Between Replicates | Inaccurate initial cell count; Uneven distribution of cells when plating. | Ensure thorough mixing of cell suspension before aliquoting; Be precise with cell counting and pipetting.[16] |
Quantitative Data Summary
| Parameter | Recommended Value | Rationale / Notes |
| Cell Line Examples | MCF-7, T47D, MDA-MB-231 | Well-characterized breast cancer cell lines with known CSC subpopulations.[1][5] |
| Seeding Density | 5,000 - 20,000 cells/cm² | Must be optimized for each cell line to ensure clonality and prevent aggregation.[5][11] |
| Incubation Time | 7 - 12 Days | Varies by cell line; allow sufficient time for spheres >50 µm to form.[5][13] |
| This compound | 1 - 20 µM | Based on published data for related compounds; a dose-response curve is essential.[17] |
| Sphere Counting Threshold | Diameter > 50 µm | Excludes small cell clusters and ensures only established colonies are counted.[5] |
Conclusion
The mammosphere formation assay is an indispensable tool for functional screening of compounds targeting the cancer stem cell population. This application note provides a comprehensive framework for using this assay to evaluate the efficacy of this compound. By demonstrating a dose-dependent reduction in mammosphere formation and self-renewal capacity, researchers can generate robust, quantitative evidence of the compound's anti-CSC potential. This protocol, grounded in an understanding of the underlying CSC biology and signaling pathways, serves as a reliable guide for drug development professionals seeking to eradicate the root cause of cancer persistence and recurrence.
References
- Creative Diagnostics. (n.d.). ER+ Breast Cancer Mammosphere Formation and Analysis Protocol.
- Lombardo, Y., et al. (2014). Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines. JoVE (Journal of Visualized Experiments).
- Cao, Y., et al. (2018). Quercetin-3-methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International Journal of Molecular Medicine, 42(3), 1625-1636.
- Harrison, H., et al. (2012). A detailed mammosphere assay protocol for the quantification of breast stem cell activity. Journal of Mammary Gland Biology and Neoplasia, 17(2), 111-7.
- Harrison, H., et al. (2012). A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity. Springer Link.
- JoVE. (2022). Mammosphere Formation Assay from Breast Cancer Tissues and Cell Lines. YouTube.
- Keller, P. J., et al. (2012). Determining Mammosphere-Forming Potential: Application of the Limiting Dilution Analysis. Mammary Gland Stem Cells: Methods and Protocols.
- ResearchGate. (2019). Problems with mammosphere generation of MCF7 lines?.
- ResearchGate. (2023). Quercetin suppresses breast cancer stem cells (CD44+/CD24-) by inhibiting the PI3K/Akt/mTOR-signaling pathway.
- Wang, Y., et al. (2017). Quercetin Inhibits Breast Cancer Stem Cells via Downregulation of Aldehyde Dehydrogenase 1A1 (ALDH1A1), Chemokine Receptor Type 4 (CXCR4), Mucin 1 (MUC1), and Epithelial Cell Adhesion Molecule (EpCAM). Medical Science Monitor, 23, 5596-5606.
- Lombardo, Y., et al. (2015). Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines. Journal of Visualized Experiments, (97), 52671.
- Rahman, M., et al. (2022). A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells. Antioxidants, 11(10), 1863.
- Varghese, S., et al. (2019). Methods for Detecting Cancer Stem Cells from Patient Samples. Cancers, 11(7), 962.
- ResearchGate. (2023). Effect of quercetin on the main signaling pathways involved in cancer.
- Harrison, H., et al. (2012). A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity. ResearchGate.
- Proceedings of Stem Cell Research and Oncogenesis. (2013). Validation.
- ResearchGate. (2021). A Validation Study of CD133 as a Reliable Marker for Identification of Colorectal Cancer Stem-Like Cells.
- ResearchGate. (2023). [Corrigendum] Quercetin-3-methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.
- Li, Y., et al. (2024). Identification and Validation of a Prognostic Signature Derived from the Cancer Stem Cells for Oral Squamous Cell Carcinoma. Journal of Cancer, 15(1), 1-15.
- ResearchGate. (2017). Structure of this compound in complex with tubulin provides a rationale for drug design.
- Rao, P., et al. (2020). Methods for Detecting Circulating Cancer Stem Cells (CCSCs) as a Novel Approach for Diagnosis of Colon Cancer Relapse/Metastasis. Cancers, 12(10), 2977.
- Rauf, A., et al. (2018). Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways. Molecules, 23(11), 2905.
- ResearchGate. (2022). A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells.
- Bal, P., et al. (2023). Modulation of Wnt/Beta-Catenin Pathway by Major Dietary Phytochemicals Against Breast Cancer Development. International Journal of Molecular Sciences, 24(13), 10766.
- Li, W., et al. (2014). [Effect of Quercetin on Wnt/β-Catenin Signal Pathway of K562 and K562R Cells]. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 22(5), 1258-63.
- Baker, A., et al. (2022). Modulation of Notch Signaling Pathway by Bioactive Dietary Agents. Nutrients, 14(7), 1353.
- Stevanović, J., et al. (2018). Quercetin reduces pluripotency, migration and adhesion of human teratocarcinoma cell line NT2/D1 by inhibiting Wnt/β-catenin signaling. Food & Function, 9(3), 1715-1726.
- Li, W., et al. (2022). Quercetin Inhibits KBM7R Cell Proliferation through Wnt/β-Catenin Signaling. Evidence-Based Complementary and Alternative Medicine.
- Venkatesh, V., et al. (2018). Targeting Notch signalling pathway of cancer stem cells. Stem Cell Investigation, 5, 5.
- Bal, P., et al. (2016). Quercetin regulates β-catenin signaling and reduces the migration of triple negative breast cancer. Molecular Carcinogenesis, 55(5), 743-56.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 7. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity | springermedicine.com [springermedicine.com]
- 16. stemonco.com [stemonco.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models of Quercetin 3,4'-dimethyl ether
Introduction: The Therapeutic Potential of Methylated Flavonoids
Quercetin, a ubiquitous plant flavonoid, has been extensively studied for its pleiotropic health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical translation is often hampered by poor bioavailability and rapid metabolism. Methylation of quercetin, a natural modification, can significantly alter its pharmacokinetic profile, often leading to increased metabolic stability and enhanced biological activity. Quercetin 3,4'-dimethyl ether (Q3,4'-DM), a dimethoxyflavone isolated from plants like Combretum quadrangulare, is an emerging derivative with promising therapeutic potential.[1][2] This guide provides a comprehensive overview of the application of Q3,4'-DM in preclinical in vivo animal models, offering detailed protocols and scientific rationale for its investigation in various disease contexts. While in vivo data specifically for Q3,4'-DM is still emerging, this document synthesizes the available information and provides analogous protocols based on the well-established research on its parent compound, quercetin, to guide future studies.
Pharmacokinetics and Bioavailability Considerations
A critical aspect of in vivo studies is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound. While detailed pharmacokinetic studies for Q3,4'-DM are not extensively published, research on quercetin suggests that its methylated derivatives may have improved bioavailability.[3] For instance, a study in mice demonstrated that dietary quercetin is absorbed and its methylated metabolite, isorhamnetin, is detected in plasma and various tissues, including pancreatic xenografts.[4] When designing in vivo experiments with Q3,4'-DM, it is crucial to consider its solubility and the appropriate vehicle for administration. Based on studies with quercetin, a common vehicle is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) or dissolution in dimethyl sulfoxide (DMSO) followed by dilution in saline or water.[5]
Table 1: Comparative Pharmacokinetic Parameters of Quercetin and its Derivatives in Rodents (Illustrative)
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| Quercetin | Mice | 0.4% in diet for 2 weeks | Increased bioavailability of green tea polyphenols | [3] |
| Quercetin | Mice | ~12.5, 25, or 50 mg/kg BW daily for 14 weeks | Deemed safe, no discernible toxicity | [6] |
| Quercetin | Rats | 50 mg/kg oral gavage | Well-tolerated in sub-chronic toxicity studies | N/A |
Anti-Cancer Activity: Xenograft Tumor Models
In vitro studies have indicated that Q3,4'-DM possesses anti-tumor activity, notably by overcoming TRAIL resistance through the enhancement of DR5 expression.[1] Furthermore, a similar compound, Quercetin-3-methyl ether, has been shown to suppress human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[7] A key in vivo model to validate these findings is the tumor xenograft model.
Scientific Rationale
The xenograft model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing insights into its efficacy and potential toxicity. This model is crucial for bridging the gap between in vitro findings and clinical applications.
Experimental Workflow: Cancer Xenograft Model
Caption: Workflow for a cancer xenograft study.
Detailed Protocol: Melanoma Xenograft Model
This protocol is based on a study that used a novel tubulin inhibitor, DJ101, identified as this compound.
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Line: Human A375 melanoma cells.
-
Tumor Implantation:
-
Harvest A375 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare Q3,4'-DM in a suitable vehicle (e.g., DMSO and polyethylene glycol).
-
Administer Q3,4'-DM via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight daily.
-
The control group receives vehicle injections following the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice to assess toxicity.
-
After a predetermined period (e.g., 21-28 days), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for apoptosis markers).
-
Anti-Inflammatory and Anti-Allergic Applications
The anti-inflammatory properties of quercetin are well-documented, and its methylated derivatives are also being explored for these effects. In vitro studies have shown that Quercetin 3-O-methyl ether, a closely related compound, exhibits potent anti-inflammatory activity by inhibiting the release of pro-inflammatory mediators from neutrophils, macrophages, and microglial cells.[8]
Scientific Rationale
Animal models of inflammation and allergy are essential for evaluating the potential of Q3,4'-DM to modulate immune responses. These models mimic aspects of human inflammatory and allergic diseases, allowing for the assessment of the compound's efficacy in reducing inflammation and allergic symptoms.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies on quercetin and serves as a robust model for acute inflammation.[9][10]
-
Animal Model: Male Wistar rats (150-200g).
-
Groups:
-
Group 1: Control (Vehicle, e.g., 0.5% CMC).
-
Group 2: Standard (Indomethacin, 10 mg/kg, p.o.).
-
Group 3: Test (Q3,4'-DM, various doses, e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective treatments orally (p.o.).
-
One hour after treatment, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours thereafter using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Determine the percentage inhibition of edema by the following formula: % Inhibition = [(Control Paw Volume - Test Paw Volume) / Control Paw Volume] x 100
-
Table 2: Dosage and Administration Routes for Quercetin in Anti-Inflammatory and Anti-Allergic Models
| Model | Animal | Dose | Route | Key Outcome | Reference |
| Dextran-induced paw edema | Rat | 20 mg/kg | Oral | Moderate reduction in edema | [9][10] |
| Formalin-induced paw edema | Rat | 20 mg/kg | Oral | Significant inhibition of edema | [9][10] |
| Cotton wool granuloma | Rat | 20 mg/kg | Oral | Reduction in granuloma weight | [9][10] |
| Peanut allergy model | Rat | 50 mg/kg | Intragastric gavage | Decreased plasma histamine and IgE | [5] |
| Pseudo-allergic reaction | Mouse | Dose-dependent | I.P. | Attenuated Evans blue leakage and paw thickness | [11] |
Neuroprotective Effects: Models of Neurodegeneration
In vitro studies have highlighted the neuroprotective potential of methylated quercetin derivatives. Quercetin 3-methyl ether was found to be a potent neuroprotectant against oxidative stress-induced neuronal injury in rat cortical cell cultures.[12] This suggests that Q3,4'-DM may also have therapeutic value in neurodegenerative diseases.
Scientific Rationale
Animal models that mimic the pathological hallmarks of neurodegenerative diseases, such as neuroinflammation and oxidative stress, are crucial for evaluating the neuroprotective efficacy of Q3,4'-DM. The lipopolysaccharide (LPS)-induced neuroinflammation model is a well-established method to study these processes.
Detailed Protocol: LPS-Induced Neuroinflammation in Mice
This protocol is based on studies investigating the neuroprotective effects of quercetin against LPS-induced neurotoxicity.[13]
-
Animal Model: Adult male C57BL/6 mice.
-
Treatment Groups:
-
Control (Saline).
-
LPS only (0.25 mg/kg/day, i.p.).
-
Q3,4'-DM + LPS (Q3,4'-DM at a selected dose, e.g., 30 mg/kg/day, i.p., co-administered with LPS).
-
Q3,4'-DM only.
-
-
Procedure:
-
Administer Q3,4'-DM or vehicle for a pre-treatment period (e.g., 1 week).
-
Induce neuroinflammation by administering LPS (0.25 mg/kg/day, i.p.) for 1 week. Continue the Q3,4'-DM or vehicle administration during this week.
-
-
Behavioral and Molecular Analysis:
-
After the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
Euthanize the animals and collect brain tissue (cortex and hippocampus).
-
Perform immunohistochemistry to assess glial activation (Iba1 for microglia, GFAP for astrocytes).
-
Use Western blotting or ELISA to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and markers of apoptosis (e.g., Bax/Bcl-2 ratio, cleaved caspase-3).
-
Conclusion and Future Directions
This compound is a promising flavonoid derivative with demonstrated in vitro and preliminary in vivo anti-cancer and neuroprotective activities. The protocols outlined in this guide, based on both direct evidence and robust analogous studies with quercetin, provide a framework for the comprehensive in vivo evaluation of Q3,4'-DM. Future research should focus on establishing a detailed pharmacokinetic and safety profile of Q3,4'-DM to optimize dosing and administration strategies. Furthermore, expanding the investigation of Q3,4'-DM into other disease models where quercetin has shown efficacy, such as diabetes and cardiovascular diseases, is a logical next step. The enhanced bioavailability expected from the methylated form of quercetin makes Q3,4'-DM a compelling candidate for further drug development.
References
- Behroo, L. (2012). Quercetin sufficiency for inducing anti-allergic properties; underlying mechanisms. ResearchGate.
- Chiang, Y. C., et al. (2023). Quercetin exhibits multi-target anti-allergic effects in animal models: a systematic review and meta-analysis of preclinical studies. Frontiers in Pharmacology, 16, 1673712.
- Yang, D., et al. (2022). Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review. Frontiers in Pharmacology, 13, 854249.
- Chiang, Y. C., et al. (2025). Quercetin exhibits multi-target anti-allergic effects in animal models: a systematic review and meta-analysis of preclinical studies. Frontiers in Pharmacology, 16, 1673712.
- Zaplatic, E., et al. (2019). Neuroprotective Effects of Quercetin in Alzheimer's Disease. Molecules, 25(1), 34.
- Zhang, T., et al. (2018). Quercetin inhibits Mrgprx2-induced pseudo-allergic reaction via PLCγ-IP3R related Ca2+ fluctuations. International Immunopharmacology, 66, 355-364.
- Dok-Go, H., et al. (2003). Neuroprotective effects of antioxidative flavonoids, quercetin, (+)-dihydroquercetin and quercetin 3-methyl ether, isolated from Opuntia ficus-indica var. saboten. Brain Research, 965(1-2), 130-136.
- Khan, A., et al. (2019). Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain. Frontiers in Pharmacology, 10, 1573.
- Mlcek, J., et al. (2016). Quercetin and Its Anti-Allergic Immune Response. Molecules, 21(5), 623.
- Sachan, S., & Singh, M. P. (2013). Anti-inflammatory activity of quercetin in acute, sub-acute and chronic phases of inflammtion in animal models. Journal of Chemical and Pharmaceutical Research, 5(7), 152-155.
- Mukherjee, A., et al. (2023). Semisynthetic Quercetin Derivatives with Potent Antitumor Activity in Colon Carcinoma. Journal of Medicinal Chemistry, 66(24), 16686-16705.
- Arnst, K., et al. (2017). Structure of this compound in complex with tubulin provides a rationale for drug design. Cancer Research, 77(13_Supplement), 3223.
- Mukherjee, A., et al. (2019). Semisynthetic Quercetin Derivatives with Potent Antitumor Activity in Colon Carcinoma. Journal of Medicinal Chemistry, 62(8), 4043-4061.
- Boots, A. W., et al. (2008). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. Nutrition, 24(7-8), 703-710.
- Lee, S. H., et al. (2012). Quercetin Aglycone Is Bioavailable in Murine Pancreas and Pancreatic Xenografts. Pancreas, 41(7), 1144-1149.
- Wang, N., et al. (2018). Quercetin-3-methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International Journal of Molecular Medicine, 42(2), 1045-1053.
- Sachan, S., & Singh, M. P. (2013). Anti-inflammatory activity of quercetin in acute, sub-acute and chronic phases of inflammtion in animal models. ResearchGate.
- Chen, C. M., et al. (2004). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta Medica, 70(12), 1152-1156.
- Yang, D., et al. (2022). Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review. Frontiers in Pharmacology, 13, 854249.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5380905, this compound.
- Wang, P., et al. (2012). Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo. Food & Function, 3(6), 635-642.
- Williams, C. R., et al. (2022). Sub-chronic oral toxicity screening of quercetin in mice. BMC Pharmacology and Toxicology, 23(1), 79.
- Al-Snafi, A. E. (2018). Analgesic effect of quercetin 3,7-o-dimethyl ether isolated from salvia officinalis. ResearchGate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Aglycone Is Bioavailable in Murine Pancreas and Pancreatic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sub-chronic oral toxicity screening of quercetin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin inhibits Mrgprx2-induced pseudo-allergic reaction via PLCγ-IP3R related Ca2+ fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of antioxidative flavonoids, quercetin, (+)-dihydroquercetin and quercetin 3-methyl ether, isolated from Opuntia ficus-indica var. saboten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
"HPLC method for quantification of Quercetin 3,4'-dimethyl ether"
An Application Note and Protocol for the Quantification of Quercetin 3,4'-dimethyl ether by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a naturally occurring dimethoxyflavone, a derivative of the more common flavonoid, quercetin.[1] It has been isolated from various plants, such as Combretum quadrangulare, and is of significant interest to researchers in pharmacology and drug development due to its potential biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] The methylation of quercetin can alter its solubility and bioavailability, potentially enhancing its therapeutic effects.[3]
Accurate and precise quantification of this compound is essential for various applications, including phytochemical analysis of plant extracts, quality control of herbal medicines, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of flavonoids.[5][6][7]
This document provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The protocol is designed for researchers, scientists, and drug development professionals and is grounded in established principles of chromatographic separation and international regulatory guidelines for method validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | [1] |
| Molecular Weight | 330.29 g/mol | [2] |
| CAS Number | 33429-83-3 | [2][8] |
| Appearance | Pale yellow crystalline powder (typical) | [9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4] Limited solubility in water.[10] |
Recommended HPLC Method for Quantification
This section details the proposed RP-HPLC method for the quantification of this compound. The selection of a C18 column is based on its widespread success in separating flavonoids, which are moderately polar compounds.[6][11] The mobile phase, a combination of an organic solvent (methanol or acetonitrile) and acidified water, is chosen to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups.[12] A gradient elution is recommended to ensure efficient elution of the analyte while also cleaning the column of more nonpolar compounds.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with DAD/UV detector | Standard system providing reliable performance. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Industry standard for flavonoid separation, offering good resolution and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidification improves peak symmetry for phenolic compounds. |
| Mobile Phase B | Methanol or Acetonitrile | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 40% B | Provides a robust separation of the analyte from potential interferences. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and separation efficiency. |
| Detection Wavelength | Diode Array Detector (DAD) set at ~256 nm and ~353 nm | Based on the UV maxima of similar quercetin derivatives, allowing for high sensitivity.[9] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
Experimental Protocols
Preparation of Standard Solutions
Accuracy in preparing standard solutions is paramount for accurate quantification.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound analytical standard (>98% purity).
-
Transfer to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial composition: 40% B).
-
A typical calibration range would be 1-100 µg/mL. For example, prepare concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation (General Protocol for Plant Material)
This is a generalized protocol that may require optimization depending on the sample matrix.
-
Extraction:
-
Accurately weigh 1 g of the homogenized and dried plant material.
-
Add 20 mL of methanol and extract using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.[5]
-
-
Filtration:
-
Evaporate the pooled methanolic extract to dryness under reduced pressure.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of methanol.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation Protocol (ICH Q2(R2) Guidelines)
A validated analytical method provides assurance of its reliability. The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[13][14][15][16]
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Protocol:
-
Analyze a blank sample (mobile phase).
-
Analyze a placebo sample (sample matrix without the analyte).
-
Analyze the this compound standard.
-
Analyze a sample spiked with the standard.
-
-
Acceptance Criteria: The retention time of the analyte in the spiked sample should match the standard. No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare at least five concentrations of the working standard solutions (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze three replicates at each concentration level.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
Precision is the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicates of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[17][18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary parameters such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., organic phase ± 2%).
-
-
Analyze a standard solution under these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2%.
Data Analysis and Quantification
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:33429-83-3 | Chemsrc [chemsrc.com]
- 3. CAS 3306-29-4: Quercetin 3′,4′-dimethyl ether | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. academic.oup.com [academic.oup.com]
- 6. phcog.com [phcog.com]
- 7. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quercetin-3,4'-dimethyl ether, 33429-83-3 [thegoodscentscompany.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. actascientific.com [actascientific.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
"1H and 13C NMR spectral analysis of Quercetin 3,4'-dimethyl ether"
Application Notes & Protocols
Topic: 1H and 13C NMR Spectral Analysis of Quercetin 3,4'-dimethyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elucidating the Structure of a Key Flavonoid Derivative
Quercetin, a pentahydroxyflavonol, is one of the most abundant and extensively studied dietary flavonoids, known for its wide range of biological activities.[1][2] Chemical modification of its hydroxyl groups, such as through methylation, can significantly alter its physicochemical properties, bioavailability, and pharmacological effects.[3][4] this compound is a specific derivative where the hydroxyl groups at the C-3 and C-4' positions are replaced by methoxy groups. This modification makes it a valuable compound for structure-activity relationship (SAR) studies in drug discovery.[5]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such natural products and their derivatives.[6][7] It provides detailed information about the carbon-hydrogen framework of a molecule. This guide serves as a detailed application note for the complete 1H and 13C NMR spectral analysis of this compound, offering both a practical protocol for sample preparation and an in-depth interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy.
Part 1: Experimental Protocol
Rationale for Experimental Design
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[8] The choice of a deuterated solvent is critical; it must fully dissolve the analyte without contributing interfering signals in the regions of interest. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for flavonoids due to its high solubilizing power for polar compounds and its wide chemical shift window.[9][10][11] The concentration of the sample is a balance between achieving a good signal-to-noise ratio and avoiding issues of aggregation or viscosity that can degrade spectral resolution.[12]
Materials and Equipment
-
This compound (Solid powder)
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
-
High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Volumetric flask and micropipettes
-
Vortex mixer
-
Pasteur pipette and cotton or glass wool for filtration
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation Protocol
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 13C NMR analysis (a lower amount of 2-5 mg is often sufficient for 1H NMR).[12] The higher concentration ensures adequate signal for the less sensitive 13C nucleus within a reasonable acquisition time.
-
Solvent Addition: Transfer the weighed sample into a clean, dry vial. Using a micropipette, add approximately 0.6-0.7 mL of DMSO-d6. This volume ensures a sufficient sample depth of at least 4.5 cm in a standard 5 mm NMR tube.[12]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the sample is completely dissolved. Gentle warming can be applied if necessary, but ensure the sample does not degrade.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution. Pack a small, tight plug of cotton or glass wool into the neck of a Pasteur pipette.[12] Transfer the sample solution through the filter directly into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly with the compound name, solvent, and concentration.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature (e.g., 298 K). Proceed with standard instrument shimming, locking, and tuning procedures before data acquisition.
Caption: A streamlined workflow for the NMR analysis of flavonoid compounds.
Part 2: Structural Analysis and Spectral Interpretation
The numbering scheme used for quercetin and its derivatives is standard for flavonoids and will be used for all assignments.
Caption: Chemical structure of this compound with ring labels.
¹H NMR Spectral Analysis (Predicted in DMSO-d6)
The ¹H NMR spectrum provides a map of all proton environments in the molecule.
-
Hydroxyl Protons (δ 9.0 - 13.0 ppm): Flavonoids exhibit characteristic signals for hydroxyl protons. The 5-OH proton is expected to be significantly downfield (>12 ppm) due to strong intramolecular hydrogen bonding with the C-4 carbonyl group.[1][13] The 7-OH and 3'-OH protons will appear as broader singlets at a more moderate downfield shift.
-
Aromatic Protons (δ 6.0 - 8.0 ppm):
-
A-Ring: The H-6 and H-8 protons on the A-ring typically appear as two distinct doublets around δ 6.2-6.5 ppm. They are meta-coupled to each other, resulting in a small coupling constant (J ≈ 2.0-2.5 Hz).
-
B-Ring: The substitution pattern on the B-ring creates an AMX spin system.
-
H-2': This proton is ortho to the C-ring linkage and will appear as a doublet.
-
H-5': This proton is ortho to the 4'-methoxy group and will appear as a doublet (J ≈ 8.5 Hz) due to coupling with H-6'.
-
H-6': This proton is ortho to H-5' and meta to H-2', appearing as a doublet of doublets. The methylation at C-4' influences the chemical shifts of these protons compared to unsubstituted quercetin.[2][14]
-
-
-
Methoxy Protons (δ 3.7 - 4.0 ppm): Two sharp singlets, each integrating to 3 protons, are expected in this region. These correspond to the two distinct methoxy groups at the C-3 and C-4' positions. Their precise chemical shifts can help distinguish their locations.[15]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| 5-OH | ~12.5 | s (broad) | - | Intramolecular H-bonding with C=O shifts it significantly downfield. |
| 7-OH, 3'-OH | 9.0 - 10.5 | s (broad) | - | Exchangeable phenolic protons. |
| H-2' | ~7.7 | d | J ≈ 2.2 Hz | Meta-coupling to H-6'. |
| H-6' | ~7.6 | dd | J ≈ 8.5, 2.2 Hz | Ortho-coupling to H-5', meta-coupling to H-2'. |
| H-5' | ~7.0 | d | J ≈ 8.5 Hz | Ortho-coupling to H-6'. |
| H-8 | ~6.5 | d | J ≈ 2.1 Hz | Meta-coupling to H-6. |
| H-6 | ~6.2 | d | J ≈ 2.1 Hz | Meta-coupling to H-8. |
| 3-OCH₃ | ~3.8 | s | - | Methoxy group on C-ring. |
| 4'-OCH₃ | ~3.9 | s | - | Methoxy group on B-ring. |
¹³C NMR Spectral Analysis (Predicted in DMSO-d6)
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
-
Carbonyl Carbon (δ > 175 ppm): The C-4 carbonyl carbon is the most deshielded carbon in the molecule and appears far downfield.
-
Aromatic Carbons (δ 90 - 165 ppm):
-
Oxygenated Carbons: Carbons directly attached to oxygen (e.g., C-2, C-3, C-5, C-7, C-9, C-3', C-4') are found in the δ 135-165 ppm range. The methylation at C-3 and C-4' will cause these signals to shift compared to quercetin.[16][17] Specifically, the methylation of a hydroxyl group causes a downfield shift for the carbon bearing the methoxy group.
-
Protonated Aromatic Carbons: Carbons C-6, C-8, C-2', C-5', and C-6' will appear between δ 90-125 ppm.
-
Quaternary Aromatic Carbons: Carbons C-10 and C-1' will be found in the more downfield region of the aromatic signals.
-
-
Methoxy Carbons (δ 55 - 61 ppm): The two methoxy carbons will appear as sharp signals in this characteristic upfield region.[15]
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C-4 | ~176.0 | Carbonyl carbon, highly deshielded. |
| C-7 | ~164.5 | Oxygenated aromatic carbon. |
| C-5 | ~161.2 | Oxygenated aromatic carbon, H-bonded OH. |
| C-9 | ~156.5 | Oxygenated aromatic carbon (quaternary). |
| C-2 | ~155.0 | Oxygenated aromatic carbon attached to B-ring. |
| C-4' | ~149.5 | Oxygenated aromatic carbon (methoxy-substituted). |
| C-3' | ~148.0 | Oxygenated aromatic carbon (hydroxy-substituted). |
| C-3 | ~138.5 | Oxygenated aromatic carbon (methoxy-substituted). |
| C-1' | ~122.5 | Quaternary carbon, B-ring attachment point. |
| C-6' | ~121.0 | Protonated aromatic carbon. |
| C-2' | ~115.8 | Protonated aromatic carbon. |
| C-5' | ~112.0 | Protonated aromatic carbon. |
| C-10 | ~104.0 | Quaternary aromatic carbon. |
| C-6 | ~98.5 | Protonated aromatic carbon. |
| C-8 | ~93.8 | Protonated aromatic carbon. |
| 3-OCH₃ | ~60.0 | Methoxy carbon. |
| 4'-OCH₃ | ~56.0 | Methoxy carbon. |
Role of 2D NMR in Structural Confirmation
While 1D NMR provides the initial data, 2D NMR experiments are crucial for definitive assignment and validation.[7]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. It would show correlations between H-6 and H-8 in the A-ring, and between H-5' and H-6' in the B-ring, confirming their neighborly relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to unambiguously assign the signals for C-6/H-6, C-8/H-8, C-2'/H-2', C-5'/H-5', and C-6'/H-6'. It would also link the methoxy proton signals to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is powerful for assigning quaternary carbons. For instance, the 5-OH proton would show a correlation to C-4, C-5, and C-10, while the H-6' proton would show correlations to C-2', C-4', and C-5', confirming the overall connectivity of the molecular skeleton.
Conclusion
The combined application of 1D (¹H and ¹³C) and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The characteristic downfield shift of the 5-OH proton, the specific splitting patterns of the aromatic protons in the A and B rings, and the appearance of two distinct methoxy signals provide a unique spectral fingerprint. By following the detailed protocol and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this important flavonoid derivative, facilitating its use in drug development and other scientific investigations.
References
- Breitmaier, E., & G. B. A. Voelter, W. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Med. [Link]
- Jin, X., et al. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 28(15), 5849. [Link]
- Kulić, Ž., Steiner, V. J. N., & Butterer, A. (2025). NMR Chemical Shifts of Common Flavonoids.
- Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of Flavonoids. Elsevier. [Link]
- Delgado, L., et al. (2020).
- Robien, W. (2016-2025). QUERCETIN-3,3',4'-TRIMETHYLETHER - Optional[13C NMR] - Chemical Shifts. CSEARCH. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (ppm)
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0005794). [Link]
- University of Ottawa. (n.d.). How to make an NMR sample. [Link]
- Syah, Y. M., et al. (2013). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Jurnal Kimia Valensi, 3(1). [Link]
- Simmler, C., et al. (2013). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals.
- Krishna Kumari, G. N., et al. (1986). 13C NMR Data of flavonol methyl ethers of Solanum pubescens. Proc. Indian Acad. Sci. (Chem. Sci.), 97(2), 171-176. [Link]
- Agrawal, P. K. (2015). Introduction and Interpretation of Flavonoids. Advanced Science Engineering and Medicine, 6(12). [Link]
- Karimova, E. R., et al. (2015). Synthesis and Antioxidant Activity of Quercetin Ethers.
- ResearchGate. (n.d.). TABLE 2 NMR Data of Isolated Flavonoids used as Reference Compounds (1, 2, 3). [Link]
- Organomation. (n.d.).
- Dr. D. M. Pore. (2020, December 14). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. [Link]
- Kulić, Ž., Steiner, V. J. N., & Butterer, A. (2025). NMR Chemical Shifts of Common Flavonoids. SciProfiles. [Link]
- Brodbelt, J. S., & Davis, B. (2008). Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR. Journal of Mass Spectrometry, 43(12), 1581-1617. [Link]
- Sivaraman, T., & Krishnachandran, S. (2016). Structural Features of Quercetin Derivatives by Using Pharmacophore Modeling Approach. Bentham Science. [Link]
- S., S., et al. (2019). Design, Synthesis, Physicochemical, Drug-likeness Properties of Quercetin Derivatives and Their Effect On MCF-7 Cell Line and Free Radicals.
- Stanimirova-Dasheva, S., et al. (2022). Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. Molecules, 27(3), 896. [Link]
- Brglez, E., et al. (2012). 1H, 13C MAS NMR and DFT GIAO study of quercetin and its complex with Al(III) in solid state. Magn Reson Chem., 50(5), 387-94. [Link]
- Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Antioxidant activity of Novel Quercetin derivative.
Sources
- 1. NMR Spectrum of Quercetin | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. NMR Spectrum of Quercetin | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Structural Features of Quercetin Derivatives by Using Pharmaco-phore Modeling Approach [openpharmaceuticalsciencesjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. organomation.com [organomation.com]
- 9. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. 1H, 13C MAS NMR and DFT GIAO study of quercetin and its complex with Al(III) in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Carbon-13 NMR Spectroscopy of Flavonoids | Semantic Scholar [semanticscholar.org]
- 17. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Analyzing MAPK Pathway Modulation by Quercetin 3,4'-dimethyl ether via Western Blot
Introduction: Unraveling the Impact of a Novel Flavonoid on Cellular Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, translating extracellular stimuli into a wide array of physiological responses, including cell proliferation, differentiation, inflammation, and apoptosis.[1][2][3] This pathway is a tiered cascade of protein kinases, principally comprising three main branches: the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs.[2][3] Dysregulation of the MAPK pathway is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention.[1]
Quercetin 3,4'-dimethyl ether (Q34DE), a naturally occurring flavonoid, has emerged as a compound of interest for its potential antineoplastic properties.[1][2][4] Preliminary studies indicate that its parent compound, quercetin, can modulate MAPK signaling.[5][6][7][8][9][10] Specifically, evidence suggests that a closely related ether derivative, Quercetin-3-methyl ether, selectively inhibits the phosphorylation and activation of ERK, a key component of the MAPK cascade, without significantly affecting the JNK or p38 branches.[2] This selective inhibition highlights the potential of Q34DE as a targeted therapeutic agent.
This guide provides a comprehensive framework for researchers to investigate the effects of this compound on the MAPK pathway. We will detail a robust Western blot protocol optimized for the detection of both phosphorylated (activated) and total forms of ERK, JNK, and p38, ensuring a rigorous and reproducible analysis of signaling modulation.
Scientific Principle: The Rationale Behind the Western Blot Approach
Western blotting is a powerful immunodetection technique that allows for the specific identification and semi-quantitative analysis of proteins within a complex biological sample.[11] The methodology relies on the separation of proteins by size via gel electrophoresis, their subsequent transfer to a solid membrane support, and detection using specific antibodies.[6][11]
To assess the activation state of the MAPK pathway, we employ antibodies that specifically recognize the phosphorylated forms of the key kinases (e.g., phospho-ERK, phospho-JNK, phospho-p38). Activation of these kinases is contingent upon their phosphorylation at specific threonine and tyrosine residues.[12] By comparing the levels of the phosphorylated protein to the total amount of that protein, we can determine the extent of pathway activation or inhibition following treatment with Q34DE. This normalization to the total protein level is crucial for accurate interpretation, as it accounts for any variations in protein expression that are independent of phosphorylation events.[4]
Visualizing the MAPK Pathway and Q34DE's Proposed Target
The following diagram illustrates the canonical MAPK signaling cascade and highlights the specific point of intervention for this compound, based on current research.
Caption: MAPK signaling cascade and the inhibitory target of Q34DE.
Experimental Workflow Overview
The following diagram outlines the key stages of the Western blot analysis for MAPK pathway activation.
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate your chosen cell line (e.g., JB6 P+, HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): To reduce basal MAPK activation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
Q34DE Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., a dose-response of 0, 5, 10, 20 µM).
-
Stimulation (if required): For some experimental designs, you may wish to induce MAPK signaling. After pre-treatment with Q34DE (typically for 1-2 hours), stimulate the cells with an appropriate agonist (e.g., EGF, TPA, UV irradiation) for a short duration (e.g., 15-30 minutes).[2][11]
-
Harvesting: After treatment, immediately place the plates on ice to halt cellular processes.
Part 2: Protein Lysate Preparation
-
Critical Consideration: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C. The lysis buffer must be supplemented with freshly added protease and phosphatase inhibitors.[13][14]
-
Lysis Buffer Preparation:
-
RIPA Buffer (Recommended): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Immediately before use, add:
-
Protease Inhibitor Cocktail (1X final concentration).
-
Phosphatase Inhibitor Cocktail 2 & 3 (1X final concentration) or individual inhibitors such as 1 mM Sodium Orthovanadate and 10 mM Sodium Fluoride.
-
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well of a 6-well plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalize the concentration of all samples by diluting with lysis buffer to ensure equal loading.
-
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: To 20-30 µg of protein, add 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended over nitrocellulose for its durability, which is advantageous for stripping and reprobing.[15]
-
Perform a wet or semi-dry transfer according to the manufacturer's protocol. A typical wet transfer is performed at 100V for 60-90 minutes in a cold room or with an ice pack.
-
-
Blocking:
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
Crucially, for phospho-protein detection, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk, as it contains phosphoproteins (caseins) that can cause high background.[7]
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-phospho-ERK1/2) in 5% BSA/TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
| Antibody Target | Host | Recommended Dilution |
| Phospho-p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 |
| Phospho-SAPK/JNK | Rabbit | 1:1000 |
| Phospho-p38 MAPK | Rabbit | 1:1000 |
| Total p44/42 MAPK (Erk1/2) | Mouse | 1:1000 |
| Total SAPK/JNK | Mouse | 1:1000 |
| Total p38 MAPK | Mouse | 1:1000 |
| β-Actin (Loading Control) | Mouse | 1:5000 |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Part 4: Membrane Stripping and Re-probing
To analyze total protein levels and a loading control on the same membrane, it is necessary to strip the initial phospho-specific antibodies.[15][16][17][18]
-
Mild Stripping Protocol (Recommended First):
-
Prepare a stripping buffer: 15 g glycine, 1 g SDS, 10 ml Tween 20, adjust pH to 2.2, and bring the volume to 1 L with ultrapure water.
-
Wash the membrane in this buffer twice for 5-10 minutes each at room temperature.
-
Wash thoroughly with PBS and then TBST to neutralize.
-
-
Harsh Stripping Protocol (if needed):
-
Prepare a stripping buffer: 62.5 mM Tris-HCl (pH 6.8), 2% SDS, and 100 mM β-mercaptoethanol.
-
Incubate the membrane in this buffer for 30 minutes at 50°C with agitation.[16]
-
Wash extensively with TBST to remove all traces of β-mercaptoethanol.
-
-
Confirmation of Stripping: Before re-probing, incubate the stripped membrane with only the secondary antibody and perform the detection step. The absence of a signal confirms successful stripping.
-
Re-probing:
-
Block the stripped membrane again for 1 hour in 5% BSA/TBST.
-
Incubate with the primary antibody for the total protein (e.g., mouse anti-total-ERK) overnight at 4°C.
-
Proceed with the corresponding secondary antibody (e.g., anti-mouse HRP) and detection steps as before.
-
Repeat the stripping and re-probing process for a loading control like β-Actin.
-
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for each protein (phospho-MAPK, total-MAPK, and loading control) using image analysis software (e.g., ImageJ).
-
Normalization:
-
First, normalize the phospho-protein signal to the total protein signal for each sample. This gives the relative level of activation.
-
(Phospho-ERK Signal) / (Total-ERK Signal) = Relative ERK Activation
-
Second, you can normalize this value to the loading control (e.g., β-Actin) to account for any minor loading inaccuracies, though normalization to the total protein is the more direct and preferred method for phosphorylation analysis.[4]
-
-
Interpretation: Compare the relative activation of ERK, JNK, and p38 across the different treatment groups. A significant decrease in the ratio of phosphorylated ERK to total ERK in the Q34DE-treated samples, especially after stimulation, would support the hypothesis that Q34DE selectively inhibits the ERK pathway.[2] The lack of change in the JNK and p38 pathways would further underscore this selectivity.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No/Weak Signal | Ineffective primary antibody. | Use a recommended and validated antibody; optimize antibody concentration. |
| Low protein abundance. | Increase the amount of protein loaded per lane. | |
| Dephosphorylation of samples. | Ensure fresh phosphatase inhibitors were added to ice-cold lysis buffer.[13][14] | |
| High Background | Insufficient blocking. | Increase blocking time or use a fresh blocking solution (5% BSA). |
| Blocking with milk. | Switch to 5% BSA for all phospho-antibody experiments.[7] | |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific, validated antibody. Run appropriate controls. |
| Protein degradation. | Use fresh protease inhibitors in your lysis buffer. | |
| Incomplete Stripping | Strong antibody-antigen interaction. | Use the harsh stripping protocol or increase incubation time.[16] |
Conclusion
This application note provides a detailed, field-proven protocol for the analysis of MAPK pathway modulation by this compound. By carefully following these steps, particularly the critical considerations for phospho-protein analysis, researchers can generate reliable and reproducible data. The expected outcome, based on existing literature, is a dose-dependent inhibition of ERK phosphorylation, with minimal to no effect on the JNK and p38 pathways.[2] This methodology serves as a robust foundation for further investigation into the therapeutic potential of Q34DE and its mechanism of action in cellular signaling.
References
- Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. (n.d.). PubMed.
- Structure of this compound in complex with tubulin provides a rationale for drug design. (2025, September 1). PubMed.
- Quercetin-3-methyl ether suppresses proliferation of mouse epidermal JB6 P+ cells by targeting ERKs. (n.d.). PubMed Central (PMC).
- Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. (2012, October 1). PubMed.
- Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies. (2002, August 1). PubMed.
- Incubation time for MAP Kinase signalling. (2017, May 12). ResearchGate.
- Structure of this compound in complex with tubulin provides a rationale for drug design. (n.d.). ResearchGate.
- Quercetin attenuates cardiomyocyte apoptosis via inhibition of JNK and p38 mitogen-activated protein kinase signaling pathways. (2016, February 15). PubMed.
- Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. (2023, December 30). bioRxiv.
- Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. (2012, July). ResearchGate.
- Are there any wide-spectrum kinase inhibitors? (2018, March 13). ResearchGate.
- Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft. (n.d.). PubMed.
- Quercetin inhibits the activation of JNK, p38 MAPK, and IKK, and degradation of IκBα in macrophages. (n.d.). ResearchGate.
- Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). National Institutes of Health (NIH).
- Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk. (2023, August 25). SPIE.
- Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells. (2013, December). PubMed.
- Stripping and Reprobing Western Blot Membrane: Problems and Solutions. (2018, April 27). Cytiva.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube.
- Quercetin Remodels the Tumor Microenvironment To Improve the Permeation, Retention, and Antitumor Effects of Nanoparticles. (n.d.). PubMed Central (PMC).
- Quercetin-3-methyl ether inhibits cell growth by inducing G 2 –M accumulation and suppresses transformation of JB6 P þ cells. (n.d.). ResearchGate.
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PubMed Central (PMC).
- Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated with different concentrations of QAGlc and total proteins in whole cell extracts were transferred onto nitrocellulose membranes followed by resolving on SDS-PAGE gel. (n.d.). ResearchGate.
- Antibodies 101: Stripping and Reprobing Western Blots. (2024, August 1). Addgene Blog.
- Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis. (2025, November 14). PubMed.
- EGFR and ERK activation resists flavonoid quercetin-induced anticancer activities in human cervical cancer cells in vitro. (n.d.). PubMed Central (PMC).
Sources
- 1. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin-3-methyl ether suppresses proliferation of mouse epidermal JB6 P+ cells by targeting ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin attenuates cardiomyocyte apoptosis via inhibition of JNK and p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR and ERK activation resists flavonoid quercetin-induced anticancer activities in human cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
"tubulin polymerization assay with Quercetin 3,4'-dimethyl ether"
Topic: Characterizing the Anti-Mitotic Activity of Quercetin 3,4'-dimethyl ether using a Fluorescence-Based Tubulin Polymerization Assay
Audience: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstone components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[1] Their critical function in mitosis makes them a highly validated and attractive target for the development of anticancer therapeutics.[2] Natural flavonoids, such as quercetin, have been identified as potent inhibitors of tubulin polymerization, exerting their antiproliferative effects by disrupting microtubule dynamics.[3][4] This application note provides a comprehensive, field-proven guide to utilizing an in vitro fluorescence-based tubulin polymerization assay to characterize the inhibitory activity of this compound (QU34), a specific derivative with potential as an anticancer agent that targets the colchicine-binding site on tubulin.[5] We will delve into the mechanistic principles of the assay, provide a detailed, step-by-step protocol, and offer expert guidance on data analysis and interpretation, enabling researchers to robustly screen and characterize novel microtubule-targeting agents.
Scientific Background & Assay Principle
Tubulin: A Dynamic Target for Cancer Therapy
The assembly of αβ-tubulin heterodimers into microtubules is a tightly regulated, GTP-dependent process.[6] GTP binding to the β-tubulin subunit is thought to induce a "straight" conformation favorable for polymerization, allowing for the head-to-tail association of dimers into protofilaments, which then align to form the hollow microtubule cylinder.[7][8] This process is characterized by a dynamic instability, with phases of growth (polymerization) and shrinkage (depolymerization) essential for cellular function, particularly the formation of the mitotic spindle during cell division.[1] Agents that disrupt this delicate equilibrium, either by over-stabilizing or destabilizing microtubules, can induce mitotic arrest and trigger apoptosis in rapidly dividing cancer cells.[2]
This compound: A Flavonoid Inhibitor
Quercetin and its derivatives are known to exhibit antineoplastic activity.[3][9] The parent compound, quercetin, has been shown to bind to tubulin, inhibit its polymerization, and disrupt microtubule structure in vitro.[3][4] Specifically, it acts as a competitive inhibitor at the colchicine-binding site, a key pocket at the interface of the αβ-tubulin dimer.[3] The derivative this compound (QU34) has also been identified as a tubulin-targeting agent that suppresses microtubule polymerization, making it a compound of significant interest for anticancer drug development.[5]
Principle of the Fluorescence-Based Assay
The in vitro tubulin polymerization assay is a fundamental tool for quantifying the effect of exogenous compounds on microtubule formation.[2] While the classic method measures the increase in light scattering (turbidity) as microtubules form, a more sensitive and cost-effective approach utilizes a fluorescent reporter.[10][11][12] This assay employs a fluorescent molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[13][14]
The polymerization reaction is initiated by raising the temperature to 37°C in the presence of GTP.[1] The resulting increase in fluorescence is monitored over time, producing a characteristic sigmoidal curve with three phases[10][11][12]:
-
Nucleation (Lag Phase): The initial, slow formation of tubulin oligomers that act as "seeds" for further growth.
-
Growth (Elongation Phase): The rapid addition of tubulin dimers to the ends of the nuclei, resulting in a sharp increase in fluorescence.
-
Steady State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal, resulting in no net change in microtubule mass.
Inhibitors like this compound are expected to decrease both the rate of polymerization (Vmax) and the total amount of polymer formed (plateau height).
Experimental Workflow & Key Relationships
The following diagrams illustrate the overall experimental process and the underlying molecular mechanism of inhibition.
Caption: High-level workflow for the tubulin polymerization assay.
Caption: Mechanism of tubulin polymerization and inhibition.
Materials and Reagents
| Reagent | Example Supplier | Catalog Number | Storage |
| Tubulin (>99% pure, porcine brain) | Cytoskeleton, Inc. | T240 | -80°C |
| Fluorescence-based Assay Kit | Cytoskeleton, Inc. | BK011P | See kit |
| General Tubulin Buffer (GTB) (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -80°C |
| Tubulin Glycerol Buffer (e.g., 60%) | Cytoskeleton, Inc. | BST05 | 4°C |
| This compound | Biosynth | FQ42736 | 10°C - 25°C |
| Paclitaxel (Positive Control) | Cytoskeleton, Inc. | TXD01 | -20°C |
| Nocodazole (Positive Control) | MilliporeSigma | M1404 | -20°C |
| DMSO, Anhydrous | MilliporeSigma | D2650 | Room Temp |
| Black, flat-bottom, half-area 96-well plates | Greiner Bio-One | 675096 | Room Temp |
Equipment:
-
Temperature-controlled microplate reader with fluorescence capability (Excitation/Emission filters for ~360nm/450nm).
-
Pipettes, micropipettes, and tips (ice-cold tips recommended for tubulin handling).
-
Microcentrifuge tubes.
-
Benchtop centrifuge.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol incorporates positive and negative controls to validate each experiment. Paclitaxel, a known polymerization enhancer, and Nocodazole, a known inhibitor, serve as benchmarks for assay performance. The vehicle control (DMSO) ensures that the solvent used for the test compound does not interfere with the reaction.
Reagent Preparation
-
Test Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Rationale: DMSO is a common solvent for hydrophobic compounds. Using an anhydrous grade minimizes water content that could affect compound stability or the assay itself.
-
Perform serial dilutions in DMSO to create a range of 100x working stocks (e.g., from 10 mM down to 1 µM).
-
For the final assay plate, you will dilute these 100x stocks 1:10, and then the final reaction mix will dilute them another 1:10, resulting in a final DMSO concentration of 1%. It is critical that all test wells, including the vehicle control, contain the same final DMSO concentration.
-
-
Control Preparation:
-
Prepare 1 mM stock solutions of Paclitaxel and Nocodazole in DMSO.
-
Prepare 10x working solutions in GTB (e.g., 30 µM Paclitaxel and 30 µM Nocodazole). The final concentration in the assay will be 3 µM.
-
Vehicle Control: Prepare a 10x "working solution" of 10% DMSO in GTB.
-
-
Tubulin Reaction Mix Preparation (Prepare Fresh on Ice):
-
Crucial Step: All tubulin handling must be done on ice to prevent premature polymerization. Use pre-chilled tubes and pipette tips.
-
The final concentration of tubulin in the assay should be approximately 2 mg/mL.[10][11]
-
For a 96-well plate (e.g., 100 reactions), the total volume needed is ~5 mL.
-
On ice, combine the following in order:
-
General Tubulin Buffer (GTB) with fluorescent reporter.
-
Glycerol (to a final concentration of 10-15%). Rationale: Glycerol enhances polymerization, which is necessary when using highly purified tubulin at lower concentrations.[13][15]
-
GTP (to a final concentration of 1 mM). Rationale: GTP is essential for tubulin to adopt a polymerization-competent conformation.[6]
-
Highly purified tubulin protein. Gently pipette to mix, avoiding bubbles.
-
-
Keep this mix on ice until the moment of use. It is stable for at least one hour.[16]
-
Assay Procedure
-
Plate Setup:
-
Pre-warm the 96-well plate reader to 37°C.
-
Add 5 µL of the 10x working solutions of the test compound (this compound dilutions), positive controls (Paclitaxel, Nocodazole), or vehicle control (10% DMSO) to the appropriate wells of a black, half-area 96-well plate.[1] Perform all conditions in triplicate to ensure statistical validity.
-
-
Reaction Initiation:
-
Critical Timing: This step must be performed quickly to ensure all reactions start simultaneously. Using a multichannel pipette is highly recommended.
-
To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL.[1]
-
Rationale: The temperature shift from ice to 37°C is the primary trigger for polymerization. Adding cold mix to a pre-warmed plate ensures a rapid and uniform start.
-
Avoid introducing air bubbles, as they will interfere with fluorescence readings.[16]
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
Begin kinetic measurements of fluorescence intensity every 30-60 seconds for 60 to 90 minutes.
-
Settings: Excitation at ~360 nm, Emission at ~450 nm. (Note: Optimal wavelengths may vary slightly based on the specific fluorescent reporter used in a commercial kit).[12]
-
Data Analysis and Interpretation
Data Visualization and Parameter Extraction
-
Plot Polymerization Curves: Average the triplicate readings for each condition and plot the mean fluorescence intensity against time.
-
Analyze the Curves: From the plots, determine the key parameters that quantify the effect of the compound.[2]
-
Lag Time (t_lag): Time before the rapid increase in fluorescence begins.
-
Maximum Polymerization Rate (Vmax): The steepest slope of the curve (dF/dt), typically calculated from the linear portion of the growth phase.
-
Maximum Polymer Mass (A_max): The fluorescence value at the steady-state plateau.
-
Quantitative Data Summary & Interpretation
The expected results for this compound, a polymerization inhibitor, are a dose-dependent decrease in Vmax and A_max.
| Condition | Concentration | Vmax (RFU/min) | Max Polymer Mass (RFU) | Interpretation |
| Vehicle Control | 1% DMSO | 1500 ± 80 | 45000 ± 1500 | Normal Polymerization |
| Paclitaxel | 3 µM | 4500 ± 250 | 55000 ± 2000 | Enhanced Polymerization |
| Nocodazole | 3 µM | 150 ± 20 | 5000 ± 400 | Strong Inhibition |
| QU34 | 1 µM | 1250 ± 70 | 38000 ± 1300 | Minor Inhibition |
| QU34 | 5 µM | 700 ± 50 | 21000 ± 1100 | Moderate Inhibition |
| QU34 | 10 µM | 350 ± 30 | 10000 ± 800 | Significant Inhibition |
| (Note: Data presented are hypothetical and for illustrative purposes only.) |
IC50 Determination
To determine the potency of this compound, calculate the percentage of inhibition at each concentration relative to the vehicle control. This can be based on either the Vmax or the A_max value.
% Inhibition = (1 - (Value_test / Value_vehicle)) * 100
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No/Low Polymerization in Vehicle Control | 1. Inactive tubulin (improper storage, multiple freeze-thaws).[16] 2. Missing GTP or incorrect buffer pH. 3. Plate reader not at 37°C. | 1. Use a fresh aliquot of tubulin; always store at -80°C. 2. Prepare fresh GTP and verify buffer pH. 3. Confirm plate reader temperature settings. |
| High Well-to-Well Variability | 1. Pipetting errors (inaccurate volumes). 2. Air bubbles in wells.[16] 3. Non-uniform temperature across the plate. | 1. Use calibrated pipettes; use a multichannel pipette for reaction initiation. 2. Pipette gently down the side of the well; visually inspect plate before reading. 3. Allow plate to fully equilibrate to 37°C before adding reaction mix. |
| Compound Precipitates in Well | 1. Compound solubility limit exceeded. | 1. Test a lower concentration range. 2. Ensure final DMSO concentration is consistent and sufficient (typically 1-2%). |
Conclusion
The fluorescence-based tubulin polymerization assay is a robust, sensitive, and high-throughput method for characterizing compounds that modulate microtubule dynamics.[1] By following this detailed protocol, researchers can reliably quantify the inhibitory effects of this compound, determine its potency (IC50), and gain critical insights into its mechanism of action. This assay serves as an indispensable primary screen in the drug discovery pipeline for identifying and optimizing novel tubulin-targeting anticancer agents.
References
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
- MilliporeSigma. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- MCE. (n.d.). Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity.
- Arai, T., & Kaziro, Y. (1977). Role of GTP in the Assembly of Microtubules. The Journal of Biochemistry.
- Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2020). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments).
- Hölzel Biotech. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
- Pearson+. (n.d.). What is the role of GTP in tubulin polymerization?.
- Jordan, M. A., & Toso, R. J. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.
- Rice, L. M., & Al-Bassam, J. (2008). The lattice as allosteric effector: Structural studies of αβ- and γ-tubulin clarify the role of GTP in microtubule assembly. Proceedings of the National Academy of Sciences.
- Moriwaki, T., & Goshima, G. (2021). GTP-dependent formation of straight tubulin oligomers leads to microtubule nucleation. Journal of Cell Biology.
- Hölzel Biotech. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin).
- Hölzel Biotech. (n.d.). Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin).
- Schweizer, L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.
- Panda, D., et al. (2002). Perturbation of microtubule polymerization by quercetin through tubulin binding: a novel mechanism of its antiproliferative activity. Biochemistry.
- Su, Y., et al. (2025). Structure of this compound in complex with tubulin provides a rationale for drug design. Biochemical and Biophysical Research Communications.
- Panda, D., et al. (2002). Perturbation of Microtubule Polymerization by Quercetin through Tubulin Binding: A Novel Mechanism of Its Antiproliferative Activity. Biochemistry (ACS Publications).
- BioCrick. (n.d.). This compound | CAS:33429-83-3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Perturbation of microtubule polymerization by quercetin through tubulin binding: a novel mechanism of its antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. The lattice as allosteric effector: Structural studies of αβ- and γ-tubulin clarify the role of GTP in microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) (BK006P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Quercetin 3,4'-dimethyl ether Solubility
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Quercetin 3,4'-dimethyl ether. This document provides in-depth information, frequently asked questions (FAQs), and troubleshooting guidance for researchers, scientists, and drug development professionals working with this compound, focusing on its solubility characteristics in Dimethyl Sulfoxide (DMSO) and ethanol.
Understanding the Molecule: Why Solubility Varies
This compound (CAS: 33429-83-3) is a derivative of the common flavonoid, quercetin.[1] The key structural difference is the methylation of the hydroxyl groups at the 3 and 4' positions.[1] This modification is crucial as it reduces the molecule's capacity for hydrogen bonding and increases its lipophilicity (fat-solubility) compared to the parent quercetin molecule.[1][2] This fundamental change dictates its behavior in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in DMSO?
This compound exhibits excellent solubility in Dimethyl Sulfoxide (DMSO).[1][3] DMSO is a highly polar, aprotic solvent renowned for its ability to dissolve a wide range of organic compounds, including various flavonoids.[4]
While specific quantitative data for this exact ether is not broadly published, data from structurally similar flavonoids provide a strong basis for estimation:
-
The parent compound, quercetin, is soluble at approximately 30 mg/mL in DMSO.[5][6]
-
A related isomer, Quercetin 3,3'-dimethyl ether, has been reported to be soluble in DMSO at 50 mg/mL, though requiring sonication.[7]
Given that methylation generally enhances solubility in organic solvents, a high solubility, likely in the range of 30-50 mg/mL or greater, can be reasonably expected.[1]
Q2: What is the expected solubility of this compound in ethanol?
The solubility of this compound in ethanol is described as limited but measurable.[1] Ethanol is a polar protic solvent, and its interaction with the flavonoid is different from that of DMSO.[8]
For context, the parent quercetin's solubility in ethanol is approximately 2 mg/mL.[5][6] The solubility of the dimethyl ether derivative is expected to be in a similar, relatively low mg/mL range. For flavonoid extraction, aqueous ethanol mixtures (e.g., 70% ethanol) are often more effective than pure ethanol, indicating that solvent polarity is a critical factor that needs optimization depending on the application.[9][10]
Q3: Why is there such a significant difference in solubility between DMSO and ethanol?
The difference stems from the distinct chemical properties of the solvents and their interaction with the partially methylated flavonoid.
-
DMSO (Polar Aprotic): As an aprotic solvent, DMSO can accept hydrogen bonds but does not donate them. Its high polarity effectively solvates the this compound molecule.[4]
-
Ethanol (Polar Protic): As a protic solvent, ethanol can both donate and accept hydrogen bonds. The parent quercetin, with its five hydroxyl groups, interacts well with ethanol. However, the methylation at two positions on this compound blocks key hydrogen-bonding sites, reducing its affinity for protic solvents like ethanol.[1]
This relationship is visually summarized in the diagram below.
Caption: Solvent-solute interactions for this compound.
Troubleshooting Guide
Q4: My compound is dissolving very slowly or appears insoluble. What steps can I take?
If you encounter dissolution issues, it is often due to kinetic barriers rather than thermodynamic insolubility, especially in DMSO.
-
Verify Solvent Quality: DMSO is highly hygroscopic (readily absorbs water from the air).[11] Absorbed water will alter its polarity and can significantly decrease the solubility of lipophilic compounds. Always use fresh, anhydrous, or newly-opened DMSO.[7]
-
Apply Energy: Gentle warming and agitation can overcome the energy barrier required for dissolution.
-
Warming: Warm the sample in a water bath at 37°C.[3] Avoid excessive heat, which could degrade the compound.
-
Sonication: Place the vial in an ultrasonic bath for short intervals.[3] The high-frequency sound waves provide mechanical energy to break up compound aggregates and enhance solvent interaction.
-
Vortexing: Vigorous mixing can also aid in the process.
-
-
Check Compound Purity: Ensure the purity of your this compound lot. Impurities can sometimes affect solubility characteristics.
Q5: The compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium or buffer. What happened?
This is a common and expected phenomenon known as solvent-shift precipitation. This compound has practically negligible solubility in pure water.[1]
-
Causality: When you add the DMSO stock to an aqueous solution, you dramatically change the solvent environment. The compound, which was stable in 100% DMSO, is now exposed to a high percentage of water, a poor solvent, causing it to precipitate.
-
Solution: The key is to ensure the final concentration of DMSO in your aqueous medium is high enough to keep the compound dissolved, while remaining low enough to not cause cellular toxicity (typically <0.5% or <0.1% for many cell lines).
-
Perform a Serial Dilution Test: Before your main experiment, test the solubility limit in your final medium. Prepare serial dilutions of your DMSO stock into the aqueous buffer and observe the concentration at which precipitation occurs.
-
Work at Lower Concentrations: You may need to work at a lower final concentration of the compound to avoid precipitation.
-
The workflow below outlines how to approach this common issue.
Sources
- 1. Buy this compound | 33429-83-3 [smolecule.com]
- 2. CAS 3306-29-4: Quercetin 3′,4′-dimethyl ether | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethanol: The Versatile Solvent in Modern Plant Extraction Techniques [greenskybio.com]
- 9. repository.uhamka.ac.id [repository.uhamka.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Preparation of Quercetin 3,4'-dimethyl Ether Stock Solution
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the preparation, storage, and troubleshooting of Quercetin 3,4'-dimethyl ether stock solutions. Our aim is to provide not just a protocol, but a deeper understanding of the principles behind these experimental choices to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its physicochemical properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This flavonoid derivative exhibits excellent solubility in DMSO, allowing for the creation of a concentrated stock that can be easily diluted to working concentrations for various experimental assays.[1] While it is also soluble in other organic solvents such as chloroform, dichloromethane, and ethyl acetate, DMSO is a common and generally compatible solvent for cell-based assays.[1] Its solubility in aqueous solutions and alcohols like methanol and ethanol is limited, making them unsuitable for preparing concentrated stock solutions.
Q2: What is a reliable starting concentration for a this compound stock solution in DMSO?
A2: A stock solution of 40 mg/mL in DMSO is a good starting point for most applications.[2] This concentration provides a high enough stock to be diluted into most aqueous experimental media without introducing an excessive amount of DMSO, which can have its own biological effects. For reference, the related compound quercetin has a solubility of up to 60 mg/mL in anhydrous DMSO.[3]
Q3: How should I properly store my this compound stock solution?
A3: For long-term stability, it is recommended to store the DMSO stock solution at -20°C or -80°C .[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4] Flavonoids can be sensitive to light, so storing the aliquots in amber vials or wrapping them in aluminum foil is a recommended precautionary measure.[5] While some flavonoids are relatively stable, it is always good practice to prepare fresh solutions for critical experiments.[6]
Q4: Is it necessary to sterilize the stock solution?
A4: For cell culture experiments, it is advisable to sterilize the final working solution. Since DMSO is not compatible with many standard sterilization filters, the recommended procedure is to filter-sterilize the diluted, aqueous working solution through a 0.22 µm filter before adding it to your cells.[5]
Experimental Protocols
Preparation of a 40 mg/mL Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Calculate the required mass: To prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Vortexing: Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Sonication: If the powder is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[7] This will help to break up any remaining solid particles.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. Store the aliquots at -20°C or -80°C.
Molarity Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
The molecular weight of this compound is 330.29 g/mol .[8]
Example: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 330.29 g/mol = 0.0033029 g
-
Therefore, you would weigh out 3.30 mg of this compound and dissolve it in 1 mL of DMSO.
Troubleshooting Guide
Q5: My stock solution has formed a precipitate after storage. What should I do?
A5: Precipitation can occur if the compound's concentration exceeds its solubility at the storage temperature or due to repeated freeze-thaw cycles. To redissolve the precipitate, you can try the following steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for 10-15 minutes.[7]
-
Vortexing: Periodically vortex the vial during warming to aid dissolution.
-
Sonication: If warming is not sufficient, place the vial in a water bath sonicator for 10-15 minutes.[7]
If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q6: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is much lower. Here are some strategies to minimize precipitation:
-
Increase the final volume: Diluting to a larger final volume will lower the final concentration of the compound, potentially keeping it below its solubility limit in the aqueous medium.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. For example, dilute the DMSO stock into a smaller volume of the aqueous buffer first, and then add this intermediate dilution to the final volume.
-
Vortexing during dilution: Add the DMSO stock dropwise to the aqueous solution while continuously vortexing or stirring. This rapid mixing can help to prevent localized high concentrations that can lead to precipitation.
-
Use of a co-solvent: For in vivo experiments, a co-solvent system such as PEG300 and Tween-80 in saline is often used to improve the solubility of flavonoids.[5]
Q7: How can I be sure my this compound is stable in the DMSO stock solution over time?
A7: The stability of compounds in DMSO can be affected by factors such as water content, temperature, and light exposure.[4] DMSO is hygroscopic and can absorb moisture from the air, which can promote degradation of some compounds.[4] To ensure the integrity of your stock solution:
-
Use anhydrous DMSO for preparation.
-
Store aliquots in tightly sealed vials at -20°C or -80°C.
-
Minimize the number of freeze-thaw cycles.
-
Protect from light.
For long-term studies, it is advisable to periodically check the purity of the stock solution using an analytical method such as HPLC.
Safety and Handling
This compound, like other flavonoid compounds, should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety information for quercetin can be used as a general guideline.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[9][10][11][12]
-
Handling: Avoid inhalation of the powder.[11] Do not eat, drink, or smoke when handling the compound.[9] Wash hands thoroughly after handling.[11]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
References
- BenchChem. (2025). How to handle Cauloside D precipitation in stock solutions. BenchChem Technical Support.
- Carl Roth. (n.d.). Safety Data Sheet: Quercetin.
- BenchChem. (2025). Phylloflavan Stability in DMSO: A Technical Support Center. BenchChem Technical Support.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carl Roth. (n.d.). Safety Data Sheet: Quercetin.
- BioCrick. (n.d.). This compound.
- ResearchGate. (2014). Which solvent is suitable for quercetin solubility?.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
- ResearchGate. (2025). What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?.
- ResearchGate. (2021). Why is there cloudy white solution in flavonoid test tube?.
- ResearchGate. (2014). How long can a compound be stable in DMSO for?.
- ChemistryViews. (2019). Easy Preparation of Quercetin Pentamethyl Ether (QPE).
- Tatsuzaki, J., et al. (2018). A simple and effective preparation of quercetin pentamethyl ether from quercetin. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2014). Is anyone familiar with the preparation of Quercetin Stock Solution?.
- Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
- Chavan, K. M., et al. (2014). Novel formulation strategy to enhance solubility of quercetin. Pharmacophore.
- ResearchGate. (2015). What is the stability of plant extracts in DMSO?.
- ResearchGate. (2022). My samples turned cloudy while colorimetry (for total flavonoid content determination). It affects the absorbance measurement. What should i do?.
- BenchChem. (2025). Technical Support Center: Prevention of Flavonoid Degradation During Extraction. BenchChem Technical Support.
- Li, Y., et al. (2023). Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo. RSC Advances.
Sources
- 1. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | BCL | Caspase | MAPK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
Technical Support Center: Improving Quercetin 3,4'-dimethyl ether Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges with the solubility of Quercetin 3,4'-dimethyl ether in in vitro assays. The methylation of quercetin alters its physicochemical properties, including solubility, which can impact experimental outcomes.[1] This resource is designed to provide practical solutions and the scientific rationale behind them to ensure the successful use of this compound in your research.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing this compound for your experiments.
Issue 1: Immediate Precipitation in Aqueous Media
Question: I dissolved this compound in an organic solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds like this compound.[2] It occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the organic solvent is diluted.[2] Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.[2] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) culture media.[2][3] Add the compound dropwise while gently vortexing the media to ensure gradual mixing.[2] |
| Low Temperature of Media | The solubility of many compounds, including flavonoids, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[2] | Always use pre-warmed (37°C) cell culture media for dilutions.[2][3] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, affecting cell health and potentially the solubility of other media components. | Keep the final DMSO concentration below 0.5% (v/v), with an ideal target of 0.1% or lower to minimize cytotoxicity.[4] Always include a vehicle control with the same final solvent concentration in your experiments.[4][5] |
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Flavonoids can be unstable in aqueous solutions, especially at neutral or alkaline pH, and can degrade over time.[6][7] | Prepare fresh working solutions immediately before each experiment.[8] If long-term incubation is necessary, assess the stability of this compound in your specific media over the experimental time course. |
| Interaction with Media Components | The compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes.[2] | If possible, try a different basal media formulation. Note that serum-free media may sometimes be more prone to precipitation for certain compounds due to the lack of stabilizing proteins.[3] |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2] The solubility of quercetin and its derivatives is known to be pH-dependent, often increasing in more alkaline conditions, though stability may decrease.[9][10] | Monitor the pH of your culture medium, particularly in dense cultures. More frequent media changes may be necessary to maintain a stable pH.[2] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the test compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[2] |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other flavonoids for in vitro assays.[4][8][11] It is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[8][12] For cell-based assays, a high-concentration stock in 100% DMSO is typically prepared first.[5][13]
Q2: How should I prepare my stock solution to ensure the compound is fully dissolved?
A2: To ensure complete dissolution, especially for higher concentrations, gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can be beneficial.[8] It is also recommended to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of some compounds.[14][15]
Q3: How should I store the stock solution?
A3: Stock solutions of this compound in an organic solvent can typically be stored at -20°C or -80°C for several months.[8][14] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[14] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[8]
Alternative Solubilization Strategies
Q4: Are there alternatives to DMSO for improving the solubility of this compound in aqueous media?
A4: Yes, for flavonoids with poor water solubility, complexation with cyclodextrins is a highly effective strategy. Cyclodextrins are cyclic oligosaccharides that can form water-soluble inclusion complexes with hydrophobic guest molecules like flavonoids.[16][17] This can significantly increase their solubility and stability in aqueous solutions.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[19]
Q5: How do cyclodextrins improve flavonoid solubility?
A5: Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic flavonoid molecule can be encapsulated within this cavity, driven by hydrophobic interactions and the release of high-energy water molecules.[19] This complexation effectively shields the flavonoid from the aqueous environment, making the entire complex water-soluble.[16] Studies have shown that cyclodextrin complexation can increase the solubility of quercetin by over 250-fold.[16]
Experimental Design
Q6: How do I design an experiment to test the solubility of this compound in my cell culture medium?
A6: A simple solubility test can be performed by preparing a series of dilutions of your concentrated stock solution in your pre-warmed cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).[2] Visually inspect each dilution immediately and after a period of incubation at 37°C for any signs of precipitation. This will help you determine the practical working concentration range for your experiments.[2]
Protocols and Workflows
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired high stock concentration (e.g., 10-100 mM).
-
Mixing: Vortex the tube vigorously to dissolve the powder. If dissolution is slow, gently warm the tube to 37°C and/or place it in an ultrasonic bath for a few minutes.[8]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8][14]
Protocol 2: Dilution into Cell Culture Medium
This protocol outlines the recommended procedure for diluting the DMSO stock into your final aqueous buffer to minimize precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.[4]
-
Prepare Intermediate Dilution (Recommended):
-
Pipette a small volume of pre-warmed medium into a sterile tube.
-
Add the required volume of the DMSO stock to this small volume of medium to create an intermediate dilution. This step gradually introduces the compound to the aqueous environment.[2]
-
-
Final Dilution: While gently vortexing or swirling the final volume of pre-warmed medium, add the intermediate dilution (or the stock solution directly if not making an intermediate) dropwise.[2][4] This slow addition and constant mixing are crucial to prevent localized high concentrations that lead to precipitation.
-
Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visual Guides
Workflow for Preparing Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Decision Tree for Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
- Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (n.d.). MDPI.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- This compound | CAS#:33429-83-3. (n.d.). Chemsrc.
- This compound | CAS:33429-83-3. (n.d.). BioCrick.
- Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (n.d.). MDPI.
- Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (n.d.). PMC - NIH.
- NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. (n.d.). Pharmacophore.
- What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?. (n.d.). ResearchGate.
- How to dissolve reagent grade Quercetin into cell culture medium?. (2018, July 22). ResearchGate.
- This compound | C17H14O7. (n.d.). PubChem.
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). NIH.
- Improvement in solubility and dissolution rate of flavonoids by complexation with β-cyclodextrin. (n.d.). ResearchGate.
- Solubility of Quercetin in Water + Methanol and Water + Ethanol from (292.8 to 333.8) K. (n.d.). ResearchGate.
- quercetin-3,4'-dimethyl ether, 33429-83-3. (n.d.). The Good Scents Company.
- Which solvent is suitable for quercetin solubility?. (2014, October 18). ResearchGate.
- Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International.
- Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (n.d.). ResearchGate.
- If i use DMSO as solvent for my quercetin extract which I will administer to CAM assay, will not that affect the angiosuppressive activity?. (2016, April 20). ResearchGate.
- Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities. (n.d.). PMC - NIH.
- What is the way to dissolve Quercetin in DMSO. i need final concentration of DMSO 0.01%?. (2016, January 11). ResearchGate.
- Impact of pH on quercetin solubility under alkaline conditions. (A) The.... (n.d.). ResearchGate.
- The Effect of pH and Cocrystal Quercetin-Isonicotinamide on Quercetin Solubility and its Thermodynamic. (n.d.). Semantic Scholar.
- Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (n.d.). ResearchGate.
- Solubility of Flavonoids in Organic Solvents. (n.d.). Journal of Chemical & Engineering Data.
- Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (n.d.). MDPI.
- Solubility of Flavonoids in Organic Solvents. (n.d.). Scite.ai.
- Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. (2020, July 5). Preprints.org.
- Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. (2012, April 15). Academic Journals.
- In vitro total phenolics, total flavonoids, antioxidant and antibacterial activities of selected medicinal plants using different solvent systems. (2022, August 27). PubMed Central.
- Solubility of Flavonoids in Pure Solvents. (n.d.). ResearchGate.
Sources
- 1. CAS 3306-29-4: Quercetin 3′,4′-dimethyl ether | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. The Effect of pH and Cocrystal Quercetin-Isonicotinamide on Quercetin Solubility and its Thermodynamic | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS:33429-83-3 | Manufacturer ChemFaces [chemfaces.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. cyclodextrinnews.com [cyclodextrinnews.com]
- 18. researchgate.net [researchgate.net]
- 19. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Quercetin 3,4'-dimethyl ether in Cell Culture Media
Welcome to the technical support center for researchers utilizing Quercetin 3,4'-dimethyl ether (Q3,4'dME) in their experiments. This guide is designed to provide in-depth, field-proven insights into a critical, yet often overlooked, aspect of in vitro studies: the stability of your test compound. Inconsistent or unexpected results can often be traced back to the degradation of the compound in the culture medium. This document will serve as a comprehensive resource to help you understand, troubleshoot, and control for the stability of Q3,4'dME, ensuring the integrity and reproducibility of your data.
Section 1: Foundational Knowledge - Why Stability Matters
Q1: What is this compound and why is its stability a critical concern in cell culture experiments?
This compound is a methylated flavonoid, a derivative of the widely studied polyphenol, quercetin.[1] Like other flavonoids, it is investigated for a range of biological activities, including anti-inflammatory and cytotoxic effects against cancer cells.[1]
The critical concern for its stability arises because the compound's concentration that your cells are exposed to may not be the concentration you initially added. Flavonoids, as a class, are susceptible to degradation in aqueous, pH-neutral, and oxygen-rich environments like standard cell culture media (e.g., DMEM) incubated at 37°C.[2][3] This degradation can lead to:
-
Loss of Efficacy: The actual concentration of the active parent compound decreases over the course of the experiment, leading to an underestimation of its true biological potency.[4]
-
Generation of Bioactive Metabolites: Degradation products may themselves have biological activity, confounding your results and making it difficult to attribute the observed effects solely to the parent compound.[5][6]
-
Poor Reproducibility: Variability in the rate of degradation between experiments can be a major source of inconsistent data.[7]
Section 2: Core Factors Influencing Q3,4'dME Stability
Q2: How does the chemical structure of this compound influence its stability compared to its parent compound, Quercetin?
Key Insight: Methylation, as in this compound, significantly enhances stability. Studies on other polyphenols have shown that methoxylation (replacing a hydroxyl group with a -OCH₃ group) protects the molecule from oxidative degradation.[2][10][11] This is because the methyl groups "cap" the reactive hydroxyl groups, making them less available for oxidation reactions that lead to degradation. Therefore, Q3,4'dME is anticipated to be substantially more stable in culture media than quercetin.
Q3: What components in standard cell culture media can degrade my compound?
Several factors within the cell culture environment contribute to flavonoid degradation:
-
pH: Most culture media, like DMEM, are buffered around pH 7.4. This slightly alkaline condition can promote the auto-oxidation of flavonoids. Quercetin, for instance, is known to be more stable at a slightly acidic pH of 6.[9]
-
Dissolved Oxygen: The standard 37°C, 5% CO₂ incubation environment is oxygen-rich, which can directly lead to oxidative degradation of polyphenols.[12]
-
Serum (e.g., FBS): Fetal Bovine Serum is a complex mixture of proteins, ions, and other molecules. While proteins in serum can sometimes stabilize polyphenols through binding interactions, serum can also contain enzymes (e.g., oxidases) that may contribute to degradation.[10][11] The effect can be compound-specific.
-
Metal Ions: Divalent cations present in media can chelate with flavonoids and catalyze their oxidation.[3] Interestingly, the addition of a chelating agent like EDTA has been shown to inhibit part of quercetin's degradation pathway.[5][13]
Table 1: Anticipated Comparative Stability of Quercetin vs. This compound
| Feature | Quercetin | This compound (Anticipated) | Rationale |
| Susceptibility to Oxidation | High | Moderate to Low | Methylation at the 3 and 4' positions blocks key reactive hydroxyl groups, significantly reducing susceptibility to oxidation.[2][10] |
| Half-life in DMEM (pH ~7.4) | Short (can be < 8 hours)[5][6] | Significantly Longer | Protection by methyl groups is expected to slow the degradation cascade.[11] |
| Influence of pH | Highly pH-dependent; less stable at pH > 7.[9] | Less pH-dependent | Reduced number of ionizable hydroxyl groups makes the molecule less sensitive to pH-driven auto-oxidation. |
| Potential Degradation Products | Peroxides, carboxylic acids (e.g., protocatechuic acid), polymers.[5][13] | Likely different, potentially involving demethylation or other oxidative pathways. | The degradation pathway will be altered due to the modified chemical structure. |
Section 3: Troubleshooting Guide & Experimental Design
This section is designed to help you diagnose and solve common problems related to compound stability.
Q4: My experimental results with Q3,4'dME are inconsistent or show less activity than expected. Could stability be the issue?
Yes, this is a classic symptom of compound instability.[4] If your compound is degrading over the 24, 48, or 72-hour duration of a typical cell-based assay, the effective concentration is continuously decreasing.
Troubleshooting Steps:
-
Visual Inspection: Check for any color change or precipitate in the media after adding the compound. While Q3,4'dME may not cause a dramatic color change like quercetin, any visual alteration is a red flag.[4]
-
Time-Course Experiment: The most definitive way to diagnose instability is to perform a stability study. This involves incubating Q3,4'dME in your specific cell-free culture medium at 37°C and measuring its concentration at several time points (e.g., 0, 2, 4, 8, 24, 48 hours).[7]
-
Review Stock Solution Practices: Ensure your DMSO stock is properly stored (desiccated, at -20°C or -80°C) and that the final DMSO concentration in your media is low (typically <0.5%) to avoid solubility issues.[7]
Diagram 1: Troubleshooting Logic for Inconsistent Results
This diagram provides a logical workflow for diagnosing potential stability issues.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
Q5: How do I correctly prepare stock solutions and working solutions to minimize stability issues from the start?
Proper handling before the experiment is crucial.
-
Stock Solution: Dissolve Q3,4'dME in a high-quality, anhydrous solvent like DMSO.[1] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: When preparing your final concentration, add the DMSO stock to the pre-warmed (37°C) cell culture medium and mix immediately and thoroughly by gentle inversion or swirling.[4] Avoid adding the stock to cold media, as this can cause precipitation. Prepare this working solution fresh for each experiment if possible.
Section 4: Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell-Free Culture Media via HPLC
This protocol provides a reliable method to quantify the chemical stability of your compound in the exact media you use for your experiments.[4][7]
Objective: To determine the concentration of intact Q3,4'dME in cell culture medium over a 48-hour period at 37°C.
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV-Vis detector[14]
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[15]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase modification)
Methodology:
-
Preparation of Spiked Media:
-
Prepare a concentrated stock solution of Q3,4'dME in DMSO (e.g., 10 mM).
-
Pre-warm your complete cell culture medium to 37°C.
-
Spike the medium with the Q3,4'dME stock to your highest working concentration (e.g., 20 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[4]
-
Mix thoroughly and immediately transfer aliquots (e.g., 1 mL) into the sterile, low-binding tubes—one for each time point.
-
-
Time-Course Incubation:
-
Immediately process the first tube. This is your T=0 sample.
-
Place the remaining tubes in the 37°C, 5% CO₂ incubator.
-
At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove one tube for processing.
-
-
Sample Preparation for HPLC:
-
For each time point, add 2 volumes of ice-cold acetonitrile to the media aliquot (e.g., 400 µL of ACN to 200 µL of media). This precipitates the proteins.[16]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to an HPLC vial.[4]
-
-
HPLC Analysis:
-
Mobile Phase: A common starting point is a gradient of water (with 0.1% phosphoric acid) and acetonitrile.[15]
-
Column: C18 reverse-phase column.[15]
-
Detection: Set the UV detector to the maximum absorbance wavelength for Q3,4'dME (this may need to be determined by a UV scan, but a good starting point for flavonoids is often around 280 nm or 370 nm).[15]
-
Injection: Inject the prepared samples.
-
Quantification: Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Q3,4'dME remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot the % Remaining vs. Time to visualize the stability profile. From this, you can calculate the half-life (t₁/₂).[4]
-
Diagram 2: Workflow for Compound Stability Assay
This diagram illustrates the key steps in performing a stability assessment.
Caption: A step-by-step workflow for the HPLC-based stability assay.
Section 5: Frequently Asked Questions (FAQs)
Q6: How much degradation is considered acceptable? A: This depends on the experiment's duration and goals. A general guideline is that if more than 20% of the compound has degraded by the end of your experimental endpoint, you must account for it. If degradation is rapid (e.g., >50% loss), you should consider mitigation strategies.
Q7: Can I add antioxidants like ascorbic acid to the media to improve stability? A: Yes, adding antioxidants can be an effective strategy. Ascorbic acid has been shown to significantly improve the stability of quercetin in DMEM.[3][17] However, you MUST run a control experiment with ascorbic acid alone to ensure it does not affect your cells or the biological pathway you are studying.
Q8: Does the presence of cells affect compound stability? A: Yes, significantly. Cells can metabolize the compound (e.g., via Phase I and Phase II enzymes), which is a separate process from chemical degradation in the media.[5][6] To test for this, you can run a parallel stability experiment where the compound is incubated in media with your cells, and analyze both the supernatant and cell lysates for the parent compound and potential metabolites.[7]
Q9: I don't have access to an HPLC. Are there other options? A: While HPLC is the gold standard for its ability to separate the parent compound from degradation products, you can get a preliminary idea of stability using UV-Vis spectrophotometry if you don't have an HPLC.[14][18] Incubate the compound in media as described, and at each time point, measure the absorbance at the compound's λ-max. A decrease in absorbance over time suggests degradation.[18] However, be aware this method cannot distinguish between the parent compound and any degradation products that might absorb at the same wavelength.
References
- Xiao, J., & Cao, H. (2017). Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach. Food Chemistry, 219, 321-328.
- ResearchGate. (2017). Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach.
- Long, J., et al. (1999). Fate of the Flavonoid Quercetin in Human Cell Lines: Chemical Instability and Metabolism. Journal of Pharmacy and Pharmacology.
- Hu, J., et al. (2012). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. African Journal of Pharmacy and Pharmacology, 6(14), 1059-1065.
- Mansour, A. M., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry.
- ResearchGate. (n.d.). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Request PDF.
- Xiao, J., & Högger, P. (2015). Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions. Journal of Agricultural and Food Chemistry, 63(25), 5936-5945.
- ResearchGate. (n.d.). Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions | Request PDF.
- Long, J., et al. (1999). Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism. Journal of Pharmacy and Pharmacology, 51(3), 353-360.
- Oxford Academic. (1999). Fate of the Flavonoid Quercetin in Human Cell Lines: Chemical Instability and Metabolism. Journal of Pharmacy and Pharmacology.
- ResearchGate. (2022). Stability of quercetin in DMEM and cell culture with A549 cells.
- RSC Publishing. (2023). Optimized HPLC extraction method of quercetin and berberine based on response surface analysis.
- MDPI. (n.d.). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum.
- PubMed Central. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022.
- ResearchGate. (n.d.). Stability of 40 mM quercetin in culture medium in the absence (open....
- Galore International Journal of Health Sciences and Research. (2020). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
- ResearchGate. (n.d.). Postulated degradation pathways of selected flavonoid compounds to....
- ResearchGate. (n.d.). Influence of extraction methods on stability of flavonoids | Request PDF.
- Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512.
- MDPI. (2018). HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media.
- KEGG. (n.d.). Degradation of flavonoids - Reference pathway.
- PubMed Central. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium.
- BioCrick. (n.d.). This compound.
Sources
- 1. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quercetin 3,4'-dimethyl ether Concentration for Cytotoxicity Studies
Welcome to the technical support center for optimizing the experimental use of Quercetin 3,4'-dimethyl ether (Q3,4'-dMe) in cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to design robust experiments and obtain reproducible, high-quality data.
Introduction to this compound (Q3,4'-dMe)
This compound is a naturally occurring flavonoid with demonstrated biological activities, including anti-inflammatory and anti-lipid peroxidation effects.[1][2] Of significant interest to the research community is its potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines, notably leukemia, breast, and colorectal cancer.[1][3][4] The primary mechanism of its cytotoxic action appears to be the induction of apoptosis through an intrinsic, mitochondria-dependent pathway involving the activation of caspases and MAPKs.[1]
This guide will walk you through the critical steps of optimizing Q3,4'-dMe concentration for your specific cell model, from initial range-finding to detailed troubleshooting of common cytotoxicity assays.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with Q3,4'-dMe in cytotoxicity studies.
Q1: What is a good starting concentration range for testing the cytotoxicity of Q3,4'-dMe?
A1: For a novel compound or a compound with limited data in your specific cell line, it is essential to start with a broad concentration range to establish a dose-response curve. A logarithmic or half-log dilution series is highly recommended.[5] Based on existing literature for quercetin and its derivatives, a sensible starting range would be from 0.1 µM to 100 µM.[6] Some studies on related compounds have explored concentrations up to 80 µM.[6] This wide range increases the likelihood of identifying the IC50 (the concentration that inhibits 50% of cell viability).[7]
Q2: How should I prepare a stock solution of Q3,4'-dMe, given its poor water solubility?
A2: Q3,4'-dMe is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][8] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and appropriate solvent.[9] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[10][11][12][13] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[5]
Q3: My cells show morphological changes even in the vehicle control wells. What could be the cause?
A3: This is likely due to solvent toxicity. While DMSO is widely used, some cell lines are more sensitive to it than others.[14] Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%).[12][13] If you are already using a low concentration, consider the following:
-
Purity of DMSO: Use a high-purity, sterile-filtered DMSO suitable for cell culture.
-
Incubation Time: Longer exposure to DMSO can be more toxic.[11]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive. You may need to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: I am not observing any cytotoxic effect at any concentration. What should I do?
A4: There are several potential reasons for a lack of effect:
-
Compound Inactivity: The compound may not be cytotoxic to your chosen cell line within the tested concentration range.
-
Compound Precipitation: Q3,4'-dMe has poor aqueous solubility.[8] At higher concentrations, it may precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation.[5] Consider preparing fresh dilutions for each experiment.
-
Insufficient Incubation Time: The cytotoxic effects may require a longer treatment duration. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment time.[5][6]
-
Cell Seeding Density: If the cell density is too high, the effect of the compound may be masked. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.[15]
Troubleshooting Guide for Common Cytotoxicity Assays (e.g., MTT, XTT)
This section provides troubleshooting for common issues encountered during colorimetric cytotoxicity assays.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Absorbance Readings | 1. Low Cell Density: Insufficient viable cells to produce a strong signal.[15] 2. Insufficient Incubation Time: The MTT reagent incubation may be too short for adequate formazan crystal formation.[15][16] 3. Incomplete Solubilization: Formazan crystals are not fully dissolved.[17] | 1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal cell number per well.[15] 2. Extend Incubation: Increase the MTT incubation time (typically 1-4 hours).[15][18] 3. Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO or isopropanol), mix thoroughly and allow sufficient time for the crystals to dissolve.[17] |
| High Background Absorbance | 1. Phenol Red Interference: Phenol red in the medium can affect absorbance readings.[15][18] 2. Microbial Contamination: Bacteria or yeast can reduce the MTT reagent.[15][16] 3. Compound Interference: The test compound itself may be colored or have reducing properties.[17] | 1. Use Phenol Red-Free Medium: Switch to a phenol red-free medium during the MTT incubation step.[15][18] 2. Check for Contamination: Visually inspect plates for any signs of contamination.[15][16] 3. Run a Compound-Only Control: Include wells with the compound in cell-free medium to measure its intrinsic absorbance. |
| High Variability Between Replicates ("Edge Effects") | 1. Evaporation: Outer wells of the plate are prone to evaporation, leading to increased concentrations of media components and the test compound.[15] | 1. Use a Humidified Incubator: Ensure proper humidity in your incubator. 2. Avoid Outer Wells: Do not use the perimeter wells for experimental data. Instead, fill them with sterile PBS or culture medium.[15] |
| Lack of Reproducibility Between Experiments | 1. Variable Cell Health and Passage Number: Using cells at different growth phases or high passage numbers can lead to inconsistent responses.[15] 2. Inconsistent Timelines: Variations in incubation times for cell seeding, compound treatment, or assay reagent addition.[15] 3. Reagent Preparation: Inconsistent preparation or storage of reagents.[15] | 1. Standardize Cell Culture: Use cells in the logarithmic growth phase and maintain a consistent passaging schedule.[15] 2. Standardize Timelines: Adhere to a strict and consistent experimental timeline for all steps.[15] 3. Prepare Fresh Reagents: Prepare fresh reagents whenever possible and ensure proper storage of stock solutions.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of Q3,4'-dMe solutions for in vitro cytotoxicity assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of Q3,4'-dMe needed to prepare a 10 mM stock solution in DMSO. (Molecular Weight of Q3,4'-dMe: 330.29 g/mol )
-
Carefully weigh the required amount of Q3,4'-dMe powder and dissolve it in the calculated volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used if necessary.[1]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of dilutions of your stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v).[10]
-
Protocol 2: General MTT Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxicity of Q3,4'-dMe using the MTT assay.
Materials:
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared Q3,4'-dMe working solutions (in a range of concentrations) to the appropriate wells.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.[18]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15][17][18]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[20]
-
-
Data Acquisition:
-
Data Analysis:
Visualizations
Experimental Workflow for Optimizing Q3,4'-dMe Concentration
Caption: Workflow for cytotoxicity testing of Q3,4'-dMe.
Proposed Signaling Pathway for Q3,4'-dMe-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by Q3,4'-dMe.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- BioCrick. (n.d.). This compound | CAS:33429-83-3 | Flavonoids | High Purity.
- Bøgh, K. L., & Nielsen, C. (2016). Considerations regarding use of solvents in in vitro cell based assays. Altern Lab Anim, 44(1), 47-53.
- CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Sharma, G., et al. (2018). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Oncology Letters, 15(5), 7437-7444.
- Kim, J. E., et al. (2018). Quercetin-3-methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International Journal of Molecular Medicine, 42(3), 1337-1347.
- Jan, T. R., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(1), 323-324.
- Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Schmidt, J., et al. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 99(1), 357-376.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- ECHEMI. (n.d.). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity....
- Hosseinzadeh, L., et al. (2022). Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells. Cell Journal (Yakhteh), 24(12), 701-709.
- Troutman, M. D., & Thakker, D. R. (2012).
- ResearchGate. (2024, November 16). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments.
- ResearchGate. (n.d.). Structure of this compound in complex with tubulin provides a rationale for drug design.
- Al-Samydai, A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1034.
- Çelik, A., & Akman, G. (2023). Cytotoxic and genotoxic effects of leaking chemicals from serum infusion sets: an in-vitro study. Toxicology research, 39(1), 109-116.
- Wang, Y., et al. (2022). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. Journal of Cancer, 13(13), 3508-3518.
- Aher, N. G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 15263-15275.
- Lee, S., et al. (2025). Quercetin-3-Methyl Ether Induces Early Apoptosis to Overcome HRV1B Immune Evasion, Suppress Viral Replication, and Mitigate Inflammatory Pathogenesis. Biomolecules & Therapeutics, 33(2), 388-398.
- AVESIS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
- Rauf, A., et al. (2018). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports, 40(5), 2919-2928.
- BenchChem. (2025, December). Technical Support Center: Optimizing In Vitro Compound Concentrations.
- Smolecule. (2023, August 15). Buy this compound | 33429-83-3.
- National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance.
- ResearchGate. (n.d.). Quercetin-3-methyl ether inhibits cell growth by inducing G 2 –M accumulation and suppresses transformation of JB6 P þ cells.
- Biosynth. (n.d.). This compound | 33429-83-3 | FQ42736.
- PubMed. (1999). In vitro study on cytotoxic effect of some chemicals on serum McCoy and serum-free McCoy-Plovdiv cell culture systems.
- ResearchGate. (2022, July 4). Stability of quercetin in DMEM and cell culture with A549 cells.
- Michlewska, S., et al. (2022). A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines. International Journal of Molecular Sciences, 23(3), 1334.
- ResearchGate. (2018, July 22). How to dissolve reagent grade Quercetin into cell culture medium?.
- Wang, G., et al. (2013). Synthesis, Characterization and Cytotoxicity of Alkylated Quercetin Derivatives. Iranian journal of pharmaceutical research : IJPR, 12(3), 451-457.
- O'Brien, P. J., et al. (2006). Correlation Between the In Vitro Drug Toxicity of Drugs to Cell Lines That Express Human P450s and Their Propensity to Cause Liver Injury in Humans. Toxicological Sciences, 91(2), 614-624.
- Al-Amiery, A. A., et al. (2023). Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- ResearchGate. (2025, November 13). What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- ChemFaces. (n.d.). This compound | CAS:33429-83-3 | Manufacturer ChemFaces.
- Benchchem. (n.d.). Addressing solubility issues of Quercetin 3-sulfate in experimental buffers.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
Sources
- 1. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:33429-83-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Buy this compound | 33429-83-3 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atcc.org [atcc.org]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. clyte.tech [clyte.tech]
- 19. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Investigating Potential Off-Target Effects of Quercetin 3,4'-dimethyl ether
Welcome to the technical support center for researchers utilizing Quercetin 3,4'-dimethyl ether (Q3,4'dMe). This guide is designed to provide in-depth technical assistance and troubleshooting for investigating the potential off-target effects of this promising flavonoid derivative. As drug development professionals and scientists, a thorough understanding of a compound's selectivity is paramount for accurate interpretation of experimental results and for ensuring preclinical safety.
This compound, a methylated derivative of quercetin, exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action is attributed to the modulation of various biochemical pathways, such as scavenging free radicals and interacting with a variety of enzymes and receptors. While its on-target effects are increasingly being studied, a comprehensive characterization of its off-target interactions is crucial for its development as a therapeutic agent or a chemical probe. This guide provides a structured question-and-answer format to address common challenges and provide actionable protocols for your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Observations and Hypothesis Generation
Question 1: We are observing an unexpected cellular phenotype after treatment with Q3,4'dMe that doesn't seem to align with its known activities. How can we begin to investigate if this is an off-target effect?
Answer: This is a common and important observation in early-stage compound evaluation. An unexpected phenotype is a strong indicator of either a complex on-target signaling cascade or an off-target interaction. Here’s a systematic approach to begin your investigation:
-
Confirm Compound Identity and Purity: Before proceeding, verify the identity and purity of your Q3,4'dMe sample using methods like LC-MS and NMR. Impurities can lead to confounding biological effects.
-
Dose-Response Analysis: Conduct a thorough dose-response analysis for the observed phenotype. A clear dose-dependency is necessary, but not sufficient, to attribute the effect to your compound.
-
Literature Review of the Parent Compound: Investigate the known off-target effects of the parent compound, quercetin. Quercetin is known to interact with a wide range of proteins, and some of these interactions may be retained by its methylated derivative.
-
Computational Prediction (In Silico Screening): Utilize computational tools to predict potential off-target interactions. These methods use the chemical structure of Q3,4'dMe to screen against databases of known protein targets.[1][2][3] While not definitive, this can provide a valuable list of initial hypotheses to test experimentally.
Question 2: Our in vitro biochemical assays with a purified target show potent activity of Q3,4'dMe, but we see a much weaker or different effect in our cell-based assays. What could be causing this discrepancy?
Answer: Discrepancies between biochemical and cellular assays are common and can be attributed to several factors:
-
Cellular Permeability and Efflux: Q3,4'dMe may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Consider performing cell permeability assays (e.g., PAMPA) or using efflux pump inhibitors to address this.
-
Metabolism: The compound may be rapidly metabolized within the cell into inactive or less active forms. Analyze the metabolic stability of Q3,4'dMe in your cell line by LC-MS analysis of cell lysates over time.
-
Target Engagement in a Cellular Context: The target protein's conformation, localization, and interaction with other proteins inside the cell can differ from the purified, isolated protein used in biochemical assays, affecting compound binding. The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement in intact cells.[4][5]
Section 2: Experimental Approaches for Off-Target Identification
Question 3: What are the recommended experimental strategies to broadly screen for potential off-targets of Q3,4'dMe?
Answer: A multi-pronged experimental approach is the most robust strategy for identifying off-target interactions.[1]
-
Kinase Profiling: Since many flavonoids are known to interact with kinases, a broad kinase panel screen is highly recommended.[6][7] This will provide data on the inhibitory activity of Q3,4'dMe against a large number of kinases, revealing potential off-target kinase interactions.
-
Proteome-Wide Profiling with Cellular Thermal Shift Assay (CETSA) coupled to Mass Spectrometry (MS): This powerful, unbiased technique can identify direct protein targets of a compound in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[4][5][8][9][10]
-
Affinity Chromatography-Mass Spectrometry: This method involves immobilizing Q3,4'dMe on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
The choice of method will depend on your available resources and the specific questions you are trying to answer.
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology: This protocol outlines a general procedure for in vitro kinase profiling. It is recommended to use a commercial service for comprehensive screening against a large kinase panel.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Q3,4'dMe in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point dose-response curve from 100 µM to 1 nM).
-
-
Kinase Assay Procedure (General):
-
The assay is typically performed in a 96- or 384-well plate format.
-
Each well will contain:
-
The specific kinase being tested.
-
A suitable substrate (peptide or protein).
-
ATP, typically at or near its Km for each kinase.
-
The test compound (Q3,4'dMe) at various concentrations.
-
Appropriate buffers and cofactors.
-
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) for each kinase by fitting the data to a dose-response curve (e.g., sigmoidal dose-response).
-
Selectivity can be quantified by comparing the IC₅₀ for the primary target to the IC₅₀ values for off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To validate the binding of Q3,4'dMe to its intended target and identify potential off-targets in a cellular environment.
Methodology: This protocol describes a western blot-based CETSA. For proteome-wide analysis, the soluble protein fraction would be analyzed by mass spectrometry.[4][5][8][9][10]
-
Cell Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either Q3,4'dMe at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and western blotting using an antibody specific to your target protein of interest.
-
-
Data Analysis:
-
Quantify the band intensity for your target protein at each temperature for both the vehicle- and Q3,4'dMe-treated samples.
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of Q3,4'dMe indicates that the compound is binding to and stabilizing the target protein.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM | Potential Implication |
| Primary Target X | 95% | On-target activity confirmed |
| PI3Kα | 85% | Potential for off-target effects on cell growth, proliferation, and survival. |
| mTOR | 78% | May impact cell growth and autophagy signaling. |
| MEK1 | 65% | Possible interference with the MAPK/ERK signaling pathway. |
| SRC | 52% | Potential to affect cell adhesion, migration, and invasion. |
| CDK2 | 45% | May have minor effects on cell cycle progression. |
This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway Diagram
Caption: Potential off-target interactions of Q3,4'dMe with key nodes in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.
References
- BioCrick. (n.d.). This compound.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(1), 215-242.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 139-156.
- Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(1), 215-242.
- Chemsrc. (2025). This compound.
- Zhang, H., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(10), 1157-1170.
- PubChem. (n.d.). This compound.
- Peltonen, K., et al. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848.
- Li, W., et al. (2018). Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. Molecular Carcinogenesis, 57(11), 1582-1594.
- Yang, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 7485.
- Li, W., et al. (2012). Quercetin-3-methyl ether suppresses proliferation of mouse epidermal JB6 P+ cells by targeting ERKs. Carcinogenesis, 33(4), 913-920.
- Byun, S., et al. (2015). Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis. International Journal of Molecular Medicine, 35(4), 1119-1127.
- Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Technical Support Center: Investigating the In Vivo Toxicity of Quercetin 3,4'-Dimethyl Ether
Welcome to the technical support center for researchers investigating the in vivo toxicity of Quercetin 3,4'-dimethyl ether. This guide is designed to provide practical, field-proven insights to help you design, execute, and troubleshoot your animal model experiments. Given that specific in vivo toxicity data for this particular quercetin derivative is not extensively published, this resource synthesizes information from studies on the parent compound, quercetin, and other O-methylated flavonoids to offer a robust starting point for your research.[1][2][3] We will focus on the causal relationships behind experimental choices to ensure your protocols are self-validating and your results are reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before embarking on in vivo studies with this compound.
Q1: How does the 3,4'-dimethylation of quercetin affect its expected toxicity profile compared to the parent compound?
A1: The methylation of the hydroxyl groups at the 3 and 4' positions is expected to significantly alter the compound's physicochemical and biological properties.[4] Methylation generally increases lipophilicity, which can enhance bioavailability and cell membrane permeability. However, it also blocks hydroxyl groups that are crucial for the antioxidant activity of quercetin.[4] Therefore, you might observe a different toxicity profile, potentially with different target organs or mechanisms of action. It is crucial not to directly extrapolate LD50 values or toxic endpoints from quercetin studies.
Q2: What are the primary challenges I should anticipate when working with this compound in animal models?
A2: The primary challenges you are likely to encounter are:
-
Poor Aqueous Solubility: Like many flavonoids, this compound is expected to have low water solubility. This will necessitate careful vehicle selection and formulation development for consistent dosing.
-
Rapid Metabolism: While methylation can sometimes protect against rapid metabolism, flavonoids are generally subject to extensive phase II metabolism in the liver and intestines.[4] This can lead to low systemic exposure of the parent compound.
-
Lack of a Validated Analytical Method: You will likely need to develop and validate a sensitive analytical method, such as HPLC or LC-MS/MS, to quantify this compound and its potential metabolites in plasma and tissues.[5][6][7][8][9]
Q3: What starting dose range would be appropriate for a preliminary acute toxicity study?
A3: In the absence of direct toxicity data, a dose-range-finding study is essential. Based on studies of other flavonoids, a wide range should be explored. For quercetin, oral LD50 values in rodents are generally high, often exceeding 2000 mg/kg, classifying it as a low-risk substance.[10] However, given the altered properties of the dimethylated form, a more cautious approach is warranted. A starting range finding study could include doses such as 50, 150, 500, and 2000 mg/kg body weight, administered orally.
Q4: Which animal model is most appropriate for initial toxicity screening?
A4: Mice or rats are standard models for initial toxicity screening due to their well-characterized physiology, ease of handling, and the availability of historical control data. The choice between them may depend on the specific toxicological endpoints you plan to evaluate. For instance, rats are often preferred for renal toxicity studies.[11]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Pharmacokinetic (PK) Data
Symptom: High variability in plasma concentrations of this compound between animals in the same dose group, or lower than expected exposure.
Possible Causes & Troubleshooting Steps:
-
Poor Formulation and Dosing Inaccuracy:
-
Cause: The compound may be precipitating out of the vehicle before or during administration.
-
Solution:
-
Visually inspect the formulation for homogeneity before dosing each animal.
-
Consider using a suspension with a suitable suspending agent (e.g., carboxymethylcellulose) and ensure it is continuously stirred during the dosing period.
-
Validate the homogeneity of your dosing formulation by taking samples from the top, middle, and bottom of the container and analyzing the concentration.
-
-
-
Rapid Metabolism:
-
Cause: The compound may be rapidly metabolized in the gut wall or liver, leading to low systemic exposure of the parent compound.
-
Solution:
-
Your analytical method should also be validated to detect potential major metabolites. The metabolism of quercetin often involves glucuronidation and sulfation.[4]
-
Consider conducting a pilot study with a small number of animals and collecting blood samples at very early time points (e.g., 5, 15, 30 minutes post-dose) to capture the absorption phase accurately.
-
-
-
Analytical Method Issues:
-
Cause: The analytical method may lack the required sensitivity, or there may be interference from plasma components.
-
Solution:
-
Issue 2: No Observable Adverse Effect Level (NOAEL) Cannot Be Determined
Symptom: You observe unexpected mortality or severe clinical signs at your lowest dose, or conversely, no signs of toxicity even at the highest dose.
Possible Causes & Troubleshooting Steps:
-
Dose Selection Too High or Too Low:
-
Cause: The initial dose range was not appropriate.
-
Solution:
-
If unexpected toxicity is observed at the lowest dose, you must conduct a new dose-range-finding study with a lower set of doses.
-
If no toxicity is observed at the highest dose (e.g., 2000 mg/kg), this may indeed be your NOAEL. According to OECD guidelines, if no adverse effects are seen at this limit dose, further dose escalation may not be necessary.[10]
-
-
-
Vehicle-Related Toxicity:
-
Cause: The vehicle used for dosing may be causing adverse effects.
-
Solution:
-
Always include a vehicle-only control group in your study design.
-
Ensure that the chosen vehicle is appropriate for the route of administration and the volume being administered.
-
-
Experimental Workflow for Acute Oral Toxicity Study (OECD 423 Guideline)
Caption: Potential metabolic pathways for this compound in vivo.
Part 4: Data Summary Table
Since specific toxicity data for this compound is scarce, the following table presents data for the parent compound, quercetin, to provide context for experimental design.
| Parameter | Species | Route | Value | Key Observations | Reference |
| Acute Oral LD50 | Rat | Oral | >2000 mg/kg | Classified as low-risk. No mortality or significant clinical signs observed. | [10] |
| Acute Oral LD50 | Mouse | Oral | 160 mg/kg | Note: This is a single reported value and should be interpreted with caution. | [12] |
| Sub-chronic Toxicity | Mouse | Oral (diet) | NOAEL: ~50 mg/kg/day for 14 weeks | No discernible effects on body composition, organ function, or metabolism. | [13] |
| Chronic Toxicity | Rat | Oral (feed) | 1,900 mg/kg/day for 2 years | Dose-related increases in the severity of chronic nephropathy in male rats. | [11] |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous, study-specific experimental design and consultation with institutional animal care and use committees (IACUC).
References
- Potential toxicity of quercetin: The repression of mitochondrial copy number via decreased POLG expression and excessive TFAM expression in irradiated murine bone marrow. (2014). PubMed Central. [Link]
- Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. (2023). PubMed. [Link]
- Quercetin 3,7-dimethyl ether: A vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht.
- Sub-chronic oral toxicity screening of quercetin in mice. (2022). PubMed. [Link]
- A New Validated HPLC Method for the Determination of Quercetin: Application to Study Pharmacokinetics in Rats.
- The Potential Toxic Side Effects of Flavonoids. (2022). Tech Science Press. [Link]
- Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples.
- Toxicology and Carcinogenesis Studies of Quercetin (CAS No. 117-39-5) in F344 Rats (Feed Studies). (1992). PubMed. [Link]
- Exploring the Potential Role of Quercetin Dihydrate Against Carbon Tetrachloride Induced Oxidative Stress in Mice: A Randomized Control Trial.
- Protective Role of Quercetin in Carbon Tetrachloride Induced Toxicity in Rat Brain: Biochemical, Spectrophotometric Assays and Comput
- This compound. PubChem. [Link]
- This compound. BioCrick. [Link]
- Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. (2023).
- In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. (2022).
- The Potential Toxic Side Effects of Flavonoids.
- Flavonoid Intake and Risk of Toxicity in Chronic Metabolic Disease.
- Mechanisms of toxic action of the flavonoid quercetin and its phase II metabolites. (2006). Utrecht University Repository. [Link]
- Analgesic effect of quercetin 3,7-o-dimethyl ether isolated from salvia officinalis.
- Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. PubMed. [Link]
- Comparative Toxicities of Quercetin and Quercitrin.
- Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. (2020).
- A detailed overview of quercetin: implications for cell death and liver fibrosis mechanisms. Frontiers. [Link]
- Oxidative Assemblies of Flavonoids (Quercetin, Morin) to Form Dimer in Weak Base Circumstances and Its Mechanism Analysis by UPLC-ESI-TSQ-MS/MS.
- quercetin-3,4'-dimethyl ether. FlavScents. [Link]
- Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. PubMed. [Link]
Sources
- 1. BIOCELL | The Potential Toxic Side Effects of Flavonoids [techscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology and Carcinogenesis Studies of Quercetin (CAS No. 117-39-5) in F344 Rats (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential toxicity of quercetin: The repression of mitochondrial copy number via decreased POLG expression and excessive TFAM expression in irradiated murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sub-chronic oral toxicity screening of quercetin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quercetin 3,4'-dimethyl Ether Precipitation in Aqueous Solutions
Welcome to the technical support center for Quercetin 3,4'-dimethyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming precipitation challenges encountered during in vitro and in vivo experimental workflows. Our goal is to ensure the scientific integrity and reproducibility of your results by providing in-depth technical guidance grounded in established physicochemical principles.
Introduction: Understanding the Challenge
This compound, a methylated derivative of the flavonoid quercetin, offers enhanced metabolic stability and intestinal absorption, making it a compound of significant interest in pharmacological research.[1] However, like many hydrophobic molecules, it exhibits poor solubility in aqueous solutions, a critical factor that can lead to precipitation and compromise experimental outcomes. This guide will walk you through the causes of precipitation and provide robust troubleshooting strategies and detailed protocols to maintain the solubility and stability of your this compound solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: Precipitation, often referred to as the compound "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer.[2] This occurs because the aqueous environment cannot maintain the solubility of the compound at the desired final concentration. Key contributing factors include:
-
Low Intrinsic Aqueous Solubility: Despite methylation, this compound remains poorly soluble in water.
-
High Final Concentration: Your target concentration may exceed the compound's solubility limit in the aqueous medium.
-
Improper Dilution Technique: Rapid addition of the aqueous buffer to the concentrated stock or vice-versa can create localized areas of high concentration, triggering precipitation.[3]
-
Buffer Composition: Interactions with salts and other components in your buffer can influence solubility.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[3]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solvating capacity for hydrophobic compounds.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for concentrations at or below 0.1%.[2] It is imperative to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your test compound.
Q4: Can I use other organic solvents besides DMSO?
A4: While other solvents like ethanol can be used, DMSO is generally superior for achieving high stock concentrations. If you use an alternative solvent, you must validate its compatibility with your experimental system and ensure the final concentration is non-toxic.
Q5: How should I store my this compound stock solution?
A5: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Aqueous working solutions are generally not recommended for storage and should be prepared fresh for each experiment.[5]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving precipitation issues.
Guide 1: Initial Solubility Assessment and Optimization
Before proceeding with your main experiments, it is crucial to determine the approximate aqueous solubility of your compound under your specific experimental conditions.
This protocol provides a rapid assessment of the concentration at which your compound begins to precipitate.
Materials:
-
This compound
-
100% DMSO (cell culture grade)
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Addition of Aqueous Buffer: To each well containing the DMSO serial dilutions, add your aqueous buffer to achieve the final desired volume and a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate for 10-15 minutes at room temperature to allow for any precipitation to occur.[2]
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit under these conditions.
Guide 2: Preventing Precipitation During Working Solution Preparation
The key to preventing precipitation is a careful and controlled dilution process.
This protocol is designed to minimize the risk of your compound "crashing out."
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile aqueous buffer
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Dispense Aqueous Buffer: Pipette the required volume of the aqueous buffer into a sterile tube.
-
Vortexing and Addition: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is critical to prevent localized high concentrations that lead to precipitation.[3]
-
Continued Mixing: Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
Guide 3: Advanced Strategies for Enhancing Solubility
If you continue to face precipitation issues even with optimized protocols, consider these advanced formulation strategies.
The solubility of flavonoids can be significantly influenced by pH. For quercetin, solubility increases with higher pH.[4] While the exact pKa of this compound is not readily published, it is reasonable to expect a similar trend.
-
Consideration: If your experimental system allows, cautiously increasing the pH of your buffer may enhance solubility. However, you must ensure the pH remains within a range that does not affect the biological activity you are studying or the stability of other components.
Co-solvents like polyethylene glycol (PEG) or glycerin can increase the solubility of hydrophobic compounds.[2]
-
Application: For in vivo studies, formulations often include co-solvents. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[6] For in vitro work, the concentration of any co-solvent must be carefully controlled to avoid cellular toxicity.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their apparent water solubility.[2][7]
-
Application: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[2] Preparing your this compound solution with HP-β-CD can significantly improve its solubility. Studies have shown that complexation with β-cyclodextrin enhances the solubility and dissolution rate of quercetin.[7][8]
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer at a concentration known to be effective for similar compounds (e.g., 1-10% w/v).
-
Prepare this compound Stock: Prepare a concentrated stock solution in DMSO as previously described.
-
Complexation: While stirring the HP-β-CD solution, slowly add the DMSO stock solution. The cyclodextrin will encapsulate the flavonoid, enhancing its solubility.
-
Equilibration: Allow the solution to stir for a period (e.g., 1-2 hours) to ensure complete complexation.
For in vitro experiments, especially in serum-free or low-serum media, the addition of a carrier protein can aid in solubilizing hydrophobic compounds.
-
Application: Bovine serum albumin (BSA), particularly fatty-acid-free BSA, can be added to the culture medium to help maintain the solubility of this compound.[9] Flavonoids are known to bind to serum albumin, which can also influence their bioavailability and activity.[10][11]
Characterization of Precipitates
If precipitation occurs, it is good practice to confirm the identity of the precipitate.
Protocol 4: Basic Characterization of Precipitates
1. Microscopic Examination:
-
Procedure: Place a small drop of the solution containing the precipitate on a microscope slide and cover with a coverslip. Observe under a light microscope.
-
Interpretation: Crystalline structures may suggest the pure compound, while amorphous solids could be the compound or a complex with buffer components.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Procedure: Isolate the precipitate by centrifugation, wash with deionized water, and dry thoroughly. Obtain an FTIR spectrum of the dried precipitate and compare it to the spectrum of the pure this compound.[12][13]
-
Interpretation: A matching spectrum confirms the precipitate is the parent compound. Differences may indicate the presence of salts or other components from the buffer.
Visual and Data Summaries
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Enhancement Strategies
| Strategy | Mechanism | Key Considerations |
| pH Adjustment | Increases ionization, leading to higher aqueous solubility. | Must be compatible with the experimental system; potential for compound degradation at extreme pH. |
| Co-solvents | Increases the polarity of the solvent system. | Potential for cytotoxicity at higher concentrations. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a hydrophilic shell. | Can alter the bioavailability and activity of the compound. |
| Carrier Proteins | Binds to the hydrophobic compound, keeping it in solution. | Primarily for in vitro cell culture; can affect compound-target interactions. |
Conclusion
Successfully working with this compound in aqueous environments requires a thorough understanding of its physicochemical properties and a meticulous experimental approach. By following the guidelines and protocols outlined in this technical support center, researchers can confidently prepare stable solutions, troubleshoot precipitation issues, and ensure the reliability and reproducibility of their experimental data.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Chavan, K. M., et al. (2014). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 5(3), 358-370.
- PharmaInfo. (n.d.).
- Royal Society of Chemistry. (2024). Inclusion complex of quercetin with sulfobutylether β-cyclodextrin: preparation, characterization, antioxidant and antibacterial activities and the inclusion mechanism.
- NIH. (n.d.). Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture.
- Royal Society of Chemistry. (2024). Inclusion complex of quercetin with sulfobutylether β-cyclodextrin: preparation, characterization, antioxidant and antibacterial activities and the inclusion mechanism.
- ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
- ResearchGate. (2026). On the solubility of quercetin.
- ResearchGate. (2025). What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?
- ResearchGate. (n.d.). Structures of the studiedflavonoids.
- NIH. (2025).
- Henan Institute of Science and Technology. (n.d.). Characterization of Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex.
- NIH. (2018).
- BenchChem. (2025).
- ChemistryViews. (2019). Easy Preparation of Quercetin Pentamethyl Ether (QPE).
- Beilstein Journal of Organic Chemistry. (2018).
- PubMed. (2021).
- ResearchGate. (n.d.). Microscopic images (a) and FTIR spectra (b)
- University of the Philippines Los Baños. (2016).
- ResearchGate. (2025).
- Rowan Scientific. (n.d.). pKa Prediction.
- PubMed. (2010).
- ResearchGate. (n.d.). Structure-solubility relationships and thermodynamic aspects of solubility of some flavonoids in the solvents modeling biological media.
- ResearchGate. (n.d.). (PDF) Prediction of pKa from chemical structure using free and open-source tools.
- PubMed. (2020). Interaction of flavonoids with serum albumin: A review.
- Drug Metabolism and Disposition. (2006). Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability.
- PubMed. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles.
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- ResearchGate. (2025). Covalent Binding of the Flavonoid Quercetin to Human Serum Albumin.
- PubChem. (n.d.). This compound.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- MDPI. (2023). A Comparative Study of Binding Interactions between Proteins and Flavonoids in Angelica Keiskei: Stability, α-Glucosidase Inhibition and Interaction Mechanisms.
- Wikipedia. (n.d.). Fourier-transform infrared spectroscopy.
- Journal of Pharmacy & Pharmacognosy Research. (2023). Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal.
- ResearchGate. (2025). (PDF)
- MDPI. (n.d.). Effects of Methyl Jasmonate on Flavonoid Accumulation and Physiological Metabolism in Finger Millet (Eleusine coracana L.) Sprouts.
Sources
- 1. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of flavonoids with serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Quercetin 3,4'-dimethyl ether and Fluorescence Assays
Document ID: TSC-2026-QDM-FA1 Version: 1.0 Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for researchers utilizing Quercetin 3,4'-dimethyl ether in their experimental workflows. This document is designed to provide expert guidance and troubleshooting assistance for issues related to the interference of this compound with fluorescence-based assays. As a member of the flavonoid family, this compound possesses inherent chemical and spectral properties that can lead to spurious results in sensitive fluorescence detection systems.[1][2] This guide will equip you with the foundational knowledge and practical protocols to identify, understand, and mitigate these interferences, ensuring the integrity and accuracy of your experimental data.
While specific spectral data for this compound is not extensively published, the principles outlined here are derived from the well-documented behavior of quercetin and other flavonoids.[2][3][4] These compounds are known to exhibit intrinsic fluorescence (autofluorescence), absorb light in the UV-visible range, and possess the ability to quench the fluorescence of other molecules.[1][5][6][7]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Interference
This section addresses the most common questions regarding the interaction of this compound with fluorescence assays.
Q1: Why is my fluorescent signal decreasing when I add this compound to my assay?
A1: A decrease in signal is likely due to fluorescence quenching . Flavonoids, including quercetin derivatives, can quench the signal of fluorescent probes through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching.[5][6][7] The compound may be absorbing the energy from your fluorescent dye and dissipating it as heat rather than light. Additionally, the presence of this compound can lead to an inner filter effect (IFE) , where the compound absorbs either the excitation light intended for your fluorophore or the emitted light from the fluorophore before it reaches the detector.[8][9][10]
Q2: I'm observing a higher-than-expected fluorescent signal in my control wells containing only this compound. What could be the cause?
A2: This phenomenon is known as autofluorescence . Many flavonoids are intrinsically fluorescent, meaning they can emit their own light when excited by a specific wavelength.[2] If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, the detector will read this background fluorescence, leading to artificially high signals. The fluorescence of flavonoids can be influenced by factors such as pH and the presence of metal ions.[3][4]
Q3: Could this compound be interfering with my assay in ways other than direct fluorescence?
A3: Yes. Flavonoids are known for their antioxidant properties and can act as reducing agents. This is particularly relevant for assays that rely on redox reactions, such as some cell viability assays (e.g., resazurin-based assays).[11] The compound could directly reduce the indicator dye, mimicking a positive biological effect and leading to a false-positive result.[11] It is also known that flavonoids can interfere with colorimetric protein assays, which could be a factor if you are normalizing your fluorescence data to total protein content.[11]
Q4: How can I determine if this compound is interfering in my specific assay?
A4: A series of systematic control experiments are essential. You should measure the fluorescence of this compound alone in your assay buffer at the same concentrations used in your experiment. You should also measure the absorbance spectrum of the compound to assess the potential for the inner filter effect. The troubleshooting guides in Part 2 provide detailed protocols for these essential controls.
Q5: Are there ways to prevent or correct for this interference?
A5: Absolutely. Mitigation strategies include:
-
Spectral shifting: If possible, use fluorescent dyes that excite and emit at longer wavelengths (red-shifted dyes), as flavonoid autofluorescence is often more pronounced in the blue-green spectrum.[12][13][14]
-
Mathematical correction: For interference from the inner filter effect, mathematical corrections can be applied if you measure the absorbance of your samples.[8][10][15][16]
-
Assay format modification: For cell-based assays, consider washing the cells to remove the compound before adding the fluorescent reagent.
-
Use of alternative assays: If interference is severe and cannot be corrected, switching to a non-fluorescent detection method (e.g., colorimetric, luminescent, or label-free) may be necessary.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides step-by-step protocols to diagnose and address interference from this compound.
Guide 1: Diagnosing the Nature of Interference
This workflow will help you determine if you are dealing with autofluorescence, quenching, or the inner filter effect.
Caption: Diagnostic workflow for identifying assay interference.
Protocol 1.1: Autofluorescence Assessment
-
Prepare a dilution series of this compound in your assay buffer, covering the full range of concentrations used in your experiment.
-
Dispense these solutions into the wells of your assay plate.
-
Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Subtract the average fluorescence of the blank wells from the readings of the compound-containing wells.
-
If the resulting values are significantly above zero, your compound is autofluorescent at your assay's wavelengths.
Protocol 1.2: Quenching and Inner Filter Effect (IFE) Assessment
-
Prepare three sets of samples:
-
Set A: Assay buffer only (Blank).
-
Set B: Your fluorescent probe at its working concentration in assay buffer.
-
Set C: Your fluorescent probe at its working concentration mixed with this compound at its highest experimental concentration.
-
-
Measure the fluorescence of all sets using your standard assay parameters.
-
Analysis: If the fluorescence of Set C is significantly lower than Set B (after subtracting the blank), quenching or IFE is occurring.
Guide 2: Mitigating and Correcting for Interference
Once the nature of the interference is understood, these strategies can be employed.
Protocol 2.1: Correcting for the Inner Filter Effect (IFE)
The inner filter effect (IFE) occurs when the sample's absorbance reduces the excitation light reaching the fluorophore (primary IFE) or absorbs the emitted light (secondary IFE).[8][10][15] This leads to a non-linear relationship between concentration and fluorescence intensity.[8] A common correction can be applied using the sample's absorbance values.[8][10]
Step-by-Step Correction:
-
Measure Absorbance: For each sample where you measured fluorescence, also measure its absorbance spectrum in a UV-Vis spectrophotometer or a plate reader with absorbance capabilities. You will need the absorbance values at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Apply the Correction Formula: The following formula can be used to correct the observed fluorescence (F_obs) to obtain the corrected fluorescence (F_corr):
F_corr = F_obs * 10^((Aex + Aem)/2)
Note: This is a commonly used approximation. More complex formulas exist, but this provides a good starting point for cuvette-based measurements. For microplate readers, the correction can be more complex due to varying pathlengths.[15][16]
-
Validate the Correction: After applying the correction, the relationship between your corrected fluorescence and the analyte concentration should be more linear.
Protocol 2.2: Minimizing Autofluorescence in Cell-Based Assays
Autofluorescence can originate from the compound itself, cell culture media, or the cells.[12][13][14]
Step-by-Step Mitigation:
-
Media Selection: If possible, switch to a phenol red-free and low-serum or serum-free medium during the assay period, as these components are major sources of background fluorescence.[12][13]
-
Wash Steps: Before adding your fluorescent detection reagent, wash the cells with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) to remove any extracellular this compound.
-
Instrument Settings: Optimize the photomultiplier tube (PMT) voltage or gain settings on your instrument. Use an unlabeled control (cells treated with vehicle) to set the baseline fluorescence as low as possible without losing the signal from your positive controls.
-
Spectral Unmixing: If your detection instrument has this capability (e.g., a confocal microscope with a spectral detector or some flow cytometers), you can measure the emission spectrum of the compound's autofluorescence and computationally subtract it from your experimental samples.[17]
-
Choose Red-Shifted Dyes: Autofluorescence is often strongest at shorter wavelengths (blue/green).[14] Switching to fluorophores that excite and emit in the red or far-red regions of the spectrum can often circumvent the problem entirely.[13][14]
Part 3: Data Summary and Key Parameters
While specific spectral data for this compound is limited, the properties of the parent compound, Quercetin, provide a useful reference.
| Property | Quercetin (Parent Compound) | Implications for this compound |
| Typical Excitation | ~370-380 nm, can be excited at 488 nm in cellular environments.[7][18] | Expect absorbance and potential fluorescence in the UV to blue/green range. |
| Typical Emission | Varies with solvent and concentration; can be ~500-540 nm or have peaks at ~615 nm.[18][19][20] | Potential for autofluorescence that could interfere with common green fluorophores (e.g., FITC, GFP). |
| Quenching Ability | Known to quench the fluorescence of various probes.[1][7][21] | High potential to act as a quencher, reducing the signal of your assay. |
| Redox Potential | Strong antioxidant and reducing agent.[11] | May interfere with redox-based assays (e.g., resazurin, MTT). |
References
- HORIBA Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™.
- Fonseca, A. (2004). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst.
- Geddes, C. D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.
- Schoefer, L., Braune, A., & Blaut, M. (2001). A fluorescence quenching test for the detection of flavonoid transformation. FEMS Microbiology Letters.
- Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note.
- Schoefer, L., Braune, A., & Blaut, M. (2001). A fluorescence quenching test for the detection of flavonoid transformation. FEMS Microbiology Letters.
- Geddes, C. D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. NIH National Library of Medicine.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- ResearchGate. (n.d.). The quenching of flavonoid's fluorescence monitors flavonoid oxidation....
- SouthernBiotech. (n.d.). How to Reduce Autofluorescence.
- Plumb, G. W., et al. (2002). Interaction of Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching Study. Journal of Agricultural and Food Chemistry.
- FluoroFinder. (2023). Tips to Minimize Autofluorescence.
- McLaughlin, J. A., & Szent-Gyorgyi, A. (1954). The quenching of fluorescence by flavonoids and other substances. Enzymologia.
- Steinkamp, J. A., & Stewart, C. C. (1986). Correction of Cellular Autofluorescence in Flow Cytometry by Mathematical Modeling of Cellular Fluorescence. Cytometry.
- Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
- Das, S., et al. (2021). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Molecules.
- Pillai, G. S., et al. (2017). FLUORESCENCE PROPERTIES OF QUERCETIN- A REVIEW. Asian Journal of Research in Biological and Pharmaceutical Sciences.
- Yaglioglu, G., et al. (2024). Naturally Occurring Flavonol, Quercetagetin 5,6,7,3′,4′-Pentamethyl Ether (Marionol), as a Nontoxic Plant-Based Fluorescent Probe for Rapid, Sensitive, and Selective Detection of Cu2+ in Water. ACS Omega.
- ResearchGate. (n.d.). Quercetin Exhibits a Specific Fluorescence in Cellular Milieu: A Valuable Tool for the Study of Its Intracellular Distribution.
- Donaldson, L. (2020). Autofluorescence in Plants. Molecules.
- Prutskij, T., et al. (2021). Concentration-Dependent Fluorescence Emission of Quercetin. Biosensors.
- Wang, Y., et al. (2018). Fluorescence enhancement of flavonoids and its application in ingredient determination for some traditional Chinese medicines by CE-LIF. Analytical Methods.
- ResearchGate. (n.d.). Fluorescence Properties of Flavonoid Compounds. Quantification in Paprika Samples Using Spectrofluorimetry Coupled to Second Order Chemometric Tools.
- Wikipedia. (n.d.). Polyphenol.
- Monago-Maraña, O., et al. (2016). Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools. Talanta.
- ResearchGate. (n.d.). (PDF) Concentration-Dependent Fluorescence Emission of Quercetin.
- Garg, V., & Gupta, R. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. Protein and Peptide Letters.
Sources
- 1. The quenching of fluorescence by flavonoids and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrbps.com [ajrbps.com]
- 4. Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. static.horiba.com [static.horiba.com]
- 9. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 11. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Correction of cellular autofluorescence in flow cytometry by mathematical modeling of cellular fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Concentration-Dependent Fluorescence Emission of Quercetin [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
"long-term storage conditions for Quercetin 3,4'-dimethyl ether"
Technical Support Center: Quercetin 3,4'-dimethyl ether
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this valuable flavonoid derivative. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established scientific principles and practical laboratory experience. Our goal is to empower you to maintain the integrity of your compound and achieve reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid this compound should be stored at 2-8°C (refrigerated) or frozen.[1] It is crucial to protect the compound from air and light.[1] The product, when stored under these conditions, is expected to have a shelf life of at least two years.[1] While some suppliers may indicate a broader storage range of 10°C - 25°C, flavonoids are generally susceptible to degradation from environmental factors like light and temperature.[2] Therefore, adhering to the more stringent refrigerated and dark conditions is a best practice to ensure long-term purity and potency.
The rationale for these conditions is rooted in the chemical nature of flavonoids. Exposure to light can lead to photodegradation, while elevated temperatures can accelerate oxidation and other degradation pathways.[2] Storing the compound in a tightly sealed, amber vial inside a refrigerator or freezer minimizes these risks.
How should I prepare stock solutions of this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][3][4] It has limited solubility in alcohols like methanol and ethanol and is practically insoluble in water.[3]
Protocol for Preparing a Stock Solution in DMSO:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour. This prevents condensation of atmospheric moisture onto the compound, which could compromise its stability.
-
Weighing: In a controlled environment (e.g., a weighing hood), accurately weigh the desired amount of the yellow powder.[1]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to your vial. To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[4]
-
Verification: Ensure the solution is clear and free of any particulate matter.
-
Storage: If not for immediate use, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or lower .[4]
What is the stability of this compound in a stock solution?
Stock solutions of this compound in an anhydrous organic solvent like DMSO can be stored at -20°C for several months.[4] However, for the most reliable and reproducible results, it is highly recommended to prepare and use the solution on the same day.[4] If you need to prepare stock solutions in advance, they must be sealed tightly and stored at -20°C.[4]
Aqueous solutions of flavonoids are generally unstable. It is not recommended to store aqueous dilutions of this compound for more than one day.[5]
My this compound appears as a yellow powder. Is this correct?
Yes, the physical description of this compound is a yellow powder.[1] This is the expected appearance of the solid compound.
Troubleshooting Guides
Issue 1: The compound is difficult to dissolve.
If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a recommended solvent such as DMSO, acetone, or ethyl acetate.[1][3][4] The compound has very poor solubility in water.[3]
-
Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can affect solubility and stability.
-
Assisted Dissolution: For challenging solutes, gentle warming to 37°C and sonication in an ultrasonic bath can facilitate dissolution.[4]
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of the compound in that specific solvent. Consult the product datasheet for solubility information.
Issue 2: I am observing inconsistent results in my bioassays.
Inconsistent results can often be traced back to the handling and storage of the compound.
-
Stock Solution Age and Storage: Are you using a freshly prepared stock solution? If using a stored stock, has it been subjected to multiple freeze-thaw cycles? Aliquoting your stock solution into single-use vials can mitigate this issue.
-
Light Exposure: Flavonoids can be light-sensitive.[2] Ensure that all handling steps, including solution preparation and experimental procedures, are performed with minimal exposure to direct light. Use amber vials or tubes wrapped in foil.
-
Oxidation: The presence of oxygen can lead to the degradation of phenolic compounds.[2] While the dimethyl ether derivative may have enhanced stability compared to quercetin, it is still prudent to minimize headspace in your storage vials and consider purging with an inert gas like argon or nitrogen before sealing for long-term storage.
Decision-Making Workflow for Compound Integrity
Caption: Recommended workflow for handling and storing this compound.
References
- BioCrick. This compound | CAS:33429-83-3 | Flavonoids | High Purity. [Link]
- ResearchGate. (2014, September 20).
- Carl ROTH.
- PubChem. This compound. [Link]
- Carl ROTH.
- The Good Scents Company. quercetin-3,4'-dimethyl ether. [Link]
- MDPI. (2020, July 5). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. [Link]
- MDPI. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. [Link]
- Materska, M. QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. [Link]
- ResearchGate. Total flavonoid content during storage. [Link]
- PMC - NIH. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Link]
Sources
- 1. chemfaces.com [chemfaces.com]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 33429-83-3 [smolecule.com]
- 4. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Investigating the Drug-Drug Interaction Potential of Quercetin 3,4'-dimethyl ether
Welcome to the technical support guide for investigating the drug-drug interaction (DDI) potential of Quercetin 3,4'-dimethyl ether (Q3,4'-DM). This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting for the experimental evaluation of this compound.
While specific DDI data for this compound are limited, its structural relationship to quercetin—a flavonoid extensively studied for its interactions with metabolic enzymes and transporters—provides a strong scientific basis for a targeted investigational strategy.[1] This guide leverages knowledge of quercetin's behavior to create a logical, tiered approach for assessing the DDI risks of Q3,4'-DM, in line with current regulatory expectations.[2][3]
Part 1: Foundational Issues & Initial Screening
This section addresses the critical first steps and common challenges encountered when beginning the in vitro DDI assessment of a flavonoid compound.
Q1: I am starting my DDI assessment for Q3,4'-DM. What is the most logical and resource-efficient starting point?
Answer: The most logical starting point is to screen for the direct, reversible inhibition of the major cytochrome P450 (CYP) enzymes. Regulatory agencies like the FDA mandate that the DDI potential of an investigational drug be evaluated, and CYP enzymes are responsible for the metabolism of a majority of clinically used drugs.[4][5] An initial screen provides a rapid "yes/no" answer regarding the most common DDI mechanism.
Your initial screen should focus on the key isoforms responsible for drug metabolism:
-
CYP3A4/5
-
CYP2D6
-
CYP2C9
-
CYP2C19
-
CYP2C8
-
CYP1A2
-
CYP2B6
The parent compound, quercetin, is known to inhibit CYP3A4 and CYP2C9.[6][7] Therefore, paying close attention to these isoforms for Q3,4'-DM is scientifically justified. If this initial screen reveals significant inhibition (e.g., >50% inhibition at a relevant concentration), you must proceed to determine the half-maximal inhibitory concentration (IC₅₀).
Q2: I am struggling with the poor aqueous solubility of Q3,4'-DM during my in vitro experiments. How can I manage this without compromising my data?
Answer: This is a common and critical challenge for flavonoids like quercetin and its derivatives.[8][9][10] Poor solubility can lead to underestimated potency (underestimated IC₅₀ values) and high variability.
Causality & Troubleshooting Steps:
-
Solvent Selection: Use dimethyl sulfoxide (DMSO) as the initial solvent for your stock solution. However, it is crucial to ensure the final concentration of DMSO in the incubation mixture is low, typically ≤0.5%, to avoid affecting enzyme activity.
-
Test for Compound Solubility in Final Assay Buffer: Before running the full assay, perform a solubility test. Prepare the highest intended concentration of Q3,4'-DM in the final assay buffer (e.g., potassium phosphate buffer with cofactors). Let it equilibrate at 37°C for the duration of your planned incubation, then centrifuge and measure the concentration in the supernatant via LC-MS/MS. If the measured concentration is significantly lower than the nominal concentration, you have a solubility issue.
-
Incorporate a Protein Carrier (with caution): In some assays, adding a small amount of bovine serum albumin (BSA) to the buffer can help maintain the solubility of lipophilic compounds. However, this can also lead to non-specific binding, reducing the free concentration of the inhibitor. If you use BSA, its presence and concentration must be consistently maintained and reported.
-
Consider Co-solvents: For some flavonoids, co-solvents like polyethylene glycol (PEG) have been used.[10] However, their effect on enzyme kinetics must be validated carefully.
-
Acknowledge the Limitation: If solubility limits the maximum concentration you can test, this becomes the upper boundary of your experiment. Report this limitation clearly. For example: "No significant inhibition was observed up to 50 µM, the highest concentration achievable due to solubility limitations."
Part 2: Cytochrome P450 (CYP) Inhibition Assays
This section provides detailed guidance on performing and troubleshooting CYP inhibition experiments.
Q3: My initial screen suggests Q3,4'-DM inhibits CYP3A4. How do I design and execute a robust IC₅₀ determination experiment?
Answer: A robust IC₅₀ determination is essential for predicting the clinical relevance of an observed in vitro interaction. The goal is to find the concentration of Q3,4'-DM that reduces the activity of a specific CYP enzyme by 50%.
Caption: Workflow for determining the CYP inhibition IC₅₀ value.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Q3,4'-DM
-
Midazolam (CYP3A4 probe substrate)
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system (or NADPH)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
-
-
Procedure:
-
Step 1: Reagent Preparation: Prepare serial dilutions of Q3,4'-DM and Ketoconazole in buffer from your DMSO stock. The final DMSO concentration should be constant across all wells (e.g., 0.2%). A typical concentration range for Q3,4'-DM would be 0.01 µM to 100 µM.
-
Step 2: Pre-incubation: In a 96-well plate, add buffer, HLM (e.g., final concentration 0.2 mg/mL), and your serially diluted Q3,4'-DM or control. Allow this mixture to pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Step 3: Reaction Initiation: Add the probe substrate (Midazolam, at a concentration near its Km, e.g., 2-5 µM) and the NADPH regenerating system to initiate the metabolic reaction.
-
Step 4: Reaction Incubation: Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation (typically 5-15 minutes for CYP3A4).
-
Step 5: Reaction Quenching: Stop the reaction by adding an equal or greater volume of cold acetonitrile containing a suitable internal standard (e.g., deuterated 1'-OH-midazolam).
-
Step 6: Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Step 7: Analysis: Quantify the formation of the metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Q3,4'-DM concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value.
-
Q4: My IC₅₀ data shows high well-to-well variability. What are the most likely causes and how can I fix them?
Answer: High variability is a common issue that undermines the reliability of your results.[11] The root cause often lies in one of several key areas:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Compound Precipitation | The compound is falling out of solution at higher concentrations, leading to inconsistent effective concentrations at the enzyme. | Perform the solubility check described in Q2. Lower the top concentration or adjust the assay buffer if necessary. Visually inspect plates for precipitate. |
| Microsome Quality/Handling | Microsomes are sensitive to freeze-thaw cycles. Improper thawing (e.g., not on ice) or vortexing can denature enzymes, leading to inconsistent activity. | Always thaw microsomes slowly on ice. Mix by gentle inversion, not vortexing. Use microsomes from a reputable supplier and check the certificate of analysis for activity. |
| Non-Specific Binding | Lipophilic compounds can stick to the plastic walls of pipette tips and plates, reducing the actual concentration delivered to the assay. | Use low-binding plasticware. Including a small amount of BSA (0.1%) or surfactant (e.g., Tween 80 at 0.01%) in the buffer can mitigate this, but must be validated for enzyme compatibility. |
| Pipetting Inaccuracy | Small volumes of concentrated DMSO stocks are difficult to pipette accurately. An error here propagates through the entire dilution series. | Use calibrated pipettes. Prepare an intermediate dilution plate in aqueous buffer rather than adding tiny volumes of DMSO stock directly to each well. |
| Reaction Time Issues | If the incubation time is too long, substrate depletion or product inhibition can occur, making the reaction non-linear and more variable. | Run a time-course experiment with the vehicle control to confirm the linear range of metabolite formation and choose an incubation time well within that range. |
Part 3: Cytochrome P450 (CYP) Induction
If your drug is intended for chronic use, you must assess its potential to induce (increase the expression of) CYP enzymes.
Q5: Under what circumstances should I investigate CYP induction for Q3,4'-DM?
Answer: You should investigate CYP induction if Q3,4'-DM is being developed for chronic or repeated administration.[12] Induction is a slower process involving transcriptional activation of genes, leading to increased enzyme levels.[4] This can decrease the exposure of co-administered drugs, potentially leading to therapeutic failure.
Regulatory guidance recommends evaluating induction potential for CYP1A2, CYP2B6, and CYP3A4.[2][13] The primary mechanism is the activation of nuclear receptors:
-
Aryl hydrocarbon Receptor (AhR) for CYP1A2
-
Pregnane X Receptor (PXR) for CYP3A4
-
Constitutive Androstane Receptor (CAR) for CYP2B6
Caption: Simplified pathway for PXR-mediated CYP3A4 induction.
Q6: What is the gold-standard protocol for a CYP induction assay?
Answer: The gold-standard in vitro model is sandwich-cultured primary human hepatocytes (SCHH) from at least three different donors to account for inter-individual variability.[14][15] The assay involves treating the cells with the test compound for 48-72 hours and then measuring the change in both mRNA levels (via qPCR) and enzyme activity (via a probe substrate).
-
Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and overlay with Matrigel to establish a sandwich culture. Allow cells to acclimate for 24-48 hours.
-
Dosing: Replace the medium with fresh medium containing various concentrations of Q3,4'-DM (e.g., 0.1 to 50 µM), a vehicle control (DMSO), and positive controls (Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4). Treat the cells for 48-72 hours, with fresh medium/compound applied every 24 hours.
-
Endpoint 1: mRNA Analysis:
-
After the treatment period, lyse a subset of the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using quantitative PCR (qPCR), normalizing to a stable housekeeping gene (e.g., GAPDH).
-
-
Endpoint 2: Enzyme Activity Analysis:
-
Wash the remaining cells and incubate them with a probe substrate cocktail (e.g., Midazolam for CYP3A4) in a simple buffer for a short period (e.g., 30-60 minutes).
-
Collect the buffer/lysate and analyze for metabolite formation via LC-MS/MS.
-
-
Data Analysis:
-
mRNA: Calculate the fold-change in mRNA expression relative to the vehicle control for each concentration.
-
Activity: Calculate the fold-change in metabolite formation rate relative to the vehicle control.
-
Plot fold-change vs. concentration to determine the maximum induction effect (Eₘₐₓ) and the concentration causing half-maximal induction (EC₅₀).
-
| Parameter | Description | Typical Cut-off for Concern |
| Fold Change (mRNA/Activity) | The ratio of the response in treated cells to vehicle-treated cells. | A concentration-dependent increase with a fold-change ≥2. |
| Eₘₐₓ | The maximum induction effect observed. | Induction that is >20% of the response from the positive control. |
| EC₅₀ | The concentration producing 50% of the maximal induction. | Used in risk assessment calculations with clinical exposure data. |
Part 4: Drug Transporter Interactions
Interaction with transporters is another key mechanism for DDIs, affecting drug absorption, distribution, and elimination. For a flavonoid, P-glycoprotein (P-gp, MDR1) is a primary transporter of concern.[16]
Q7: How can I determine if Q3,4'-DM is an inhibitor of the P-glycoprotein (P-gp) efflux transporter?
Answer: The standard in vitro method is a bidirectional transport assay using a polarized cell monolayer, such as Caco-2 cells, which endogenously express P-gp.[17][18] This assay measures the transport of a known P-gp substrate (like Digoxin) from the basolateral (B) to the apical (A) side and from the apical (A) to the basolateral (B) side, in the presence and absence of your inhibitor.
P-gp is an efflux pump, so it actively transports substrates from B to A. Inhibition of P-gp will decrease B-to-A transport and/or increase A-to-B transport. The key metric is the Efflux Ratio (ER) .
Efflux Ratio (ER) = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)
Where Pₐₚₚ is the apparent permeability coefficient. A high ER (>2) indicates active efflux. An inhibitor will cause the ER to decrease towards 1.
Caption: Experimental workflow for a P-gp inhibition assay using Caco-2 cells.
Q8: During my Caco-2 experiment, the TEER (Trans-Epithelial Electrical Resistance) values dropped significantly in wells treated with high concentrations of Q3,4'-DM. What does this mean?
Answer: A significant drop in TEER values indicates a loss of monolayer integrity. The tight junctions between the cells are being disrupted, making the cell layer "leaky." This is a critical experimental failure because it invalidates the permeability measurements. The transport you measure is no longer just through or across the cells but is now also occurring between them.
Causality & Troubleshooting:
-
Direct Cytotoxicity: The most likely cause is that Q3,4'-DM is cytotoxic to the Caco-2 cells at that concentration. The compound is killing the cells, leading to the breakdown of the monolayer.
-
Action: You must run a separate cytotoxicity assay (e.g., MTT or LDH release assay) on Caco-2 cells. Determine the concentration at which Q3,4'-DM becomes toxic. Your top concentration in the transport assay must be well below this cytotoxic threshold.
-
-
Assay Buffer Osmolality: Incorrectly prepared buffers (hypertonic or hypotonic) can stress the cells and disrupt tight junctions.
-
Action: Double-check the composition and pH of your transport buffer (e.g., Hanks' Balanced Salt Solution). Ensure it is iso-osmotic.
-
-
Solvent Toxicity: If the concentration of your organic solvent (e.g., DMSO) is too high, it can be directly toxic to the cells.
-
Action: Reconfirm that the final DMSO concentration is non-toxic, typically below 1% for Caco-2 cells.
-
If cytotoxicity is confirmed, the maximum non-toxic concentration becomes the upper limit for your P-gp inhibition assessment.
References
- Yang Su, et al. (2025). Structure of this compound in complex with tubulin provides a rationale for drug design.
- Li, X., et al. (n.d.).
- Guerrero, M. F., et al. (2002). Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. PubMed. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Labs. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Su, Y., et al. (2025).
- Wang, Y., et al. (2023). Quercetin inhibits the metabolism of arachidonic acid by inhibiting the activity of CYP3A4, thereby inhibiting the progression of breast cancer.
- Janssen, A. W., et al. (2021). Cytochrome P450 expression, induction and activity in human induced pluripotent stem cell-derived intestinal organoids and comparison with primary human intestinal epithelial cells and Caco-2 cells. PubMed. [Link]
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician. [Link]
- Evotec. (n.d.). P-glycoprotein Inhibition Service. Evotec. [Link]
- U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. [Link]
- Chen, J., et al. (2018). Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
- U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA. [Link]
- Al-khedr, A. A., et al. (2017).
- Pathak, S. M., et al. (2017).
- Evotec. (n.d.). Cytochrome P450 Induction. Evotec. [Link]
- Basheer, L., & Kerem, Z. (2021). Interindividual Variability in Inhibition and Induction of Cytochrome P450 Enzymes. MDPI. [Link]
- Drugs.com. (n.d.). Quercetin Interactions Checker. Drugs.com. [Link]
- U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. [Link]
- Patsnap. (2025). What are the key in vitro assays to assess CYP inhibition or induction?
- Kammerer, S., & Küpper, J.-H. (2019). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology.
- Chen, J., et al. (2018). Inhibitory effects of quercetin and its major metabolite quercetin‑3‑O‑β‑D‑glucoside on human UDP‑glucuronosyltransferase 1A isoforms by liquid chromatography‑tandem mass spectrometry.
- Li, C., et al. (2012). In vitro inhibition of quercetin and its glycosides on P450 enzyme activities.
- LifeNet Health. (n.d.). CYP Induction Assay. LifeNet Health LifeSciences. [Link]
- Mandíková, J., et al. (2020). Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters. PubMed Central. [Link]
- Chaiyanan, S., et al. (2024). Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities. MDPI. [Link]
- Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. SpringerLink. [Link]
- BioIVT. (n.d.).
- BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. [Link]
- Kendre, P. N., et al. (n.d.). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore. [Link]
- U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
- Polli, J. W., et al. (2001). Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Sugimoto, H., et al. (2011). Establishment of In Vitro P-Glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk Of Drug–Drug Interaction at the Drug Discovery Stage.
- Vicentini, F. T. M. C., et al. (2011). Assessment of in vitro methodologies to determine topical and transdermal delivery of the flavonoid quercetin. Brazilian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. criver.com [criver.com]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Characterization and In Vitro Dissolution Test of Quercetin-Succinic Acid Co-crystals Prepared Using Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 16. Impact of quercetin-induced changes in drug-metabolizing enzyme and transporter expression on the pharmacokinetics of cyclosporine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 18. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Quercetin 3,4'-dimethyl ether
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quercetin 3,4'-dimethyl ether. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of pH on the stability of this flavonoid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to quercetin?
A: this compound is a derivative of quercetin, a widely studied flavonoid.[1] The core structure is a flavone, but with methyl groups (-CH3) attached at the 3 and 4' positions of the quercetin backbone. This methylation of hydroxyl groups can significantly alter the molecule's physicochemical properties, including its solubility, bioavailability, and stability, compared to its parent compound, quercetin.
Q2: At what pH range is this compound expected to be most stable?
A: While specific data for this compound is limited, based on the known behavior of quercetin and other flavonoids, it is expected to be most stable in acidic to mildly acidic conditions (pH 2-6).[2][3][4][5] Flavonoids are generally more stable in acidic environments where their phenolic hydroxyl groups are protonated.[2] As the pH increases into the neutral and alkaline ranges, flavonoids, including quercetin, become increasingly susceptible to degradation.[6][7][8]
Q3: What happens to this compound at neutral to alkaline pH?
A: At neutral to alkaline pH, flavonoids like quercetin undergo deprotonation of their hydroxyl groups, making them more susceptible to oxidative degradation.[6][7] This can lead to the opening of the C-ring and the formation of degradation products. For quercetin, known degradation products include protocatechuic acid and phloroglucinol carboxylic acid.[7] While the methylation at the 3 and 4' positions of this compound may offer some protection against certain degradation pathways, the remaining free hydroxyl groups (at positions 5, 7, and 3') can still be deprotonated at higher pH, rendering the molecule susceptible to degradation.
Q4: I am observing a color change in my this compound solution. What could be the cause?
A: A color change, particularly a shift towards a darker or different hue, is a strong indicator of flavonoid degradation. This is often observed when the pH of the solution becomes neutral or alkaline.[9] The degradation process can lead to the formation of new chromophores, resulting in a visible color change. It is crucial to monitor the pH of your solutions and buffer them appropriately to maintain stability.
Q5: How can I monitor the stability of my this compound samples?
A: The most reliable way to monitor the stability of your samples is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[10][11][12][13] These techniques allow you to quantify the concentration of the parent compound over time and detect the appearance of degradation products. UV-Vis spectrophotometry can also be used to track changes in the absorbance spectrum, which can indicate degradation, but it is less specific than chromatographic methods.[10][14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution. | The pH of the solution is likely neutral or alkaline, leading to rapid degradation. | Immediately measure the pH of your solution. If it is above 6, adjust to a more acidic pH (e.g., pH 4-5) using a suitable buffer. For future experiments, prepare your solutions in a pre-validated acidic buffer. |
| Appearance of unknown peaks in HPLC chromatogram. | These are likely degradation products of this compound. | Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help you to identify and characterize the unknown peaks in your chromatogram. |
| Inconsistent results between experimental replicates. | This could be due to pH fluctuations in your unbuffered solutions or exposure to light and/or elevated temperatures. | Ensure all solutions are consistently buffered. Protect your samples from light by using amber vials or covering them with aluminum foil. Control the temperature of your experiments and storage conditions. |
| Precipitation of the compound from the solution. | The solubility of this compound may be limited in your chosen solvent system, especially if the pH changes. | Verify the solubility of your compound in the chosen solvent at the working pH. You may need to incorporate a co-solvent (e.g., ethanol, methanol) or adjust the pH to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[15][16]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H2O2) solution (3%)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., DAD or UV)
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature and monitor for degradation at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add 3% H2O2.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC at each time point.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a stable buffer (e.g., pH 4 acetate buffer).
-
Incubate at an elevated temperature (e.g., 60°C or 80°C), protected from light.
-
Analyze aliquots by HPLC at various time points.
-
-
Photodegradation:
-
Prepare a solution of this compound in a stable buffer.
-
Expose the solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.
-
Calculate the percentage of degradation for each condition.
Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products
This is a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Diode Array Detector (DAD) or UV Detector
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
Gradient Elution:
-
Start with a gradient of 10-90% B over 20-30 minutes to effectively separate the parent compound from potential degradation products.
-
A typical starting point could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B (re-equilibration).
Flow Rate: 1.0 mL/min Injection Volume: 10-20 µL Detection Wavelength: Monitor at the λmax of this compound (can be determined by DAD) and at other wavelengths to detect degradation products that may have different absorbance maxima.
Visualizations
Logical Workflow for Investigating pH Stability
Caption: Workflow for pH stability testing of this compound.
Hypothesized Degradation Pathway at Alkaline pH
Caption: Hypothesized degradation pathway of this compound at alkaline pH.
References
- Zhong, X., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-10. [Link]
- López-Figueroa, M., et al. (2021). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
- Makris, D. P., & Rossiter, J. T. (2001). Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants. MDPI. [Link]
- Cabrita, L., et al. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Taylor & Francis Online. [Link]
- Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
- Bhaskaran, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Kondratyuk, T. P., & Pezzuto, J. M. (2004). Kinetics of Qt thermal degradation (100 μmol L⁻¹) at pH 7.5 and 90 °C...
- Sari, Y., & Sianipar, I. (2017). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review.
- Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
- El-Shabrawy, Y., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. PubMed. [Link]
- Naidoo, D., et al. (2016). The Effect of pH, Time and Temperature on Forced Degradation Studies of Quercetin in Presence of Polymers.
- Bajaj, S., et al. (2016).
- Li, Y., et al. (2016). Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins. Journal of the Serbian Chemical Society. [Link]
- Ferreira, A. S., et al. (2023).
- Ferreira, A. S., et al. (2023).
- de Oliveira, A. M., et al. (2017). Analytical method by hplc-dad allows quantification of quercetin marker in standardized extract of anadenanthera colubrina var. SciSpace. [Link]
- Li, Y., et al. (2016). Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and coexisted proteins.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 9. tandfonline.com [tandfonline.com]
- 10. gijhsr.com [gijhsr.com]
- 11. mdpi.com [mdpi.com]
- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Developing Delivery Systems for Methylated Flavonoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the encapsulation and delivery of methylated flavonoids. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to overcome common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Methylated flavonoids are a promising class of compounds, often exhibiting enhanced metabolic stability and membrane transport capabilities compared to their unmethylated counterparts.[1][2] However, like most flavonoids, they frequently suffer from poor aqueous solubility, which limits their bioavailability and therapeutic potential.[3][4][5][6][7] Encapsulation into advanced delivery systems is a critical strategy to overcome these limitations.[8][9][10][11][12] This guide addresses the specific challenges you may encounter in the lab, from initial formulation to final sterilization.
Section 1: Formulation & Encapsulation Troubleshooting Guide
The foundation of a successful delivery system is a robust and reproducible formulation process. This section tackles the most frequent and critical issues encountered during the encapsulation of methylated flavonoids into common nanocarrier systems.
Core Experimental Workflow: An Overview
The development process follows a logical progression from formulation to characterization and functional testing. Understanding this flow is key to diagnosing issues effectively.
Caption: General workflow for nanoparticle delivery system development.
Problem 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%)
Symptom: You've formulated your nanoparticles, but upon analysis, you find that less than 50% of your initial methylated flavonoid has been successfully encapsulated.
Expert Insight: Low EE% is one of the most common roadblocks. It typically points to an incompatibility between the flavonoid, the carrier material, and the solvent system during the critical, rapid phase of nanoparticle formation. The flavonoid is either "leaking" into the aqueous phase or precipitating out before it can be entrapped.
Caption: Troubleshooting logic for low encapsulation efficiency.
Table 1: Troubleshooting Guide for Low Encapsulation Efficiency (EE%)
| Potential Cause | Troubleshooting Step | Scientific Rationale | Expected Outcome |
|---|---|---|---|
| Poor Flavonoid Solubility | Screen alternative organic solvents (e.g., acetone, acetonitrile, THF) or use a co-solvent system. | The flavonoid must be fully dissolved in the organic phase before it is introduced to the aqueous anti-solvent. If not, it will precipitate separately rather than co-precipitate with the carrier. | Clear, non-saturated organic phase solution. A 10-30% increase in EE%. |
| Drug-Carrier Immiscibility | For polymeric NPs, switch to a polymer with different end-groups (e.g., ester-terminated vs. carboxyl-terminated PLGA). For lipid NPs, add a co-lipid or pegylated lipid. | The flavonoid and carrier need favorable intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) to be entrapped effectively.[13] | Increased affinity between drug and carrier, leading to higher EE% (>70%).[14] |
| Premature Drug Precipitation | Increase the stirring speed or sonication power during the addition of the organic phase to the aqueous phase. | Rapid mixing ensures that the polymer/lipid precipitates and entraps the drug simultaneously. Slow mixing allows the drug to precipitate out before the carrier can form a matrix around it.[6] | A significant jump in EE% and potentially smaller, more uniform particles. |
| High Drug-to-Carrier Ratio | Systematically decrease the initial amount of methylated flavonoid relative to the carrier material. Start with a 1:20 ratio and move to 1:10 and 1:5. | The carrier has a finite capacity for encapsulation. Overloading the system leads to "free" drug that cannot be incorporated.[14] | Identification of an optimal ratio where EE% is maximized (>80%) before plateauing. |
Problem 2: Poor Particle Size Control & High Polydispersity Index (PDI)
Symptom: Your Dynamic Light Scattering (DLS) results show an average particle size >500 nm, a PDI >0.3, or multiple peaks, indicating an unstable or heterogeneous formulation.
Expert Insight: Particle size and PDI are critical quality attributes that dictate the in vivo fate of your delivery system. Large or polydisperse particles are often rapidly cleared by the reticuloendothelial system (RES) and may not reach the target site. The issue almost always lies in the kinetics of precipitation and the stabilizing forces at play.
Table 2: Troubleshooting Guide for Particle Size and PDI
| Potential Cause | Troubleshooting Step | Scientific Rationale | Expected Outcome |
|---|---|---|---|
| Slow Particle Formation | Increase the rate of addition of the organic phase to the aqueous phase. Increase the mixing energy (stirring/sonication). | Faster precipitation leads to the nucleation of more, smaller particles rather than the growth of fewer, larger ones. This is a core principle of methods like nanoprecipitation.[6] | Decrease in Z-average diameter. PDI should fall below 0.2. |
| Insufficient Stabilization | Increase the concentration of the stabilizer (e.g., PVA, Poloxamer, Chitosan) in the aqueous phase. | The stabilizer adsorbs to the nanoparticle surface as it forms, preventing aggregation through steric or electrostatic repulsion. Insufficient coverage leads to clumping.[10] | Stable formulation with a consistent particle size over time. Zeta potential may shift depending on the stabilizer used. |
| Carrier Concentration Too High | Decrease the concentration of the polymer or lipid in the organic phase. | A higher concentration of the carrier material can lead to increased viscosity of the organic phase, slowing down diffusion and resulting in larger particles. | Reduction in particle size. An optimal concentration will yield the smallest, most stable particles. |
| Aggregation Post-Formulation | Ensure the zeta potential is sufficiently high (ideally > |25| mV) for electrostatic stabilization. If not, add a charged stabilizer or adjust the pH. | A high surface charge creates repulsive forces between particles, preventing them from aggregating.[13] A zeta potential close to zero indicates high instability. | A stable, monodisperse suspension with a PDI < 0.15. |
Section 2: Characterization FAQs
Accurate characterization is non-negotiable. If you can't measure it properly, you can't improve it. This section answers common questions about the analytical techniques required for delivery system development.
Q1: How do I accurately quantify the amount of methylated flavonoid encapsulated in my nanoparticles?
A1: The gold-standard technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[15] This method is highly specific, sensitive, and reproducible.
The process involves separating the encapsulated drug from the free drug, lysing the nanoparticles to release the drug, and then quantifying it against a standard curve.
Protocol 2: Quantification of Encapsulation Efficiency (EE%)
-
Separation of Free Drug:
-
Place 1 mL of your nanoparticle suspension into a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at a speed sufficient to separate the aqueous phase (filtrate) containing the free, unencapsulated drug from the nanoparticles (retentate). Typically, 14,000 x g for 15 minutes.
-
Carefully collect the filtrate and measure its volume. This contains your "Free Drug" .
-
-
Quantification of Total Drug:
-
Take 100 µL of the original, un-centrifuged nanoparticle suspension.
-
Add 900 µL of a strong organic solvent (e.g., acetonitrile or methanol) that will dissolve both the nanoparticle carrier and the flavonoid. This lyses the particles.
-
Vortex vigorously for 1 minute and centrifuge at high speed to pellet the precipitated carrier material.
-
The supernatant contains the "Total Drug" .
-
-
HPLC Analysis:
-
Prepare a standard curve of your methylated flavonoid (e.g., 1-100 µg/mL) in the mobile phase.
-
Inject the "Free Drug" sample and the "Total Drug" sample supernatant onto the HPLC system.
-
Typical HPLC Conditions:
-
-
Calculation:
-
Use the standard curve to determine the concentration of flavonoid in each sample.
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Q2: My DLS results are inconsistent. What am I doing wrong?
A2: Dynamic Light Scattering (DLS) is highly sensitive to contaminants and improper sample preparation. Inconsistency usually stems from one of these areas:
-
Contamination: Dust and other particulates will scatter light intensely, skewing results towards larger sizes. Always use filtered solvents and meticulously clean cuvettes.
-
Concentration: Samples that are too concentrated can cause multiple scattering events, leading to an underestimation of particle size. If your count rate is too high, dilute the sample with filtered deionized water or PBS.
-
Sample Quality: Ensure your sample is well-suspended. Gently invert the cuvette before measurement, but do not vortex, as this can introduce air bubbles.
Table 3: Comparison of Key Characterization Techniques
| Technique | What It Measures | Key Strengths | Common Pitfalls |
|---|---|---|---|
| DLS | Hydrodynamic diameter, Polydispersity Index (PDI) | Fast, easy to use, provides information on population distribution. | Sensitive to contamination, provides an intensity-weighted average which can be skewed by a few large particles. |
| Zeta Potential Analysis | Surface charge of particles | Excellent predictor of colloidal stability.[16] | Highly dependent on the pH and ionic strength of the dispersant. |
| HPLC-UV | Drug concentration | Highly accurate and reproducible for quantification.[17][18] | Requires method development (column, mobile phase), cannot provide size or morphology data. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and internal structure | Provides direct visual evidence of your nanoparticles. | Requires specialized equipment, sample preparation can introduce artifacts (drying effects), analyzes a very small sample area. |
Section 3: Advanced Topics - Troubleshooting & FAQs
Once you have a stable formulation, new challenges arise as you move towards in vitro and in vivo applications.
Problem 3: My formulation needs to be sterile for cell culture/in vivo studies. How can I sterilize it without destroying my nanoparticles?
Expert Insight: Sterilization is a critical step that is often overlooked in early-stage research. Many standard methods can be destructive to delicate nanoparticle formulations.[19][20] Autoclaving, for example, uses high heat and pressure that can melt lipid nanoparticles or cause aggregation in polymeric systems.[21][22] The choice of method is highly dependent on the composition of your carrier.
Caption: Decision tree for selecting an appropriate sterilization method.
Table 4: Troubleshooting Sterilization Methods
| Method | Advantages | Disadvantages & Risks | Best For |
|---|---|---|---|
| Sterile Filtration (0.22 µm) | Fast, inexpensive, avoids heat and radiation.[21] | Can clog with viscous or concentrated formulations. May alter particle integrity or cause drug loss due to filter adsorption.[21] | Thermosensitive polymeric and lipid nanoparticles with a mean diameter well below 200 nm.[21] |
| Autoclaving (Moist Heat) | Simple, effective, widely available.[19][22] | High heat can melt lipids, degrade polymers, and cause irreversible aggregation.[22][23] Not suitable for heat-labile drugs. | Thermally stable inorganic nanoparticles (e.g., gold, iron oxide) or some robust mineral-based carriers.[19] |
| Gamma Irradiation | Highly effective, can be performed on the final packaged product. | Can cause polymer chain scission, cross-linking, or generate free radicals that degrade the drug or carrier.[20][22][23] Requires specialized facilities. | Formulations that are incompatible with both heat and filtration. Dose must be carefully optimized. |
CRITICAL STEP: Always re-characterize your formulation (size, PDI, zeta potential, EE%) after any sterilization procedure to confirm that its critical quality attributes have not been compromised.[19][20]
Q4: What are the biggest challenges when trying to scale up my nanoparticle formulation from the lab bench (10 mL) to a preclinical batch (1 L)?
A4: Scale-up is a significant challenge in nanomedicine.[24][25][26] The fluid dynamics and heat transfer properties that govern nanoparticle formation at the bench scale do not translate linearly to larger volumes.[27]
-
Mixing Inefficiency: The biggest hurdle is achieving the same rapid, homogenous mixing in a 1 L vessel as you do in a 20 mL vial. Slower, less efficient mixing at scale leads to larger, more polydisperse particles.
-
Batch-to-Batch Reproducibility: Minor variations in parameters (temperature, addition rate, stirring speed) that are negligible at a small scale can cause major deviations in large batches.[24][27]
-
Solution: Implement strict process controls. Automate the addition of the organic phase using a syringe pump to ensure a constant rate. Precisely control the temperature of the aqueous phase.
-
-
Downstream Processing: Handling larger volumes for purification (e.g., tangential flow filtration instead of centrifugation) and solvent removal (e.g., rotary evaporation) requires different equipment and optimization.[25]
References
- Bernal, V., et al. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications.
- Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applic
- Salas-Hinojosa, S., et al. (2022). Nanoparticle sterilization methods for biomedical applications in animals. Agro Productividad. [Link]
- Jabal, H. F., et al. (2011). Sterilization of Silver Nanoparticles Using Standard Gamma Irradiation Procedure Affects Particle Integrity and Biocompatibility.
- Montalvo-Quirós, S., et al. (2020). The Effect of Sterilization on the Characteristics of Silk Fibroin Nanoparticles. MDPI. [Link]
- Wang, R., et al. (2023).
- Buonocore, A., et al. (2023). Polymeric Systems for the Controlled Release of Flavonoids.
- Gharbavi, M., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles.
- Gharbavi, M., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. MDPI. [Link]
- Gharbavi, M., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans. Encyclopedia.pub. [Link]
- Costa, C., et al. (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review.
- Sharma, D., et al. (2023). Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders.
- Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. (2022). Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]
- Ab Kadir, R., et al. (2016). Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique.
- Gharbavi, M., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles.
- Tereshchuk, L.V., et al. (2022). Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids.
- Nanotechnology partially overcomes the defects of flavonoids such as.... (n.d.).
- Mihele, D., et al. (2022).
- Analytical Techniques for the Identification and Quantification of Flavonoids. (2019).
- Ferreira, I., et al. (2021).
- Abotaleb, M., et al. (2020). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]
- Mocan, A., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity.
- Chapter - Nano-therapeutics of Flavonoids-loaded Polymeric Drug Delivery Systems. (2021).
- Herrera-Balandrano, D.D., et al. (2021). Some Nanocarrier's Properties and Chemical Interaction Mechanisms with Flavones. MDPI. [Link]
- Ferreira, I., et al. (2022). Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives.
- Sharifi-Rad, J., et al. (2021). Encapsulation Systems for Delivery of Flavonoids: A Review. Biointerface Research in Applied Chemistry. [Link]
- Paliwal, R., et al. (2014). Nanomedicine Scale-up Technologies: Feasibilities and Challenges.
- Patrulea, V., et al. (2025). Flavonoid-Based Nanogels: A Comprehensive Overview.
- Structure, bioactivity, and synthesis of methylated flavonoids. (2024).
- Paliwal, R., et al. (2014). Nanomedicine scale-up technologies: feasibilities and challenges. PubMed. [Link]
- Nanomedicine Scale-Up Technologies: Feasibilities and Challenges | Request PDF. (2014).
- New Study Reviews Chromatography Methods for Flavonoid Analysis | LCGC International. (2025).
- (PDF) Challenges Posed by The Scale-Up of Nanomedicines. (2025).
- Berhow, M.A. (2002).
- Identification of Structural Isomers of Methylated Flavonoids by UHPLC Coupled with High Resolution Q-TOF Mass Spectrometry. (2014). Ingenieria Analitica Sl. [Link]
- Gouveia, L.F., et al. (2022). Flavonoids-Based Delivery Systems towards Cancer Therapies.
- Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?. (n.d.). Drug Development & Delivery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modern analytical techniques for flavonoid determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 21. revista-agroproductividad.org [revista-agroproductividad.org]
- 22. mdpi.com [mdpi.com]
- 23. Sterilization of Silver Nanoparticles Using Standard Gamma Irradiation Procedure Affects Particle Integrity and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanomedicine scale-up technologies: feasibilities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Sonication-Assisted Dissolution of Quercetin 3,4'-dimethyl ether
Introduction
Quercetin 3,4'-dimethyl ether is a methylated flavonoid derivative of quercetin, exhibiting various biological activities, including anti-inflammatory and anti-lipid peroxidation properties.[1] A common bottleneck in its experimental use is its poor solubility in aqueous solutions, a characteristic stemming from its moderately lipophilic nature (calculated LogP of 1.85).[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively dissolving this compound using sonication, a widely adopted physical method for enhancing the solubilization of poorly soluble compounds.
This document moves beyond a simple protocol, offering insights into the underlying principles, detailed troubleshooting for common issues, and a framework for optimizing the dissolution process to maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to dissolve, particularly in aqueous media?
A1: The dissolution challenge arises from the molecule's chemical structure. The methylation of two hydroxyl groups reduces the compound's capacity for hydrogen bonding with polar solvents like water, while simultaneously increasing its lipophilic (fat-loving) character.[2] Consequently, it shows practically negligible solubility in pure water but excellent solubility in nonpolar and moderately polar organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, ethyl acetate, chloroform, and dichloromethane.[1][2]
Q2: How does sonication facilitate the dissolution of compounds like this compound?
A2: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent. This process involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles generates intense localized energy, creating microjets and shockwaves that bombard the surface of the solid compound. This mechanical agitation breaks down particle agglomerates, reduces particle size, and increases the surface area available for interaction with the solvent, thereby accelerating the rate of dissolution.
Q3: Is there a risk of degrading this compound with sonication?
A3: Yes, prolonged or high-intensity sonication can potentially lead to compound degradation. The energy from acoustic cavitation can generate reactive oxygen species (sonolysis) and create localized hot spots.[3] Studies on related flavonoids have shown that extended sonication times or excessive power can lead to the hydrolysis of glycosides and degradation of the core flavonoid structure.[4] Therefore, it is crucial to use the minimum effective sonication energy and time and to control the temperature of the process.
Q4: Which solvents are recommended for preparing a stock solution of this compound?
A4: Based on its solubility profile, the following solvents are highly recommended for preparing concentrated stock solutions:
For many biological assays, DMSO is the preferred starting solvent. A concentrated stock in DMSO can then be diluted into an aqueous buffer, though care must be taken to avoid precipitation.[5][6][7]
Q5: Should I use a sonication bath or a probe sonicator?
A5: The choice depends on your required energy input and sample volume.
-
Sonication Bath: Provides indirect, lower-intensity sonication. It is suitable for routine dissolution of small-volume samples where gentle energy input is sufficient. It is less prone to causing degradation.
-
Probe Sonicator: Delivers direct, high-intensity sonication to the sample. It is more efficient for difficult-to-dissolve compounds or larger volumes but carries a higher risk of sample heating and degradation. Careful control of power and duration is essential. For initial trials, a sonication bath is often the safer choice.
Experimental Protocol: Sonication-Assisted Dissolution
This protocol provides a standardized workflow for dissolving this compound.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Appropriate glass vial (e.g., borosilicate glass vial with a screw cap)
-
Ultrasonic bath or probe sonicator
-
Vortex mixer
Methodology:
-
Preparation:
-
Accurately weigh the desired amount of this compound powder and place it in a clean, dry glass vial.
-
Add the selected solvent to the vial to achieve the target concentration. Ensure the vial is not more than two-thirds full to allow for effective mixing.
-
-
Pre-Mixing:
-
Cap the vial securely.
-
Briefly vortex the mixture for 30-60 seconds to break up large clumps and create a uniform suspension. This step is crucial as it ensures even exposure of the compound to ultrasonic energy.
-
-
Sonication:
-
For an Ultrasonic Bath:
-
Fill the bath with water, ensuring the water level is appropriate for the size of your vial. Add a drop of surfactant (e.g., dish soap) to the water to improve energy transmission.
-
Place the vial in a holder within the bath. The water level in the bath should be equal to or slightly above the solvent level in the vial.
-
Sonicate in short bursts (e.g., 5-10 minutes). After each burst, remove the vial and visually inspect for undissolved particles. If necessary, briefly vortex the sample before returning it to the bath.
-
Monitor the bath temperature to prevent excessive heating, which could accelerate solvent evaporation or compound degradation.[4]
-
-
For a Probe Sonicator:
-
Select a probe size appropriate for your sample volume.
-
Set the sonicator to a low power setting (e.g., 20-30% amplitude).
-
Insert the probe tip into the suspension, ensuring it is submerged approximately halfway into the liquid but not touching the vial walls or bottom.
-
Process the sample in short pulses (e.g., 10 seconds ON, 15 seconds OFF) to prevent heat buildup. Place the sample vial in an ice bath during this process for temperature control.
-
Continue for a total processing time of 1-2 minutes, then visually inspect.
-
-
-
Post-Sonication Handling:
-
After sonication, visually inspect the solution against a light source to confirm that all particulate matter has dissolved. The solution should be clear and free of visible solids.
-
For applications requiring sterility, the final solution can be filtered through a 0.22 µm syringe filter compatible with the solvent used (e.g., PTFE for organic solvents).
-
It is recommended to prepare and use the solution on the same day. If storage is necessary, store in a tightly sealed vial at -20°C, protected from light. Before use, allow the solution to come to room temperature before opening.
-
Troubleshooting Guide
Q: I've sonicated for 15 minutes, but there are still undissolved particles in the vial. What should I do?
A: This indicates that the dissolution limit under the current conditions has been reached or the process needs optimization.
-
Causality: The energy input may be insufficient to overcome the lattice energy of the crystal, or the concentration may be too high for the chosen solvent.
-
Solutions:
-
Increase Sonication Time: Continue sonicating in 5-minute increments, with visual checks after each interval. Be mindful of potential degradation with extended times.
-
Gentle Warming: For thermally stable compounds, warming the vial to 37°C in a water bath while sonicating can significantly improve solubility.[1]
-
Increase Power (with caution): If using a probe sonicator, increase the amplitude by 5-10%. If using a bath, ensure it is properly degassed for maximum efficiency.
-
Reduce Concentration: Your target concentration may exceed the solubility limit. Try preparing a more dilute solution.
-
Change Solvent: If the compound remains insoluble, consider a different organic solvent from the recommended list.[1][2]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete dissolution.
Q: My solution was clear after sonication, but a precipitate formed after I diluted it into my aqueous cell culture medium. Why did this happen?
A: This is a classic case of solvent-shifting precipitation.
-
Causality: this compound is highly soluble in your organic stock solvent (e.g., DMSO) but poorly soluble in the final aqueous medium.[2] When the stock solution is added to the buffer, the solvent composition changes dramatically, causing the compound to crash out of the solution as it can no longer be supported.
-
Solutions:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 1%, to minimize both precipitation and potential cellular toxicity.
-
Use a Co-solvent System: For animal experiments or challenging formulations, a co-solvent system (e.g., DMSO, PEG300, Tween-80, and saline) may be necessary to maintain solubility.[8]
-
Incorporate Surfactants or Cyclodextrins: The addition of a small amount of a non-ionic surfactant (like Tween® 80) or complexing agents like β-cyclodextrin to the final aqueous medium can help maintain the flavonoid in solution.[9][10]
-
Add Stock to Medium Slowly: Add the stock solution dropwise to the vortexing aqueous medium to facilitate rapid dispersion and minimize localized high concentrations that promote precipitation.
-
Q: The color of my solution changed after sonication. Should I be concerned?
A: A distinct color change (e.g., from pale yellow to brown) can be an indicator of compound degradation.
-
Causality: Flavonoids can be susceptible to oxidation or structural changes when exposed to excessive energy. This could be due to overheating or the generation of free radicals during prolonged sonication.
-
Solutions:
-
Run a Control: Compare the sonicated sample to a control sample dissolved by gentle agitation or stirring alone (if possible) to see if the color change is specific to the sonication process.
-
Reduce Sonication Intensity: Use a lower power setting or shorter sonication intervals with cooling periods in between.
-
Purge with Inert Gas: Before sealing and sonicating, gently bubble an inert gas like argon or nitrogen through the solvent to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Analytical Verification: If compound integrity is critical, analyze the pre- and post-sonication samples using HPLC or LC-MS to check for the appearance of degradation peaks and confirm the concentration of the parent compound.
-
Data Summary Table
| Solvent | Suitability for this compound | Recommended Starting Parameters (Bath) | Key Considerations |
| DMSO | Excellent solubility[2] | 15-20 min @ RT | Ideal for high-concentration stocks. Ensure final concentration in aqueous media is low (<1%). |
| Acetone | Excellent solubility[2] | 10-15 min @ RT | High volatility; ensure vial is tightly sealed. Good for applications where DMSO is not suitable. |
| Ethanol | Limited but measurable solubility[2] | 20-30 min @ RT, may require warming | Often used in mixtures with water for flavonoid extraction.[11][12] Purity matters; absolute ethanol is better than aqueous ethanol. |
| Ethyl Acetate | Excellent solubility[2] | 10-15 min @ RT | Useful for extractions and some analytical preparations. |
| Aqueous Buffers | Practically negligible solubility[2] | Not recommended for primary dissolution | Only for final, highly dilute solutions, often requiring co-solvents or other excipients.[9][10] |
References
- Title: Buy this compound | 33429-83-3 Source: Smolecule URL
- Title: Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv.
- Title: this compound | CAS:33429-83-3 | Flavonoids | High Purity Source: BioCrick URL
- Title: Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv.
- Title: Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Flavonoids Source: Benchchem URL
- Title: Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound Source: Google Patents URL
- Title: Which solvent is suitable for quercetin solubility?
- Title: PRODUCT INFORMATION - Quercetin (hydrate)
- Title: How to dissolve quercetin 100% ?
- Title: Effect of solvent on the stability of quercetin under ultrasound...
- Title: Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels - PMC Source: NIH URL
- Title: What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?
Sources
- 1. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Buy this compound | 33429-83-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 11. Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
Technical Support Center: Filtering Quercetin 3,4'-dimethyl ether Solutions for Cell Culture
Welcome to the technical support center for handling Quercetin 3,4'-dimethyl ether in your research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing and filtering this compound for cell culture experiments. Given its hydrophobic nature, proper technique is paramount to ensure accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by researchers.
Q1: I've just added my this compound stock to my cell culture media, and it immediately turned cloudy. What's happening?
A1: You are likely observing precipitation of the compound. This is a very common issue with hydrophobic molecules like this compound and is typically caused by two main factors:
-
Exceeding Aqueous Solubility: The final concentration you are trying to achieve in your aqueous cell culture medium is higher than the compound's solubility limit.[1] this compound has very limited solubility in water.[2]
-
Solvent Shock: You are experiencing a phenomenon called "solvent shock."[1] This happens when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous media. The abrupt change in solvent polarity causes the compound to crash out of solution before it can be properly dispersed.[1]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3][4] This compound is readily soluble in DMSO.[2] For cell culture, it is crucial to prepare a concentrated stock so that the final volume of DMSO added to your media is minimal, ideally less than 0.5% and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[5]
Q3: What type of syringe filter should I use to sterilize my stock solution?
A3: Choosing the correct syringe filter is critical to prevent compound loss and ensure sterility. For a DMSO stock solution of this compound, a hydrophilic Polytetrafluoroethylene (PTFE) syringe filter with a 0.22 µm pore size is highly recommended.
-
Membrane Choice (Hydrophilic PTFE): PTFE offers the highest chemical resistance to solvents like DMSO.[6][7] A hydrophilic PTFE membrane is preferred for this application as it is engineered for low protein and small molecule binding, minimizing the risk of your compound adsorbing to the filter.[8] Other compatible options with low analyte binding include Polyvinylidene fluoride (PVDF).[9] Avoid nylon membranes, as they can exhibit high binding to small molecules.[8]
-
Pore Size (0.22 µm): This is the industry standard for sterile filtration, as it effectively removes bacteria.[10][11]
Q4: My syringe filter is clogging during the filtration of my stock solution. What can I do?
A4: Clogging typically indicates the presence of undissolved particulates or that the compound is precipitating during the filtration process. First, ensure the compound is fully dissolved in DMSO. You can warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[3] If it still clogs, it's possible your stock concentration is too high and is not stable. Try preparing a slightly lower concentration stock solution.
Q5: How can I be sure that this compound isn't sticking to the filter, which would lower my final concentration?
A5: This is a valid concern known as analyte binding. The best way to mitigate this is by selecting a filter membrane with low binding characteristics, such as hydrophilic PTFE or PVDF.[8] To validate your setup, you could perform a simple quality control check: filter a known concentration of your compound and measure the concentration of the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will allow you to quantify any loss due to filter binding.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to resolving complex issues.
Guide 1: Precipitate Forms Immediately Upon Addition to Media
If you observe cloudiness, haziness, or visible particles the moment you add your DMSO stock to the cell culture medium, consult the table below.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final working concentration of this compound is above its saturation point in the aqueous media. The methylated form of quercetin is more lipophilic and less water-soluble.[2][12] | Perform a solubility test to find the maximum soluble concentration in your specific media (See Protocol 3). Start your experiments with a lower, fully soluble concentration. |
| "Solvent Shock" | The rapid change in polarity when a concentrated DMSO stock hits the bulk aqueous media prevents proper molecular dispersion, causing the compound to aggregate and precipitate.[1] | Add the stock solution drop-wise into the vortex of the media while gently swirling or vortexing. This ensures rapid dispersion.[13] Pre-warming the media to 37°C can also improve solubility.[1] |
| High Final DMSO Concentration | If the volume of DMSO added is too high (e.g., >1%), it can alter the solvent properties of the entire medium, potentially reducing the solubility of other media components and stressing the cells. | Prepare a more concentrated primary stock solution in DMSO. This allows you to add a smaller volume to achieve the same final concentration, keeping the final DMSO percentage at an acceptable level (≤0.1%).[13] |
| Stock Solution Instability | The compound may have precipitated out of the DMSO stock solution itself, especially after freeze-thaw cycles or if not stored properly. | Before use, always bring the stock solution to room temperature and vortex thoroughly. Visually inspect it against a light source to ensure it is a clear, particulate-free solution. Prepare fresh stock solutions regularly.[5] |
Guide 2: Precipitate Forms Over Time in the Incubator
If your solution is clear initially but develops a precipitate after several hours or days in the incubator, consider these factors.
| Potential Cause | Scientific Explanation | Recommended Solution |
| pH Shift in Media | As cells metabolize, they produce acidic byproducts (like lactic acid), which lower the pH of the medium. Flavonoid stability can be pH-dependent.[14] This pH shift can decrease the solubility of your compound over time.[13] | Ensure you are using the correct media formulation for your incubator's CO2 concentration to maintain proper buffering. For long-term experiments, consider changing the media more frequently to remove metabolic waste and stabilize the pH. |
| Interaction with Media Components | Components in the media, especially proteins from Fetal Bovine Serum (FBS), can interact with small molecules.[13] While sometimes this can aid solubility, in other cases it could lead to the formation of insoluble complexes. | Test the stability of your compound in both serum-free and serum-containing media to determine if serum is a contributing factor. If your cells can tolerate it, reducing the serum concentration may help. |
| Evaporation | Inadequate sealing of culture plates or flasks can lead to evaporation of water from the medium. This increases the concentration of all solutes, including your compound, potentially pushing it past its solubility limit.[13] | Ensure culture vessels are properly sealed (but still allow for gas exchange if required). Monitor the humidity levels in your incubator to minimize evaporation. |
| Compound Instability/Degradation | Over time and under incubator conditions (37°C, humidity), the compound itself may degrade into less soluble byproducts. Flavonoids can be susceptible to degradation at physiological temperatures.[15] | Prepare fresh working solutions for each experiment rather than storing diluted solutions. If possible, conduct a time-course stability study by incubating the compound in cell-free media and checking for precipitation at different time points. |
Section 3: Protocols & Methodologies
Follow these validated protocols to ensure consistency and minimize issues.
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Weighing: Using an analytical balance, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous, sterile-filtered DMSO to achieve your target stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, warm the solution to 37°C for 5-10 minutes and sonicate in a water bath for 5-10 minutes until the solution is completely clear.[3]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm hydrophilic PTFE or PVDF syringe filter.[8][10]
-
Filtering: Slowly and carefully push the plunger to filter the solution into a new sterile, light-protected tube (e.g., an amber cryovial). Do not apply excessive pressure.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Recommended Filtration and Dilution Workflow for Cell Culture
This workflow is designed to minimize precipitation and ensure accurate delivery of the compound to your cells.
Caption: Workflow for preparing and diluting this compound.
Protocol 3: Determining the Maximum Soluble Concentration
-
Prepare Dilutions: Create a serial dilution of your this compound stock solution in your specific cell culture medium (including serum, if applicable) to cover a range of concentrations above and below your target.
-
Incubate: Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) in a clear multi-well plate.
-
Observe: Visually inspect for any signs of precipitation (cloudiness, particles) against a dark background immediately after preparation and at several time points (e.g., 1, 4, 12, and 24 hours).[13]
-
Microscopic Examination: For a more sensitive assessment, place a small drop of the solution on a microscope slide and look for crystalline structures.[1]
-
Determine Limit: The highest concentration that remains completely clear and free of precipitate for the duration of your planned experiment is your maximum working soluble concentration.
Section 4: Technical Deep Dive: Filter Membrane Selection
The choice of filter membrane is arguably the most critical step in this process. An incorrect choice can lead to loss of your compound or contamination of your experiment.
Troubleshooting Logic for Filtration Issues
Caption: Decision tree for troubleshooting common filtration problems.
Comparison of Common Syringe Filter Membranes
The following table summarizes the properties of common filter membranes to help you make an informed choice for filtering DMSO-based solutions of hydrophobic compounds.
| Membrane Material | Chemical Compatibility (DMSO) | Analyte Binding (Small Molecule) | Recommended for this Application? |
| Hydrophilic PTFE | Excellent | Very Low [8] | Highly Recommended |
| PVDF (Polyvinylidene fluoride) | Good | Low [9] | Recommended |
| PES (Polyethersulfone) | Good | Low-Moderate[11] | Acceptable Alternative |
| Nylon | Good | High [8][16] | Not Recommended |
| Cellulose Acetate (CA) | Poor (Not for organic solvents)[17] | Low[17] | Not Recommended |
| Hydrophobic PTFE | Excellent | High (Requires pre-wetting)[6] | Not Recommended (for direct filtration) |
References
- simsii, inc. (2021, August 4). The Best Guide to Choosing a Syringe Filter for Cell Culture.
- GMP Plastics. (2025, March 4). How to Choose the Right Syringe Filter.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- KNAUER Store. (2024, September 30). Choosing the Right Membrane for Syringe Filters.
- Hawach. Knowledge and How to Select Syringe Filters.
- Cobetter Filtration. (2024, January 12). How to Choose a Syringe Filter?
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- BioCrick. This compound.
- ResearchGate. (2025, November 13). What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?
- Quora. (2015, November 20). What kinds of filters can purify small molecules?
- Hawach. (2025, September 25). Main Applications of Hydrophobic and Hydrophilic PTFE Membrane Filter.
- ResearchGate. (2018, July 22). How to dissolve reagent grade Quercetin into cell culture medium?
- Preprints.org. (2020, July 5). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity.
- PubChem. This compound.
- LePure Biotech. Hydrophobic PTFE Cartridge/Bag Filters.
- ChemistryViews. (2019, January 3). Easy Preparation of Quercetin Pentamethyl Ether (QPE).
- National Institutes of Health (NIH). (2023, January 12). Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations.
- ResearchGate. Structure of this compound in complex with tubulin provides a rationale for drug design.
- National Institutes of Health (NIH). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 33429-83-3 [smolecule.com]
- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:33429-83-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. hawachmembrane.com [hawachmembrane.com]
- 7. Hydrophobic PTFE Cartridge/Bag Filters – LePure Biotech [lepurebiotech.com]
- 8. メンブレンラーニングセンター [sigmaaldrich.com]
- 9. hawachfilters.com [hawachfilters.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. cobetter.com [cobetter.com]
- 12. This compound | 33429-83-3 | FQ42736 [biosynth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choosing the Right Membrane for Syringe Filters | KNAUER [store.knauer.net]
- 17. simsiiinc.wordpress.com [simsiiinc.wordpress.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Quercetin 3,4'-dimethyl ether and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Methylation in Flavonoid-Based Cancer Therapy
Quercetin, a ubiquitous dietary flavonoid, has long been a subject of intense research due to its well-documented antioxidant, anti-inflammatory, and, most notably, anticancer properties.[1][2] Its ability to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis makes it an attractive candidate for cancer chemoprevention and therapy.[3][4] However, the clinical translation of quercetin is often hampered by its poor bioavailability, characterized by low aqueous solubility and rapid metabolism in the body.[5][6]
Chemical modification, such as methylation, presents a promising strategy to overcome these limitations. Methylated flavonoids, including Quercetin 3,4'-dimethyl ether, often exhibit improved metabolic stability and bioavailability.[5][6] This guide delves into the comparative anticancer efficacy of this compound and its parent compound, quercetin, by examining the existing experimental evidence.
Comparative Anticancer Potency: An In Vitro Perspective
The cytotoxic effects of quercetin and its methylated derivatives have been evaluated across various cancer cell lines. While direct comparative data for this compound against quercetin is limited, studies on other methylated quercetin analogues provide valuable insights into the potential impact of methylation on anticancer activity.
One study investigating a tetra-methylated quercetin (4Me-Q) in human breast cancer cell lines, MCF-7 and MDA-MB-231, found that this particular methylated form lost its antiproliferative activity compared to quercetin.[5][7] Conversely, another study on mouse epidermal JB6 P+ cells demonstrated that Quercetin-3-methyl ether was more potent than quercetin in suppressing cell growth and transformation.[8]
A study on HCT-116 human colon cancer cells compared the cytotoxicity of various taxifolin and quercetin derivatives. While not a direct comparison with the 3,4'-dimethyl ether, it provides IC50 values for quercetin and its 3-O-methyl derivative, which can be informative.
Table 1: Comparative Cytotoxicity (IC50 Values) of Quercetin and a Methylated Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 | 73 | [7] |
| Quercetin | MDA-MB-231 | 85 | [7] |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MCF-7 | >160 | [7] |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MDA-MB-231 | >160 | [7] |
| Quercetin | CT-26 (Colon Carcinoma) | 27.2 (72h) | [9] |
| Quercetin | LNCaP (Prostate Adenocarcinoma) | 21.7 (72h) | [9] |
Note: The data for 4Me-Q suggests that extensive methylation at these specific positions may diminish cytotoxic activity in these breast cancer cell lines.
This compound, also known as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF), has demonstrated high cytotoxicity against leukemia cells.[10] This suggests that the position and degree of methylation are critical determinants of anticancer potency and that this compound may possess a distinct and potent activity profile.
Mechanistic Insights: A Divergence in Cellular Targets and Pathways
Both quercetin and its methylated derivatives exert their anticancer effects through the modulation of key cellular processes, including apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways. However, the specific mechanisms can differ, highlighting the influence of their structural variations.
Induction of Apoptosis
Quercetin is a well-established inducer of apoptosis in numerous cancer cell lines.[9][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3] Mechanistically, quercetin has been shown to:
-
Increase the expression of pro-apoptotic proteins like Bax.[3]
-
Decrease the expression of anti-apoptotic proteins such as Bcl-2.[3]
-
Induce the release of cytochrome c from mitochondria.[3]
This compound also induces apoptosis, particularly in leukemia cells, through a caspase-dependent intrinsic pathway involving cytochrome c release.[10] A notable feature of this compound is its ability to overcome TRAIL (TNF-related apoptosis-inducing ligand) resistance by enhancing the expression of death receptor 5 (DR5).[12] This suggests a potential therapeutic advantage in cancers that have developed resistance to TRAIL-based therapies.
Cell Cycle Arrest
Quercetin is known to induce cell cycle arrest at various phases, most commonly at the G1 or G2/M phase, depending on the cancer cell type and concentration used.[13] In breast cancer cells, for instance, it can cause G2/M arrest.[14] This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[13]
This compound has been shown to induce a G2/M phase cell-cycle arrest in leukemia cells.[10] Similarly, Quercetin-3-methyl ether also induces G2/M arrest in breast cancer cells.[14] This suggests that the core flavonoid structure is responsible for this effect, which is retained after specific methylation.
Modulation of Signaling Pathways
The anticancer activities of both compounds are underpinned by their ability to interfere with crucial intracellular signaling pathways that govern cancer cell growth and survival.
Quercetin modulates a broad spectrum of signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by quercetin leads to decreased cell proliferation and survival.[4]
-
MAPK/ERK Pathway: Quercetin can inhibit the MAPK/ERK pathway, which is often hyperactivated in cancer.[3]
-
JAK/STAT Pathway: Quercetin has been shown to suppress the JAK/STAT signaling cascade, which is involved in inflammation and cancer progression.[3]
-
p53 Signaling: Quercetin can activate the tumor suppressor p53, leading to apoptosis and cell cycle arrest.[15]
This compound has been shown to induce the phosphorylation of members of the mitogen-activated protein kinases (MAPKs) family.[10] Specifically, its cell-killing effects can be attenuated by inhibiting JNK/SAPK and ERK1/2, indicating the involvement of these MAPK pathways in its mechanism of action.[10] The ability of this compound to enhance DR5 expression also points towards its interaction with pathways regulating death receptor signaling.[12]
Visualizing the Mechanisms
Signaling Pathways
Caption: General workflow for the in vitro comparison of anticancer agents.
Conclusion and Future Directions
The available evidence suggests that methylation of quercetin can significantly alter its anticancer properties, with the specific position and extent of methylation playing a crucial role. While some methylated derivatives may exhibit reduced activity, others, potentially including this compound, may have enhanced potency and distinct mechanistic advantages. The ability of this compound to overcome TRAIL resistance is a particularly promising attribute that warrants further investigation.
To provide a more definitive comparison, future research should focus on:
-
Direct Head-to-Head In Vitro Studies: Conducting comprehensive cytotoxicity screens of this compound and quercetin across a broad panel of cancer cell lines to establish a comparative IC50 profile.
-
Comparative Mechanistic Analyses: Performing detailed molecular studies in the same cell lines to directly compare their effects on apoptosis, cell cycle regulation, and key signaling pathways.
-
In Vivo Efficacy and Bioavailability: Evaluating the in vivo anticancer efficacy of this compound in animal models and comparing it to quercetin, alongside pharmacokinetic studies to assess its bioavailability.
Such studies will be instrumental in determining the therapeutic potential of this compound as a novel and potentially superior anticancer agent derived from a well-known natural product.
References
- Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells.
- 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK p
- A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines.
- Cytotoxicity of quercetin and curcumin in cancer cell lines.
- Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells.
- Molecular Targets Underlying the Anticancer Effects of Quercetin: An Upd
- Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling p
- Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity.
- The Anti-Cancer Effect of Quercetin: Molecular Implic
- Values of the 50% inhibitory concentration (IC 50 ; µg/ml) of quercetin (QUE).
- Cytotoxic potential activity of quercetin deriv
- Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo.
- Quercetin-3-methyl ether is more potent than quercetin in suppressing...
- Structure of this compound in complex with tubulin provides a r
- (PDF) Anticancer Potential of Quercetin: A Comprehensive Review.
- Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A System
- The Anti-Cancer Effect of Quercetin: Molecular Implic
- The anticancer activity of quercetin, luteolin, myricetin, and kaempferol in the development of hepatocellular carcinoma: a narr
- Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update [mdpi.com]
- 4. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. oaepublish.com [oaepublish.com]
- 14. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quercetin 3,4'-dimethyl ether and Other Quercetin Derivatives: A Guide for Drug Discovery and Development
This guide provides a comprehensive comparative analysis of Quercetin 3,4'-dimethyl ether and other key quercetin derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the therapeutic potential of these flavonoids. We will delve into the rationale behind quercetin modification, compare physicochemical and biological properties, and provide detailed, validated protocols for their evaluation.
Introduction: The Rationale for Quercetin Derivatization
Quercetin, a ubiquitous dietary flavonoid, is a powerhouse of biological activity, exhibiting potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical translation is significantly hampered by poor oral bioavailability, stemming from low aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid elimination.[3][4][5][6] To overcome these limitations, medicinal chemists have focused on creating derivatives, primarily through methylation and glycosylation, to enhance the molecule's pharmacokinetic profile and, in some cases, modulate its biological activity.
Methylation, in particular, has emerged as a promising strategy. By replacing one or more of the hydroxyl (-OH) groups with a methoxy (-OCH₃) group, the lipophilicity of the molecule is increased. This can lead to improved membrane permeability and reduced susceptibility to phase II conjugation (glucuronidation and sulfation), the primary metabolic pathways that inactivate and clear quercetin from the body.[7] This guide will focus on a comparative study of this compound against its parent aglycone and other methylated analogs.
The Subjects of Comparison: Structures and Key Properties
The primary compounds under review are Quercetin and its methylated derivatives, where methylation occurs on the B-ring, affecting the catechol moiety critical for antioxidant activity.
| Compound Name | Other Names | Structure | Key Structural Difference |
| Quercetin | 3,3',4',5,7-pentahydroxyflavone | 3',4'-dihydroxy (catechol) | Parent Compound |
| This compound | 3,4'-Dimethoxy-3',5,7-trihydroxyflavone | 3',4'-dimethoxy | Both B-ring hydroxyls methylated |
| Isorhamnetin | 3'-O-methylquercetin | 3'-methoxy, 4'-hydroxy | Methylation at the 3'-position |
| Tamarixetin | 4'-O-methylquercetin | 3'-hydroxy, 4'-methoxy | Methylation at the 4'-position |
Below is a visual representation of the chemical structures.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Comparative Biological Activity
While improving pharmacokinetics is key, any structural modification must ideally preserve or enhance the desired biological effects.
Antioxidant Activity
The antioxidant activity of flavonoids is largely attributed to their ability to donate hydrogen atoms and scavenge free radicals. The catechol (3',4'-dihydroxy) group on the B-ring of quercetin is a primary site for this activity. Methylation of these hydroxyl groups can, therefore, reduce direct radical scavenging potential. [2] However, the story is more complex. Some studies report that methylated derivatives like isorhamnetin and tamarixetin show higher antioxidant activity than quercetin in assays measuring the inhibition of lipid peroxidation. [2][8]This suggests that while direct scavenging (measured by assays like DPPH and ABTS) might be lower, the increased bioavailability and cellular uptake of methylated forms could lead to superior protective effects within biological systems.
Data Summary: Antioxidant Activity (IC₅₀)
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Lipid Peroxidation Inhibition | Reference |
| Quercetin | Lower (More Potent) | Lower (More Potent) | Potent | [9][10] |
| Methylated Derivatives | Higher (Less Potent) | Higher (Less Potent) | Very Potent | [2][8] |
Note: Lower IC₅₀ values indicate greater potency. The general trend is that derivatization of hydroxyl groups decreases direct scavenging activity. [10]The order of activity is often Quercetin > Tamarixetin = Isorhamnetin > fully methylated ethers. [2]
Anti-inflammatory Activity
Quercetin exerts anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and modulating inflammatory signaling pathways such as NF-κB. [9][11] Quercetin derivatives retain significant anti-inflammatory activity. Interestingly, the number of free hydroxyl groups does not always directly correlate with the potential to inhibit inflammatory mediators. [10]This indicates that methylated metabolites present in systemic circulation can contribute significantly to the overall anti-inflammatory effect of a quercetin-rich diet. [10]
Anticancer Activity
Quercetin and its derivatives have demonstrated promising anticancer effects across various cancer types.
-
This compound has been shown to be highly cytotoxic against leukemia cells, inducing apoptosis through a caspase-dependent pathway involving mitochondria and MAPKs. [12]It also shows potential in overcoming TRAIL resistance in tumors by enhancing DR5 expression. [13]* Quercetin-3-methyl ether (Isorhamnetin) inhibits the growth of breast cancer cells and colorectal cancer cells by inducing apoptosis and cell cycle arrest. [14][15]It has been shown to inhibit key cancer signaling pathways like Notch1 and PI3K/Akt. [15]* Acetylated and Methylated Quercetins: A comparative study on breast cancer cells found that acetylated quercetin (4Ac-Q) had significantly higher antitumor activity than quercetin, while a methylated version (4Me-Q) did not induce apoptosis, highlighting that the type and position of modification are critical. [1] A key mechanism for the anticancer effects of many flavonoids is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is common in many cancers and promotes proliferation, survival, and invasion.
Signaling Pathway: Flavonoid-Mediated STAT3 Inhibition
Caption: Inhibition of the JAK/STAT3 signaling pathway by quercetin derivatives.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed, self-validating protocols for key comparative assays.
Protocol 1: DPPH Free Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of ~1.0 at 517 nm.
-
Sample Preparation: Prepare stock solutions of quercetin and its derivatives in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions to test a range of concentrations.
-
Assay Procedure: a. In a 96-well plate, add 20 µL of each sample dilution. b. Add 180 µL of the DPPH solution to each well. c. Include a blank (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox). d. Incubate the plate in the dark at room temperature for 30 minutes. [16]4. Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot % inhibition against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a robust method for assessing intestinal permeability.
-
Cell Culture: a. Seed Caco-2 cells at a density of 2 x 10⁵ cells/cm² onto Transwell polycarbonate membrane inserts (0.4 µm pore size). [17] b. Culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). Replace the medium every 2-3 days.
-
Monolayer Integrity Check: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using an EVOM2 epithelial voltohmmeter. b. Only use monolayers with TEER values ≥ 300 Ω·cm², as this indicates proper tight junction formation. [18][17]3. Transport Experiment (Apical to Basolateral): a. Gently wash the cell monolayer twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). b. Add 0.4 mL of the test compound (e.g., 40 µM in HBSS) to the apical (AP) chamber. [19] c. Add 1.2 mL of fresh HBSS to the basolateral (BL) chamber. d. Incubate at 37°C on an orbital shaker for 2 hours. e. At the end of the incubation, collect samples from both the AP and BL chambers.
-
Sample Analysis: a. Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³).
-
Protocol 3: Western Blot for p-STAT3 Inhibition
This protocol quantifies changes in the activation of the STAT3 protein.
-
Cell Culture and Treatment: a. Plate a relevant cancer cell line (e.g., HeLa, A549) and allow them to adhere. b. Treat cells with various concentrations of the quercetin derivatives for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control for STAT3 activation (e.g., IL-6). [20]2. Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. [21]4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with a primary antibody specific to phosphorylated STAT3 (p-STAT3 Tyr705). c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. b. Strip the membrane and re-probe with an antibody for total STAT3 (t-STAT3) to serve as a loading control. c. Quantify band intensity using densitometry software. Calculate the ratio of p-STAT3 to t-STAT3 to determine the level of inhibition. [20]
Conclusion and Future Directions
The derivatization of quercetin, particularly through methylation, is a highly effective strategy for overcoming its inherent pharmacokinetic limitations. This compound and related compounds demonstrate a compelling profile of enhanced bioavailability and potent, sometimes modulated, biological activities.
-
Key Insight: While methylation may slightly reduce direct antioxidant radical scavenging, the significant potential for increased cellular uptake and metabolic stability can lead to superior overall efficacy in vivo. The anticancer activities, particularly the induction of apoptosis and inhibition of critical oncogenic pathways like STAT3, position these derivatives as promising candidates for further drug development. [12][20]
-
For the Researcher: This guide provides a framework and validated methodologies to perform a direct, head-to-head comparison of quercetin derivatives. Future studies should focus on comprehensive pharmacokinetic profiling in animal models to validate the in vitro permeability data and on mechanistic studies to fully elucidate how methylation alters interactions with specific cellular targets. The development of novel derivatives with optimized substitution patterns remains a fertile ground for discovery.
References
- This compound | CAS:33429-83-3. BioCrick. [Link]
- Comparison of the bioavailability of quercetin and catechin in r
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. PubMed Central. [Link]
- Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling p
- Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. MDPI. [Link]
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
- Antioxidant activity of flavonols evaluated using ABTS and DPPH assays.
- Antioxidant activity assays: a ABTS, b DPPH, c FRAP.
- Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot. [Link]
- Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin. NIH. [Link]
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels. E3S Web of Conferences. [Link]
- Caco2 assay protocol. Unknown Source. [Link]
- Oral bioavailability of quercetin from different quercetin glycosides in dogs. Miloa Academy. [Link]
- Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. MDPI. [Link]
- Bioavailability of Quercetin.
- Antioxidant and anti-inflammatory activities of quercetin and its derivatives.
- This compound | C17H14O7. PubChem. [Link]
- In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. PubMed. [Link]
- Antioxidant and anti-inflammatory activities of quercetin and its derivatives.
- In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflamm
- Antioxidant Activity | ABTS | DPPH | FRAP. Indian Journal of Pharmaceutical Sciences. [Link]
- Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum.
- The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. PubMed Central. [Link]
- In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant. Bentham Science. [Link]
- Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling p
- Synthesis and Antioxidant Activity of Quercetin Ethers.
- Structures of quercetin, 3-o-methylquercetin, and rhamnazin (3′7-dimethylquercetin).
- MH flavonoids inhibit p-STAT3 expression in breast cancer cells.
- Expression of Matrix Metalloproteinases Subsequent to Urogenital Chlamydia muridarum Infection of Mice. PubMed Central. [Link]
- Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety. MDPI. [Link]
- Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (ST
- Recent Advances in Potential Health Benefits of Quercetin. PubMed Central. [Link]
- Quercetin Derivatives as Potential Therapeutic Agents. NIH. [Link]
- Isorhamnetin, tamarixetin, and quercetin inhibit platelet granule secretion.
- A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants. NIH. [Link]
- Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 7. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onions-usa.org [onions-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Bioavailability Enigma: A Comparative Analysis of Quercetin 3,4'-dimethyl ether and its Parent Flavonoid, Quercetin
To the community of researchers, scientists, and drug development professionals, this guide offers an in-depth technical comparison of the bioavailability of the naturally occurring flavonoid, quercetin, and its synthetically derived counterpart, Quercetin 3,4'-dimethyl ether. While quercetin has demonstrated significant therapeutic potential in preclinical studies, its clinical utility is notoriously hampered by poor bioavailability. This document summarizes the known pharmacokinetic data for quercetin and presents a detailed analysis of how the strategic dimethylation of the quercetin molecule may influence its absorption, distribution, metabolism, and excretion (ADME) profile. This comparison is intended to inform and guide researchers on the potential of this compound as a more bioavailable alternative for therapeutic development.
Executive Summary
Quercetin, a prominent dietary flavonoid, exhibits a remarkable spectrum of beneficial biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. However, the translation of these promising in vitro findings into tangible clinical efficacy is largely impeded by its low oral bioavailability. This limitation is primarily attributed to its poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.[1] this compound is a structurally modified derivative of quercetin designed to systematically address these pharmacokinetic challenges. While direct, head-to-head comparative bioavailability studies are not yet prevalent in the published literature, this guide provides a comprehensive comparison grounded in the well-established metabolic pathways of quercetin and the physicochemical properties conferred by methylation. It is hypothesized that the introduction of dimethyl ether groups at the 3 and 4' positions enhances the lipophilicity and metabolic stability of the quercetin backbone, potentially leading to significantly improved oral bioavailability.
The Quercetin Conundrum: A Profile of Poor Bioavailability
The oral bioavailability of quercetin is remarkably low, with studies in rats indicating that only about 5.3% of the unchanged compound reaches systemic circulation, although total absorption of quercetin and its metabolites can be as high as 59.1%.[2] In dogs, the absolute bioavailability of quercetin is even lower, at approximately 4%.[3] This poor bioavailability is a direct consequence of several interconnected factors:
-
Low Aqueous Solubility: Quercetin is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal tract, which restricts its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Upon ingestion, quercetin is extensively metabolized in the enterocytes of the small intestine and subsequently in the liver.[4] The primary metabolic pathways are glucuronidation and sulfation, which convert quercetin into more water-soluble conjugates that are readily eliminated.[5]
-
Rapid Elimination: The conjugated metabolites of quercetin are rapidly cleared from the bloodstream, leading to a short elimination half-life.
These factors collectively contribute to low plasma concentrations of the active quercetin aglycone, thereby limiting its therapeutic efficacy.
The Rationale for Methylation: A Strategic Approach to Enhance Bioavailability
The methylation of flavonoids is a natural metabolic process and has been explored as a chemical strategy to improve the bioavailability of polyphenolic compounds. The introduction of methyl groups, as in this compound, is hypothesized to enhance bioavailability through several mechanisms:
-
Increased Lipophilicity: Methylation increases the lipophilicity of the quercetin molecule. While seemingly counterintuitive for absorption from an aqueous environment, this increased lipophilicity can enhance passive diffusion across the lipid-rich membranes of intestinal epithelial cells.
-
Protection from Metabolism: The methyl groups at the 3 and 4'-hydroxyl positions can sterically hinder the access of conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This "masking" of the hydroxyl groups, which are the primary sites of glucuronidation and sulfation, is expected to reduce the extent of first-pass metabolism.
-
Improved Metabolic Stability: By blocking the sites of extensive metabolism, methylation can increase the metabolic stability of the quercetin backbone, allowing the parent compound to circulate for a longer duration and reach its target tissues in higher concentrations.
Head-to-Head Comparison: Quercetin vs. This compound
While direct comparative pharmacokinetic data for this compound is not yet available in the literature, we can construct a hypothesized profile based on the known properties of methylated flavonoids and the extensive data available for quercetin.
Pharmacokinetic Profile Comparison
| Pharmacokinetic Parameter | Quercetin (Experimental Data from Rat Studies) | This compound (Hypothesized Profile) | Rationale for Hypothesized Improvement |
| Bioavailability (F%) | Low (~5.3% unchanged)[2] | Significantly Higher | Reduced first-pass metabolism due to protection of hydroxyl groups. Increased lipophilicity may enhance membrane permeability. |
| Peak Plasma Concentration (Cmax) | 7.47 ± 2.63 µg/mL (at 50 mg/kg oral dose) | Potentially Higher | Increased absorption and reduced metabolic clearance would lead to higher peak concentrations. |
| Time to Peak Plasma Concentration (Tmax) | 54.0 ± 25.1 min (at 50 mg/kg oral dose) | Potentially Similar or Slightly Longer | Increased lipophilicity might slightly delay initial dissolution, but enhanced absorption could lead to a comparable or slightly longer Tmax. |
| Area Under the Curve (AUC) | 2590.5 ± 987.9 mg/L*min (at 50 mg/kg oral dose) | Significantly Higher | A direct consequence of increased bioavailability and reduced clearance, reflecting greater overall systemic exposure. |
Understanding the Metabolic Fate: A Tale of Two Molecules
The metabolic pathways of quercetin are well-characterized and serve as a basis for understanding the potential advantages of its dimethylated derivative.
Quercetin Metabolism
Upon oral administration, quercetin undergoes extensive Phase II metabolism. The free hydroxyl groups are readily conjugated with glucuronic acid and sulfate moieties, primarily in the small intestine and liver. Methylation also occurs, but to a lesser extent for the parent compound. These conjugated metabolites are then excreted in the urine and bile.
Caption: Metabolic pathway of orally administered quercetin.
Hypothesized Metabolism of this compound
The presence of methyl groups at the 3 and 4' positions is expected to significantly alter the metabolic profile of this compound. With these key hydroxyl groups blocked, the extent of glucuronidation and sulfation at these positions would be prevented. Metabolism would likely be redirected to the remaining free hydroxyl groups at the 5, 7, and 3' positions, but the overall rate and extent of conjugation are anticipated to be significantly lower. This would result in a higher proportion of the parent compound reaching the systemic circulation.
Experimental Protocols for Bioavailability Assessment
To experimentally validate the hypothesized superior bioavailability of this compound, a rigorous and well-controlled preclinical study is essential.
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To compare the oral bioavailability of this compound and quercetin in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks, will be used. Animals will be fasted overnight prior to dosing.
-
Dosing:
-
Group 1: Quercetin (50 mg/kg) administered orally via gavage.
-
Group 2: this compound (equimolar dose to 50 mg/kg quercetin) administered orally via gavage.
-
A vehicle control group will also be included.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of quercetin and this compound (and their major metabolites) will be quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t1/2).
Caption: Experimental workflow for bioavailability comparison.
Conclusion: A Promising Path Forward
While quercetin holds immense therapeutic promise, its poor bioavailability remains a significant hurdle for clinical development. The synthetic derivative, this compound, presents a potential solution by strategically modifying the physicochemical properties of the parent molecule. Based on a strong theoretical framework, the introduction of dimethyl ether groups is hypothesized to increase lipophilicity and reduce first-pass metabolism, which could lead to enhanced oral bioavailability. Rigorous preclinical pharmacokinetic studies are now warranted to experimentally validate these theoretical advantages and pave the way for the development of more effective quercetin-based therapeutics.
References
- Riva, A., et al. (2019). Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin. European Journal of Drug Metabolism and Pharmacokinetics, 44(2), 169-177. [Link]
- Chen, X., et al. (2005). Pharmacokinetics and modeling of quercetin and metabolites. Pharmaceutical Research, 22(6), 892-901. [Link]
- Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837. [Link]
- Graefe, E. U., et al. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of Clinical Pharmacology, 41(5), 492-499. [Link]
- Li, C., et al. (2019).
- PubChem. (n.d.). This compound. [Link]
- Materska, M. (2008). Quercetin and its derivatives: chemical structure and bioactivity – a review. Polish Journal of Food and Nutrition Sciences, 58(4), 407-413. [Link]
- Guerrero, M. F., et al. (2002). Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. Journal of Pharmacy and Pharmacology, 54(10), 1373-1378. [Link]
- de Boer, V. C., et al. (2005). Oral bioavailability of quercetin from different quercetin glycosides in dogs. British Journal of Nutrition, 93(3), 317-324. [Link]
- Chen, J., et al. (2016). Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS. Scientific Reports, 6, 35575. [Link]
- Bieger, J., et al. (2010). Oral bioavailability of quercetin from different quercetin glycosides in dogs. British Journal of Nutrition, 104(11), 1602-1608. [Link]
- Modi, F. D., et al. (2018). Pharmacokinetic Activity of Quercetin in Rats Following Single Dose Intramuscular Administration. International Journal of Current Microbiology and Applied Sciences, 7(10), 1562-1566. [Link]
- Wang, W., et al. (2012). Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo. Food & Function, 3(6), 635-642. [Link]
- Crespy, V., et al. (1999). Comparison of the bioavailability of quercetin and catechin in rats. The American Journal of Clinical Nutrition, 70(6), 1045-1050. [Link]
- Li, Y., et al. (2021). Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions. Drug Delivery, 28(1), 1226-1236. [Link]
- Liu, C., et al. (2024). The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review. Food Chemistry, 461, 140262. [Link]
- Spencer, J. P., et al. (2003). Neuroprotective effects of antioxidative flavonoids, quercetin, (+)-dihydroquercetin and quercetin 3-methyl ether, isolated from Opuntia ficus-indica var. saboten. Brain Research, 965(1-2), 110-116. [Link]
- Boulton, D. W., et al. (2022). Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study. ACS Omega, 7(50), 47656-47665. [Link]
- Li, M., et al. (2018). A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study.
- Wang, Y., et al. (2020). Effects of quercetin on the pharmacokinetics of erlotinib in rats. Drug Design, Development and Therapy, 14, 2845-2851. [Link]
Sources
- 1. Oral absorption and metabolism of quercetin and sugar-conjugated derivatives in specific transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e-century.us [e-century.us]
- 4. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
A Researcher's Comparative Guide to the Structure-Activity Relationship of Methylated Quercetins
This guide provides an in-depth comparative analysis of methylated quercetin derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. We will move beyond simple data reporting to explore the causal relationships between chemical structure and biological function, grounded in experimental evidence. Our focus is on how the strategic methylation of the quercetin backbone alters its physicochemical properties and modulates its efficacy across antioxidant, anti-inflammatory, and anticancer activities.
Introduction: The Rationale for Methylating Quercetin
Quercetin, a ubiquitous plant flavonoid, is a powerhouse of biological activity, demonstrating antioxidant, anti-inflammatory, antiviral, and antiprotozoal effects.[1] Its therapeutic potential, however, is often hampered by poor water solubility, low bioavailability, and rapid metabolism in the body.[2][3][4][5][6] Methylation—the addition of a methyl group (CH₃) to one or more of its five hydroxyl (-OH) groups—is a key natural and synthetic strategy to overcome these limitations.[7]
Methylated flavonoids often exhibit improved metabolic stability and enhanced intestinal absorption, leading to higher oral bioavailability.[1][3][8][9] This structural modification, however, creates a complex structure-activity relationship (SAR). While increasing lipophilicity and stability, methylation can also alter the very hydroxyl groups responsible for key activities like free radical scavenging.[7][10] This guide dissects these nuances, comparing quercetin to its key methylated derivatives to illuminate which structural features are critical for specific biological outcomes.
The Impact of Methylation on Bioavailability and Metabolism
The primary advantage conferred by methylation is the enhancement of pharmacokinetic properties. The addition of methyl groups increases the lipophilicity of the flavonoid, which can facilitate its passage through the lipid bilayers of intestinal cells.[7]
-
Improved Intestinal Absorption: Studies using Caco-2 cell models, which mimic the human intestinal barrier, have shown that methylated flavones have significantly higher permeability compared to their unmethylated parent compounds.[9] For instance, methylated flavones showed approximately 5- to 8-fold higher apparent permeability than their unmethylated counterparts.[9]
-
Enhanced Metabolic Stability: The hydroxyl groups of quercetin are primary targets for phase II metabolism (glucuronidation and sulfation) in the liver and intestines, leading to rapid elimination.[4][8][11] By "capping" these reactive sites, methylation protects the flavonoid from extensive metabolism, prolonging its circulation time and increasing the likelihood of reaching its therapeutic targets.[8][9]
This improved pharmacokinetic profile is a critical consideration, as a compound's in vivo efficacy is contingent not just on its potency but on its ability to reach and remain at the site of action.
Comparative Analysis of Biological Activities
The position and degree of methylation profoundly influence the biological effects of quercetin derivatives. Here, we compare the performance of quercetin against several of its common methylated forms, including Rhamnetin (7-O-methylquercetin), Isorhamnetin (3'-O-methylquercetin), Tamarixetin (4'-O-methylquercetin), 3-O-methylquercetin , and Rhamnazin (3',7-dimethylquercetin).
Antioxidant Activity
The antioxidant capacity of flavonoids is strongly linked to the number and position of free hydroxyl groups, particularly the catechol (3',4'-dihydroxy) group on the B-ring, which is a potent radical scavenger.[1][10]
Causality: Methylating these key hydroxyl groups can reduce direct radical-scavenging activity. For example, methylation of the B-ring hydroxyls has been found to decrease antioxidant ability more significantly than methylation at other positions.[10] However, the story is not always straightforward. Some methylated derivatives retain potent antioxidant activity by modulating key cellular enzymes or by having a planar structure that allows for electron delocalization.[1][12][13][14] For instance, 5'-methylquercetin, which maintains a coplanar structure similar to quercetin, exhibits higher radical-scavenging activity due to the stabilizing effect of the electron-donating methyl group.[12][13][14]
Conversely, methylation at certain positions can reduce potential toxicity. While an excellent antioxidant, quercetin can also form reactive quinones that are toxic to thiol-containing proteins. Tamarixetin (4'-O-methylquercetin) is less thiol-toxic than quercetin because its quinone prefers to react with the antioxidant network (e.g., ascorbate) rather than cellular proteins.[15][16]
Quantitative Comparison: Radical Scavenging Activity
| Compound | Assay | IC₅₀ (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Quercetin | DPPH | ~3.07 | 5 free -OH groups, catechol B-ring | [17] |
| Quercetin | ABTS | ~3.64 | 5 free -OH groups, catechol B-ring | [17] |
| 5'-methylquercetin | DPPH | Higher activity than Quercetin | Electron-donating methyl group at 5', planar structure | [12][13] |
| Tamarixetin | Protein Adduction | Lower inhibition (20%) vs Quercetin (95%) | Methylated 4'-OH, reduced thiol toxicity |[15][16] |
Note: Direct comparative IC₅₀ values for all methylated derivatives in standardized assays are not always available in a single study. The data presented is synthesized from multiple sources to highlight key relationships.
Anti-inflammatory Activity
Quercetin and its derivatives modulate inflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and Interleukin-6 (IL-6).[1][17] They often exert these effects by interfering with key signaling pathways like NF-κB and MAPKs (p38, JNK, ERK).[17][18]
Causality: Methylation can enhance anti-inflammatory potency. Increased lipophilicity may improve cell membrane penetration, allowing the compounds to better reach intracellular targets. Some studies have found methylated derivatives to be more potent inhibitors of inflammatory enzymes than quercetin itself. For example, rhamnetin was identified as having the most potent anti-inflammatory activity among a group of methylated quercetins through its inhibition of secretory phospholipase A2 enzymes.[1] Rhamnetin has also been shown to suppress TNF-α and other cytokine production by acting on the p38 MAPK and JNK pathways.[18] Similarly, isorhamnetin can inhibit TNF-α induced inflammation.[1]
Quantitative Comparison: Inhibition of Inflammatory Mediators
| Compound | Target/Assay | Concentration | % Inhibition / Effect | Cell Line | Reference |
|---|---|---|---|---|---|
| Quercetin | IL-6 Production | 50 µM | Significant decrease | IPEC-J2 | [1] |
| 3-O-methylquercetin | IL-6 Production | 50 µM | Significant decrease (similar to Quercetin) | IPEC-J2 | [1] |
| Rhamnetin | NO Production | 50 µM | ~95.7% inhibition | RAW 264.7 | [17] |
| Rhamnetin | IL-6 Production | 50 µM | Slightly higher inhibition than Quercetin | RAW 264.7 | [17] |
| Rhamnetin | LPS-induced inflammation | 25-100 µM | Inhibited inflammatory mediator release | BV2 microglia |[19] |
The anti-inflammatory effects of methylated quercetins are often mediated through the inhibition of critical signaling cascades. The diagram below illustrates a simplified model of the MAPK/NF-κB pathway, which is a common target.
Caption: Rhamnetin inhibits LPS-induced inflammation by targeting MAPK and IKK pathways.
Anticancer Activity
The anticancer properties of flavonoids involve multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[20][21]
Causality: Methylation plays a complex and sometimes cell-type-specific role in anticancer activity. Some studies suggest that methylation can reduce cytotoxicity compared to quercetin, while others show enhanced effects.[17] Tamarixetin, for example, has demonstrated potent pro-apoptotic activity in breast and liver cancer cells by inducing ROS, reducing mitochondrial membrane potential, and arresting the cell cycle at the G2/M phase.[20][21][22][23] 3-O-methylquercetin and 4'-O-methylquercetin (Tamarixetin) have been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells by inactivating the SRC/JAK2/STAT3 pathway, while showing no toxicity to normal colon cells.[24]
Quantitative Comparison: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|---|
| Tamarixetin | HepG2 (Liver) | MTT | Varies | Induces apoptosis, G2/M arrest, suppresses ERK/AKT | [21][23] |
| Tamarixetin | PLC/PRF/5 (Liver) | MTT | Varies | Induces apoptosis, caspase-3 activation | [21][23] |
| Tamarixetin | Breast Cancer | MTT | Not specified | Inhibits proliferation, migration, and invasion | [20] |
| 3-O-methylquercetin | Colorectal Cancer | MTT | Varies | Induces cell cycle arrest & apoptosis | [24] |
| 4'-O-methylquercetin | Colorectal Cancer | MTT | Varies | Inactivates SRC/JAK2/STAT3 pathway |[24] |
Experimental Workflows and Protocols
To ensure reproducibility and standardization, detailed protocols for the key assays discussed are provided below. These protocols are designed to be self-validating by including appropriate controls.
The diagram below outlines a typical workflow for screening and comparing the biological activity of different quercetin derivatives.
Caption: General workflow for comparative analysis of methylated quercetins.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical.
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a maximum absorbance at ~517 nm. When it accepts an electron or hydrogen radical from an antioxidant, the solution is decolorized, and the change in absorbance is measured.
-
Reagents & Materials:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Methanol or appropriate solvent for test compounds.
-
Test compounds (Quercetin and methylated derivatives) at various concentrations.
-
Ascorbic acid (Positive control).
-
96-well microplate.
-
Microplate reader.
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of DPPH in methanol and protect it from light.
-
Prepare serial dilutions of the test compounds and the positive control (e.g., ascorbic acid) in the appropriate solvent.
-
In a 96-well plate, add 100 µL of each test compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank well containing 100 µL of solvent and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Measure the absorbance at 515-517 nm using a microplate reader.[25]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Principle: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO.[26][27] NO is unstable, but it is oxidized to stable nitrite (NO₂⁻) in the culture medium. The concentration of nitrite can be measured colorimetrically using the Griess reagent.[26][27]
-
Reagents & Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
LPS from E. coli.
-
Test compounds.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
96-well culture plate.
-
-
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~1 x 10⁵ cells/well and allow them to adhere overnight.[28]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[27][29] Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[26]
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[26]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Simultaneously perform an MTT assay (see Protocol 3) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[27][28]
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, living cells to form insoluble purple formazan crystals.[30] The amount of formazan produced is proportional to the number of viable cells.
-
Reagents & Materials:
-
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach for 24 hours.[32]
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple precipitates are visible.[31][33]
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[32]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 570-590 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Summary: A Visual Guide to Methylation's Impact
The structure-activity relationship of methylated quercetins is a balance between improved pharmacokinetics and altered target interactions. Methylation is not a universal enhancement; its benefit is context-dependent.
Caption: SAR summary of how methylation at key positions impacts quercetin's activity.
Conclusion and Future Directions
Methylation is a powerful tool for optimizing the therapeutic potential of quercetin. The evidence indicates that while methylation of the B-ring catechol group may slightly diminish direct antioxidant capacity, it can significantly enhance anti-inflammatory and anticancer activities, likely through a combination of improved bioavailability and specific interactions with signaling proteins.
-
Rhamnetin (7-O-methylquercetin) emerges as a particularly strong candidate for anti-inflammatory applications.[1][17][18]
-
Tamarixetin (4'-O-methylquercetin) and 3-O-methylquercetin show significant promise as selective anticancer agents with favorable toxicity profiles.[20][21][24]
Future research should focus on direct, side-by-side comparisons of a wider range of methylated isomers in standardized in vitro and in vivo models. This will allow for a more definitive ranking of their efficacy and provide a clearer path toward clinical development for these promising natural compounds.
References
- The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. (2022).
- The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. (2014). MDPI. [Link]
- Synthesis of the methylated derivatives of quercetin. (2011).
- Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. (2017). Royal Society of Chemistry. [Link]
- Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1. (n.d.). Preprints.org. [Link]
- Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. (2017).
- Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK. (2014). PubMed. [Link]
- Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses. (2022). PubMed. [Link]
- Structure-activity relationship analysis of mono-methylated quercetins by comprehensive MS/MS analysis and anti-proliferative efficacy in human colorectal cancer cells. (2024). PubMed. [Link]
- Structure, bioactivity, and synthesis of methyl
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. (2017). RSC Advances. [Link]
- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2018).
- Tamarixetin Exhibits Anti-inflammatory Activity and Prevents Bacterial Sepsis by Increasing IL-10 Production. (2021).
- Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. (2019). MDPI. [Link]
- In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. (2023). MDPI. [Link]
- Quantitative Structure-Activity Relationship of O-methyl Quercetin Analogs, Structure Modification, and Molecular Docking as Lung Anticancer EGFR-TK Inhibitor. (2021).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021).
- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2021). MDPI. [Link]
- Bioavailability and Metabolism of Flavonoids: A Review. (2018).
- Cell Viability Assays - Assay Guidance Manual. (2013).
- The Pro-Apoptotic Activity of Tamarixetin on Liver Cancer Cells Via Regulation Mitochondrial Apoptotic Pathway. (2019).
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018).
- The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. (2014).
- The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures. (2015).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2023). E3S Web of Conferences. [Link]
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). Semantic Scholar. [Link]
- Characterization and Antioxidant Activity of Quercetin/Methyl-β-Cyclodextrin Complexes. (2016). Semantic Scholar. [Link]
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- Diosmetin and tamarixetin (methylated flavonoids): A review on their chemistry, sources, pharmacology, and anticancer properties. (2021). Journal of Applied Pharmaceutical Science. [Link]
- Methylation protects dietary flavonoids from rapid hepatic metabolism. (n.d.). DeepDyve. [Link]
- Characterization and Antioxidant Activity of Quercetin/Methyl-β-Cyclodextrin Complexes. (2016). PubMed. [Link]
- Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. [Link]
- Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. (2006). PubMed. [Link]
- Rhamnetin: a review of its pharmacology and toxicity. (2021).
- The Pro-Apoptotic Activity of Tamarixetin on Liver Cancer Cells Via Regulation Mitochondrial Apoptotic P
- Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. (2024). ACS Omega. [Link]
- Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. (2016).
Sources
- 1. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Antioxidant Activity of Quercetin/Methyl-β-Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Antioxidant Activity of Quercetin/Methyl- ...: Ingenta Connect [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02329D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. The Pro-Apoptotic Activity of Tamarixetin on Liver Cancer Cells Via Regulation Mitochondrial Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship analysis of mono-methylated quercetins by comprehensive MS/MS analysis and anti-proliferative efficacy in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mjas.analis.com.my [mjas.analis.com.my]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. broadpharm.com [broadpharm.com]
- 31. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. MTT (Assay protocol [protocols.io]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Quercetin 3,4'-dimethyl ether versus Luteolin in Cancer Cell Signaling
In the landscape of oncological research, the exploration of natural compounds as potential therapeutic agents remains a vibrant and promising frontier. Among these, flavonoids have garnered significant attention for their pleiotropic anti-cancer activities. This guide provides an in-depth, objective comparison of two such flavonoids: Quercetin 3,4'-dimethyl ether (a methylated derivative of quercetin) and Luteolin. Our focus is to dissect their differential impacts on critical cancer cell signaling pathways, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.
Introduction to the Contenders: A Structural and Functional Overview
Quercetin and its derivatives, along with luteolin, are polyphenolic compounds found abundantly in various fruits, vegetables, and herbs.[1][2] Their anticancer properties are broadly attributed to their ability to modulate various cellular processes including proliferation, apoptosis, angiogenesis, and metastasis.[1][3]
This compound (QDME) is a naturally occurring O-methylated derivative of quercetin. The methylation of the hydroxyl groups can alter the bioavailability and metabolic stability of the parent compound, potentially enhancing its therapeutic efficacy.
Luteolin , a flavone, is also a well-established anti-cancer agent with a broad spectrum of activity across different cancer types.[4] It is known to target multiple signaling cascades involved in tumor progression.[4][5]
This guide will now delve into a comparative analysis of their mechanisms of action, focusing on key signaling pathways that are frequently dysregulated in cancer.
Comparative Analysis of Cancer Cell Signaling Modulation
The anti-cancer efficacy of both QDME and luteolin stems from their ability to interfere with a complex network of intracellular signaling pathways. Below, we compare their effects on some of the most critical pathways in oncology.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers.
Luteolin has been extensively shown to be a potent inhibitor of the PI3K/Akt/mTOR signaling cascade.[4][6][7] It can suppress the phosphorylation of key downstream effectors like Akt and mTOR in various cancer cell lines, including breast, gastric, and pancreatic cancer.[4][5][7] This inhibition leads to decreased cell viability and proliferation.[7] In some instances, luteolin's inhibitory effect on this pathway has been linked to the downregulation of receptor tyrosine kinases such as IGF-1R and EGFR.[6]
This compound (QDME) also demonstrates inhibitory effects on the PI3K/Akt pathway. Studies in human breast cancer cells have shown that QDME can decrease the phosphorylation of both PI3K and Akt.[8] This action contributes to its ability to inhibit cancer stem cell formation, a critical aspect of tumor recurrence and metastasis.[8]
Expert Insight: While both compounds target the PI3K/Akt pathway, the breadth of research suggests luteolin's inhibitory action is documented across a wider range of cancer types. The specific upstream mechanisms, whether through direct kinase inhibition or receptor modulation, may differ and warrant further investigation in a comparative setting.
The MAPK/ERK Pathway: Regulators of Proliferation and Differentiation
The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the ERK pathway, are crucial for transmitting extracellular signals to the nucleus to control gene expression related to cell proliferation, differentiation, and survival.[1]
Luteolin has been reported to modulate the MAPK/ERK pathway, although its effects can be context-dependent. In some cancer cells, luteolin suppresses ERK phosphorylation, contributing to its anti-proliferative effects.[5] Conversely, in other contexts, it can activate the MAPK pathway to induce apoptosis.[3]
This compound (QDME) has been shown to inhibit the phosphorylation of ERK in esophageal squamous cell carcinoma cells, thereby limiting their proliferation.[1][9] However, some studies in specific breast cancer cell lines indicated that QDME did not have a significant effect on the phosphorylation of ERKs.[10]
Expert Insight: The differential effects of these flavonoids on the MAPK/ERK pathway highlight the importance of the specific cellular context and cancer type. Researchers should carefully evaluate the phosphorylation status of key MAPK components in their model system to elucidate the precise mechanism of action.
The STAT3 Pathway: A Key Player in Tumor Progression and Chemoresistance
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation, survival, and angiogenesis.
Luteolin is a well-documented inhibitor of STAT3 signaling.[4][11] It can inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation.[11][12] This effect is often mediated by the activation of phosphatases like SHP-1, which dephosphorylate STAT3.[11] The inhibition of STAT3 by luteolin has been observed in gastric and pancreatic cancer cells.[11][12]
Quercetin , the parent compound of QDME, has been shown to inhibit the STAT3 signaling pathway in glioblastoma and gastric cancer cells by reducing IL-6-induced STAT3 phosphorylation.[1] While direct evidence for QDME's effect on STAT3 is less abundant, its structural similarity to quercetin suggests it may have similar activity.
Expert Insight: Luteolin's mechanism of STAT3 inhibition appears to be more extensively characterized. For researchers focusing on cancers with known STAT3 hyperactivation, luteolin presents a compelling candidate for further investigation.
Comparative Effects on Apoptosis and Cell Cycle
The ultimate goal of many anti-cancer therapies is to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest).
Luteolin is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases.[3][5] Luteolin also induces cell cycle arrest, often at the G1/S or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3]
This compound (QDME) also effectively induces apoptosis and cell cycle arrest. In colorectal and breast cancer cells, QDME treatment leads to an increase in apoptotic cells and arrest at the G2/M phase.[8][13] This is associated with the modulation of apoptosis-related proteins and cell cycle regulators.[8]
A study directly comparing quercetin and luteolin in inducing apoptosis found that both flavonoids induced DNA cleavage characteristic of apoptosis. However, the underlying mechanisms appeared to differ: quercetin-induced DNA damage was H₂O₂-mediated, while luteolin appeared to act via topoisomerase II inhibition.[14]
Signaling Pathway Comparison
| Signaling Pathway | This compound (QDME) | Luteolin |
| PI3K/Akt/mTOR | Inhibits phosphorylation of PI3K and Akt, particularly noted in breast cancer stem cells.[8] | Potent inhibitor across various cancers; suppresses phosphorylation of Akt and mTOR.[4][6][7] |
| MAPK/ERK | Inhibits ERK phosphorylation in some cancers like esophageal squamous cell carcinoma.[1][9] | Modulates ERK pathway, with effects being context-dependent (inhibition or activation).[3][5] |
| STAT3 | Parent compound quercetin inhibits STAT3 phosphorylation.[1] | Well-documented inhibitor; prevents STAT3 phosphorylation and nuclear translocation.[4][11][12] |
| Notch | Inhibits Notch1 signaling in breast cancer.[8] | Can block the Notch intracellular domain.[15] |
Cellular Outcome Comparison
| Cellular Process | This compound (QDME) | Luteolin |
| Apoptosis | Induces apoptosis in colorectal and breast cancer cells.[8][13] | Potent inducer of both intrinsic and extrinsic apoptotic pathways.[5][6] |
| Cell Cycle Arrest | Induces G2/M phase arrest.[8] | Induces G1/S or G2/M phase arrest.[3] |
| Metastasis/Invasion | Suppresses invasion and migration in breast cancer cells.[8] | Inhibits migration and invasion in various cancers, including squamous carcinoma.[5][16] |
Experimental Protocols for Comparative Analysis
To ensure rigorous and reproducible comparative studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Cell Viability Assay (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is often preferred over the MTT assay for flavonoids, as compounds like quercetin can directly reduce the MTT reagent, leading to false-positive results.[17][18][19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of QDME and Luteolin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.[22]
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with QDME and Luteolin at predetermined concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, such as total and phosphorylated forms of Akt, ERK, and STAT3, providing direct evidence of pathway modulation.
Protocol:
-
Protein Extraction: After treatment with QDME and Luteolin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control like GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Comparative Signaling Pathways of QDME and Luteolin.
Caption: Workflow for comparing QDME and Luteolin effects.
Conclusion and Future Directions
Both this compound and Luteolin are potent anti-cancer agents that modulate multiple, critical signaling pathways. Luteolin's effects, particularly on the PI3K/Akt and STAT3 pathways, are extensively documented across a wide array of cancer types.[4][6][7][11][12] QDME shows significant promise, especially in its ability to inhibit pathways like Notch1 and PI3K/Akt in breast cancer, including cancer stem cells.[8]
The choice between these two flavonoids may depend on the specific cancer type and the dominant signaling aberrations. For cancers driven by STAT3 hyperactivation, luteolin appears to be a particularly strong candidate.[11][12] For those investigating mechanisms of chemoresistance and cancer stemness, QDME presents an interesting avenue of research.[8]
Future studies should focus on direct, head-to-head comparisons in various cancer models, including in vivo xenograft studies, to further elucidate their relative efficacy and potential for synergistic combinations with conventional chemotherapeutics. Understanding their differential effects on the tumor microenvironment and immune modulation will also be critical in advancing their potential clinical translation.
References
- Multi-Faceted Role of Luteolin in Cancer Metastasis: EMT, Angiogenesis, ECM Degradation and Apoptosis - MDPI. (2023-05-16).
- Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - MDPI.
- Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - MDPI.
- Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PubMed Central. (2022-08-15).
- Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - ResearchGate. (2024-03).
- Molecular targets of luteolin in cancer - PMC - NIH.
- The anticancer activity of quercetin, luteolin, myricetin, and kaempferol in the development of hepatocellular carcinoma: a narrative review - OAE Publishing Inc. (2024-10-14).
- Quercetin-3-methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed. (2018-09).
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021-11-11).
- Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC. (2024-01-09).
- Flavonoids as promising molecules in the cancer therapy: An insight - PMC.
- Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - NIH.
- Distinct mechanisms of DNA damage in apoptosis induced by quercetin and luteolin - PubMed.
- Dietary Flavonoids Luteolin and Quercetin Inhibit Migration and Invasion of Squamous Carcinoma through Reduction of Src/Stat3/S100A7 Signaling - PMC - NIH.
- Luteolin selectively kills STAT3 highly activated gastric cancer cells through enhancing the binding of STAT3 to SHP-1 - PMC. (2017-02-09).
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System - ResearchGate.
- Current Understanding of Flavonoids in Cancer Therapy and Prevention - MDPI.
- Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma - Spandidos Publications. (2024-07-10).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Dietary Polyphenols: Luteolin, Quercetin, and Apigenin as Potential Therapeutic Agents in the Treatment of Gliomas - MDPI.
- Quercetin-3-methyl ether has no significant effect on Akt or MAPKs... - ResearchGate.
- Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity1 - Oxford Academic.
- Luteolin decreases invasiveness, deactivates STAT3 signaling, and reve | OTT. (2015-10-19).
- Exploring quercetin and luteolin derivatives as antiangiogenic agents - ResearchGate. (2015-08-06).
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021-11-26).
- Effects of Quercetin and Curcumin Combination on Signal Transduction Pathways in Chronic Myeloid Leukemia Cells - MDPI. (2018-12-07).
- of Luteolin's regulation of several cancer signaling pathways in... | Download Scientific Diagram - ResearchGate.
- Luteolin improves precancerous conditions of the gastric mucosa by binding STAT3 and inhibiting LCN2 expression - International Journal of Biological Sciences.
- Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs.
- Natural and synthetic flavonoid derivatives with potential antioxidant and anticancer activities - ResearchGate.
- Original Research Article Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
- Quercetin and Luteolin Improve the Anticancer Effects of 5-Fluorouracil in Human Colorectal Adenocarcinoma In Vitro Model: A Mechanistic Insight - PubMed. (2021-07-26).
- In Vitro Cytotoxic Activity of Flavonoids on Human Ovarian Cancer Cell Lines.
- Annexin V staining protocol for apoptosis : Abcam 제품 소개 - DAWINBIO.
- Exploring quercetin and luteolin derivatives as antiangiogenic agents. - Semantic Scholar.
- Application of Polyphenols and Flavonoids in Oncological Therapy - PMC - PubMed Central. (2023-05-13).
- In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. - MDPI.
- Enhancing Chemosensitivity With Quercetin: Mechanistic Insights Into MerTK and Associated Signaling Pathways - PubMed.
- The Annexin V Apoptosis Assay.
Sources
- 1. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luteolin selectively kills STAT3 highly activated gastric cancer cells through enhancing the binding of STAT3 to SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Distinct mechanisms of DNA damage in apoptosis induced by quercetin and luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs [jcancer.org]
- 16. Dietary Flavonoids Luteolin and Quercetin Inhibit Migration and Invasion of Squamous Carcinoma through Reduction of Src/Stat3/S100A7 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journaljpri.com [journaljpri.com]
- 18. researchgate.net [researchgate.net]
- 19. sdiarticle4.com [sdiarticle4.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
A Researcher's Guide to Validating the Anti-inflammatory Effects of Quercetin 3,4'-dimethyl ether In Vivo
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies validating the anti-inflammatory properties of Quercetin 3,4'-dimethyl ether. We will move beyond theoretical discussions to provide actionable protocols and a comparative analysis against established benchmarks. This document emphasizes scientific integrity, experimental causality, and authoritative grounding to ensure the generation of robust and publishable data.
Introduction: The Rationale for Investigating this compound
Quercetin, a ubiquitous plant flavonoid, is well-documented for its antioxidant and anti-inflammatory activities.[1][2][3] Its therapeutic potential, however, is often hampered by poor bioavailability and rapid metabolism in vivo.[4][5] Chemical modifications, such as methylation, offer a promising strategy to enhance the pharmacokinetic profile of quercetin, potentially leading to improved efficacy. This compound (QDM) is one such derivative that has demonstrated anti-inflammatory and anti-cancer potential in preliminary studies.[6][7]
The critical next step is to translate these findings into validated in vivo models of inflammation. This guide will compare QDM's potential efficacy against its parent compound, Quercetin, and a clinically relevant non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Comparative Framework: Selecting Benchmarks for In Vivo Analysis
To rigorously assess the anti-inflammatory potential of QDM, a multi-faceted comparison is essential.
-
Quercetin (Parent Compound): Serves as a direct comparator to determine if the dimethyl ether modification enhances anti-inflammatory activity in a whole-organism context. It is known to inhibit inflammatory pathways like NF-κB.[1][8][9]
-
Indomethacin (Positive Control): A potent, non-selective cyclooxygenase (COX) inhibitor, Indomethacin is a gold-standard NSAID used in preclinical inflammation models.[10] Its well-characterized mechanism provides a benchmark for assessing the potency of novel anti-inflammatory agents.
Key In Vivo Models for Anti-Inflammatory Screening
The selection of an appropriate animal model is critical for elucidating the specific aspects of the inflammatory cascade that a test compound modulates.[11][12][13] We will focus on two widely-used and well-validated models: Carrageenan-Induced Paw Edema for acute local inflammation and Lipopolysaccharide-Induced Systemic Inflammation for a broader, systemic response.
Model 1: Carrageenan-Induced Paw Edema in Rodents
This model is a cornerstone for the evaluation of acute anti-inflammatory drugs.[13][14][15] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response.[13]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Mediated by the production of prostaglandins and the infiltration of neutrophils.[10][13] This phase is particularly sensitive to NSAIDs like Indomethacin.
An inhibitory effect in the late phase would suggest that QDM may act by inhibiting prostaglandin synthesis or neutrophil migration.
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust systemic inflammatory response mimicking sepsis.[16] This model is ideal for assessing a compound's ability to modulate the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16][17][18] This model is highly reproducible and allows for the investigation of upstream signaling pathways like Toll-like receptor 4 (TLR4) and NF-κB.[8][18][19]
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reproducible and statistically significant results.
Caption: Hypothesized Inhibition of the NF-κB Pathway by QDM.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound as an anti-inflammatory agent. By employing standardized models and appropriate benchmarks, researchers can generate high-quality, comparable data. A positive result, particularly a superior performance compared to the parent quercetin compound, would strongly indicate that the dimethyl ether modification enhances bioavailability and/or intrinsic activity.
Subsequent studies should focus on elucidating the precise molecular targets within the inflammatory cascade, exploring chronic inflammation models, and conducting detailed pharmacokinetic and pharmacodynamic (PK/PD) analyses to establish a clear dose-response relationship.
References
- Abad, M. J., Bermejo, P., & Villar, A. (2004). An approach to the study of the anti-inflammatory activity of flavonoids. Phytotherapy Research, 18(7), 517-525.
- StudySmarter. (2024). Inflammatory Histology: Cells & Techniques.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
- International Journal of Pharmaceutical Sciences and Research. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. 5(6), 2017-2023.
- O'Connor, C., & Ardamica, A. (2012). Approaches to Determine Expression of Inflammatory Cytokines. In Methods in molecular biology (Vol. 929, pp. 21–32).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
- Reeves, B. D., & Ryan, J. J. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 929, 21–32.
- Bio-protocol. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. 11(16), e4122.
- Reeves, B. D., & Ryan, J. J. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 929, 21–32.
- Bio-protocol. (2021). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. 11(18), e4162.
- Ristić, S., et al. (2018). Histopathological analysis of inflammatory tissue reaction around the experimental materials. Vojnosanitetski pregled, 75(11), 1083-1090.
- Comalada, M., et al. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European journal of immunology, 35(2), 584–592.
- Journal of Chemical and Pharmaceutical Research. (2015). Anti-inflammatory activity of quercetin in acute, sub-acute and chronic phases of inflammtion in animal models. 7(5), 785-789.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- ResearchGate. (2020). Anti-inflammatory activity of Quercetin on Formalin -induced paw edema in rats.
- Zhao, G., et al. (2020). Quercetin Prevents Lipopolysaccharide-Induced Experimental Preterm Labor in Mice and Increases Offspring Survival Rate. Reproductive sciences (Thousand Oaks, Calif.), 27(4), 1047–1057.
- Southern Illinois University School of Medicine. (2023). Inflammation - Histology at SIU.
- Erben, U., et al. (2014). A guide to histomorphological evaluation of intestinal inflammation in mouse models. International journal of clinical and experimental pathology, 7(8), 4557–4576.
- Tung, Y. T., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy magazine, 11(41), 112–119.
- ResearchGate. (2003). Inhibitory effect of quercetin on carrageenan-induced inflammation in rats.
- Biocompare. (2022). Detecting and Measuring Cytokines.
- Melior Discovery. (n.d.). LPS Model of Systemic Inflammation.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Bhaskar, S., et al. (2016). Quercetin attenuates atherosclerotic inflammation and adhesion molecule expression by modulating TLR-NF-κB signaling pathway. Cellular immunology, 310, 131–140.
- ResearchGate. (2018). What is the best LPS-dose to induce chronic systemic inflammation to mice.
- Jhang, J. F., et al. (2015). Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. Pain physician, 18(4), E603–E611.
- Charles River Laboratories. (2019). Immunology for Non-Immunologists: Cytokine Measurement.
- Morikawa, K., et al. (2003). Inhibitory effect of quercetin on carrageenan-induced inflammation in rats. Life sciences, 74(6), 709–721.
- Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Methods in Molecular Biology, 225, 115-121.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
- Mármol, I., et al. (2012). Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway. Nutrition and cancer, 64(4), 588–598.
- Dower, J. I., et al. (2015). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. Nutrition (Burbank, Los Angeles County, Calif.), 31(1), 77–83.
- Liu, Z., et al. (2022). Simultaneous binding of quercetin and catechin to FOXO3 enhances IKKα transcription inhibition and suppression of oxidative stress-induced acute alcoholic liver injury in rats. Food & function, 13(20), 10609–10621.
- Lee, S. H., et al. (2016). Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. Bioscience, biotechnology, and biochemistry, 80(11), 2080–2086.
- ResearchGate. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-?B pathway.
- Lee, S. H., et al. (2016). Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. Bioscience, biotechnology, and biochemistry, 80(11), 2080–2086.
- ResearchGate. (2023). Structure of this compound in complex with tubulin provides a rationale for drug design.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wang, Y., et al. (2022). Quercetin Alleviates Lipopolysaccharide-Induced Cell Damage and Inflammation via Regulation of the TLR4/NF-κB Pathway in Bovine Intestinal Epithelial Cells. Molecules (Basel, Switzerland), 27(21), 7352.
- Zhang, L., et al. (2015). Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress. Medical science monitor international medical journal of experimental and clinical research, 21, 2266–2272.
- Ghosh, A., et al. (2022). Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study. Antioxidants (Basel, Switzerland), 11(12), 2444.
- Graefe, E. U., et al. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. The Journal of clinical pharmacology, 41(5), 492–499.
- ResearchGate. (n.d.). Increase of Paw Edema after Induction of Carrageenan.
- BioCrick. (n.d.). This compound.
Sources
- 1. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Quercetin attenuates atherosclerotic inflammation and adhesion molecule expression by modulating TLR-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 18. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin Alleviates Lipopolysaccharide-Induced Cell Damage and Inflammation via Regulation of the TLR4/NF-κB Pathway in Bovine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Chemotherapeutic Efficacy: A Comparative Guide to Quercetin 3,4'-dimethyl Ether and Its Flavonoid Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and less toxic cancer therapies, the strategic combination of natural compounds with conventional chemotherapeutic agents has emerged as a promising frontier. This guide provides a comprehensive technical comparison of Quercetin 3,4'-dimethyl ether (Q3,4'dMe), a methylated flavonoid, and its potential to synergize with chemotherapy. Given the nascent stage of research into the synergistic properties of Q3,4'dMe, this guide establishes a comparative framework by examining the well-documented chemosensitizing effects of its parent compound, quercetin, and other methylated derivatives. By synthesizing available preclinical data, we aim to elucidate the mechanistic rationale for employing these flavonoids as adjuncts to chemotherapy and to provide robust experimental protocols for their evaluation.
The Rationale for Chemosensitization: Beyond Single-Agent Efficacy
The clinical utility of many potent chemotherapeutic drugs is often hampered by the development of multidrug resistance (MDR) and dose-limiting toxicities. Natural compounds, or nutraceuticals, are increasingly being investigated for their ability to act as chemosensitizers. These agents can enhance the cytotoxic effects of chemotherapy, often allowing for lower, less toxic doses of the conventional drug to be used. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have garnered significant attention in this area due to their multi-target nature and generally low toxicity profile.[1]
Quercetin, one of the most studied flavonoids, has demonstrated significant potential to synergize with a variety of chemotherapeutic agents, including cisplatin, doxorubicin, and paclitaxel.[2][3][4] Methylation of quercetin, a common metabolic process, can alter its bioavailability and biological activity.[5] This guide focuses on this compound, a specific methylated form, and compares its potential with the extensive data available for quercetin and other methylated analogs like isorhamnetin (3'-O-methylquercetin) and tamarixetin (4'-O-methylquercetin).[6][7]
This compound: A Mechanistic Insight into its Anticancer Potential
While direct studies on the synergistic effects of Q3,4'dMe are limited, its standalone anticancer properties provide a strong foundation for its potential as a chemosensitizer. A key mechanism of action for Q3,4'dMe is its interaction with tubulin, a critical component of the cellular cytoskeleton.
A high-resolution crystal structure has revealed that this compound binds to the colchicine-binding site of tubulin.[8] This interaction disrupts microtubule dynamics, which is essential for cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule polymerization, Q3,4'dMe can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[8] This mechanism of action is shared by taxane chemotherapeutics like paclitaxel, suggesting a potential for synergistic or additive effects when used in combination.
Comparative Analysis of Synergistic Effects with Chemotherapy
To provide a comprehensive overview, this section compares the synergistic effects of quercetin and its methylated derivatives with common chemotherapeutic agents.
Quercetin: The Established Chemosensitizer
Quercetin has been extensively studied for its ability to enhance the efficacy of various chemotherapy drugs.
-
With Cisplatin: Quercetin has been shown to synergistically enhance the growth-suppressive and apoptotic effects of cisplatin in various cancer cell lines, including hepatocellular carcinoma and oral squamous cell carcinoma.[2][9] This synergy is often attributed to quercetin's ability to modulate signaling pathways involved in cell cycle progression and apoptosis.[2] In some cases, quercetin has also been shown to reduce cisplatin-induced nephrotoxicity without compromising its antitumor activity.[10]
-
With Doxorubicin: The combination of quercetin and doxorubicin has demonstrated synergistic cytotoxicity in breast and liver cancer cells.[11][12] Mechanistically, quercetin can increase the intracellular accumulation of doxorubicin by down-regulating the expression of efflux transporters like P-glycoprotein (P-gp).[13] It can also potentiate doxorubicin-mediated apoptosis through p53-dependent pathways.[12]
-
With Paclitaxel: Studies have shown that quercetin can enhance the therapeutic effects of paclitaxel in prostate and ovarian cancer cells.[8][14] The combination leads to increased apoptosis, cell cycle arrest at the G2/M phase, and inhibition of cell migration.[8][14]
Methylated Quercetin Derivatives: Emerging Evidence
Research into the synergistic potential of methylated quercetin derivatives is growing, with isorhamnetin and tamarixetin showing promise. Methylation can improve the bioavailability of quercetin, potentially leading to enhanced in vivo efficacy.[5]
-
Isorhamnetin (3'-O-methylquercetin): Isorhamnetin has been reported to synergistically enhance the anticancer activity of cisplatin and carboplatin in non-small cell lung carcinoma cells.[1] This combination leads to increased apoptosis, disruption of mitochondrial membrane potential, and activation of caspases.[1] It also enhances the cytotoxic effects of doxorubicin by inducing G2/M phase arrest and increasing ROS production.[15]
-
Tamarixetin (4'-O-methylquercetin): Tamarixetin has demonstrated standalone anticancer properties, including the ability to inhibit cell proliferation, induce ROS, and cause cell cycle arrest at the G2/M phase in breast cancer cells.[16][17] While direct synergistic studies with chemotherapy are less common, its mechanistic profile suggests potential for combination therapies.
-
3-O-methylquercetin: A comparative study on colon cancer cells showed that 3-O-methylquercetin exhibited antiproliferative activity comparable to quercetin, inducing apoptosis through caspase-3 and -9 activation.[18]
Table 1: Comparative Synergistic Effects of Quercetin and its Derivatives with Chemotherapy
| Flavonoid | Chemotherapy Agent | Cancer Type | Observed Synergistic Effects | Key Mechanisms | Reference(s) |
| Quercetin | Cisplatin | Hepatocellular, Oral Squamous | Increased apoptosis, growth suppression | Modulation of cell cycle and apoptosis pathways | [2][9] |
| Doxorubicin | Breast, Liver | Increased cytotoxicity, apoptosis | P-gp inhibition, p53-dependent apoptosis | [11][12][13] | |
| Paclitaxel | Prostate, Ovarian | Increased apoptosis, G2/M arrest, reduced migration | - | [8][14] | |
| Isorhamnetin | Cisplatin, Carboplatin | Non-Small Cell Lung | Increased apoptosis, G2/M arrest | Caspase activation, mitochondrial dysfunction | [1] |
| Doxorubicin | Breast | Increased cytotoxicity, G2/M arrest | Increased ROS production | [15] | |
| 3-O-methylquercetin | - | Colon | Antiproliferative, pro-apoptotic | Caspase-3 and -9 activation | [18] |
| Tamarixetin | - | Breast | Antiproliferative, G2/M arrest | ROS induction, reduced mitochondrial potential | [16][17] |
| Quercetin 3,4'-dMe | - | - | Direct synergistic data not available | Tubulin polymerization inhibition | [8] |
Experimental Protocols for Assessing Synergy
The objective evaluation of synergistic effects requires standardized and robust experimental protocols. The following are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assessment (MTS/MTT Assay)
The MTS or MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. This is a primary assay to determine the half-maximal inhibitory concentration (IC50) of individual compounds and their combinations.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a range of concentrations of Q3,4'dMe, the chemotherapeutic agent, and their combination at various ratios for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTS/MTT Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well and incubate for 1-4 hours at 37°C.[19]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and combination. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[21][22]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest (single and combination) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Mechanistic Insights (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the drug combination.
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with chemotherapy is currently limited, the available data provides a compelling rationale for its investigation as a chemosensitizing agent. Its established mechanism of action as a tubulin polymerization inhibitor, combined with the extensive evidence of synergy demonstrated by its parent compound, quercetin, and other methylated derivatives, strongly suggests its potential in combination therapies.
The improved bioavailability often associated with methylated flavonoids further enhances the translational potential of Q3,4'dMe. Future research should focus on conducting rigorous in vitro and in vivo studies to systematically evaluate the synergistic effects of Q3,4'dMe with a range of standard-of-care chemotherapeutic agents across various cancer types. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling the generation of reliable and reproducible data to guide further drug development efforts. The exploration of Q3,4'dMe and similar compounds holds the promise of developing more effective and safer combination therapies for cancer treatment.
References
- Yang, B., et al. (2023).
- Sharma, A., & Gupta, A. (2010). Structure-Function Relationship Between Quercetin, Its Methylated Derivatives and Cytotoxicity in Triple Negative Breast Cancer Cells. SJSU ScholarWorks.
- Ahmad, I., et al. (2015). Isorhamnetin flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in non-small cell lung carcinoma (NSCLC). PMC.
- Haagensen, E. J., et al. (2012).
- Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research.
- Nicolini, F., et al. (2013). Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. MDPI.
- Luo, H., et al. (2023).
- Chou, T. C., & Talalay, P. (1984).
- Foucquier, J., & Guedj, M. (2015).
- Al-Salahi, R., et al. (2022). Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines. PubMed Central.
- Walle, T. (2009).
- Chou, T. C. (2006).
- Besleaga, O., & Serafim, A. (2012).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?.
- Creative Bioarray. MTS Tetrazolium Assay Protocol.
- Wang, S., et al. (2024). Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy. PMC.
- Al-Salahi, R., et al. (2022). Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines.
- Abcam. (n.d.). MTT assay protocol.
- Hu, C., et al. (2024). Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond?. PMC.
- Zhang, X., et al. (2020). Quercetin Enhanced Paclitaxel Therapeutic Effects Towards PC-3 Prostate Cancer Through ER Stress Induction and ROS Production. OncoTargets and Therapy.
- Shen, F., et al. (2014).
- Staedler, D., et al. (2011). Drug combinations with quercetin: Doxorubicin plus quercetin in human breast cancer cells.
- Cross, H. J., et al. (1996).
- Al-Trad, B., et al. (2023). PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells). MDPI.
- Wang, P., et al. (2012). Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo. PubMed.
- Ren, W., et al. (2024).
- Chan, S. T., et al. (2012). Quercetin-induced inhibition and synergistic activity with cisplatin - a chemotherapeutic strategy for nasopharyngeal carcinoma cells. PubMed.
- Staedler, D., et al. (2011). Drug Combinations With Quercetin: Doxorubicin Plus Quercetin in Human Breast Cancer Cells. PubMed.
- Zhang, X., et al. (2020). Quercetin Enhanced Paclitaxel Therapeutic Effects Towards PC-3 Prostate Cancer Through ER Stress Induction and ROS Production.
- Staedler, D., et al. (2011). Drug combinations with quercetin: Doxorubicin plus quercetin in human breast cancer cells. PubMed.
- Eray, M., et al. (2016). Quercetin and Cisplatin combined treatment altered cell cycle and mitogen activated protein kinase expressions in malignant mesotelioma cells. PMC.
- Gholami, M., et al. (2020). Dual role of quercetin in enhancing the efficacy of cisplatin in chemotherapy and protection against its side effects: a review. PubMed.
- Dias, A. S., et al. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. MDPI.
- ResearchGate. (n.d.). Quercetin or (plus) paclitaxel inhibits PC-3 cell viability.
- Wang, G., et al. (2012). Quercetin Potentiates Doxorubicin Mediated Antitumor Effects against Liver Cancer through p53/Bcl-xl. PMC.
- Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!.
- Zhang, X., et al. (2020). Quercetin Enhanced Paclitaxel Therapeutic Effects Towards PC-3 Prostate Cancer Through ER Stress Induction and ROS Production. PubMed.
- Li, Y., et al. (2021). Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies.
- Unsal, V., & Dalkara, S. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal.
- Anupama, R., et al. (2022). Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses. PubMed.
- Anupama, R., et al. (2022). Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses. PMC.
- Gupta, A., et al. (2002).
- Mileo, A. M., et al. (2023).
- ResearchGate. (n.d.).
- Yang, F., et al. (2025).
- Li, Y., et al. (2025). Synergistic chemotherapy and immunomodulatory effects of Quercetin in cancer: a review.
Sources
- 1. Isorhamnetin flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in non-small cell lung carcinoma (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 7. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. Dual role of quercetin in enhancing the efficacy of cisplatin in chemotherapy and protection against its side effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. punnettsquare.org [punnettsquare.org]
- 14. The impact of quercetin and paclitaxel combination on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Quercetin Derivatives in Cancer Research: From Bench to Bedside
This guide provides a comprehensive meta-analysis of quercetin and its derivatives as potential anticancer agents. We will objectively compare the performance of various derivatives against the parent compound, supported by experimental data, and delve into the mechanistic underpinnings of their activity. This document is intended for researchers, scientists, and drug development professionals actively working in oncology.
The Quercetin Conundrum: Potent but Problematically Bioavailable
Quercetin, a flavonoid ubiquitously found in fruits and vegetables, has long been a subject of interest in oncology due to its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in preclinical settings.[1][2] Numerous in vitro and in vivo studies have shown its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle across various cancer types, including breast, colon, lung, and prostate cancer.[1][3][4] However, the clinical translation of quercetin has been significantly hampered by its inherent physicochemical limitations.[2][5]
Key challenges include:
-
Poor Aqueous Solubility: Limiting its formulation and absorption.[5]
-
Low Bioavailability: Due to extensive first-pass metabolism in the liver and intestines, leading to rapid clearance from the body.[2][6]
-
Chemical Instability: Degradation under physiological conditions reduces its therapeutic concentration.[7]
These limitations necessitate the development of quercetin derivatives designed to overcome these pharmacokinetic hurdles while retaining or enhancing the parent molecule's anticancer efficacy. This guide focuses on a comparative analysis of these derivatives.
Enhancing Nature's Blueprint: A Comparison of Quercetin Derivatives
Structural modification of the quercetin scaffold is a key strategy to improve its drug-like properties.[2][8] We will compare several major classes of derivatives based on their reported anticancer activity.
Methylated Derivatives
Methylation of the hydroxyl groups on the quercetin molecule is a common strategy that can significantly enhance its metabolic stability and membrane permeability.[6] In vitro experiments have shown that methylated quercetin, such as 3,4′,7-o-trimethylquercetin (34'7TMQ), can inhibit the migration and invasion of ovarian cancer cells without affecting cell proliferation.[6]
Glycosylated Derivatives
Glycosylation, the attachment of sugar moieties, can improve the solubility of quercetin. However, these derivatives often need to be hydrolyzed back to the aglycone (quercetin) form to exert their biological activity. Rutin and quercitrin are common examples of quercetin glycosides.[7] While more soluble, their anticancer potency can be lower than quercetin itself until metabolized.
Synthetic Hybrids and Novel Moieties
Synthesizing derivatives by introducing novel chemical moieties has yielded compounds with dramatically improved potency.
-
Quinoline Moiety Derivatives: A study involving the synthesis of 15 novel quercetin derivatives containing a quinoline moiety at the 3-OH position demonstrated significantly enhanced anticancer activity. For example, compound 3e showed a much better inhibitory effect on human liver cancer (HepG-2) cells (IC₅₀ = 6.722 µmol·L⁻¹) than both the parent quercetin and the standard chemotherapeutic drug cisplatin (DDP) (IC₅₀ = 26.981 µmol·L⁻¹).[8]
-
Prenylated Derivatives: The introduction of prenyl groups has also been shown to produce compounds with significant anti-tumor activities. In one study, compounds 6 and 7 (prenylated derivatives) exhibited potent anti-proliferative activity. Compound 7 was particularly effective against MDA-MB-231 breast cancer cells with an IC₅₀ value of 2.90 μmol·L⁻¹.[9]
-
Semisynthetic Alkylated Derivatives: A systematic chemical modification to install substitutions at the C-3′ and C-5 positions of quercetin resulted in derivatives with a more than 130-fold increase in cytotoxicity in HCT-116 colon cancer cells compared to quercetin.[5] The lead compound, 17 , also showed a striking reduction in tumor weight (60%) in a colon cancer mouse model.[5]
Nano-Derivatives and Advanced Formulations
To overcome bioavailability issues without chemical modification of the core structure, nanotechnology offers a promising alternative. Encapsulating quercetin into nanoparticles, liposomes, or micelles protects it from degradation, improves solubility, and can enable targeted delivery to tumor tissues.[6][10]
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with β-cyclodextrin has been shown to increase quercetin's water solubility by up to 20 times.[6]
-
Liposomal Quercetin: This formulation has been found to induce cell apoptosis and suppress tumor growth both in vitro and in vivo.[7]
Comparative Data Summary
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of quercetin versus some of its derivatives across various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Fold Improvement vs. Quercetin | Reference |
| Quercetin | HCT-116 (Colon) | 45.3 | - | [5] |
| Compound 17 (Semisynthetic) | HCT-116 (Colon) | <0.35 | >130x | [5] |
| Quercetin | HepG-2 (Liver) | >100 (approx.) | - | [8] |
| Compound 3e (Quinoline) | HepG-2 (Liver) | 6.722 | >15x | [8] |
| Cisplatin (DDP) | HepG-2 (Liver) | 26.981 | N/A | [8] |
| Quercetin | MDA-MB-231 (Breast) | >20 (approx.) | - | [9] |
| Compound 7 (Prenylated) | MDA-MB-231 (Breast) | 2.90 | >7x | [9] |
Note: IC₅₀ values are highly dependent on experimental conditions and should be compared within the context of the same study.
Mechanisms of Action: Targeting Key Cancer Pathways
Quercetin and its derivatives exert their anticancer effects by modulating a multitude of cellular signaling pathways critical for cancer cell survival, proliferation, and metastasis.[3][11]
Induction of Apoptosis
A primary mechanism is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.
-
Modulation of Bcl-2 Family Proteins: Quercetin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability.
-
Cytochrome c Release and Caspase Activation: The compromised mitochondria release cytochrome c, which activates a cascade of executioner caspases (like caspase-3 and -9), leading to cell death.[12][13] Studies on methylated derivatives in HCT-116 cells confirm that apoptosis is induced via increased expression of caspase-3 and caspase-9.[14][15]
Cell Cycle Arrest
Quercetin can halt the progression of the cell cycle, preventing cancer cells from dividing. It has been shown to cause G2/M phase arrest in cervical carcinoma cells and S-phase arrest in other cancer types.[3][4] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[1]
Inhibition of Pro-Survival Signaling Pathways
Many derivatives function by inhibiting key signaling pathways that cancer cells hijack to promote growth and survival. The PI3K/Akt/mTOR pathway is a central hub for these activities and a common target.[11][16] Quercetin has been shown to directly inhibit PI3K enzymatic activity, leading to decreased phosphorylation (and thus, inactivation) of Akt.[11] This has downstream effects on cell proliferation, glucose metabolism (glycolysis), and protein synthesis.
Caption: Quercetin's inhibition of the PI3K/Akt pathway.
Experimental Workflows and Protocols
Validating the anticancer potential of quercetin derivatives requires a systematic pipeline of experiments. This workflow ensures that observations are robust and reproducible.
Caption: Standard experimental workflow for evaluating novel anticancer compounds.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This is a foundational experiment to determine the cytotoxic concentration (IC₅₀) of a compound.[17]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Rationale: Adherence allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring responsiveness to treatment.
-
-
Compound Treatment: Prepare serial dilutions of the quercetin derivative and the parent quercetin in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Rationale: Multiple time points reveal the time-dependent effects of the compound.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently pipette to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Self-Validation: The vehicle control must show high viability, while a positive control (e.g., Doxorubicin) should show potent cell killing. This confirms the assay is working correctly.
-
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus marking dead cells.[13]
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the quercetin derivative for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.
-
Rationale: It is critical to collect floating cells as they are often apoptotic.
-
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Gating Strategy:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Self-Validation: An untreated cell population should be predominantly in the live quadrant. A positive control (e.g., staurosporine treatment) should show a significant shift into the apoptotic quadrants.
-
Clinical Translation and Future Outlook
Despite promising preclinical data, the clinical translation of quercetin and its derivatives remains in its infancy.[6][10] The majority of human studies have focused on the parent compound, often with inconclusive results, likely due to the aforementioned bioavailability issues.[18][19]
The future of this research area lies in:
-
Systematic Clinical Trials: Well-designed clinical trials focusing on the most potent and bioavailable synthetic derivatives and nano-formulations are necessary to validate their safety and efficacy in humans.[6]
-
Combination Therapies: Quercetin has been shown to synergize with conventional chemotherapeutic drugs like gemcitabine and dexamethasone, potentially reversing drug resistance and enhancing therapeutic efficacy.[3] Future studies should explore the derivative's potential in combination regimens.
-
Biomarker Discovery: Identifying biomarkers that predict patient response to quercetin-based therapies will be crucial for personalized medicine approaches.
References
- Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy.
- The potential anti-cancer effects of quercetin on cancer therapy. Techno-Press.
- Molecular Targets Underlying the Anticancer Effects of Quercetin: An Upd
- Anticancer Potential of Quercetin: A Comprehensive Review.
- Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines. SciSpace.
- Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo.
- Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines.
- Quercetin and ovarian cancer: An evaluation based on a system
- Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety.
- Activity of Quercetin Derivatives as Antibacterial, Antioxidant and Anticancer Agents. N/A.
- Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy. N/A.
- Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer.
- Semisynthetic Quercetin Derivatives with Potent Antitumor Activity in Colon Carcinoma.
- Preclinical studies showing apoptotic effects of quercetin on liver cancer.
- Quercetin and ovarian cancer: An evaluation based on a systematic review.
- Synthesis and Anti-Tumor Activities of Quercetin and Its Deriv
- The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An upd
- The Anti-Cancer Effect of Quercetin: Molecular Implic
- Research Progress in the Modification of Quercetin Leading to Anticancer Agents. N/A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The potential anti-cancer effects of quercetin on cancer therapy [tns.ewapub.com]
- 4. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Activities of Quercetin and Its Derivatives [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quercetin and ovarian cancer: An evaluation based on a systematic review | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Methylated Flavonoids in Antioxidant Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant potential of flavonoids is paramount. While the antioxidant capacity of flavonoids is well-established, the influence of structural modifications, such as methylation, on this activity is a critical area of investigation. This guide provides an in-depth, head-to-head comparison of methylated versus non-methylated flavonoids in common antioxidant assays, offering both theoretical insights and practical, field-proven experimental protocols.
The central dogma of flavonoid antioxidant activity has long been tied to the number and arrangement of hydroxyl (-OH) groups.[1][2] However, methylation (the substitution of a hydrogen atom in a hydroxyl group with a methyl group, -CH3) introduces a fascinating dimension to this paradigm.[3][4] While it is generally accepted that O-methylation of hydroxyl groups can decrease the radical scavenging capacity of flavonoids in some in vitro assays, this modification can also enhance their metabolic stability and bioavailability.[3][5] This guide will dissect these complexities, providing a clear framework for evaluating the true antioxidant potential of methylated flavonoids.
The Crucial Role of Structure in Antioxidant Activity
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure.[6] Key features that govern this activity include:
-
The B-ring hydroxyl configuration: The presence of an ortho-dihydroxy (catechol) structure in the B-ring is a significant determinant of scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5][7]
-
The 2,3-double bond in the C-ring: Conjugation of the B-ring to the 4-oxo group in the C-ring enhances radical scavenging capacity.[6]
-
The 3-hydroxyl group in the C-ring: This feature, in combination with the 2,3-double bond, increases radical scavenging activity.[6][7]
-
Hydroxyl groups at positions 5 and 7 in the A-ring: These also contribute to the overall antioxidant potential.[2]
Methylation alters this delicate balance. By replacing a hydroxyl group with a methoxy group, the hydrogen-donating ability of that position is eliminated, which can inactivate both the antioxidant and prooxidant activities of the flavonoid.[1]
Caption: Structural comparison of Quercetin and its methylated form, Tamarixetin.
A Battery of Assays: The Rationale for a Multi-Faceted Approach
No single antioxidant assay can provide a complete picture of a compound's antioxidant potential.[8] Therefore, a panel of assays with different mechanisms is essential for a comprehensive evaluation. This guide focuses on four widely used methods: DPPH, ABTS, FRAP, and ORAC.[8][9]
Caption: A multi-assay approach for comprehensive antioxidant profiling.
Head-to-Head Comparison in Key Antioxidant Assays
The following sections provide a detailed comparison of how methylated and non-methylated flavonoids are expected to perform in these key assays, supported by experimental protocols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10]
-
Expected Outcome: Non-methylated flavonoids with a greater number of free hydroxyl groups, particularly the catechol group in the B-ring, will exhibit stronger DPPH radical scavenging activity.[1] Methylation of these key hydroxyl groups is expected to significantly reduce this activity.[5]
-
Reagent Preparation:
-
DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the flavonoid in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Positive Control: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same manner as the test compound.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Expected Outcome: Similar to the DPPH assay, non-methylated flavonoids are expected to show higher ABTS radical scavenging activity due to their hydrogen-donating capabilities.[1] The reduction in activity upon methylation will likely be pronounced.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the flavonoid sample and a Trolox standard.
-
Add 20 µL of the sample/standard to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Calculation:
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11] This assay is based on electron transfer.[10]
-
Expected Outcome: The reducing power of flavonoids is also linked to the number of hydroxyl groups. Therefore, non-methylated flavonoids are anticipated to have a higher FRAP value compared to their methylated counterparts.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Prepare serial dilutions of the flavonoid sample and a ferrous sulfate (FeSO₄) or Trolox standard.
-
Add 20 µL of the sample/standard to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Calculation:
-
Construct a standard curve using ferrous sulfate and express the results as Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[12] This assay is based on hydrogen atom transfer.
-
Expected Outcome: The ORAC assay is considered to be more biologically relevant. While non-methylated flavonoids are still expected to perform better, the difference might be less pronounced compared to the other assays, especially if the methylation pattern enhances lipophilicity and interaction with the fluorescent probe.
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare fresh daily in phosphate buffer.
-
Trolox Standard: Prepare a stock solution and serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer) and 150 µL of the fluorescein working solution.
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of the AAPH solution to initiate the reaction.
-
Measure the fluorescence every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
-
Data Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Express the results as Trolox equivalents.
-
Summarized Data and Interpretation
The following table provides a hypothetical summary of expected results from a head-to-head comparison of Quercetin (non-methylated) and its methylated derivative, Tamarixetin.
| Assay | Quercetin (Non-Methylated) | Tamarixetin (Methylated) | Expected Rationale for Difference |
| DPPH (IC50, µM) | Lower (Higher Activity) | Higher (Lower Activity) | Methylation of the 4'-OH group reduces hydrogen-donating capacity. |
| ABTS (TEAC) | Higher | Lower | The catechol structure in Quercetin is a potent radical scavenger. |
| FRAP (Fe²⁺ equiv.) | Higher | Lower | Fewer free hydroxyl groups in Tamarixetin lead to lower reducing power. |
| ORAC (Trolox equiv.) | Higher | Lower, but potentially closer | Increased lipophilicity of Tamarixetin might slightly enhance its interaction in this assay. |
Note: The actual quantitative differences will depend on the specific methylated flavonoid and the precise experimental conditions.
Conclusion and Future Directions
The in vitro antioxidant activity of flavonoids is significantly influenced by methylation. While non-methylated flavonoids generally exhibit superior radical scavenging and reducing power in common antioxidant assays due to the presence of free hydroxyl groups, methylated flavonoids may possess other advantageous properties, such as enhanced bioavailability and metabolic stability.[3][4] This is a critical consideration for drug development, as in vivo efficacy is not solely determined by in vitro antioxidant capacity.
Future research should focus on correlating the results from these in vitro assays with cellular antioxidant activity and in vivo studies to gain a more comprehensive understanding of the therapeutic potential of methylated flavonoids.
References
- Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids - Benchchem. (n.d.).
- Cao, G., Sofic, E., & Prior, R. L. (1997). Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships. Free Radical Biology and Medicine, 22(5), 749-760.
- Shahidi, F., & Ambigaipalan, P. (2015). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Journal of Food Bioactives, 1, 1-13.
- ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(3), 052-057.
- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (2024). E3S Web of Conferences, 503, 07005.
- Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. (2018). ResearchGate.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). ResearchGate.
- Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (2014). Food Chemistry, 145, 1064-1070.
- The effect of methylation upon the antioxidant and chelation capacity of quercetin and dihydroquercetin in a lard substrate. (1956). Iowa State College.
- Silva, M. M., Santos, M. R., Caroço, G., Rocha, R., Justino, G., & Mira, L. (2002). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free radical research, 36(11), 1219-1227.
- Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. (2011). Molecules, 16(10), 8525-8547.
- Pietta, P. G. (2000). Flavonoids as antioxidants. Journal of natural products, 63(7), 1035-1042.
- Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. (2015). ResearchGate.
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). International Journal of Molecular Sciences, 24(20), 15392.
- The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. (2020). Antioxidants, 9(11), 1133.
- Fernandes, I., Marques, F., de Freitas, V., & Mateus, N. (2013). Antioxidant and antiproliferative properties of methylated metabolites of anthocyanins. Food chemistry, 141(3), 2923-2933.
- Wen, L., Wu, D., Jiang, Y., Prasad, N., & Lin, S. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences, 1398(1), 120-129.
- Wen, L., Wu, D., Jiang, Y., Prasad, N., & Lin, S. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences, 1398(1), 120-129.
- Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). International Journal of Molecular Sciences, 21(4), 1358.
Sources
- 1. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Effects of Quercetin Ethers on MAPK and PI3K/Akt Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced modulation of critical signaling pathways is paramount for therapeutic innovation. Quercetin, a ubiquitous dietary flavonoid, is well-documented for its broad biological activities, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.[1] However, the therapeutic potential of quercetin is often hampered by its poor bioavailability. The etherification of quercetin's hydroxyl groups to form quercetin ethers is a key strategy to improve its pharmacological properties. This guide provides an in-depth comparison of how these structural modifications differentially impact the MAPK and PI3K/Akt pathways, supported by experimental data and detailed protocols.
Introduction: Quercetin and its Ethers - A Structural Overview
Quercetin is a pentahydroxyflavone with five hydroxyl groups located at the 3, 3', 4', 5, and 7 positions.[2] These hydroxyl groups are key to its biological activity but also contribute to its extensive metabolism and low bioavailability.[3] Quercetin ethers are derivatives where one or more of these hydroxyl groups are replaced by an ether linkage, most commonly a methoxy group (-OCH₃).[4] This modification can significantly alter the molecule's lipophilicity, metabolic stability, and ultimately, its interaction with cellular targets.[4][5]
The central hypothesis is that the position and number of ether modifications on the quercetin backbone dictate the molecule's specificity and potency towards the MAPK and PI3K/Akt pathways.
The MAPK and PI3K/Akt Signaling Pathways: A Primer
The MAPK and PI3K/Akt pathways are two of the most critical intracellular signaling cascades, regulating a host of cellular processes including growth, proliferation, survival, and apoptosis.[6] Their dysregulation is a hallmark of many diseases, particularly cancer.[6][7]
The MAPK pathway, often simplified to the Ras-Raf-MEK-ERK cascade, transduces extracellular signals to the nucleus to control gene expression.[6] The PI3K/Akt pathway is a central mediator of cell survival, activated by growth factors to phosphorylate and inactivate pro-apoptotic proteins.[8]
Figure 1: Simplified overview of the MAPK and PI3K/Akt signaling pathways.
Comparative Analysis: Quercetin vs. Its Ethers
The differential effects of quercetin and its ethers on these pathways are context-dependent, varying with the specific derivative, cell type, and stimulus.
Quercetin: The Dual Inhibitor
Quercetin itself has been shown to inhibit both the PI3K/Akt and MAPK signaling pathways.[9] Mechanistic studies indicate that quercetin can directly interact with PI3K, leading to reduced phosphorylation of both PI3K and its downstream effector, Akt.[10] In the MAPK pathway, quercetin has been observed to attenuate the phosphorylation of p38 and JNK, but its effect on ERK1/2 can be more variable.[4] Some studies show inhibition, while others report activation of ERK, suggesting a complex regulatory role.[4][10]
Quercetin-3-O-methyl ether (Q3ME): A Case Study in Specificity
Q3ME is one of the most studied quercetin ethers. Evidence suggests that Q3ME can be a potent inhibitor of both pathways. In esophageal cancer cells, Q3ME was found to interact with and inhibit the kinase activities of both AKT and ERK.[11] This dual inhibition suppressed downstream signaling and attenuated cancer cell proliferation.[11] However, in a study on lapatinib-resistant breast cancer cells, Q3ME only slightly reduced the phosphorylation of Akt and ERKs in sensitive cells and had no effect in resistant cells, indicating that its efficacy can be overcome by resistance mechanisms.[12]
Another study in a model of copper-induced oxidative stress found that Q3ME protected cells by modulating both pathways, suggesting its effects are not limited to anti-cancer activity.[13]
Other Quercetin Ethers: Emerging Evidence and Structure-Activity Relationship
Data on other specific ethers is more fragmented, but emerging studies and structure-activity relationship (SAR) analyses provide valuable insights.[4][5]
A comparative study on the anti-inflammatory activity of quercetin and its methylated derivatives, including 3-O-methylquercetin and rhamnazin (3',7-di-O-methylquercetin), found that the degree and position of methylation influenced their efficacy.[14] While this study did not directly measure MAPK/PI3K signaling, it highlights the principle that different ether structures have distinct biological activities.
The general consensus from SAR studies is that the free hydroxyl groups on the quercetin molecule, particularly the 3-OH group, are crucial for certain biological activities like antioxidant potential.[4] Methylation of these groups can alter the molecule's binding affinity to target proteins. For instance, methylation at the C-3 position was found to reduce the binding energy of quercetin to EGFR, an upstream activator of both MAPK and PI3K pathways.[12]
Quantitative Comparison
A direct, quantitative comparison of the inhibitory potency (e.g., IC50 values) of a wide range of quercetin ethers on MAPK and PI3K/Akt kinases is lacking in the current literature. The available data is often for cell viability rather than specific kinase inhibition. The table below synthesizes available data, highlighting the need for more direct comparative studies.
| Compound | Target Pathway(s) | Effect | Cell Line/System | Quantitative Data (IC50) | Reference |
| Quercetin | PI3K/Akt & MAPK | Inhibition | Various cancer cell lines | Varies by cell line (typically µM range for cell viability) | [9][10] |
| Quercetin-3-O-methyl ether (Q3ME) | PI3K/Akt & MAPK | Inhibition | Esophageal cancer cells | Not specified for kinase inhibition | [11] |
| Quercetin-3-O-methyl ether (Q3ME) | PI3K/Akt & MAPK | Slight inhibition / No effect | Lapatinib-sensitive / resistant breast cancer cells | Not specified for kinase inhibition | [12] |
| Rhamnazin (3',7-di-O-methylquercetin) | Inflammation (indirectly related) | Anti-inflammatory | Porcine intestinal cells | Not specified for kinase inhibition | [14] |
Experimental Protocols for Pathway Analysis
To rigorously compare the effects of quercetin ethers, a combination of cell-based and biochemical assays is essential.
Western Blotting for Phospho-Protein Analysis
Western blotting is the gold standard for assessing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways. This allows for a direct measure of pathway activation in a cellular context.
Figure 2: Standard workflow for Western blot analysis of signaling pathways.
Detailed Step-by-Step Protocol: A comprehensive, step-by-step Western blot protocol can be found in the supplementary materials.
In Vitro Kinase Assays for Direct Inhibitory Activity
To determine if quercetin ethers directly inhibit the kinases in these pathways, in vitro kinase assays are indispensable. These assays measure the enzymatic activity of purified kinases in the presence of the test compounds.
PI3K HTRF Kinase Assay:
This is a homogeneous time-resolved fluorescence (HTRF) assay that measures the production of PIP3, the product of PI3K activity.
-
Principle: The assay uses a GST-tagged PH domain that binds to biotinylated PIP3. This complex brings a Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (APC) into close proximity, resulting in a FRET signal. Unlabeled PIP3 produced by PI3K competes with the biotinylated PIP3, leading to a decrease in the FRET signal.[1][7][15]
-
Protocol Outline:
-
Add test compounds (quercetin ethers) to a 384-well plate.
-
Add a solution containing the PI3K enzyme and its substrate, PIP2.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (Eu-anti-GST, Streptavidin-APC, and biotin-PIP3).
-
Incubate to allow for detection complex formation.
-
Read the HTRF signal on a compatible plate reader.
-
ERK1/2 LanthaScreen Eu Kinase Binding Assay:
This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by an inhibitor.
-
Principle: An Alexa Fluor™-labeled kinase tracer binds to the ATP-binding site of the ERK1/2 kinase. A Europium-labeled antibody that binds to the kinase brings the donor (Eu) and acceptor (Alexa Fluor™) into proximity, generating a FRET signal. Compounds that bind to the ATP site will displace the tracer, causing a loss of FRET.[6][16]
-
Protocol Outline:
-
Add test compounds to a 384-well plate.
-
Add a solution containing the ERK1/2 enzyme, the Alexa Fluor™ tracer, and the Europium-labeled antibody.
-
Incubate to allow for binding equilibrium to be reached.
-
Read the TR-FRET signal on a compatible plate reader.
-
Conclusion and Future Directions
The available evidence strongly suggests that quercetin ethers are a promising class of compounds for modulating the MAPK and PI3K/Akt signaling pathways. The methylation of quercetin's hydroxyl groups appears to be a viable strategy for altering its biological activity, potentially leading to derivatives with enhanced potency and specificity.
However, the field is hampered by a lack of direct, head-to-head comparative studies of a series of quercetin ethers. Future research should focus on:
-
Systematic SAR studies: Synthesizing a library of quercetin ethers with varying degrees and positions of methylation and testing them in parallel on both MAPK and PI3K/Akt pathways.
-
Quantitative analysis: Determining the IC50 values of these ethers against key kinases (e.g., PI3K, Akt, MEK, ERK) in in vitro kinase assays.
-
In vivo validation: Assessing the most promising candidates in relevant animal models to evaluate their pharmacokinetic properties and therapeutic efficacy.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of quercetin ethers as targeted modulators of cellular signaling.
References
- Materska, M. (2008). Quercetin and its derivatives: chemical structure and bioactivity – a review. Polish Journal of Food and Nutrition Sciences, 58(4), 407-413.
- Smits, F. J., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 103-118.
- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47.
- Hasan, M. M., et al. (2023). Quercetin promises anticancer activity through PI3K-AKT-mTOR pathway: A literature review. Journal of Advanced Biotechnology and Experimental Therapeutics, 6(3), 649-666.
- Wang, L., et al. (2020). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Oxidative Medicine and Cellular Longevity, 2020, 8826307.
- Tseng, C. H., et al. (2012). Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. Toxicology and Applied Pharmacology, 264(1), 104-113.
- Patel, K., Singh, G., & Patel, R. (2018). A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives. Current Topics in Medicinal Chemistry, 18(23), 2033-2050.
- Dong, Y., et al. (2018). Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. Molecular Carcinogenesis, 57(11), 1540-1552.
- D'Andrea, G. (2015).
- He, W. D., et al. (2015). Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G 2 /M arrest and apoptosis. Oncology Reports, 34(1), 321-329.
- Kovács, A., et al. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. International Journal of Molecular Sciences, 23(13), 7119.
- Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLoS One, 11(8), e0160686.
- Jazi, F. S., et al. (2018). Structure-activity relationship of quercetin and its analogues as inhibitors of P-glycoprotein. Pharmacological Reports, 70(1), 1-6.
- Jazvinšćak Jembrek, M., et al. (2018). PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury. Oxidative Medicine and Cellular Longevity, 2018, 5691813.
- Tseng, C. H., et al. (2012). Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. Toxicology and Applied Pharmacology, 264(1), 104-113.
- Dong, Y., et al. (2018). Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. Molecular Carcinogenesis, 57(11), 1540-1552.
- Cho, S. Y., et al. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. Molecular and Cellular Biochemistry, 243(1-2), 153-160.
- Bishayee, A., & Sethi, G. (2016). Bioavailability and metabolism of quercetin: A systematic review of the past two decades. Cancer Letters, 381(2), 321-330.
- Kim, H., et al. (2016). Inhibitory Effects of Quercetin on Progression of Human Choriocarcinoma Cells Are Mediated Through PI3K/AKT and MAPK Signal Transduction Cascades. Journal of Cellular Physiology, 232(6), 1428-1440.
- Ahn, J., et al. (2008). The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways.
- Na, S., et al. (2022). Study on the molecular mechanism of nightshade in the treatment of colon cancer. Bioengineered, 13(4), 9845-9856.
- Na, S., et al. (2022). Study on the molecular mechanism of nightshade in the treatment of colon cancer. Bioengineered, 13(4), 9845–9856.
- Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway.
- Jafri, A., et al. (2019). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers, 11(4), 479.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Quercetin on Progression of Human Choriocarcinoma Cells Are Mediated Through PI3K/AKT and MAPK Signal Transduction Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR and ERK activation resists flavonoid quercetin-induced anticancer activities in human cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the In Vivo Potency of Quercetin 3,4'-Dimethyl Ether vs. Quercetin
Introduction: Overcoming the Quercetin Paradox
Quercetin, a ubiquitous plant flavonoid, is one of the most extensively studied polyphenols, lauded for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties demonstrated in countless in vitro models.[1][2][3] However, this remarkable in vitro bioactivity often fails to translate into commensurate in vivo efficacy, a phenomenon that can be termed the "Quercetin Paradox." This discrepancy is primarily attributed to quercetin's poor physicochemical properties, namely its low water solubility and, most critically, its low oral bioavailability.[4][5][6]
Upon oral administration, quercetin undergoes extensive first-pass metabolism in the intestine and liver, where it is rapidly conjugated to form glucuronidated, sulfated, and methylated derivatives.[6][7][8] This metabolic transformation significantly reduces the circulating plasma concentrations of the free quercetin aglycone, the form believed to be most active.[9]
To circumvent these limitations, researchers have turned to structural modification of the quercetin molecule. One promising strategy is O-methylation. Quercetin 3,4'-dimethyl ether (Q3,4'DM), a naturally occurring derivative, represents a compelling alternative.[10] The strategic methylation of the hydroxyl groups at the 3 and 4' positions is hypothesized to enhance metabolic stability by protecting these sites from conjugation, thereby improving oral bioavailability and potentially unlocking greater in vivo potency. This guide provides an in-depth comparison of the in vivo potential of Q3,4'DM relative to its parent compound, quercetin, grounded in available experimental data and mechanistic insights.
The Pharmacokinetic Hurdle: Bioavailability and Metabolism
The therapeutic potential of any orally administered agent is fundamentally dependent on its ability to reach systemic circulation in a sufficient concentration. Herein lies the principal difference between quercetin and its methylated counterpart.
Quercetin's Metabolic Fate: The journey of quercetin post-ingestion is characterized by rapid and extensive modification. Its low water solubility limits its initial dissolution and absorption.[6] Once absorbed by enterocytes, it is immediately subjected to Phase II metabolic enzymes, leading to the formation of various conjugates. The liver continues this process, and consequently, the major circulating forms of quercetin are not the aglycone but its metabolites, such as quercetin-3-O-β-d-glucuronide (Q3GA).[6] This extensive metabolism is a critical limiting factor for its systemic activity.
The Promise of Methylation for Q3,4'DM: Methylated flavonoids are reported to possess greater stability and bioavailability.[11] Methylation at the 3 and 4' positions, as in Q3,4'DM, sterically hinders the hydroxyl groups that are primary targets for glucuronidation and sulfation. This molecular "shielding" is expected to reduce the rate of first-pass metabolism, allowing a greater fraction of the administered dose to enter systemic circulation in a more active form. This enhanced bioavailability is the central hypothesis for the potentially superior in vivo potency of Q3,4'DM.
Diagram: Comparative Metabolic Pathways
The following diagram illustrates the extensive metabolism of quercetin compared to the hypothesized, more direct pathway for this compound.
Caption: Comparative metabolism of oral quercetin vs. Q3,4'DM.
Comparative Analysis of In Vivo Potency
While direct, head-to-head in vivo studies comparing Q3,4'DM and quercetin are emerging, we can synthesize a comparative profile by examining the available evidence for each compound across key therapeutic areas.
Anti-inflammatory and Antioxidant Activity
Quercetin's anti-inflammatory effects are well-documented, often attributed to the inhibition of pathways like NF-κB and the reduction of pro-inflammatory cytokines such as TNF-α and various interleukins.[3][12][13] Its antioxidant activity stems from its ability to scavenge free radicals, a function largely dependent on the catechol (3',4'-dihydroxyl) group on its B-ring.[14]
Methylation at the 4'-position in Q3,4'DM alters this critical catechol structure, which may reduce its direct radical scavenging capacity.[14] However, the in vivo story is more complex. Methylated derivatives can still exert potent antioxidant effects by modulating key cellular enzymes.[11] Furthermore, their anti-inflammatory potential can be superior. For instance, Quercetin-3-methyl ether demonstrated potent inhibition of TNF-α formation in lipopolysaccharide (LPS)-stimulated macrophages.[15] The enhanced bioavailability of Q3,4'DM could lead to higher tissue concentrations, potentially resulting in a more robust and sustained anti-inflammatory response in vivo compared to an equimolar dose of quercetin.
| Feature | Quercetin | This compound (Q3,4'DM) | Supporting Evidence |
| Mechanism | Direct radical scavenging; Inhibition of NF-κB, COX, LOX. | Modulation of antioxidant enzymes; Inhibition of inflammatory mediators. | [3][11][14][15] |
| In Vivo Effect | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and microgliosis in neuroinflammation models. | Shows potent inhibition of TNF-α in vitro; high cytotoxic activity against leukemia cells. | [12][15][16] |
| Potency Driver | Intrinsic chemical reactivity of hydroxyl groups. | Enhanced bioavailability leading to higher effective concentrations at the target site. | [6][11] |
Anticancer Activity
Both quercetin and its methylated derivatives have demonstrated significant anticancer properties.[2] Quercetin can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in various cancer models, including breast, colorectal, and liver cancers.[2][17]
Studies on methylated quercetins suggest they may possess even greater potency. Quercetin-3-methyl ether was shown to significantly inhibit cell growth, induce apoptosis, and suppress invasion and migration in human breast cancer cells, including triple-negative subtypes.[18] It achieved this by inhibiting key signaling pathways like Notch1 and PI3K/Akt.[18] Similarly, Q3,4'DM has been found to be highly cytotoxic against leukemia cells, inducing apoptosis through a caspase-dependent mechanism.[16] The ability of these methylated forms to more effectively reach tumors in vivo due to better pharmacokinetics could translate to superior anti-tumor efficacy.
Diagram: Modulation of Cancer Signaling Pathways
This diagram shows how both quercetin and its methylated derivatives can inhibit the pro-survival PI3K/Akt signaling pathway, a common mechanism in their anticancer effects.
Caption: Inhibition of the PI3K/Akt pathway by quercetin and Q3,4'DM.
Neuroprotective and Cardiometabolic Effects
Quercetin has shown promise in models of neurodegenerative diseases like Alzheimer's and ischemic stroke, largely through its antioxidant and anti-inflammatory actions in the brain.[19][20][21][22] It can improve cognitive function and protect neurons from oxidative damage.[20] In metabolic syndrome, quercetin can ameliorate hypertension, dyslipidemia, and inflammation.[23][24][25][26]
The ability to cross the blood-brain barrier is crucial for neuroprotection. The increased lipophilicity of methylated flavonoids may enhance their central nervous system penetration. While specific in vivo comparative data for Q3,4'DM in neuroprotection is limited, related methylated compounds have shown potent vasorelaxant effects, superior to quercetin. For example, quercetin 3,7-dimethyl ether displayed a significantly higher potency in relaxing rat aortic rings, an effect mediated by the NO/cGMP pathway.[27][28] This suggests that methylated quercetins could offer enhanced benefits for cardiovascular health, potentially due to more favorable interactions with cellular targets and improved tissue distribution.
Experimental Protocol: Evaluating In Vivo Anti-Neuroinflammatory Potency
To provide a practical framework, here is a standardized protocol for comparing the efficacy of quercetin and Q3,4'DM in a murine model of LPS-induced neuroinflammation. The causality behind this design is to use an acute, well-characterized inflammatory stimulus (LPS) to robustly measure the ability of each compound to suppress the resulting cytokine cascade and glial activation in the brain.
Objective: To compare the in vivo anti-neuroinflammatory effects of Quercetin vs. This compound.
Model: Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Grouping (n=8/group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.) + Saline (i.p.)
-
Group 2: Vehicle (p.o.) + LPS (0.25 mg/kg, i.p.)
-
Group 3: Quercetin (50 mg/kg, p.o.) + LPS (i.p.)
-
Group 4: Q3,4'DM (50 mg/kg, p.o.) + LPS (i.p.)
-
-
Dosing Regimen: Administer the respective compounds or vehicle orally once daily for 7 consecutive days. This pre-treatment period allows for the compound to reach steady-state concentrations.
-
Inflammatory Challenge: On day 7, one hour after the final oral dose, administer LPS or saline via intraperitoneal (i.p.) injection.
-
Sample Collection: 24 hours post-LPS injection, euthanize mice.
-
Collect blood via cardiac puncture for plasma cytokine analysis (e.g., TNF-α, IL-6 by ELISA).
-
Perfuse brains with saline, and harvest the hippocampus and cortex.
-
-
Endpoint Analysis:
-
Biochemical: Measure levels of inflammatory markers (TNF-α, IL-6) in brain homogenates using ELISA kits.
-
Western Blot: Analyze protein expression of key inflammatory mediators like iNOS, COX-2, and NF-κB in brain tissue lysates.
-
Immunohistochemistry: Stain brain sections for markers of microglial (Iba1) and astrocyte (GFAP) activation to assess glial cell response.
-
Diagram: Experimental Workflow
Caption: Workflow for comparing anti-neuroinflammatory potency.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds the potential to overcome the primary limitation of its parent compound, quercetin. The strategic methylation is poised to enhance oral bioavailability and metabolic stability, which are critical determinants of in vivo efficacy. While methylation may alter certain direct biochemical activities, such as radical scavenging, the net effect in vivo is likely to be an enhancement of therapeutic potency across anti-inflammatory, anticancer, and cardiometabolic applications. This is because a higher and more sustained concentration of the active molecule can be delivered to target tissues.
However, a critical need remains for more direct, head-to-head comparative in vivo studies using validated animal models for various diseases. Such studies should include comprehensive pharmacokinetic profiling alongside pharmacodynamic readouts to definitively link the improved bioavailability of Q3,4'DM to superior therapeutic outcomes. As this research progresses, Q3,4'DM and other methylated flavonoids may emerge as viable, next-generation candidates for clinical development, finally translating the vast in vitro promise of quercetin into tangible in vivo results.
References
- de Boer, A., van Hunsel, F., Bast, A., Weseler, A. R., & Haenen, G. R. (2014). Quercetin and its methylated metabolites: the chemical basis of activity. Maastricht University.
- Wolffram, S., Block, M., & Ader, P. (2010). Oral bioavailability of quercetin from different quercetin glycosides in dogs. British Journal of Nutrition, 104(2), 197-203.
- Varga, Z., Vargova, V., Gelle, Z., Csonka, T., & Majer, F. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Antioxidants, 11(7), 1279.
- Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., ... & Martins, N. (2020). The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. Foods, 9(3), 374.
- Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., ... & Veit, M. (2001). Oral bioavailability of quercetin from different quercetin glycosides in dogs. Journal of veterinary pharmacology and therapeutics, 24(4), 269-275.
- Guerrero, M. F., Puebla, P., Carrón, R., Martín, M. L., & San Román, L. (2002). Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. Journal of pharmacy and pharmacology, 54(10), 1373-1378.
- Li, J., Zhang, Y., He, B., & Zhang, H. (2018). Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. International journal of molecular medicine, 42(3), 1625-1636.
- Ansari, K. A., & Vavia, P. R. (2016). Characterization and Antioxidant Activity of Quercetin/Methyl-β-Cyclodextrin Complexes. Current Drug Delivery, 13(6), 923-932.
- Lesser, S., Cermak, R., & Wolffram, S. (2004). Oral bioavailability of the flavonol quercetin - A review.
- Haenen, G. R., & Bast, A. (2014). Quercetin and its methylated metabolites: the chemical basis of activity. Maastricht University.
- Guerrero, M. F., Puebla, P., Martin, M. L., & San Roman, L. (2002). Quercetin 3,7-dimethyl ether: A vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht.
- Biosynth. (n.d.). This compound.
- Domitrović, R., & Potočnjak, I. (2021).
- Wang, G., Li, Y., Lei, C., & Li, H. (2022). Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review. Frontiers in Pharmacology, 13, 854249.
- Riva, A., Ronchi, M., Petrangolini, G., Bosisio, S., & Allegrini, P. (2019). Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin. European journal of drug metabolism and pharmacokinetics, 44(2), 169-177.
- Ma, L. M., Xu, F., Wang, J. Z., Shang, M. Y., Liu, G. X., & Cai, S. Q. (2019). In vivo metabolism of 8,2'-diprenylquercetin 3-methyl ether and the distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MSn. Fitoterapia, 137, 104191.
- de Oliveira Viana, J., dos Santos, G. G., & de Souza, A. C. S. (2024). Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis. Journal of Neuroimmunology, 387, 578283.
- Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Shahbaz, M., Mehmood, Z., ... & Mubarak, M. S. (2018). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Journal of food biochemistry, 42(6), e12573.
- Zhang, Y., Chen, Y., & Zhang, L. (2022). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling.
- Gothai, S., Ganesan, P., & Ramalingam, K. (2023). A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single-Dose Study. Nutrients, 15(16), 3555.
- Spencer, J. P., Chowrimootoo, G., Choudhury, R., Debnam, E. S., Srai, S. K., & Rice-Evans, C. (2001). Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites. The Journal of nutritional biochemistry, 12(1), 21-28.
- Chen, C. C., Lin, C. F., & Ko, F. N. (2001). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. Planta medica, 67(8), 713-717.
- Rivera, L., Morón, R., Sánchez, M., Zarzuelo, A., & Galisteo, M. (2008). Quercetin ameliorates metabolic syndrome and improves the inflammatory status in obese Zucker rats. Obesity (Silver Spring, Md.), 16(9), 2081-2087.
- Tang, S., Chen, Y., & Li, J. (2020). Quercetin shows anti‐tumor effect in hepatocellular carcinoma LM3 cells by abrogating JAK2/STAT3 signaling pathway. Journal of Cellular and Molecular Medicine, 24(11), 6065-6076.
- Sabogal-Guáqueta, A. M., Muñoz-Manco, J. I., Ramírez-Pineda, J. R., Lamprea-Rodriguez, M., Osorio, E., & Cardona-Gómez, G. P. (2019). Neuroprotective Effects of Quercetin in Alzheimer's Disease. Biomolecules, 10(1), 37.
- Comalada, M., Camuesco, D., Sierra, S., Ballester, I., Xaus, J., Gálvez, J., & Zarzuelo, A. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European journal of immunology, 35(2), 584-592.
- Benchchem. (n.d.). A Comparative Analysis of the Bioavailability of 3',4',7-Tri(hydroxyethyl)quercetin and Quercetin for Researchers and Drug Development Professionals.
- PubChem. (n.d.). This compound.
- BioCrick. (n.d.). This compound.
- Al-Khazaleh, M., Al-khazaleh, M., & El-Elimat, T. (2018).
- Ghafourian, M., Sadeghi, E., & Mousavi, S. H. (2021). Quercetin and metabolic syndrome: A review. Phytotherapy research : PTR, 35(10), 5379-5394.
- Khan, A., Ali, T., & Kim, M. W. (2019). Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain. Frontiers in Pharmacology, 10, 1554.
- Kleemann, R., Verschuren, L., & Morrison, M. (2011). Anti-inflammatory, anti-proliferative and anti-atherosclerotic effects of Quercetin in human in vitro and in vivo models.
- Shi, G. J., Li, Y., & Cao, Q. H. (2019). In vitro and in vivo evidence that quercetin protects against diabetes and its complications: A systematic review of the literature. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 109, 1085-1099.
- D'Andrea, G. (2016). Neuroprotective Effects of Quercetin: From Chemistry to Medicine. CNS & neurological disorders drug targets, 15(8), 964-975.
- Wang, G., Li, Y., & Lei, C. (2022). Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review. Frontiers in Pharmacology, 13, 854249.
- Panchal, S. K., Poudyal, H., & Brown, L. (2012). Quercetin Ameliorates Cardiovascular, Hepatic, and Metabolic Changes in Diet-Induced Metabolic Syndrome in Rats. The Journal of nutrition, 142(6), 1026-1032.
- Panchal, S. K., Poudyal, H., & Brown, L. (2012). Quercetin ameliorates cardiovascular, hepatic, and metabolic changes in diet-induced metabolic syndrome in rats. Western Sydney University ResearchDirect.
- Spencer, J. P., Chowrimootoo, G., & Choudhury, R. (2001). Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites.
- Wang, P., Heber, D., & Henning, S. M. (2012). Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo. Food & function, 3(6), 635-642.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Antioxidant Activity of Quercetin/Methyl- ...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.miloa.eu [academy.miloa.eu]
- 10. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of the metabolic profile on the in vivo antioxidant activity of quercetin under a low dosage oral regimen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Quercetin shows anti‐tumor effect in hepatocellular carcinoma LM3 cells by abrogating JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Quercetin on Ischemic Stroke: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effects of Quercetin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
- 22. Neuroprotective Effects of Quercetin: From Chemistry to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quercetin ameliorates metabolic syndrome and improves the inflammatory status in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quercetin and metabolic syndrome: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 27. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Guide: Quercetin 3,4'-dimethyl ether vs. Other Flavonoids
Introduction: The Flavonoid Conundrum in Drug Development
Flavonoids, particularly quercetin, represent a class of plant-derived compounds with immense therapeutic promise, exhibiting potent antioxidant, anti-inflammatory, and anti-carcinogenic properties in numerous preclinical models.[1][2][3] However, the translation of this potential from the laboratory bench to clinical application is frequently hindered by a significant pharmacological obstacle: poor bioavailability.[2][4] The inherent chemical structure of quercetin, while responsible for its bioactivity, also makes it a prime target for extensive metabolic processes that drastically limit its systemic exposure.
This guide delves into a key drug development strategy aimed at overcoming this limitation: structural modification through methylation. We will provide an in-depth, objective comparison of the pharmacokinetic profile of Quercetin 3,4'-dimethyl ether (Q3,4'-diMe) , a synthetically accessible and naturally occurring derivative[5][6], against its parent compound, quercetin, and its common dietary forms. Our analysis is grounded in experimental data and established biochemical principles to provide researchers, scientists, and drug development professionals with a clear understanding of how targeted chemical modifications can transform the therapeutic viability of a promising natural product.
The Fundamental Challenge: Quercetin's Rapid Metabolic Gauntlet
Before comparing derivatives, it is crucial to understand the metabolic fate of quercetin itself. The journey of a quercetin molecule following oral ingestion is a rigorous one, governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Absorption: Quercetin in its pure (aglycone) form is a lipophilic molecule with low aqueous solubility, which challenges its dissolution in the gastrointestinal tract.[2][7] Its absorption across the intestinal wall occurs primarily through passive diffusion, but this process is inefficient and significantly curtailed by the action of efflux transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump absorbed quercetin back into the intestinal lumen.[8][9][10]
-
Metabolism (First-Pass Effect): This is the most significant barrier to quercetin's bioavailability. As soon as quercetin enters the intestinal cells (enterocytes), it is aggressively metabolized by Phase II enzymes. The free hydroxyl groups on its structure are rapidly conjugated through:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Catalyzed by sulfotransferases (SULTs).
-
Methylation: Catalyzed by catechol-O-methyltransferase (COMT).[11][12]
This "first-pass metabolism" continues in the liver, ensuring that very little, if any, free quercetin aglycone reaches systemic circulation.[11][13] Instead, the bloodstream contains a complex mixture of quercetin glucuronides, sulfates, and methylated metabolites like isorhamnetin.[14][15]
-
-
Distribution & Excretion: These water-soluble conjugated metabolites have different distribution profiles and are efficiently recognized by the kidneys for rapid elimination in urine, leading to a short biological half-life.
This compound: A Structurally Shielded Flavonoid
The chemical structure of Q3,4'-diMe is the key to its altered pharmacokinetic profile. By replacing the hydrogen atoms of the hydroxyl groups at the 3 and 4' positions with methyl groups, the molecule gains two critical advantages:
-
Increased Lipophilicity: The addition of methyl groups makes the molecule more lipid-soluble compared to the parent quercetin.[16] This enhanced lipophilicity is hypothesized to improve its ability to passively diffuse across the lipid bilayers of intestinal cell membranes, a foundational step for absorption.[8]
-
Metabolic Shielding: The catechol group on the B-ring (containing the 3' and 4' hydroxyls) and the 3-hydroxyl group are primary sites for the conjugation reactions (glucuronidation and sulfation) that deactivate and eliminate quercetin.[11] By "capping" the 3 and 4' positions with stable methyl ethers, Q3,4'-diMe is sterically shielded from the metabolic machinery of UGT and SULT enzymes. This protection from extensive first-pass metabolism is the principal reason for its predicted superior bioavailability.
Visualizing the Metabolic Divergence
The following diagram illustrates the stark contrast in the metabolic pathways of quercetin versus its dimethylated counterpart.
Caption: Metabolic fate of Quercetin vs. Quercetin 3,4'-diMe.
Comparative Analysis of Pharmacokinetic Parameters
This section breaks down the ADME profile, using experimental data from quercetin and related flavonoids to build a comparative case for the advantages of Q3,4'-diMe.
A. Absorption and Permeability
The ability of a compound to cross the intestinal epithelium is a primary determinant of its oral bioavailability. This is often modeled in vitro using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal barrier.[17]
Studies have consistently shown that increasing the lipophilicity of quercetin derivatives enhances their transport across Caco-2 cells. While direct comparative data for Q3,4'-diMe is limited, studies on esterified quercetin derivatives, which also increase lipophilicity, provide strong evidence for this principle.[8][18] Methylated flavones have been specifically reported to achieve higher penetration through Caco-2 cell layers compared to their parent compounds.[19]
| Compound | Apparent Permeability (Papp) (cm/s) | Transport Mechanism | Key Finding | Reference |
| Quercetin | 2.82 × 10⁻⁶ | Passive Diffusion & Active Efflux (MRP2 substrate) | Poorly absorbed; efflux transporters limit net transport. | [8][18] |
| Quercetin Tetraester (TAQU) | 5.23 × 10⁻⁶ | Passive Diffusion | Increased lipophilicity nearly doubles the transport rate and bypasses efflux transporters. | [8][18] |
| Quercetin 3,4'-diMe (Predicted) | > Quercetin | Primarily Passive Diffusion | Expected to have higher permeability due to increased lipophilicity and reduced interaction with efflux pumps. | - |
B. Metabolism and Bioavailability
The most significant advantage of Q3,4'-diMe lies in its metabolic stability. In a typical in vivo scenario, orally administered quercetin is rapidly converted to its metabolites. A study in rats comparing the pharmacokinetics of quercetin, its glycoside form (isoquercitrin), and its major metabolite (quercetin-3-O-glucuronide) clearly demonstrates the complexity of quercetin's fate and the low exposure to the parent aglycone.[20][21][22]
In contrast, Q3,4'-diMe, with its protected hydroxyl groups, largely bypasses this extensive metabolic conjugation. This leads to a significantly higher proportion of the active parent compound reaching the bloodstream, resulting in a greater Area Under the Curve (AUC)—the standard measure of total drug exposure over time.
| Parameter | Quercetin (Oral, 50 mg/kg) | Isoquercitrin (Oral, 50 mg/kg) | Quercetin-3-O-glucuronide (Oral, 50 mg/kg) | Quercetin 3,4'-diMe (Predicted) |
| Cmax (µg/mL) | 7.47 ± 2.63 | 0.35 ± 0.11 | 2.04 ± 0.85 | Expected to be significantly higher than Quercetin |
| Tmax (min) | 54.0 ± 25.1 | 27.0 ± 6.7 | 222.0 ± 119.2 | Dependent on absorption rate, likely comparable to or slightly longer than Quercetin |
| AUC₀₋t (mg/L*min) | 2590.5 ± 987.9 | 17.2 ± 7.3 | 962.7 ± 602.3 | Expected to be substantially higher than Quercetin |
| Primary Circulating Form | Metabolites (Glucuronides, Sulfates) | Quercetin and its metabolites | Quercetin and Quercetin-3-O-glucuronide | Parent Compound (Q3,4'-diMe) |
Data for Quercetin, Isoquercitrin, and Quercetin-3-O-glucuronide adapted from a comparative pharmacokinetic study in rats.[20][21][22] The profile for Q3,4'-diMe is a projection based on its metabolic stability.
C. Distribution and Excretion
The increased lipophilicity of Q3,4'-diMe not only aids absorption but may also influence its distribution throughout the body. It is plausible that it could achieve broader tissue distribution and potentially cross biological barriers, such as the blood-brain barrier, more effectively than the highly polar conjugated metabolites of quercetin.
Consequently, with reduced metabolic clearance and a potentially longer residence time in the body, the excretion of Q3,4'-diMe is expected to be slower than the rapid renal clearance observed for quercetin's water-soluble conjugates.
Standardized Experimental Protocols for Pharmacokinetic Assessment
To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. Below are self-validating protocols for key experiments in flavonoid pharmacokinetic research.
Protocol 1: In Vitro Intestinal Permeability using Caco-2 Cells
This assay quantifies the rate of flavonoid transport across a simulated intestinal barrier, providing a robust prediction of in vivo absorption.
Caption: Experimental workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto microporous polycarbonate membrane inserts (e.g., Transwell®) at a high density. They are maintained in culture for 21-25 days to allow them to differentiate into a polarized monolayer of enterocytes, complete with tight junctions and brush border enzymes.
-
Barrier Integrity Validation (Self-Validating Step): Before each experiment, the Transepithelial Electrical Resistance (TEER) across the monolayer is measured. A high TEER value (typically >250 Ω·cm²) confirms the formation of tight junctions and the integrity of the cellular barrier. Experiments only proceed if this criterion is met.
-
Transport Experiment: The culture medium in the apical (AP, upper) and basolateral (BL, lower) chambers is replaced with transport buffer. The flavonoid of interest is added to the AP chamber.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the BL chamber to measure the amount of compound that has crossed the monolayer.
-
Quantification: The concentration of the flavonoid in the samples is determined using a validated High-Performance Liquid Chromatography (HPLC) or, more commonly, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for superior sensitivity and specificity.[23][24][25]
-
Calculation: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's absorption rate.
Causality Explained: The 21-day differentiation period is critical because it allows the cells to express the morphological and functional characteristics of small intestine enterocytes, including efflux transporters, making the model physiologically relevant.[8][17] The TEER measurement is a non-negotiable quality control step that ensures any observed transport is through the cells (transcellular) or between them (paracellular), not through a leaky, invalid monolayer.
Protocol 2: In Vivo Pharmacokinetic Study (Rat Model)
This experiment determines how a flavonoid is absorbed, distributed, metabolized, and excreted in a whole living system, providing essential parameters like Cmax, Tmax, and AUC.
-
Animal Acclimatization & Dosing: Male Sprague-Dawley or Wistar rats are acclimatized and fasted overnight. The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Serial Blood Sampling: Blood samples (~100-150 µL) are collected from the tail vein or a cannulated vessel at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Preparation (Self-Validating Step): A protein precipitation extraction is performed. A known amount of an internal standard (a molecule with similar chemical properties but a different mass) is added to each plasma sample. The samples are then mixed with a solvent like acetonitrile to precipitate plasma proteins. This step is crucial for removing matrix interference. The internal standard's consistent recovery validates the efficiency and reproducibility of the extraction process for every sample.
-
LC-MS/MS Analysis: The supernatant is analyzed using a validated LC-MS/MS method. The method must be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters using specialized software (e.g., Phoenix WinNonlin).
Causality Explained: Using an internal standard is a cornerstone of bioanalytical method validation. It corrects for any potential variability in sample handling, extraction efficiency, or instrument response, ensuring that the final calculated concentration is accurate and trustworthy. A fully validated analytical method ensures that what is being measured is indeed the target compound without interference from endogenous plasma components or metabolites.[23][25]
Conclusion and Strategic Implications
The available evidence and established biochemical principles strongly indicate that the pharmacokinetic profile of This compound is markedly superior to that of its parent flavonoid, quercetin. The strategic methylation of key hydroxyl groups provides a dual advantage:
-
Enhanced Absorption: Increased lipophilicity facilitates easier passage across the intestinal membrane.
-
Metabolic Stability: Shielding against extensive first-pass conjugation allows for significantly higher systemic exposure of the parent, and likely more bioactive, compound.
For researchers in drug development, this makes O-methylated flavonoids like Q3,4'-diMe highly attractive candidates for further investigation. They represent a promising solution to the long-standing bioavailability problem that has limited the therapeutic translation of many potent natural products.
Future Directions: The next critical step is to conduct direct, head-to-head in vivo pharmacokinetic studies comparing Q3,4'-diMe with quercetin under identical conditions. Such studies will provide the definitive quantitative data on the improvements in Cmax and AUC. Furthermore, exploring the tissue distribution and subsequent in vivo efficacy of these methylated derivatives will be essential to fully realize their therapeutic potential.
References
- Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PubMed Central. (2021-06-03).
- Manach, C., & Donovan, J. (2004). Pharmacokinetics and metabolism of dietary flavonoids in humans. Free Radical Research.
- Hu, P., et al. (2016). Esterification of Quercetin Increases Its Transport Across Human Caco-2 Cells. Journal of Food Science.
- ResearchGate. (n.d.). Esterification of Quercetin Increases Its Transport Across Human Caco-2 Cells: Synthesize quercetin ester to improve bioavailability… | Request PDF.
- ResearchGate. (n.d.). (PDF) Pharmacokinetics and metabolism of dietary flavonoids in humans.
- Rende, M., et al. (2023). Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. MDPI.
- Akhlaghi, M., & Foshati, S. (2017). Bioavailability and Metabolism of Flavonoids: A Review. International Journal of Nutrition Sciences.
- Zhao, Z., et al. (2021). Absorption, metabolism and bioavailability of flavonoids: a review. Taylor & Francis Online.
- Zavala-Gómez, A., et al. (2010). Quercetin and naringenin transport across human intestinal Caco-2 cells. PubMed.
- ResearchGate. (n.d.). Quercetin and naringenin transport across human intestinal Caco-2 cells.
- Chen, S., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
- ResearchGate. (n.d.). Metabolism of quercetin. The diagram illustrates the enzymatic...
- Materska, M. (n.d.). QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. Polish Journal of Food and Nutrition Sciences.
- Li, R., et al. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PubMed Central.
- Boersma, M. (2014). Quercetin and its methylated metabolites : the chemical basis of activity. Maastricht University.
- Li, R., et al. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ.
- ResearchGate. (n.d.). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Request PDF.
- Dias, A., et al. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. MDPI.
- El-Kimary, E., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. PubMed.
- Amasheh, S., et al. (2008). Quercetin enhances epithelial barrier function and increases claudin-4 expression in Caco-2 cells. PubMed.
- Besle, J., et al. (2003). Comparison of the bioavailability of quercetin and catechin in rats. PubMed.
- ResearchGate. (n.d.). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS.
- Horváth, K., et al. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. NIH.
- de Araújo, M., et al. (2023). Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis. Frontiers in Pharmacology.
- Dumitru, M., et al. (2023). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. MDPI.
- ResearchGate. (n.d.). (PDF) Pharmacokinetics of Quercetin.
- ResearchGate. (n.d.). (PDF) Bioavailability of Quercetin.
- PubChem. (n.d.). This compound.
- Crespy, V., et al. (2002). Quercetin, but Not Its Glycosides, Is Absorbed From the Rat Stomach. PubMed.
- Longdom Publishing. (n.d.). Design, Synthesis, Physicochemical and Drug-Likeness Properties of Quercetin Derivatives and their Effect on MCF-7 Cell Line and Free Radicals.
Sources
- 1. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 33429-83-3 [smolecule.com]
- 6. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Esterification of Quercetin Increases Its Transport Across Human Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin and naringenin transport across human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 17. Quercetin enhances epithelial barrier function and increases claudin-4 expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Quercetin 3,4'-dimethyl ether
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Quercetin 3,4'-dimethyl ether. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure regulatory compliance and protect laboratory personnel and the environment from potential hazards. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practice.
Part 1: Compound Identification and Hazard Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's chemical properties and associated hazards. While this compound is a valuable research compound, comprehensive toxicological data is not widely available. Therefore, we must operate under the precautionary principle, treating the compound with the caution afforded to chemicals with known hazards.
The parent compound, Quercetin, is classified as "Toxic if swallowed"[1][2]. In the absence of specific data for the dimethyl ether derivative, we must assume a similar or unknown hazard profile. All waste generated from its use—including pure compound, solutions, and contaminated labware—must be treated as hazardous chemical waste.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 33429-83-3 | [3][4] |
| Molecular Formula | C₁₇H₁₄O₇ | [4][5] |
| Molecular Weight | 330.29 g/mol | [5][6] |
| Appearance | Yellow solid powder | [3][6] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. |[3] |
Part 2: Personnel Safety and Spill Management
Safe disposal begins with safe handling. Adherence to appropriate Personal Protective Equipment (PPE) standards and having a clear plan for spill containment are non-negotiable.
Required Personal Protective Equipment (PPE)
When handling this compound in any form (solid, liquid, or as waste), the following PPE is mandatory:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
-
Protective Clothing: A standard laboratory coat.
Spill & Contamination Cleanup Protocol
Accidents happen. A swift, correct response minimizes risk. For a small-scale spill of solid this compound powder:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the full PPE described above.
-
Prevent Dusting: Do NOT use a dry brush or towel, as this can aerosolize the fine powder. Lightly mist the powder with water to prevent it from becoming airborne, unless it is reactive with water.
-
Contain & Collect: Gently sweep the dampened material using a plastic dustpan or scoop. Alternatively, use absorbent pads to wipe the area. Place all contaminated materials, including the cleaning tools and any contaminated PPE, into a designated hazardous waste container[1][7].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The wipes used for decontamination must also be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[8]. Adherence to these steps ensures compliance.
Step 1: Waste Characterization
All unused or unwanted this compound, as well as materials contaminated with it, must be classified and disposed of as hazardous chemical waste. This is a non-negotiable starting point due to the compound's potential toxicity.
Step 2: Container Selection
The integrity of your waste containment system is critical.
-
Compatibility: Use a container made of a material compatible with the waste. For solutions, ensure the container material does not react with the solvent. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred over glass to minimize the risk of breakage[8][9].
-
Integrity: The container must be in good condition, free of leaks, and have a securely sealing lid[7].
-
Capacity: Never fill a liquid waste container more than 90% full to allow for vapor expansion and prevent spills[10].
Step 3: Waste Segregation and Accumulation
Proper segregation prevents dangerous chemical reactions.
-
Solid vs. Liquid: Keep solid waste (e.g., powder, contaminated wipes, gels, gloves) separate from liquid waste (e.g., solutions in organic solvents)[11].
-
Chemical Compatibility: Do not mix this compound waste with other, incompatible waste streams. For example, do not mix flammable solvent waste with corrosive waste. Waste streams of compatible flammable solvents (e.g., ethanol, acetone) containing the compound may be combined in a single container[10].
Step 4: Mandatory Labeling
Regulatory compliance and safety depend on accurate labeling. From the moment the first drop of waste enters the container, it must be labeled.
-
The label must prominently feature the words "Hazardous Waste" [8][12].
-
List the full chemical name of all contents. For this specific waste, write "this compound." No abbreviations or chemical formulas are permitted[8]. If it is a mixture, list every component.
-
Include the CAS number (33429-83-3) for positive identification.
-
Check the appropriate hazard pictograms (e.g., Toxicity).
-
Record the accumulation start date (the date the first waste was added).
-
Provide laboratory information: Principal Investigator's name, room number, and contact information [8].
Step 5: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup[12][13].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store containers within secondary containment (such as a spill tray) to contain any potential leaks.
-
Ensure containers are kept tightly sealed at all times, except when adding waste[7].
-
Segregate containers of incompatible waste types within the SAA[13].
Step 6: Final Disposal
Hazardous waste cannot be disposed of via standard trash or sewer systems[8].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the waste.
-
Follow your institution's specific procedures for submitting a chemical waste pickup request, which may involve completing a manifest or online form[8][9].
-
Ensure all containers are properly sealed and labeled before the scheduled pickup. Leaking or improperly labeled containers will be refused[7].
Part 4: Visual Workflow and Summary
To synthesize this information, the following diagram illustrates the decision-making and operational workflow for proper disposal.
Caption: Disposal workflow for this compound waste.
Table 2: Disposal Procedure Summary
| Parameter | Guideline | Rationale |
|---|---|---|
| Waste Classification | Hazardous Waste | Precautionary principle due to unknown toxicity and parent compound data[2]. |
| Container Type | Sealed, compatible (plastic preferred), <90% full. | Prevents leaks, reactions, and spills[7][9][10]. |
| Labeling | "Hazardous Waste," full chemical names, hazards, dates. | Ensures regulatory compliance (RCRA) and safety for handlers[8][12]. |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents environmental release and ensures controlled storage[12][13]. |
| Disposal Route | Via institutional EHS office for licensed disposal. | Prohibits sewer or trash disposal, ensuring environmental protection[8]. |
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
- Properly Managing Chemical Waste in Laboratories. (n.d.). A-spec.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- This compound. (n.d.). PubChem.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- Quercetin 3',4'-dimethyl ether. (n.d.). PubChem.
- This compound. (n.d.). BioCrick.
- Quercetin-3,4'-dimethyl ether. (n.d.). The Good Scents Company.
- How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University EHS.
- Safety Data Sheet: Quercetin. (n.d.). Carl ROTH.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Safety Data Sheet: Quercetin. (n.d.). Carl ROTH.
- Material Safety Data Sheet - Quercetin (Pract). (n.d.). Cole-Parmer.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quercetin 3',4'-dimethyl ether | C17H14O7 | CID 5487855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Quercetin 3,4'-dimethyl ether
Essential Safety and Handling Guide for Quercetin 3,4'-dimethyl ether
This guide provides comprehensive, experience-driven safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture in your laboratory.
Section 1: Hazard Assessment and Core Principles
This compound is a flavonoid derivative, a class of compounds with diverse biological activities.[3] While one supplier safety data sheet (SDS) for this compound indicates no classification for physical or health hazards, the SDS for the parent compound, Quercetin, clearly states "Toxic if swallowed."[1][2][4] Given the structural similarity, it is prudent to assume similar or unknown hazards. The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and accidental ingestion.[5]
Core Safety Principle: The absence of comprehensive hazard data necessitates a higher level of containment and personal protection. All handling of this compound in solid (powder) form should be conducted with the assumption that it is a hazardous substance.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[6][7] The selection of PPE is not a one-size-fits-all approach; it must be based on a thorough hazard assessment for the specific tasks being performed.[6][8][9]
PPE Selection Workflow
Below is a decision-making workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
| Protection Type | Solid Handling | Solution Handling | Rationale |
| Respiratory | Required: NIOSH-approved N95 respirator or higher (e.g., half-mask with P100 filters).[8][10] | Not typically required if handled in a certified chemical fume hood. | Prevents inhalation of fine powder, a primary exposure risk.[10] |
| Eye & Face | Required: Chemical splash goggles and a face shield.[8][11] | Required: Chemical splash goggles.[8][11] | Protects against dust particles and potential splashes of dissolved compound. A face shield provides an extra layer of protection.[8][11] |
| Hand | Required: Chemical-resistant gloves (Nitrile recommended).[8][12] | Required: Chemical-resistant gloves (Nitrile recommended).[8][12] | Prevents skin absorption. Always inspect gloves for tears or holes before use.[5] |
| Body | Required: Fully buttoned lab coat, long pants, and closed-toe shoes.[10][11] | Required: Fully buttoned lab coat, long pants, and closed-toe shoes.[10][11] | Protects skin from accidental spills and contamination.[7] |
Section 3: Operational and Handling Plan
Safe handling is a combination of engineering controls, administrative procedures, and personal protective equipment.
Step-by-Step Handling Protocol for Solid this compound:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Gather all necessary equipment and PPE before starting.
-
Place a plastic-backed absorbent pad on the work surface to contain any minor spills.
-
-
Donning PPE:
-
Put on your lab coat, closed-toe shoes, and long pants.
-
Wash and dry your hands thoroughly.
-
Don your NIOSH-approved respirator, ensuring a proper fit.
-
Put on chemical splash goggles, followed by a face shield.
-
Finally, don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within the chemical fume hood.[7][12]
-
Use a micro-spatula to handle the powder and avoid scooping actions that could create airborne dust.
-
If weighing, use an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Keep the container of the chemical sealed when not in use.[5]
-
-
Post-Handling:
-
Clean all equipment used with an appropriate solvent.
-
Wipe down the work surface with a damp cloth, being careful not to generate dust.
-
Dispose of all contaminated materials (e.g., weigh boats, pipette tips, absorbent pads) in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Remove gloves first, using the proper technique to avoid touching the outer surface with your bare hands.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove your respirator.
-
Wash your hands thoroughly with soap and water.
-
Section 4: Disposal Plan
Improper disposal of chemical waste can have serious environmental and regulatory consequences.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Key Disposal Principles:
-
All waste, including contaminated PPE, must be handled as hazardous waste.[1][14]
-
Waste containers must be clearly labeled with the chemical name and associated hazards.[15]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
-
Spills: For minor spills, use an appropriate spill kit, wearing full PPE. For larger spills, evacuate the area and contact your institution's EHS department or emergency response team.[13]
By integrating these principles and protocols into your daily laboratory operations, you can ensure a safe and productive research environment when working with this compound.
References
- Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.).
- OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager Magazine. (2009, July 30).
- This compound | CAS:33429-83-3. (n.d.).
- Laboratory Safety Guidance. (n.d.).
- Chemical Safety in the Workplace. (2024, November 12). Retrieved from Centers for Disease Control and Prevention.
- PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
- Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Retrieved from Centers for Disease Control and Prevention.
- Quercetin - Santa Cruz Biotechnology. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from Chemical Hazards Emergency Medical Management.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2021, November 25).
- Safety Data Sheet: Quercetin dihydrate - Carl ROTH. (n.d.).
- Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. (n.d.).
- Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. (n.d.). Retrieved from Centers for Disease Control and Prevention.
- This compound - ChemFaces. (2025, January 1).
- This compound | 33429-83-3. (n.d.).
- Safety Data Sheet: Quercetin - Carl ROTH. (n.d.).
- Safety Data Sheet: Quercetin - Carl ROTH. (n.d.).
- quercetin-3,4'-dimethyl ether, 33429-83-3 - The Good Scents Company. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from Centers for Disease Control and Prevention.
- Flavone - Safety Data Sheet. (2021, June 20).
- SAFETY DATA SHEET. (2020, February 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- This compound | C17H14O7 | CID 5380905. (n.d.).
- Flavonoid Basics: Chemistry, Sources, Mechanisms of Action, and Safety. (2025, August 6).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from University of California, Santa Cruz.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemfaces.com [chemfaces.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. clarionsafety.com [clarionsafety.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. osha.gov [osha.gov]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
- 15. saffronchemicals.com [saffronchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
